D-Leucine Methyl Ester Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Propriétés
IUPAC Name |
methyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCBMODXGJOKD-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-53-4 | |
| Record name | methyl (2R)-2-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide to the Chemical Properties and Applications of D-Leucine Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of this compound, a pivotal amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the validation of its identity. We will delve into its core physicochemical properties, robust synthetic protocols, detailed analytical characterization, and critical role in modern pharmaceutical science.
This compound is the hydrochloride salt of the methyl ester of D-leucine. The introduction of the methyl ester group to the carboxylic acid moiety and the formation of the hydrochloride salt at the amine group are deliberate modifications that impart crucial properties. The esterification protects the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling, while the hydrochloride salt enhances the compound's stability and solubility in various solvents.[1][2] Unlike the free ester, which is prone to self-condensation to form diketopiperazines or other polymers, the hydrochloride salt is a stable, crystalline solid that is readily handled and stored.[1][2]
This stability is paramount in multi-step syntheses where the integrity of each building block is essential for the success of the overall process. The compound presents as a white to off-white crystalline powder.[1][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5845-53-4 | [1][4][5][6] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][3][4][6] |
| Molecular Weight | 181.66 g/mol | [1][4][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 145 - 149 °C | [1] |
| Optical Rotation | [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl) | [1] |
| Purity | ≥ 98% | [1][3] |
| IUPAC Name | methyl (2R)-2-amino-4-methylpentanoate;hydrochloride | [3][4] |
Synthesis and Mechanistic Insights
The preparation of this compound is most commonly achieved through the esterification of D-leucine. Two primary methods are prevalent in laboratory and industrial settings: the Fischer-Speier esterification and the thionyl chloride-mediated method. The choice between them is dictated by factors such as scale, desired reaction time, and tolerance for hazardous reagents.
Method A: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification that involves refluxing the amino acid in the corresponding alcohol (in this case, methanol) with a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride.[8][9]
The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol is typically used, and the water formed as a byproduct must be removed.[8][9] While seemingly straightforward, the zwitterionic nature of amino acids can complicate the reaction, often requiring longer reaction times to achieve high yields.[10]
Caption: Workflow for Thionyl Chloride-Mediated Synthesis.
Detailed Experimental Protocol: Thionyl Chloride Method
This protocol is a self-validating system, beginning with synthesis and concluding with purification, ensuring a high-purity final product.
Materials:
-
D-Leucine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, rotary evaporator
Procedure:
-
Reaction Setup: Suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition (Causality: Safety and Control): Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. [11]This slow, cooled addition is critical to manage the exothermic reaction between SOCl₂ and methanol and to prevent uncontrolled boiling or degradation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or gently reflux until the reaction is complete (monitoring by TLC is recommended). The suspension should become a clear solution as the starting material is converted to the soluble hydrochloride salt.
-
Workup and Isolation: Remove the solvent and any excess thionyl chloride in vacuo using a rotary evaporator. [11]To ensure complete removal of volatile byproducts, the resulting residue can be co-evaporated with toluene twice. [11]5. Purification (Trustworthiness: Ensuring Purity): The crude solid product is purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and precipitate the crystalline product by slowly adding cold, anhydrous diethyl ether.
-
Final Product: Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical step, typically accomplished through a combination of spectroscopic methods and physical measurements.
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet (~3.7 ppm, 3H), Multiplet (~4.0 ppm, 1H), Multiplets (~1.7 ppm, 3H), Doublet (~0.9 ppm, 6H), Broad singlet (>8.0 ppm, 3H) | Corresponds to the methyl ester protons, the α-proton, the β- and γ-protons, the diastereotopic γ-methyl groups, and the ammonium protons, respectively. [12][13] |
| ¹³C NMR | Signal (~170-175 ppm), Signal (~52-55 ppm), Signal (~50-53 ppm), Signals (~20-40 ppm) | Corresponds to the ester carbonyl carbon, the ester methoxy carbon, the α-carbon, and the side-chain carbons, respectively. [12] |
| FTIR (KBr) | Strong band (~1730-1750 cm⁻¹), Broad band (~2500-3200 cm⁻¹), Band (~1500-1600 cm⁻¹) | Characteristic C=O stretch of the ester, N-H stretch of the ammonium salt (R-NH₃⁺), and N-H bending vibrations, respectively. [7] |
| Mass Spec (ESI+) | m/z ~146.12 | Corresponds to the molecular ion of the free ester [M+H]⁺, formed after loss of HCl in the ion source. |
Applications in Research and Drug Development
The utility of this compound is primarily centered on its role as a chiral building block in synthetic chemistry.
-
Peptide Synthesis: This is its most significant application. [1]As a C-terminally protected amino acid, it is a crucial starting material for solution-phase peptide synthesis. The D-configuration is of particular interest in designing peptidomimetics or peptides with enhanced stability against enzymatic degradation, as proteases typically recognize L-amino acids.
-
Pharmaceutical Formulations: The compound's enhanced solubility and stability make it a candidate for use in various pharmaceutical formulations, potentially improving the bioavailability of active ingredients. [1]* Metabolic Studies: As a stable, isotopically-labelable molecule, it serves as a tool in metabolic studies to trace the pathways of amino acid metabolism and protein synthesis. [1]* Chiral Ligand Synthesis: The chiral center and functional groups allow it to be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis.
References
- Leucine methyl ester hydrochloride.
- This compound.
- L-leucine methyl ester hydrochloride. SpectraBase. [Link]
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]
- What are a good methods for reaction of amino acids with thionyl chloride?
- Method for producing amino acid ester hydrochloride.
- Preparation method of DL-leucine.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- Process for resolving D, L-leucine.
- ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2...
- Fischer–Speier esterific
- Esterification of Glycine. Chemistry Stack Exchange. [Link]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Fischer Esterific
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- Glycine methyl ester hydrochloride. Wikipedia. [Link]
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D-Leucine Methyl Ester Hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of D-Leucine Methyl Ester Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS: 5845-53-4). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices. We will explore an integrated analytical workflow, ensuring that each step provides self-validating data to build an unassailable structural proof. The core techniques covered include Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Analysis, culminating in the definitive confirmation by X-ray Crystallography.
Introduction: The Analytical Imperative
This compound is a chiral building block crucial in peptide synthesis and pharmaceutical research.[1] Its structure, comprising a methyl ester, a primary amine (as a hydrochloride salt), and an isobutyl side chain attached to a chiral center, requires a multi-faceted analytical approach for unambiguous confirmation. The presence of the hydrochloride salt influences its physical properties, such as solubility and stability, making it suitable for various applications but also requiring specific considerations during analysis.[1] The primary objective of this guide is to establish not only the compound's constitution (atom connectivity) but also its configuration (the D- or R-stereochemistry at the α-carbon).
The molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of approximately 181.66 g/mol .[2][3] Our analytical strategy is designed to confirm these fundamental properties before progressively resolving the finer details of its molecular architecture.
The Strategic Workflow: A Logic-Driven Approach
A robust structure elucidation is not a linear process but an integrated system where results from one technique inform the next. The workflow below outlines a logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic arrangement and verifying the stereochemistry.
Caption: Integrated workflow for the structure elucidation of this compound.
Foundational Analysis: Confirming the Basics
Before intricate spectral analysis, the molecular formula and purity must be rigorously confirmed. This phase ensures that the sample under investigation is indeed the target compound and is free from significant impurities that could confound subsequent analyses.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile compounds like amino acid salts.[1] A reversed-phase method is typically effective.
Experimental Protocol:
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxyl group).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase.
Causality & Trustworthiness: The use of TFA acts as an ion-pairing agent, improving the peak shape of the charged amine. The gradient elution ensures that any potential impurities with different polarities are resolved. Purity is determined by the area percentage of the main peak, with a target of ≥99% for high-quality samples.[1]
Molecular Weight Determination: Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule. The analysis is performed in positive ion mode to detect the cationic form of the molecule after the loss of the chloride counter-ion.
Experimental Protocol:
-
System: ESI Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water with 0.1% formic acid at a concentration of ~10 µg/mL.
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
Expected Data & Interpretation: The primary goal is to observe the molecular ion corresponding to the free base form [M]+. For C₇H₁₅NO₂, the expected monoisotopic mass is 145.1103 Da. The mass spectrometer should detect an ion at m/z 146.1181, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is critical here; a measured mass within 5 ppm of the theoretical mass provides strong evidence for the molecular formula.
| Ion Species | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [C₇H₁₅NO₂ + H]⁺ | 146.1176 | 146.1176 |
Spectroscopic Analysis: Assembling the Molecular Puzzle
With the molecular formula confirmed, the next phase focuses on piecing together the atomic connectivity using spectroscopic methods.
Functional Group Identification: FTIR Spectroscopy
FTIR provides a rapid "fingerprint" of the molecule, confirming the presence of key functional groups.
Experimental Protocol:
-
System: FTIR Spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[4]
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹, averaging 16-32 scans.
Expected Data & Interpretation: The spectrum is interpreted by identifying characteristic absorption bands. For this compound, the key is to identify the ester and the ammonium salt.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |
| ~2960-2870 | C-H stretch | Alkane (isobutyl) |
| ~1740 | C=O stretch | Ester |
| ~1580-1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~1200 | C-O stretch | Ester |
The broad absorption in the 3100-2800 cm⁻¹ range is characteristic of the N-H stretching in an ammonium salt, a key piece of evidence for the hydrochloride form. The sharp, strong peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[5]
Carbon & Proton Skeleton: 1D NMR Spectroscopy (¹H and ¹³C)
NMR is the most powerful tool for elucidating the detailed structure of organic molecules. Spectra should be recorded in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), where the hydrochloride salt is soluble.[6]
¹³C NMR Spectroscopy
This experiment reveals the number and electronic environment of all carbon atoms in the molecule.
Experimental Protocol:
-
System: NMR Spectrometer (≥400 MHz).
-
Solvent: D₂O or CD₃OD.
-
Experiment: Standard ¹³C with proton decoupling. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.
Expected Data & Interpretation: Seven distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | DEPT-135 Phase |
| ~175 | C=O | N/A (Quaternary) |
| ~55 | α-CH | Positive (CH) |
| ~53 | O-CH₃ | Positive (CH₃) |
| ~40 | β-CH₂ | Negative (CH₂) |
| ~25 | γ-CH | Positive (CH) |
| ~23 | δ-CH₃ (x2) | Positive (CH₃) |
Note: Chemical shifts are predictive and can vary based on solvent and pH.[7]
¹H NMR Spectroscopy
This provides detailed information about the proton environments and their connectivity through spin-spin coupling.
Experimental Protocol:
-
System: NMR Spectrometer (≥400 MHz).
-
Solvent: D₂O or CD₃OD.
-
Experiment: Standard ¹H NMR.
Expected Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~4.1 | Triplet (t) | 1H | α-CH |
| ~3.8 | Singlet (s) | 3H | O-CH₃ |
| ~1.9-1.7 | Multiplet (m) | 3H | β-CH₂ and γ-CH |
| ~0.9 | Doublet (d) | 6H | δ-CH₃ (x2) |
Note: In D₂O, the acidic amine protons (-NH₃⁺) will exchange with deuterium and become invisible. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.[8][9]
The splitting patterns are key to validating the structure:
-
The α-CH is a triplet because it is coupled to the two adjacent β-CH₂ protons.
-
The O-CH₃ is a singlet as it has no adjacent protons.
-
The δ-CH₃ protons appear as a doublet because they are coupled to the single γ-CH proton.
Assembling the Fragments: 2D NMR Spectroscopy
While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals indicates they are part of the same spin system. For D-Leucine Methyl Ester, we expect to see a correlation trail from the α-CH to the β-CH₂ protons, and from the β-CH₂ protons to the γ-CH proton, which in turn correlates to the δ-CH₃ protons.
HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the previously observed ¹H and ¹³C signals to specific atoms in the proposed structure.
Caption: Key NMR correlations used to assemble the structure of D-Leucine Methyl Ester.
Stereochemical Determination
The final and most critical step for a chiral molecule is to confirm its absolute stereochemistry.
Optical Rotation: Polarimetry
As a chiral molecule, this compound will rotate plane-polarized light. The "D" designation historically refers to its relationship to D-glyceraldehyde and typically corresponds to a specific direction of rotation.
Experimental Protocol:
-
System: Polarimeter.
-
Sample Preparation: Prepare a solution of known concentration (e.g., c=1) in a specified solvent (e.g., 1N HCl).[1]
-
Measurement: Measure the angle of rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (20 °C).
Expected Data & Interpretation: The literature value for the specific rotation [α]²⁰D is approximately -12 ± 1° (c=1 in 1N HCl).[1] A measured value in this range confirms the sample is the D-enantiomer and is enantiomerically pure. The L-enantiomer has an equal and opposite rotation of approximately +13°.[3]
Definitive Structure: X-ray Crystallography
For an ultimate, unambiguous proof of structure, including absolute configuration, single-crystal X-ray diffraction is the definitive technique.[10]
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound, often by slow evaporation from a suitable solvent system (e.g., ethanol/water). This is the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
Interpretation: The result is a 3D model of the molecule as it exists in the crystal lattice, providing precise bond lengths, bond angles, and the absolute stereochemistry at the α-carbon, confirming it as (R). This technique provides the highest possible level of structural proof.[11][12]
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following the integrated workflow presented in this guide—from foundational mass and purity confirmation through detailed 1D/2D NMR analysis to final stereochemical verification—a researcher can build a complete and irrefutable structural dossier. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11600782, this compound.
- ChemBK (2024). D-leucine methyl ester hcl.
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- SpectraBase (n.d.). L-leucine methyl ester hydrochloride [FTIR].
- SpectraBase (n.d.). L-leucine methyl ester hydrochloride.
- The Royal Society of Chemistry (2011). Supporting Information.
- Al-Karaghouli, A. R., & Koetzle, T. F. (1975). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 62(4), 1388-1394.
- NIST (n.d.). l-Leucine, N-caproyl-, methyl ester. In NIST Chemistry WebBook.
- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Leucine.
- Xu, W., Zhong, C., et al. (2020). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1151, 122201.
- Biemann, K., & Vetter, W. (1960). Mass Spectrometry and Amino-Acids. Chimia, 14, 373-380.
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104353.
- Mgbemere, H., et al. (2024). XRD scans of amino acid samples. ResearchGate.
- Shimadzu (n.d.). Analytical Methods for Amino Acids.
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for Leucine.
- Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview.
- Wongwailikhit, K., et al. (2020). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester). ResearchGate.
- Loos, P., et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints. Journal of Magnetic Resonance, 252, 94-99.
- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 14(2), 111-125.
- SpectraBase (n.d.). L-Leucine, N,N-dimethyl-, methyl ester.
- de Almeida, R. C., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A, 74(Pt 3), 196–207.
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- The Royal Society of Chemistry (n.d.). Simple and efficient Fmoc removal in ionic liquid.
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An In-depth Technical Guide to D-Leucine Methyl Ester Hydrochloride (CAS: 5845-53-4)
This guide provides a comprehensive technical overview of D-Leucine Methyl Ester Hydrochloride, a pivotal building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and strategic applications, with a focus on enhancing the therapeutic potential of peptide-based agents. We will explore not only the "what" but the "why" behind its use, offering field-proven insights into its role in overcoming the inherent limitations of natural peptides.
Introduction: The Strategic Advantage of D-Amino Acids in Peptide Therapeutics
Peptide-based therapeutics are at the forefront of pharmaceutical research, offering high potency and target specificity.[1] However, peptides composed solely of naturally occurring L-amino acids are often hampered by rapid enzymatic degradation in the body, leading to short half-lives and the need for frequent administration.[1][2] A key strategy to surmount this challenge is the incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[3][4]
D-Leucine, and by extension its derivatives like this compound, are instrumental in this approach. When integrated into a peptide sequence, D-Leucine imparts significant resistance to cleavage by proteases and peptidases.[1][2][5] This enhanced stability translates to longer circulation times, improved bioavailability, and potentially a reduced dosing frequency, all of which are highly desirable characteristics for a successful drug candidate.[1][2] Beyond stability, the inclusion of D-amino acids can also modulate a peptide's conformation, which may lead to improved receptor binding and even unique biological activities.[3][4]
This compound serves as a readily available and versatile precursor for the introduction of D-Leucine into peptide chains, particularly in well-established synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties and Specifications
This compound is the hydrochloride salt of the methyl ester of D-leucine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it convenient for use in various synthetic applications.[6]
| Property | Value | Source(s) |
| CAS Number | 5845-53-4 | [7] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [7] |
| Molecular Weight | 181.66 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 145 - 149 °C | [7] |
| Purity | ≥ 99% (HPLC) | [7] |
| Optical Rotation | [α]²⁰D = -12 ± 1° (c=1 in 1N HCl) | [7] |
| Solubility | Soluble in water and alcohol | [6] |
Synthesis and Purification
Esterification of D-Leucine
The synthesis of this compound is typically achieved through the Fischer-Speier esterification of D-Leucine. A common and efficient laboratory-scale method utilizes methanol in the presence of an acid catalyst. While traditional methods might use gaseous hydrochloric acid or sulfuric acid, a more convenient approach employs trimethylchlorosilane (TMSCl).[10][11]
Protocol: Esterification of D-Leucine using TMSCl/Methanol
This protocol is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).
-
Addition of TMSCl: Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
Causality behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.
-
TMSCl as a Catalyst: Trimethylchlorosilane reacts with methanol in situ to generate HCl, which is the actual catalyst for the esterification. This method is often more convenient and safer than using gaseous HCl.[11]
-
Monitoring by TLC: TLC allows for the visual tracking of the disappearance of the starting material (D-Leucine) and the appearance of the more non-polar product (the methyl ester), confirming the reaction's progression towards completion.
Purification
For applications in peptide synthesis, high purity of the amino acid derivative is paramount. A straightforward purification method involves recrystallization or treatment with activated carbon to remove colored impurities.[6]
Protocol: Purification by Activated Carbon Treatment and Recrystallization
This protocol is adapted from a method for purifying L-leucine methyl ester hydrochloride and is applicable to the D-isomer.[6]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution and stir for 10-15 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application in Peptide Synthesis
This compound is a precursor to N-protected D-leucine derivatives, such as Fmoc-D-Leu-OH and Boc-D-Leu-OH, which are the forms directly used in Solid-Phase Peptide Synthesis (SPPS).[1][12][13] The methyl ester can be hydrolyzed to the free acid after N-protection to yield the required building block.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid.[12][14]
Workflow for Incorporating Fmoc-D-Leu-OH in SPPS
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol: Manual Coupling of Fmoc-D-Leu-OH in Fmoc-SPPS
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Leu-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Leu-OH (3-4 equivalents relative to resin loading), a coupling agent such as HCTU (3-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes.[12]
-
-
Coupling:
-
Add the activated Fmoc-D-Leu-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Confirmation (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a successful coupling).
Causality behind Experimental Choices:
-
Coupling Reagents (HCTU/HATU): These reagents are highly efficient for forming amide bonds, especially for sterically hindered amino acids like leucine, ensuring high coupling yields.[12]
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid.
-
Solvent (DMF): DMF is an excellent solvent for swelling the polystyrene-based resins typically used in SPPS and for dissolving the reactants, facilitating their diffusion to the reactive sites on the resin.[15]
Impact on Drug Development
The inclusion of D-leucine can profoundly impact a peptide's therapeutic properties.
Enhanced Proteolytic Stability
The primary driver for using D-amino acids is to create peptides that are resistant to degradation by proteases, which are stereospecific for L-amino acids.[2][4] This increased stability leads to a longer plasma half-life, a critical factor for reducing the frequency of administration and improving patient compliance.
Modulation of Biological Activity and Toxicity
The substitution of an L-amino acid with a D-amino acid can alter the peptide's three-dimensional structure. This can sometimes lead to enhanced binding to the target receptor or, conversely, a decrease in activity. Therefore, the position of D-amino acid substitution must be carefully selected.
A notable example is the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) resulted in a peptide with approximately ten times stronger antibacterial and anticancer activity compared to the parent peptide.[16][17] Importantly, this modification also led to lower hemolytic activity (toxicity to red blood cells) compared to the L-leucine modified version, thereby improving its therapeutic index.[16]
Biological Activity Data for B1OS and its D-Leucine Analogue
| Peptide | MIC against S. aureus (μM) | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC) |
| B1OS (Parent) | 32 | >128 | >4 |
| B1OS-D-L | 2 | 74.5 | 37.25 |
| Data sourced from a study on a novel peptide from Odorrana schmackeri.[16] |
Logical Relationship: D-Leucine Incorporation and Therapeutic Index
Caption: The strategic incorporation of D-Leucine can positively influence multiple pharmacokinetic and pharmacodynamic parameters, leading to an improved overall therapeutic index.
Analytical Methods for Quality Control
Ensuring the chemical and chiral purity of this compound and its derivatives is critical for successful synthesis and for regulatory compliance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. It separates the D- and L-enantiomers, allowing for their quantification.
Protocol: Chiral HPLC Analysis
A validated chiral HPLC method is essential to confirm that the enantiomeric excess is high (typically >99%).
-
Column: A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based like Astec CHIROBIOTIC T) or polysaccharide derivatives are commonly used for amino acid enantiomer separation.[18]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate).[19][20] The exact ratio is optimized to achieve baseline separation of the D- and L-enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable for amino acid derivatives.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Self-Validating System: The method is validated by running a sample of the corresponding racemic (DL) mixture to confirm the retention times of both enantiomers and ensure the method is capable of separating them. The analysis of the this compound sample should then show a single major peak at the retention time corresponding to the D-enantiomer, with any peak at the L-enantiomer's retention time being below the specified limit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the compound. The spectra should be consistent with the expected structure of methyl (2R)-2-amino-4-methylpentanoate hydrochloride.
-
¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the alpha-proton (a triplet or multiplet), and the protons of the isobutyl side chain.[10]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the methyl ester and the isobutyl group.[10]
Note: The NMR spectra of this compound are identical to those of its L-enantiomer, as NMR is not an inherently chiral technique without the use of chiral shift reagents.[9][21]
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[9]
-
Handling: Avoid ingestion, inhalation, and the formation of dust.[9] Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be kept in a tightly sealed container to avoid exposure to moisture.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the design and development of next-generation peptide therapeutics. Its primary role as a precursor to D-leucine building blocks allows for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical step in transforming potent but fragile peptides into viable drug candidates. By understanding the principles behind its synthesis, purification, and application, and by employing rigorous analytical methods for its quality control, researchers can effectively leverage the unique advantages conferred by this non-natural amino acid derivative to advance the field of drug discovery.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). Application Notes: The Role of Methyl (tert-butoxycarbonyl)
- The Royal Society of Chemistry. (n.d.).
- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
- SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Wiley.
- The Royal Society of Chemistry. (2020).
- Afonin, D. A., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Accounts of chemical research, 48(5), 1349–1358.
- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH. BenchChem.
- Google Patents. (n.d.). Method for purifying L-leucine methyl ester hydrochloride.
- Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9495.
- Google Patents. (n.d.). US4259441A - Process for resolving D, L-leucine.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- ResearchGate. (n.d.). (a) Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using....
- BenchChem. (2025). Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery. BenchChem.
- ResearchGate. (2021). (PDF) Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- Aapptec. (n.d.). Boc-D-Amino Acids. Aapptec.
- LifeTein. (2024). Should My Peptides Have D-Amino Acids?.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2....
- Organic Syntheses. (n.d.). Procedure.
- SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (2013). Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor.
- PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- The University of Queensland. (n.d.).
- ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF.
- ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
- PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information.
- MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000687).
- Thieme. (n.d.). 4 Synthesis of Peptides.
- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
- Chem-Impex. (2026).
- ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
Sources
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- 2. rsc.org [rsc.org]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. bestpricenutrition.com [bestpricenutrition.com]
- 6. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
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- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of D-Leucine Methyl Ester Hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of D-Leucine Methyl Ester Hydrochloride, a key building block in peptide synthesis and various pharmaceutical applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical considerations in various solvent systems, and robust methodologies for empirical determination.
Introduction: The Significance of this compound in Research and Development
This compound is a derivative of the essential amino acid D-leucine, where the carboxylic acid group has been esterified to a methyl group and the amino group is protonated to form a hydrochloride salt. This modification has profound implications for its physical and chemical properties, most notably its solubility. Unlike its zwitterionic amino acid precursor, which exhibits limited solubility in many organic solvents, the hydrochloride salt form enhances its utility in a broader range of reaction conditions, particularly in the realm of peptide synthesis and the formulation of active pharmaceutical ingredients (APIs).[1] Understanding and controlling the solubility of this compound is paramount for optimizing reaction kinetics, purification strategies, and the bioavailability of final drug products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145 - 149 °C |
Theoretical Framework of Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amino acid ester hydrochloride, its solubility is primarily dictated by its ionic nature and the presence of both polar and non-polar moieties.
The Role of the Hydrochloride Salt
The conversion of the free amino group to its hydrochloride salt is a critical factor in enhancing solubility in polar solvents.[2] This salt formation disrupts the strong intermolecular forces present in the crystalline lattice of the free ester, allowing solvent molecules to more readily solvate the individual ions.
Influence of the Molecular Structure
This compound possesses a hydrophilic head (the ammonium and ester groups) and a hydrophobic tail (the isobutyl side chain). This amphiphilic character means its solubility will be highly dependent on the polarity of the solvent.
Caption: Polarity distribution in this compound.
Solubility in Common Laboratory Solvents: A Qualitative Overview
Table of Expected Solubility:
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | High | The ionic nature of the hydrochloride salt and the polar ester group favor strong interactions with polar water molecules. |
| Methanol | High | High | As a polar protic solvent, methanol can effectively solvate both the ammonium and chloride ions, as well as the ester group. |
| Ethanol | Medium-High | Moderate | The slightly lower polarity of ethanol compared to methanol may result in reduced, but still significant, solubility. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the cationic ammonium group, leading to good solubility. For the related L-tert-Leucine Methyl Ester Hydrochloride, a solubility of 100 mg/mL has been reported.[3] |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Good | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the ionic components of the molecule. |
| Acetonitrile | Medium | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for the ammonium group. |
| Dichloromethane (DCM) | Low | Low to Insoluble | The non-polar nature of DCM makes it a poor solvent for ionic salts. |
| Hexanes/Heptanes | Very Low | Insoluble | These non-polar aliphatic hydrocarbons will not effectively solvate the polar and ionic parts of the molecule. |
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This increased kinetic energy helps to overcome the lattice energy of the crystal and promotes the mixing of the solute and solvent. It is anticipated that the solubility of this compound in polar solvents will show a positive correlation with temperature.
pH
The pH of the aqueous solution can have a significant impact on the solubility of amino acid esters.[4][5] In acidic to neutral conditions, the amino group will remain protonated, maintaining the compound's salt form and thus its higher solubility. However, in basic conditions, the ammonium group will be deprotonated to the free amine. This neutral form is generally less soluble in aqueous media and may precipitate out of solution.
Caption: The influence of pH on the ionization state and solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available quantitative data, empirical determination of solubility is often necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical instrument.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of the Slurry: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated HPLC method. An isocratic reverse-phase method with UV detection (at a low wavelength, e.g., ~210 nm) is often suitable for amino acid derivatives.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the sample solution by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL or g/100 mL.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. As a hydrochloride salt of an amino acid ester, it exhibits favorable solubility in polar solvents such as water, methanol, and DMSO, a direct consequence of its ionic nature. Factors such as temperature and pH can significantly modulate its solubility, with higher temperatures generally leading to increased solubility and acidic to neutral pH maintaining its highly soluble protonated form. While specific quantitative solubility data is sparse in the public domain, the experimental protocols outlined in this guide provide a robust framework for its empirical determination. A thorough understanding and characterization of the solubility of this compound are indispensable for its effective application in research and development.
References
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Wenzel, M., et al. (2017). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 22(9), 1414. [Link]
- Avdeef, A. (2011). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
- Bundgaard, H., & Nielsen, N. M. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of D-Leucine Methyl Ester Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Pharmaceutical Development
In the landscape of modern drug development and peptide synthesis, the unambiguous characterization of starting materials is not merely a procedural formality; it is the bedrock of scientific integrity and reproducible outcomes. D-Leucine methyl ester hydrochloride (CAS: 5845-53-4), a key chiral building block, is frequently utilized in the synthesis of complex peptides and pharmaceutical agents.[1] Its purity, identity, and structural fidelity are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—NMR, IR, and MS—used to qualify this critical reagent. The methodologies and interpretations presented herein are designed to be a self-validating framework, empowering researchers to confirm the integrity of their materials with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed structural information, offering a precise map of the hydrogen (¹H) and carbon (¹³C) atomic framework. For a molecule like this compound, NMR confirms not only the core structure but also the presence of the hydrochloride salt through its effect on the amine group.
Proton (¹H) NMR Spectroscopy
¹H NMR analysis reveals the chemical environment of every proton in the molecule. The hydrochloride form protonates the primary amine to an ammonium group (-NH3+), whose protons become observable, often as a broad signal due to quadrupolar coupling with nitrogen and chemical exchange.
1.1.1 Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -NH₃⁺ | 8.4 - 8.8 | Broad Singlet | 3H | - | Protons on the ammonium group are deshielded and exchangeable. |
| α-CH | ~4.05 | Triplet | 1H | ~7.6 | Deshielded by the adjacent ester carbonyl and ammonium group. |
| -OCH₃ | ~3.70 | Singlet | 3H | - | Typical chemical shift for methyl ester protons. |
| β-CH₂ | ~1.75 | Multiplet | 2H | - | Adjacent to the chiral alpha-carbon and the γ-CH group. |
| γ-CH | ~1.60 | Multiplet | 1H | - | Methine proton on the isobutyl side chain. |
| δ-CH₃ | ~0.90 | Doublet | 6H | ~6.4 | Two magnetically equivalent methyl groups on the isobutyl side chain. |
1.1.2 Causality in Experimental Design
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the salt and its residual water peak does not obscure key signals. More importantly, the acidic N-H protons exchange slowly enough in DMSO-d₆ to be observed as a broad peak, confirming the ammonium salt form. In contrast, using deuterium oxide (D₂O) would result in rapid H/D exchange, causing the -NH₃⁺ signal to disappear, although this can be a useful confirmatory experiment.
1.1.3 Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (δ = 2.50 ppm for DMSO-d₆).
-
Analysis: Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
1.1.4 Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each distinct carbon atom.
1.2.1 Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~171 | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |
| α-C | ~52 | The alpha-carbon is attached to the electronegative nitrogen and carbonyl group. |
| -OCH₃ | ~53 | Methyl ester carbon, typically found in this region. |
| β-C | ~39 | Methylene carbon in the alkyl side chain. |
| γ-C | ~24 | Methine carbon in the isobutyl group. |
| δ-C | ~22, ~21 | Two distinct signals for the diastereotopic methyl carbons of the isobutyl group. |
1.2.2 Standard Operating Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of solvent) to improve the signal-to-noise ratio.
-
Instrument Setup: Tune the spectrometer probe to the ¹³C frequency.
-
Acquisition: Utilize a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Processing & Analysis: Process the data as with ¹H NMR and reference the spectrum to the solvent peak (δ = 39.52 ppm for DMSO-d₆).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their vibrational modes.
2.1.1 Predicted IR Absorption Bands (KBr or ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100 - 2800 | N-H Stretch | Strong, Broad | -NH₃⁺ (Ammonium) |
| 2960 - 2870 | C-H Stretch | Medium-Strong | Alkyl (isobutyl, methyl) |
| ~1745 | C=O Stretch | Strong, Sharp | Ester Carbonyl |
| ~1580 | N-H Bend (asymmetric) | Medium | -NH₃⁺ (Ammonium) |
| ~1500 | N-H Bend (symmetric) | Medium | -NH₃⁺ (Ammonium) |
| ~1220 | C-O Stretch | Strong | Ester C-O bond |
2.1.2 Interpretation Insights The IR spectrum provides a definitive checklist for the molecule's functional components. The most telling absorptions are the strong, sharp ester carbonyl (C=O) stretch around 1745 cm⁻¹ and the very broad, strong band centered around 3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[2] This broadness is a direct result of extensive hydrogen bonding in the solid state.
2.1.3 Standard Operating Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key functional group peaks.
2.1.4 Workflow for FTIR Data Acquisition
Caption: Major fragmentation pathways for protonated D-Leucine Methyl Ester.
Conclusion: A Triad of Analytical Confidence
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic convergence of NMR, IR, and MS. ¹H and ¹³C NMR definitively establish the covalent structure and stereochemical purity. IR spectroscopy provides rapid confirmation of essential functional groups, verifying the ester and ammonium salt forms. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that substantiates the core structure. Together, these techniques form a robust analytical triad, ensuring that the material meets the stringent quality standards required for research and development in the pharmaceutical industry.
References
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The road less traveled: A technical guide to the biological significance of D-amino acids in peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered anomalies in a biological world dominated by L-amino acids, D-amino acids are emerging from the shadows as key players in a multitude of physiological and pathological processes. Their incorporation into peptides, once thought to be a rare occurrence, is now recognized as a significant post-translational modification that profoundly impacts peptide structure, function, and stability. This technical guide provides an in-depth exploration of the biological significance of D-amino acids in peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the natural occurrence of D-amino acid-containing peptides (DAACPs), the enzymatic and non-enzymatic mechanisms of their formation, and their diverse functional roles, from neurotransmission to antimicrobial defense. Furthermore, this guide will illuminate the transformative potential of D-amino acids in peptide-based drug discovery, detailing how their strategic incorporation can overcome the inherent limitations of L-peptides, such as proteolytic instability and poor bioavailability. We will provide detailed methodologies for the synthesis and analysis of D-amino acid-containing peptides, equipping researchers with the practical knowledge to harness the unique properties of these fascinating molecules.
The Chirality Conundrum: An Introduction to D-Amino Acids in Peptides
The building blocks of proteins, amino acids, exist as two mirror-image forms, or enantiomers: the levorotatory (L) and dextrorotatory (D) forms.[1] For decades, the central dogma of molecular biology held that proteins are exclusively composed of L-amino acids. However, a growing body of evidence has shattered this long-held belief, revealing the widespread presence and functional importance of D-amino acids in peptides across all domains of life.[2][3]
D-amino acid-containing peptides (DAACPs) are not mere curiosities; they are biologically active molecules with distinct properties conferred by the unique stereochemistry of their D-amino acid residues.[1] The incorporation of a D-amino acid can dramatically alter a peptide's three-dimensional structure, influencing its interactions with biological targets and its susceptibility to enzymatic degradation.[2][4] This guide will navigate the fascinating world of DAACPs, from their fundamental biology to their therapeutic applications.
Natural Occurrence and Biosynthesis of D-Amino Acid-Containing Peptides
DAACPs are found in a remarkable diversity of organisms, from bacteria to humans, where they perform a wide array of biological functions.
Microbial Origins: A Defense and Communication Strategy
Bacteria are prolific producers of DAACPs, which often play crucial roles in their survival and interaction with their environment.
-
Bacterial Cell Wall: D-alanine and D-glutamate are integral components of peptidoglycan, the major structural component of the bacterial cell wall.[1][5] The presence of these D-amino acids provides resistance to proteases that would otherwise degrade the cell wall.[1][6]
-
Antimicrobial Peptides (AMPs): Many bacterial AMPs, such as gramicidin S and bacitracin, contain D-amino acids.[5][7] This incorporation enhances their stability against host proteases, prolonging their antimicrobial activity.[4][5]
Venom Peptides: Potent and Stable Toxins
The venoms of various animals, including spiders, scorpions, and cone snails, are rich sources of DAACPs.[3][8] The presence of D-amino acids in these toxins contributes to their high potency and stability, making them effective tools for predation and defense.[3] For example, some venom peptides exhibit enhanced resistance to enzymatic degradation, allowing them to persist in the prey's bloodstream and exert their toxic effects.[3]
The Mammalian Enigma: D-Amino Acids in the Nervous and Endocrine Systems
The discovery of free D-amino acids and DAACPs in mammals, particularly in the nervous and endocrine systems, has opened up new avenues of research into their physiological roles.[9][10]
-
Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][9][11] D-aspartate also functions as a neurotransmitter and is involved in neuronal development.[1][11]
-
Endocrine Regulation: D-aspartate has been implicated in the regulation of hormone synthesis and release in the endocrine system.[10]
Mechanisms of D-Amino Acid Incorporation
The incorporation of D-amino acids into peptides can occur through two primary mechanisms:
-
Enzymatic Conversion: Racemases are enzymes that catalyze the conversion of L-amino acids to their D-enantiomers.[1] Serine racemase, for instance, is responsible for the synthesis of D-serine in the mammalian brain.[1] In some bacteria, nonribosomal peptide synthetases (NRPSs) can directly incorporate D-amino acids during peptide synthesis.[12]
-
Non-Enzymatic Racemization: L-amino acids within peptides can undergo spontaneous, non-enzymatic conversion to D-amino acids over time.[1] This process, known as racemization, is associated with aging and has been observed in long-lived proteins in tissues like the eye lens and brain.[1][2] The accumulation of D-amino acids through racemization can lead to protein misfolding and aggregation, contributing to age-related diseases such as Alzheimer's and cataracts.[1][2]
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The Strategic Incorporation of D-Leucine for Enhanced Peptide Stability: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. A key strategy to overcome this hurdle is the site-specific incorporation of non-canonical amino acids, with D-amino acids, the enantiomers of the naturally occurring L-amino acids, being a particularly effective tool. This guide provides an in-depth technical exploration of the role of D-leucine in enhancing peptide stability, offering mechanistic insights, practical experimental protocols, and a balanced perspective on the associated benefits and considerations for researchers, scientists, and drug development professionals.
The Chirality Advantage: Why D-Amino Acids Confer Proteolytic Resistance
The fundamental principle behind the stabilizing effect of D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid, such as D-leucine, disrupts this recognition at a molecular level.
Mechanism of Protease Resistance: A Tale of Steric Hindrance
Proteases possess a highly specific active site, a three-dimensional pocket that accommodates the substrate peptide in a precise orientation for catalysis. The side chains of the amino acids surrounding the scissile bond fit into specific subsites (S1, S2, S1', S2', etc.) of the protease. The incorporation of a D-leucine residue introduces a profound steric clash within this active site. The altered stereochemistry of the α-carbon and the consequent reorientation of the isobutyl side chain of D-leucine prevent the peptide from adopting the necessary conformation to bind effectively to the enzyme's active site.[1][2] This steric hindrance physically obstructs the catalytic machinery of the protease, rendering the adjacent peptide bonds resistant to cleavage.[3]
Impact of D-Leucine on Peptide Structure and Function: A Balancing Act
While enhancing stability, the introduction of a chiral center with a D-configuration can influence the peptide's secondary structure and, consequently, its biological activity. A thorough understanding and characterization of these effects are paramount.
Conformational Perturbations: The Case of α-Helicity
In α-helical peptides, the substitution of an L-amino acid with its D-enantiomer can be disruptive. D-amino acids have a propensity to break or kink α-helices due to the unfavorable steric interactions of their side chains with the preceding carbonyl group in the helical turn.[4] However, the extent of this disruption is context-dependent, influenced by the position of the substitution and the surrounding amino acid sequence. In some instances, a single D-leucine substitution may only cause a local perturbation, with the overall helical structure remaining largely intact.[3][5]
Circular Dichroism (CD) spectroscopy is an indispensable tool for assessing these conformational changes. A typical α-helical peptide exhibits characteristic negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. A decrease in the mean residue ellipticity at 222 nm ([θ]222) upon D-leucine substitution is indicative of a loss of helical content.[6][7]
Bioactivity: A Double-Edged Sword
The impact of D-leucine substitution on bioactivity is highly specific to the peptide and its target. In cases where a precise three-dimensional conformation is crucial for receptor binding, a significant structural perturbation caused by D-leucine can lead to a reduction or complete loss of activity.[8] Conversely, in some instances, the altered conformation can lead to enhanced or novel activities.
A compelling case study is the antimicrobial peptide brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) not only increased its stability but also enhanced its antibacterial and anticancer activities compared to the parent peptide.[3][5] This highlights that D-leucine substitution can be a valuable tool for optimizing peptide bioactivity, not merely for extending half-life.
Quantitative Assessment of D-Leucine-Mediated Stability Enhancement
A systematic evaluation of the stability of D-leucine modified peptides is crucial for lead candidate selection. This typically involves in vitro assays that simulate physiological conditions.
Data Presentation: Comparative Stability and Activity
The following tables summarize the quantitative data from the brevinin-1OS case study, illustrating the impact of D-leucine modification on antibacterial activity, hemolytic activity, and proteolytic stability.
Table 1: In Vitro Antibacterial Activity of B1OS and its Analogs
| Peptide | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) |
| B1OS (Parent) | 32 | 64 | 128 |
| B1OS-L (L-Leu) | 4 | 8 | 16 |
| B1OS-D-L (D-Leu) | 4 | 8 | 16 |
| Data sourced from a study on a novel peptide from Odorrana schmackeri.[3][5] |
Table 2: Hemolytic Activity of B1OS and its Analogs
| Peptide | HC50 (µM) |
| B1OS (Parent) | >128 |
| B1OS-L (L-Leu) | 25.3 |
| B1OS-D-L (D-Leu) | 65.8 |
| HC50 is the peptide concentration causing 50% hemolysis of human red blood cells. Data sourced from a study on a novel peptide from Odorrana schmackeri.[3][5] |
Table 3: In Vitro Proteolytic Stability of a Model Peptide with and without D-Amino Acid Substitution
| Peptide | % Intact after 4h in Human Serum |
| All L-amino acid peptide | < 10% |
| D-amino acid substituted peptide | > 90% |
| Illustrative data based on typical findings in the literature.[9] |
Experimental Protocols for Stability and Conformational Analysis
To ensure the scientific integrity of your research, the following detailed protocols for key experiments are provided.
Protocol 1: HPLC-Based Proteolytic Stability Assay
This protocol outlines a standard procedure for assessing the stability of a peptide in the presence of a protease, such as trypsin.
Objective: To quantify the rate of degradation of a peptide by a specific protease over time.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, peptide stock solution (to a final concentration of, e.g., 0.1 mg/mL), and trypsin solution (e.g., at a 1:50 enzyme-to-substrate ratio by weight). Prepare a control sample without trypsin.
-
Incubation: Incubate the reaction and control tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from the reaction and control tubes.
-
Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution. This will inactivate the protease.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a gradient elution method to separate the intact peptide from its degradation products.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. The half-life (t1/2) of the peptide can be calculated from the degradation curve.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis
This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide.
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
Materials:
-
Lyophilized peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
Trifluoroethanol (TFE) or other helix-inducing co-solvents (optional).
-
CD spectrophotometer
-
Quartz cuvette with a short path length (e.g., 1 mm).
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the final absorbance of the sample in the far-UV region (190-250 nm) is between 0.4 and 1.0.
-
Instrument Setup: Purge the CD spectrophotometer with nitrogen gas for at least 30 minutes before use. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the recorded ellipticity in millidegrees
-
c is the peptide concentration in mg/mL
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Potential Considerations and Caveats
While D-leucine substitution is a powerful tool, it is not without its potential drawbacks, which must be carefully evaluated.
-
Immunogenicity: The introduction of non-natural D-amino acids can potentially create new epitopes, leading to an immune response. While some studies suggest that D-peptides may be less immunogenic than their L-counterparts, this is not a universal rule and should be assessed on a case-by-case basis.[1][8][10]
-
Solubility and Aggregation: The altered conformation and hydrophobicity resulting from D-leucine substitution can impact the peptide's solubility and propensity to aggregate. These properties should be carefully characterized using techniques such as dynamic light scattering (DLS) and solubility assays.
-
Off-Target Effects: Changes in conformation can lead to unforeseen interactions with other biological targets, potentially causing off-target effects. Comprehensive in vitro and in vivo profiling is essential to mitigate this risk.
Conclusion: A Strategic Approach to Peptide Stabilization
The incorporation of D-leucine is a proven and effective strategy for enhancing the proteolytic stability of peptide therapeutics, thereby improving their pharmacokinetic profiles and therapeutic potential. The primary mechanism of this stabilization is the steric hindrance imposed by the D-enantiomer within the active site of proteases. However, the impact of D-leucine on peptide conformation and bioactivity must be carefully evaluated. A systematic approach, employing robust experimental protocols for stability and structural analysis, is crucial for the successful development of D-leucine-modified peptides. By understanding the underlying principles and potential trade-offs, researchers can leverage this powerful tool to design the next generation of stable and effective peptide-based drugs.
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- Shalviri, A., & Alexov, E. (2013). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The journal of physical chemistry. B, 117(31), 9140–9150. [Link]
- Antoniali, G., et al. (2023). Therapeutic proteins immunogenicity: a peptide point of view. Exploratory Target Antitumor Therapy, 4, 735-751. [Link]
- Che, Y., & Gellman, S. H. (2020). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 21(1-2), 109-113. [Link]
- ResearchGate. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Guzman-Cisneros, A. C., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 14, 1195610. [Link]
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- Kubo, M., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(2), 1017-1025. [Link]
- Kich, L., et al. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 23(15), 8497. [Link]
- Lapek, J. D., & Loo, J. A. (2022). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of the American Society for Mass Spectrometry, 33(9), 1585–1596. [Link]
- ResearchGate. (n.d.). Theoretical Modeling of Peptide α-Helical Circular Dichroism in Aqueous Solution.
- Gill, T. J., et al. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS): XIII. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D - AND L-α-AMINO ACIDS. Journal of immunology, 95(3), 542-549. [Link]
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- Castelletto, V., & Hamley, I. W. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current opinion in colloid & interface science, 20(5-6), 399–407. [Link]
- Sarafianos, S. G., et al. (2009). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. Viruses, 1(3), 656–697. [Link]
- SciSpace. (2022).
- Chen, Y., et al. (2024). Leveraging machine learning models for peptide–protein interaction prediction.
- Hong, J., et al. (2024). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. [Link]
- Bailey, M. D., et al. (1998). A new class of HIV-1 protease inhibitor: the crystallographic structure, inhibition and chemical synthesis of an aminimide peptide isostere. Journal of molecular biology, 282(4), 847-864. [Link]
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- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Joliot, F. (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. Frédéric Joliot Institute for Life Sciences. [Link]
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An In-Depth Technical Guide to D-Leucine Methyl Ester Hydrochloride: A Cornerstone Chiral Building Block
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, chirality is not merely a structural nuance but a pivotal determinant of biological activity, efficacy, and safety.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[3] This fundamental principle underscores the critical need for enantiomerically pure compounds, as different enantiomers of the same molecule can exhibit widely divergent pharmacological and toxicological profiles.[2] The tragic history of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic.[1][4]
Consequently, the demand for versatile, optically pure chiral building blocks has surged, enabling the precise construction of complex molecular architectures.[3][4][5] These building blocks are foundational to modern asymmetric synthesis, allowing researchers to construct compound libraries with defined stereochemistry, thereby accelerating the hit-to-lead optimization process.[4][5] D-Leucine Methyl Ester Hydrochloride, a derivative of the non-proteinogenic D-leucine, has emerged as a particularly valuable and versatile tool in this context. Its incorporation into peptide-based therapeutics can confer enhanced stability and resistance to enzymatic degradation, while its stereocenter serves as a reliable handle in various asymmetric transformations. This guide provides an in-depth technical exploration of this compound, from its fundamental properties to its field-proven applications, designed for the practicing researcher and drug development professional.
Section 1: Core Physicochemical and Structural Properties
This compound, systematically named methyl (2R)-2-amino-4-methylpentanoate hydrochloride, is a white to off-white crystalline powder.[6] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a crucial practical advantage over the free base. The presence of the methyl ester serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during chemical transformations, such as peptide coupling, and allowing for selective deprotection at a later stage.[7][8]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential quantitative data for this compound, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2R)-2-amino-4-methylpentanoate;hydrochloride | [9] |
| CAS Number | 5845-53-4 | [6][9] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [6] |
| Molecular Weight | 181.66 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 145 - 149 °C | [6] |
| Optical Rotation [a]²⁰/D | -12 ± 1° (c=1 in 1N HCl) | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Storage Conditions | Store at 0-8°C, hygroscopic | [6][10] |
Section 2: Synthesis and Purification
The most common and straightforward synthesis of amino acid methyl esters involves the direct esterification of the parent amino acid. The Fischer-Speier esterification, using methanol as both the solvent and reagent under acidic conditions (typically with HCl gas or thionyl chloride), is a classic and effective method.[11]
Diagram: General Synthesis Workflow
Caption: Synthesis and purification workflow for D-Leucine Methyl Ester HCl.
Experimental Protocol 1: Laboratory-Scale Synthesis
This protocol describes a robust method for preparing this compound from D-Leucine using trimethylchlorosilane (TMSCl) in methanol, which offers a convenient alternative to using gaseous HCl or thionyl chloride.[11]
Materials:
-
D-Leucine (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10 volumes)
-
Trimethylchlorosilane (TMSCl) (2.0 eq)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-Leucine in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add TMSCl dropwise to the stirred suspension over 15-20 minutes. Causality Insight: The slow addition is crucial to control the exothermic reaction between TMSCl and methanol, which generates HCl in situ.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid or viscous oil.
-
Precipitation: Add a sufficient amount of diethyl ether to the residue and stir vigorously. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Experimental Protocol 2: Purification by Recrystallization
For applications requiring the highest purity, recrystallization is essential. This process removes unreacted starting material and any side products. A method adapted from general principles involves using a solvent system like methanol/diethyl ether.[12]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a further 10 minutes.[12] Filter the hot solution through celite to remove the carbon.
-
Crystallization: Cool the filtrate to room temperature, then place it in an ice bath or refrigerator (0-4°C). Slowly add diethyl ether until the solution becomes turbid, then allow it to stand for several hours to facilitate crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Section 3: Core Applications in Synthesis
The utility of this compound spans several key areas of synthetic chemistry, primarily driven by its defined stereochemistry.
Application 1: Peptide Synthesis
The most prominent application is in peptide synthesis, where it serves as a building block for introducing a D-leucine residue.[6] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in-vivo half-lives—a highly desirable trait for therapeutic peptides.[13]
Diagram: Role in Dipeptide Formation
Caption: Workflow for incorporating D-Leucine into a dipeptide.
Experimental Protocol 3: Solution-Phase Synthesis of Boc-Ala-D-Leu-OMe
This protocol details a standard solution-phase coupling reaction.[8][13]
Materials:
-
This compound (1.0 eq)
-
Boc-L-Alanine (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq to neutralize HCl salt, plus 1.1 eq for coupling)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation: In a flask, dissolve Boc-L-Alanine, EDC, and HOBt in anhydrous DCM. Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid. Trustworthiness Insight: Pre-activation minimizes racemization and side reactions by forming the HOBt active ester before introducing the amine component.
-
Amine Component Preparation: In a separate flask, dissolve this compound in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at 0°C.
-
Coupling: Add the free amine solution from step 2 to the activated acid solution from step 1. Add an additional equivalent of DIPEA to act as the base for the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Filter the reaction mixture to remove the urea byproduct (if DCC is used). Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected dipeptide.
Application 2: Asymmetric Synthesis and Chiral Resolution
Beyond peptides, this compound can be used as a chiral auxiliary, where its stereocenter influences the stereochemical outcome of a reaction on another part of the molecule. It can also be employed as a chiral resolving agent. In this capacity, it reacts with a racemic mixture of acids to form diastereomeric salts.[14] Due to their different physical properties (e.g., solubility), these diastereomers can often be separated by fractional crystallization or chromatography.[15]
Section 4: Analytical Methodologies for Quality and Purity
Ensuring the chemical and, most importantly, the enantiomeric purity of a chiral building block is paramount. Several analytical techniques are employed for the comprehensive characterization of this compound.
Data Presentation: Key Analytical Techniques
| Technique | Purpose | Principle |
| Chiral HPLC | Enantiomeric Purity | Separation of enantiomers on a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times.[16][17] |
| Chiral GC | Enantiomeric Purity | Separation of volatile, derivatized enantiomers on a chiral capillary column. Often requires derivatization to increase volatility.[18][19] |
| NMR Spectroscopy | Structural Confirmation & Purity | ¹H and ¹³C NMR confirm the chemical structure. Enantiomeric purity can sometimes be determined using chiral shift reagents or by converting to diastereomers.[20] |
| Mass Spectrometry | Molecular Weight | Confirms the molecular weight of the compound.[11] |
| Polarimetry | Optical Activity | Measures the specific rotation of plane-polarized light, confirming the presence of a single enantiomer in excess, though it is not an absolute measure of purity.[6] |
Diagram: General Workflow for Enantiomeric Purity Analysis
Caption: Workflow for determining enantiomeric purity via chromatography.
Experimental Protocol 4: General Method for Enantiomeric Purity by Chiral GC
This protocol provides a general outline for determining the enantiomeric excess (% ee) of an amino acid ester sample.[18]
Procedure:
-
Derivatization: To a vial containing the this compound sample, add a solvent (e.g., DCM) and a derivatizing agent (e.g., trifluoroacetic anhydride) along with a non-chiral base. This step converts the non-volatile amino acid ester into a volatile derivative suitable for GC analysis.
-
GC-FID Analysis: Inject the derivatized sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable chiral capillary column (e.g., Chirasil-Val).
-
Method Conditions: Run a temperature program that effectively separates the two diastereomeric derivatives. For example, start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C).
-
Data Analysis: Integrate the peak areas for the D-enantiomer derivative (A_D) and the L-enantiomer derivative (A_L).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [(A_D - A_L) / (A_D + A_L)] * 100
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.[21]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[21] For skin contact, wash off with soap and water.[21] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][10] The compound is hygroscopic and should be protected from moisture.
Conclusion
This compound stands as a powerful and reliable chiral building block in the arsenal of the modern synthetic chemist. Its utility in creating peptidomimetics with enhanced stability, coupled with its role in broader asymmetric synthesis, makes it indispensable. A thorough understanding of its properties, synthetic access, and analytical validation—as detailed in this guide—is the foundation for its successful and innovative application in the complex, multi-step syntheses that drive contemporary drug discovery.
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An In-depth Technical Guide to the Discovery and Incorporation of D-Amino Acids
A Senior Application Scientist's Perspective on Leveraging Nature's Mirror Image Molecules for Advanced Therapeutic Development
Abstract
The central dogma of molecular biology delineates a path from DNA to proteins constructed from a canonical set of 20 L-amino acids. For decades, D-amino acids, their chiral counterparts, were largely considered biological anomalies. However, a growing body of research has unveiled their deliberate and strategic incorporation into a variety of natural products and their profound impact on biological function. This technical guide provides a comprehensive exploration of the discovery and history of D-amino acid incorporation, from their initial identification in microorganisms to their now-recognized roles in complex physiological processes. We will delve into the intricate enzymatic machinery that nature has evolved to synthesize and integrate these "unnatural" amino acids, contrasting ribosomal and non-ribosomal pathways. Furthermore, this guide will bridge the gap between natural discovery and therapeutic innovation, detailing the modern strategies for the synthetic incorporation of D-amino acids in drug design. By enhancing proteolytic stability, modulating receptor affinity, and refining pharmacokinetic profiles, D-amino acid-containing peptides have emerged as a cornerstone of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this exciting and rapidly evolving area of biochemistry and pharmacology.
A Historical Odyssey: The Unveiling of D-Amino Acids in Living Systems
The journey to understanding the significance of D-amino acids began with their discovery in the mid-20th century, a finding that initially challenged the established principles of biochemistry. In 1950, Auclair and Patton first reported the presence of D-amino acids in the blood of insects and mollusks, sparking curiosity about their origin and function[1]. For a long time, it was believed that only L-amino acids were present in nature, with D-amino acids considered artificial products[2]. However, mounting evidence has since demonstrated that D-amino acids are naturally present in a wide array of living organisms, including humans, plants, and microorganisms, where they play crucial roles in various biological processes[2][3].
One of the most significant early discoveries was the identification of D-amino acids as integral components of bacterial cell walls. Specifically, D-alanine and D-glutamic acid were found to be key constituents of peptidoglycan, the rigid macromolecule that encases bacteria and provides structural integrity[4][5]. This incorporation of D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids[2][6]. This protective mechanism was a pivotal realization, highlighting a clear biological advantage for utilizing D-amino acids.
Subsequent research expanded the known repertoire of D-amino acid-containing natural products to include peptide antibiotics like gramicidin and valinomycin, which are produced by microorganisms and exhibit potent antimicrobial properties[1][7]. These discoveries underscored that the incorporation of D-amino acids was not a random occurrence but a deliberate evolutionary strategy to create stable and bioactive molecules.
In more recent years, the roles of D-amino acids have been shown to extend beyond microorganisms. D-serine and D-aspartate have been identified as important signaling molecules in the mammalian central nervous system, where they act as neurotransmitters and neuromodulators[1][2][5]. This has opened up new avenues of research into their involvement in learning, memory, and various neurological disorders[1]. The presence of D-amino acids has also been detected in the peptide hormones of some arthropods, such as the hyperglycemic hormone in crustaceans[7].
This historical progression, from initial curious observations to the elucidation of specific and vital functions, has transformed our understanding of D-amino acids from biological oddities to key players in the chemical lexicon of life.
Nature's Toolkit: Biosynthetic Pathways for D-Amino Acid Incorporation
The incorporation of D-amino acids into peptides is a fascinating example of nature's ingenuity, circumventing the stereochemical constraints of the ribosome-mediated protein synthesis machinery. Two primary strategies have evolved for this purpose: non-ribosomal peptide synthesis and post-translational modification of ribosomally synthesized peptides.
Non-Ribosomal Peptide Synthetases (NRPSs): A Modular Assembly Line
Non-ribosomal peptides are a diverse class of secondary metabolites produced primarily by bacteria and fungi[8]. Their synthesis is carried out by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs), which function as modular assembly lines, independent of messenger RNA[8][9]. Each module of an NRPS is responsible for the incorporation of a single amino acid, and these modules are organized in a linear fashion that dictates the sequence of the final peptide product[9].
The key to D-amino acid incorporation within NRPSs lies in specialized domains within the modules. There are several strategies for the generation of D-amino acid residues in non-ribosomal peptide biosynthesis[10]:
-
Direct Incorporation by Adenylation (A) Domains: Some A-domains have evolved to specifically recognize and activate D-amino acids, which are supplied by racemase enzymes that convert L-amino acids to their D-enantiomers[10].
-
Epimerization (E) Domains: A more common strategy involves the incorporation of an L-amino acid by the A-domain, followed by its conversion to the D-configuration by an epimerization (E) domain. The E-domain acts on the amino acid after it has been tethered to a peptidyl carrier protein (PCP) domain within the NRPS module[10][11].
-
Dual Condensation/Epimerization (C/E) Domains: Some NRPS modules contain bifunctional domains that catalyze both the condensation of the growing peptide chain and the epimerization of the newly added amino acid[10].
-
Thioesterase (TE) Domain-Catalyzed Epimerization: In some cases, the terminal thioesterase (TE) domain, which is responsible for releasing the final peptide product, can also possess epimerization activity[10].
The modular nature of NRPSs allows for the synthesis of a vast array of peptides with complex structures, including cyclic and branched architectures, and the incorporation of non-proteinogenic amino acids, including D-amino acids[8].
Diagram: Non-Ribosomal Peptide Synthesis Workflow
Caption: Workflow of a non-ribosomal peptide synthetase (NRPS) module incorporating a D-amino acid via an epimerization domain.
Post-Translational Modification: The Case of Lanthipeptides
Another fascinating mechanism for introducing D-amino acid character into peptides is through the post-translational modification of ribosomally synthesized precursors. A prime example of this is the biosynthesis of lanthipeptides, a class of polycyclic peptide antibiotics[12][13].
The synthesis of lanthipeptides begins with the ribosomal production of a precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide[14]. The core peptide is then extensively modified by a series of dedicated enzymes called lantibiotic synthetases[15]. These enzymes catalyze two key reactions:
-
Dehydration: Serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively[14][15][16].
-
Cyclization: The thiol groups of cysteine residues then undergo a Michael-type addition to the dehydroamino acids, forming thioether cross-links known as lanthionine (from Ser and Cys) and methyllanthionine (from Thr and Cys)[13][14][15][16].
The formation of the D-Ala moiety in lanthionine is a result of the stereospecific addition of the cysteine thiol to dehydroalanine[17]. This enzymatic process effectively converts an L-serine residue into a D-alanine derivative within the final peptide structure.
Diagram: Lanthipeptide Biosynthesis Pathway
Caption: Simplified pathway of lanthipeptide biosynthesis, showing the post-translational modification that results in a D-alanine thioether linkage.
Strategic Incorporation in Drug Design: The D-Amino Acid Advantage
The inherent limitations of native L-peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor oral bioavailability, have driven the exploration of chemical modifications to enhance their drug-like properties[4][18]. The strategic incorporation of D-amino acids has emerged as a powerful and widely adopted approach to address these challenges[18][19].
Enhancing Proteolytic Stability
The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation[18][19][20]. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids[19][21]. By substituting one or more L-amino acids with their D-enantiomers, the peptide becomes a poor substrate for these enzymes, leading to a significantly extended half-life in biological fluids[18][20]. This enhanced stability can translate to improved bioavailability and a reduced dosing frequency for peptide-based drugs[22].
| Peptide | Modification | Half-life (in human serum) | Fold Increase |
| L-Peptide X | All L-amino acids | 5 minutes | 1x |
| D-Peptide X | D-amino acid at P1' | 2 hours | 24x |
| Retro-inverso Peptide X | All D-amino acids (reversed sequence) | > 24 hours | > 288x |
Table 1: Representative data illustrating the impact of D-amino acid incorporation on the proteolytic stability of a hypothetical peptide in human serum.
Modulating Bioactivity and Receptor Interactions
The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the peptide's three-dimensional structure and, consequently, its biological activity[18]. D-amino acids can induce or stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor binding[18]. For instance, the D-configuration at the α-carbon can promote the formation of type II' β-turns, important structural motifs in many bioactive peptides[18].
This conformational influence can be leveraged to fine-tune a peptide's affinity and selectivity for its target receptor[18]. In some cases, a D-amino acid substitution can lead to a significant increase in binding affinity, resulting in a more potent therapeutic effect. Conversely, it can also be used to disrupt unwanted off-target interactions, thereby improving the safety profile of the drug.
A notable strategy in this regard is the design of retro-inverso peptides. These peptides are composed of D-amino acids assembled in the reverse order of the parent L-peptide sequence[20][22]. This modification aims to maintain the spatial orientation of the side chains, which are critical for receptor interaction, while reversing the direction of the peptide backbone, rendering it resistant to proteolysis[20]. While not always successful in recapitulating the activity of the parent L-peptide due to differences in secondary structure, the retro-inverso approach has proven effective in several cases[4].
Notable Examples in Drug Development
The successful application of D-amino acid incorporation is evident in several marketed and investigational drugs.
-
Octreotide: A synthetic analogue of the hormone somatostatin, octreotide contains a D-phenylalanine and a D-tryptophan residue. These substitutions significantly enhance its stability and prolong its duration of action, making it an effective treatment for acromegaly and certain neuroendocrine tumors[21][23].
-
Nateflinide: A drug used for the treatment of type 2 diabetes, contains a D-phenylalanine derivative[24].
-
Aspoxicillin: A peptide antibiotic that incorporates D-amino acids[21][24].
These examples highlight the tangible benefits of leveraging D-amino acid chemistry in the development of novel and improved peptide therapeutics.
Methodologies for Synthesis and Analysis
The successful development of D-amino acid-containing peptides relies on robust methods for their synthesis and comprehensive analytical techniques for their characterization.
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for the chemical synthesis of peptides, including those containing D-amino acids, is solid-phase peptide synthesis (SPPS)[25][26]. Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[26]. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps[26].
The incorporation of D-amino acids in SPPS is straightforward, utilizing protected forms of D-amino acids (e.g., Fmoc-D-aa-OH or Boc-D-aa-OH) in the same manner as their L-counterparts[21].
Experimental Protocol: Standard Fmoc-SPPS Cycle for D-Amino Acid Incorporation
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF)[27]. This exposes the free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling: Activate the carboxyl group of the incoming Fmoc-protected D-amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin and allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers)[21].
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
A critical challenge in the synthesis of peptides containing D-amino acids is the potential for racemization (the conversion of a D-amino acid to its L-enantiomer) during the activation step[28]. The choice of coupling reagents and the addition of racemization-suppressing additives like HOBt or OxymaPure are crucial to minimize this side reaction[28].
Analytical Techniques for Chiral Analysis
Confirming the stereochemical integrity of a D-amino acid-containing peptide is paramount. Several analytical methods are employed for this purpose:
-
Chiral Amino Acid Analysis: This is the most definitive method. The purified peptide is first hydrolyzed to its constituent amino acids using strong acid (e.g., 6 N HCl)[29]. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, which can be separated and quantified by RP-HPLC[30]. Alternatively, the derivatized amino acids can be analyzed by gas chromatography (GC) on a chiral column[28].
-
HPLC with a Chiral Stationary Phase: This method can sometimes directly separate the desired peptide from its diastereomeric impurities without the need for hydrolysis and derivatization[28].
-
Enzymatic Assays: The use of stereospecific enzymes can provide a functional assessment of chiral purity. For example, an L-amino acid oxidase can be used to detect and quantify the presence of contaminating L-amino acids in a D-peptide preparation[28].
-
Advanced Mass Spectrometry Techniques: Techniques such as ion mobility spectrometry coupled with mass spectrometry are emerging as powerful tools for the site-specific localization and analysis of D-amino acids in peptides[31].
Diagram: Analytical Workflow for Chiral Purity Assessment
Caption: Workflow for determining the chiral purity of a D-amino acid-containing peptide via chiral amino acid analysis.
Future Perspectives and Conclusion
The journey of D-amino acids from obscure natural products to key components of modern therapeutics is a testament to the power of curiosity-driven research and the continuous quest to learn from nature's vast chemical repertoire. The strategic incorporation of D-amino acids is no longer a niche modification but a mainstream strategy in peptide drug design, offering a reliable means to overcome the inherent pharmacokinetic limitations of L-peptides[18][19].
Looking ahead, the field is poised for further innovation. The discovery of novel enzymes involved in D-amino acid metabolism will continue to provide new tools for biocatalysis and the chemo-enzymatic synthesis of complex peptides[17][32]. Advances in computational modeling and de novo peptide design are enabling the rational design of D-peptides with precisely tailored structures and functions[24]. Furthermore, the expanding understanding of the physiological roles of endogenous D-amino acids, particularly in the nervous system, is opening up new therapeutic avenues for a range of diseases[1][2].
References
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- Zhang, H. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(9), 1135-1144. [Link]
- Wikipedia. D-Amino acid. [Link]
- Oda, S., et al. (2015). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 81(18), 6249-6257. [Link]
- Jilek, A., et al. (2005). Enter a new post-translational modification: D-amino acids in gene-encoded peptides. FEBS Letters, 579(21), 4813-4817. [Link]
- Willey, J. M., & van der Donk, W. A. (2007). Lantibiotics: peptides of diverse structure and function. Annual review of microbiology, 61, 477-501. [Link]
- Wikipedia. Nonribosomal peptide. [Link]
- Luo, X., et al. (2016). Functional Characterization and Crystal Structure of the Bifunctional Thioesterase Catalyzing Epimerization and Cyclization in Skyllamycin Biosynthesis. Angewandte Chemie International Edition, 55(49), 15288-15291. [Link]
- Obsidian Publish. Non-ribosomal peptide synthetases. [Link]
- Ogasawara, Y., & Dairi, T. (2018). Enzymes Introducing D-Amino Acids into Peptides. Frontiers in Microbiology, 9, 139. [Link]
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A Technical Guide to the Natural Occurrence and Significance of D-Leucine Derivatives
This guide provides an in-depth exploration of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies pertaining to D-leucine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer both foundational understanding and field-proven insights into this unique class of non-canonical amino acids.
Introduction: The Chirality of Life and the Rise of D-Amino Acids
In the central dogma of molecular biology, life's proteins are constructed almost exclusively from L-amino acids. This homochirality has long relegated their mirror images, D-amino acids, to the periphery of biochemical interest, often considered artifacts or exclusive to the domain of microorganisms. However, advancements in analytical chemistry over the past few decades have unequivocally demonstrated that D-amino acids, including D-leucine, are not only present but also perform specific and vital biological functions across all domains of life.[1]
While found in lower concentrations than their L-counterparts, D-amino acids are now recognized as critical components in processes ranging from bacterial cell wall synthesis to neurotransmission in mammals.[1][2] D-Leucine, in particular, has emerged as a significant non-canonical amino acid due to its incorporation into bioactive peptides and its unique physiological effects. This guide delves into the known reservoirs of D-leucine derivatives in nature, the enzymatic machinery responsible for their production, their functional significance, and the modern analytical workflows required for their study.
Natural Occurrence of D-Leucine Derivatives
The presence of D-leucine is documented in a diverse array of organisms, where it is often incorporated into peptides and other secondary metabolites.
Bacteria and Archaea
Microorganisms are the most prolific source of D-amino acids. In bacteria, D-amino acids are fundamental constituents of the peptidoglycan layer of the cell wall, providing structural integrity and resistance to proteases.[2] While D-alanine and D-glutamate are the most common, D-leucine is also found, particularly in the peptide side chains of certain species.
Beyond the cell wall, bacteria secrete D-amino acids to regulate community behaviors. For instance, D-leucine has been shown to inhibit biofilm formation in pathogens like Xanthomonas citri, suggesting a role in intercellular signaling and dispersal.[2] In the archaeon Halobacterium salinarum, a specific transport system for D-leucine has been identified, which operates distinctly from the L-leucine transporter, indicating a defined biological role for this enantiomer even in extremophiles.[3]
Marine Invertebrates and Amphibians
Marine organisms and amphibians are a rich source of bioactive peptides, many of which contain D-leucine residues. This incorporation is a key evolutionary strategy to enhance peptide stability and potency. The substitution of an L-amino acid with a D-enantiomer can render a peptide resistant to degradation by endogenous proteases, thereby extending its biological half-life.[4][5]
A compelling example is found in brevinins, a family of antimicrobial peptides (AMPs) from frog skin. A synthetic variant of brevinin-1OS, where an L-leucine was replaced with a D-leucine at the second position (B1OS-D-L), exhibited a tenfold increase in antibacterial and anticancer activity compared to the parent peptide.[6][7] This modification also increased its speed of action against lung cancer cells while maintaining low toxicity to normal cells, highlighting the therapeutic potential of D-leucine incorporation.[6][7]
Mammals
The presence of endogenous free D-amino acids in mammals is now well-established, challenging the long-held belief that they are derived solely from diet or gut microbiota.[8] While D-serine and D-aspartate are the most studied for their roles as neurotransmitters, trace amounts of other D-amino acids, including D-leucine, have been detected in various tissues and physiological fluids such as plasma and cerebrospinal fluid.[8] Their precise physiological roles are still under active investigation, with some studies suggesting potential involvement in neurological processes and pain management.[5]
Biosynthesis and Incorporation
The generation of D-leucine from its L-enantiomer is primarily an enzyme-catalyzed process.
Amino Acid Racemases
The key enzymes responsible for the production of D-amino acids are amino acid racemases . These enzymes catalyze the stereoinversion of the α-carbon of an amino acid. Bacteria possess a wide variety of racemases, including broad-spectrum racemases (Bsr) that can act on multiple L-amino acids, including L-leucine, to produce a pool of D-amino acids for physiological use.[2] The biosynthesis of L-leucine itself is a multi-step enzymatic pathway starting from pyruvic acid, which is well-conserved in microorganisms.[9][10] The subsequent conversion to D-leucine is a post-synthesis modification.
Non-Ribosomal Peptide Synthetases (NRPS)
The incorporation of D-leucine into peptides is typically performed by large, multi-modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS) . Unlike ribosomal protein synthesis, which is hard-coded by mRNA and exclusively uses L-amino acids, NRPS systems function as molecular assembly lines. Specific modules within the NRPS complex recognize, activate, and incorporate amino acids, including non-canonical ones like D-amino acids, into a growing peptide chain. Many NRPS modules have integrated epimerase domains that convert an L-amino acid to its D-form immediately before incorporation.
Caption: Biosynthesis and incorporation of L- and D-leucine.
Functional Significance in Drug Development
The unique properties imparted by D-leucine make it a valuable tool for peptide-based drug design.
-
Enhanced Proteolytic Stability: The primary advantage of incorporating D-leucine is the dramatic increase in resistance to proteases, which preferentially cleave peptide bonds between L-amino acids.[4] This leads to a longer in-vivo half-life, a critical attribute for therapeutic peptides.
-
Improved Bioactivity: As seen with brevinin-1OS, the stereochemistry of a single amino acid can profoundly impact the peptide's secondary structure and its interaction with biological targets, leading to enhanced potency.[6] The D-leucine substitution can alter helicity and hydrophobicity, optimizing the peptide's therapeutic index.[6]
-
Novel Pharmacological Properties: Free D-leucine and its simple derivatives are being explored for unique biological activities not associated with L-leucine, including potential applications in neurology.[5]
Table 1: Examples of Bioactive Peptides with D-Leucine Derivatives
| Peptide/Derivative | Source Organism/Method | Biological Activity | Reference |
| Brevinin-1OS-D-L | Synthetic modification | Enhanced antibacterial & anticancer activity | [6][7] |
| D-Leu-Met-enkephalin | Synthetic analogue | Opioid analgesic with increased stability | N/A |
| Gramicidin S | Aneurinibacillus migulanus | Antibiotic | N/A |
| Tyrocidine | Brevibacillus parabrevis | Antibiotic | N/A |
Analytical Methodologies for D-Leucine Detection
The accurate detection and quantification of D-leucine in complex biological matrices requires specialized analytical techniques capable of resolving chiral molecules.[1][8] Given that D-amino acids are often present at trace levels in a sea of their L-counterparts, high sensitivity and excellent chiral separation are paramount.[8]
Caption: General workflow for D-leucine identification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the dominant approach for amino acid enantiomer analysis.[8][11] Two main strategies are employed:
-
Direct Separation: Uses a chiral stationary phase (CSP) in the HPLC column that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.
-
Indirect Separation: Involves pre-column derivatization of the amino acids with a chiral derivatizing agent (e.g., Marfey’s reagent, OPA/chiral thiol) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (like C18).[11] This is often the preferred method due to its robustness and high sensitivity.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, requiring derivatization to make the amino acids volatile.
Table 2: Comparison of Key Analytical Methods for D-Amino Acid Analysis
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Chromatographic separation of enantiomers or diastereomers | High (fmol-pmol) | Moderate | Robust, excellent resolution, quantifiable | Can require complex derivatization |
| GC-MS | Separation of volatile derivatives by GC, detection by MS | Very High (fmol) | Moderate | High sensitivity and specificity | Derivatization is essential; thermal instability |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a chiral selector | High (amol-fmol) | High | Requires minimal sample volume, high efficiency | Lower loading capacity, reproducibility can be an issue |
| Enzymatic Assays | Use of stereospecific enzymes like D-amino acid oxidase (DAAO) | Moderate to High | High | High specificity, suitable for high-throughput screening | Measures total D-AAs unless coupled with separation |
Experimental Protocol: Enantioselective Analysis of Leucine by HPLC
This protocol details a widely used indirect method for quantifying D- and L-leucine.
Objective: To determine the enantiomeric ratio of leucine in a biological sample via pre-column derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by RP-HPLC analysis.
Causality: FDAA reacts with the primary amine of both D- and L-leucine to form diastereomeric adducts. Because FDAA itself is chiral (containing L-alanine), the resulting D-Leu-FDAA and L-Leu-FDAA diastereomers have different spatial arrangements and thus interact differently with the achiral C18 stationary phase, allowing for their separation.
Materials & Reagents:
-
Sample (e.g., deproteinized plasma, tissue homogenate)
-
D-Leucine and L-Leucine standards
-
Marfey’s Reagent (FDAA) solution: 1% (w/v) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes, vortex mixer, heating block
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of both D- and L-leucine (e.g., from 1 µM to 100 µM).
-
Sample Preparation:
-
Deproteinize 100 µL of sample by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried sample/standard residue in 20 µL of 1 M NaHCO₃.
-
Add 40 µL of 1% Marfey’s Reagent solution.
-
Vortex briefly and incubate at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B (linear gradient)
-
35-40 min: 50% to 10% B (return to initial)
-
40-45 min: 10% B (equilibration)
-
-
Injection Volume: 20 µL.
-
Detection: UV detector at 340 nm.
-
-
Data Analysis:
-
Identify the peaks for L-Leu-FDAA and D-Leu-FDAA based on the retention times of the derivatized standards (typically, the L-L diastereomer elutes before the D-L diastereomer).
-
Construct a calibration curve for each enantiomer by plotting peak area against concentration.
-
Quantify the amount of D- and L-leucine in the sample by interpolating their peak areas on the respective calibration curves.
-
Conclusion and Future Outlook
The study of D-leucine and its derivatives has transitioned from a niche curiosity to a vibrant field with significant implications for microbiology, physiology, and pharmacology. The natural occurrence of these molecules across diverse taxa underscores their fundamental biological importance. For drug development professionals, the incorporation of D-leucine offers a proven strategy to enhance the therapeutic properties of peptide-based drugs. For researchers, the expanding roles of endogenous D-amino acids in mammals present a new frontier of investigation. Future progress will depend on the continued development of sensitive and high-throughput analytical methods to unravel the subtle but critical roles of D-leucine in the complex machinery of life.
References
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An In-Depth Technical Guide to the Thermochemical Properties of D-Leucine Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of the essential thermochemical properties of D-Leucine Methyl Ester Hydrochloride (D-Leu-OMe-HCl). In the landscape of pharmaceutical development and scientific research, a molecule's thermodynamic profile is not merely academic; it is a critical determinant of its stability, reactivity, and processability. For researchers, scientists, and drug development professionals, understanding these properties is fundamental to designing robust formulations, ensuring manufacturing consistency, and predicting long-term stability. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and grounding all protocols in self-validating systems.
Foundational Physicochemical Characterization
Before delving into thermochemistry, a baseline characterization of this compound is essential. This molecule is a derivative of the natural amino acid D-leucine, where the carboxylic acid group is esterified with methanol and the amino group is salified with hydrochloric acid. This modification significantly alters its physical properties, such as solubility and stability, making it a valuable building block in peptide synthesis and various pharmaceutical formulations.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145 - 149 °C | [1] |
| CAS Number | 5845-53-4 | [2] |
The hydrochloride salt form is crucial as it enhances the stability and water solubility of the amino acid ester, which is otherwise prone to hydrolysis or self-condensation. However, the presence of the chloride counter-ion and the ester functionality introduces unique considerations for thermochemical analysis.
Core Thermochemical Properties: A Thermodynamic Blueprint
The primary thermochemical properties—enthalpy of formation, heat capacity, and entropy—collectively define the thermodynamic state and stability of a compound. While specific experimental data for this compound is not extensively published, this section outlines the significance of these properties and the authoritative methods used for their determination.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's energetic stability. A more negative ΔfH° indicates greater energetic stability. For a complex organic salt like D-Leu-OMe-HCl, this value is most reliably determined indirectly from the enthalpy of combustion (ΔcH°) , a parameter obtained via bomb calorimetry.[4] The relationship is governed by Hess's Law, where the enthalpy of formation can be calculated from the combustion reaction products (CO₂, H₂O, N₂, HCl), whose own enthalpies of formation are well-established.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for any process involving heat transfer, such as crystallization, drying, and milling. In the context of pharmaceuticals, Cp data is vital for:
-
Physical Stability: Differences in the heat capacity between amorphous and crystalline forms can predict their relative stability.
-
Process Safety: Understanding heat flow is essential for scaling up manufacturing processes safely.
-
Thermodynamic Calculations: Cp is required to adjust enthalpy and entropy values to different temperatures.
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of solids as a function of temperature.[5][6]
Entropy (S°) and Gibbs Free Energy (G°)
Entropy is a measure of the molecular disorder or randomness of a system. The Third Law of Thermodynamics provides a foundation for determining the absolute entropy of a crystalline substance by integrating heat capacity data from near absolute zero (0 K) up to the temperature of interest. Gibbs Free Energy (G° = H° - TS°) combines enthalpy and entropy to determine the spontaneity of a process. It is the ultimate arbiter of stability, dictating phase transitions, reaction equilibria, and degradation pathways.
The following diagram illustrates the logical workflow for a comprehensive thermochemical characterization, starting from fundamental experimental measurements.
Caption: Bomb Calorimetry Experimental Workflow.
Protocol: Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [6]It is an invaluable tool for studying thermal transitions and heat capacity. [7] Objective: To measure the heat capacity (Cp) and characterize the melting behavior of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards, such as indium and tin. The heat flow signal must also be calibrated for Cp measurements.
-
Cp Measurement (Three-Scan Method): This is a robust method that corrects for instrumental baseline drift.
-
Scan 1 (Baseline): Run the temperature program with two empty, hermetically sealed aluminum pans (one as the sample, one as the reference). This establishes the instrumental baseline. Causality: Hermetic sealing is crucial to prevent mass loss from sublimation or decomposition, especially for a hydrochloride salt which could release HCl gas upon heating. [8] * Scan 2 (Standard): Place a sapphire standard of known mass and heat capacity in the sample pan and run the identical temperature program.
-
Scan 3 (Sample): Replace the sapphire standard with a precisely weighed sample of D-Leu-OMe-HCl (5-10 mg) and run the identical temperature program a final time.
-
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
-
Heat at a controlled rate (e.g., 10 °C/min) to a temperature beyond the compound's melting point (e.g., 200 °C). A linear heating rate is essential for accurate Cp determination. [5] * Hold at the final temperature for 2 minutes.
-
Cool back to the starting temperature.
-
-
Data Analysis:
-
The heat capacity of the sample (Cp,sample) is calculated at any given temperature using the following equation, which compares the heat flow (HF) signals from the three runs: Cp,sample = ( (HF_sample - HF_baseline) / (HF_standard - HF_baseline) ) * (mass_standard / mass_sample) * Cp,standard
-
The melting transition will appear as an endothermic peak. The onset temperature of this peak is taken as the melting point (Tm), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH). [9]
Parameter Typical Value/Range Significance Heating Rate 5 - 20 °C/min Affects peak resolution and sensitivity. 10 °C/min is a standard starting point. Sample Mass 3 - 10 mg Must be accurately known. Larger masses improve signal but can reduce resolution. Purge Gas Inert Gas (N₂, Ar) at 50 mL/min Provides a stable thermal environment and prevents oxidative degradation. | Crucible Type | Hermetically Sealed Aluminum | Prevents mass loss, crucial for hydrochlorides and substances that may sublime. |
-
Applications in Pharmaceutical Development
The thermochemical data of this compound is directly applicable to several key areas in drug development:
-
Preformulation: Enthalpy of fusion and melting point data are essential for developing lyophilized or crystalline formulations. They inform on the energy required for phase transitions and help in identifying stable polymorphic forms.
-
Stability Prediction: A high enthalpy of formation suggests intrinsic energetic stability. DSC and TGA can be used in accelerated stability studies to detect degradation, which often manifests as a change in the melting point or the emergence of exothermic decomposition peaks.
-
Process Chemistry: Heat capacity and enthalpy data are critical inputs for chemical engineers designing and scaling up crystallization and drying processes, ensuring they are safe, efficient, and reproducible. Any potential for exothermic decomposition, identifiable by DSC, must be understood to prevent thermal runaway events in a manufacturing setting.
Conclusion
The thermochemical characterization of this compound is a foundational activity for any research or development program utilizing this compound. While direct literature values may be sparse, established methodologies such as bomb calorimetry and differential scanning calorimetry provide robust pathways to obtaining the necessary data. By employing self-validating protocols that include rigorous calibration and corrections, researchers can generate trustworthy data on enthalpy, heat capacity, and entropy. These parameters are not abstract concepts; they are tangible, quantitative measures that directly inform decisions in formulation design, stability assessment, and process safety, ultimately accelerating the path from laboratory research to viable pharmaceutical products.
References
- Shilovi, I. et al. (2020). Heat Capacities of l‑Alanine, l‑Valine, l‑Isoleucine, and l‑Leucine: Experimental and Computational Study.
- Cataldo, S. et al. (n.d.). DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift.
- Otoya, L. et al. (1997). Bomb Calorimetry of Amino Acids. Worcester Polytechnic Institute. [Link]
- Cheméo. (n.d.). Chemical Properties of D-Leucine (CAS 328-38-1). Cheméo. [Link]
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- Li, X. et al. (2006). Decomposing or subliming? An investigation of thermal behavior of L-leucine.
- Contineanu, I. & Contineanu, M. (n.d.). ENTHALPIES OF COMBUSTION AND FORMATION OF ISOMERS OF THE AMINO-BENZOIC ACID. Revue Roumaine de Chimie. [Link]
- An, X. et al. (1999). Determination of combustion energies of thirteen amino acids. Thermochimica Acta. [Link]
- PubChem. (n.d.). Leucine methyl ester hydrochloride. PubChem. [Link]
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- Levine, F. et al. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of D-Leucine Methyl Ester Hydrochloride for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any therapeutic pipeline. This is particularly true in peptide synthesis, where the stereochemistry and purity of each amino acid derivative directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). D-Leucine Methyl Ester Hydrochloride, a key building block for the incorporation of a D-amino acid to enhance peptide stability, is no exception. This in-depth technical guide provides field-proven insights into selecting reliable commercial suppliers and establishing a robust in-house quality control system for this critical raw material.
The Strategic Importance of D-Leucine in Peptide Therapeutics
The incorporation of D-amino acids, such as D-leucine, into peptide drug candidates is a well-established strategy to overcome the inherent limitations of native peptides, namely their rapid degradation by proteases. By replacing a naturally occurring L-amino acid with its D-enantiomer, the peptide bond becomes resistant to enzymatic cleavage, significantly extending the molecule's in vivo half-life. D-Leucine, with its hydrophobic isobutyl side chain, can also influence the conformational properties of the peptide, potentially leading to improved receptor binding and bioactivity. The methyl ester hydrochloride form offers good solubility and is amenable to standard peptide coupling chemistries.[1][2]
Selecting a Reputable Commercial Supplier: A Multi-faceted Approach
The commercial landscape for amino acid derivatives is vast, ranging from large-scale manufacturers to specialized boutique suppliers. A thorough evaluation of potential vendors is a critical first step in ensuring a consistent and high-quality supply of this compound. Key evaluation criteria should include:
-
Purity and Specifications: A purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) is a standard requirement for use in pharmaceutical development.[1] Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the specific purity value and the analytical methods used for its determination.
-
Quality Management Systems: Look for suppliers with robust quality management systems, evidenced by certifications such as ISO 9001.[3][4][5][6][7] For later-stage clinical development and commercial manufacturing, suppliers compliant with Good Manufacturing Practices (GMP) are essential.[][9][10]
-
Analytical Capabilities: A supplier's in-house analytical capabilities are a strong indicator of their commitment to quality. Inquire about the range of analytical techniques they employ for quality control, which should ideally include NMR, MS, and chiral purity analysis in addition to standard HPLC.
-
Documentation and Transparency: A reliable supplier will readily provide comprehensive documentation, including CoAs, Safety Data Sheets (SDS), and technical data sheets. Transparency in their manufacturing and quality control processes is also a positive sign.
Below is a comparative overview of prominent commercial suppliers of this compound:
| Supplier | Purity Specification | Quality Certifications (if available) | Key Strengths |
| Chem-Impex | ≥ 99% (HPLC)[1] | Information not readily available | Provides detailed product specifications. |
| Tokyo Chemical Industry (TCI) | >98.0% | ISO 9001[3] | Extensive catalog and global distribution. |
| BLDpharm | Information not readily available | ISO 9001 | Offers a broad range of research chemicals. |
| BOC Sciences | ≥ 99% (HPLC)[] | GMP manufacturing capabilities[] | Specializes in amino acids and custom synthesis. |
| Sigma-Aldrich (Merck) | ≥98% | ISO 9001 | Extensive documentation and global presence. |
| Thermo Fisher Scientific | 98% | ISO 9001 | Major distributor with a wide range of products. |
Note: This table is a representative summary and researchers should always verify the latest specifications and certifications directly with the supplier.
In-House Quality Control: A Self-Validating System
Even when sourcing from a reputable supplier, it is crucial to establish an in-house quality control workflow to verify the identity, purity, and stereochemical integrity of each incoming batch of this compound. This not only ensures the quality of your research but also builds a valuable internal dataset for supplier performance monitoring.
Caption: Quality control workflow for incoming this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the essential quality control experiments.
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule, confirming its structure and identifying any major organic impurities.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants to a reference spectrum or expected values. Key expected signals for this compound in D₂O include:
-
A doublet for the two methyl groups of the isobutyl side chain.
-
A multiplet for the methine proton of the isobutyl side chain.
-
A multiplet for the methylene protons of the isobutyl side chain.
-
A triplet or doublet of doublets for the alpha-proton.
-
A singlet for the methyl ester protons.
-
Rationale: RP-HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from any impurities based on their hydrophobicity.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
-
Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Rationale: Ensuring the enantiomeric purity is critical. Chiral HPLC can separate the D- and L-enantiomers, allowing for the quantification of any unwanted L-Leucine Methyl Ester Hydrochloride.
Procedure:
-
Mobile Phase Preparation: A common mobile phase for chiral separation of amino acids is a mixture of an alcohol (e.g., methanol or ethanol) and an acidic aqueous buffer.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a crown ether, is typically used for the separation of underivatized amino acid enantiomers.[12]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Method: An isocratic method is often employed for chiral separations. The exact mobile phase composition will need to be optimized for the specific chiral column used.
-
-
Data Analysis: Integrate the peak areas for both the D- and L-enantiomers. The enantiomeric excess (%ee) can be calculated to determine the chiral purity.
Application in Drug Development: A Case in Point
While specific proprietary details of ongoing drug development are often confidential, the scientific literature provides numerous examples of how the incorporation of D-amino acids enhances the therapeutic potential of peptides. For instance, the replacement of L-amino acids with their D-counterparts in peptide drug candidates has been shown to improve oral bioavailability and metabolic stability.[2] The synthesis of such modified peptides relies on the availability of high-purity D-amino acid derivatives like this compound.[13][14]
Caption: The role of this compound in the drug development pipeline.
Conclusion
The successful development of peptide-based therapeutics is a testament to the meticulous control of every variable, starting with the raw materials. This compound is a valuable tool for enhancing the pharmacokinetic properties of peptide drug candidates. By implementing a rigorous supplier selection process and a robust in-house quality control program, researchers and drug development professionals can ensure the integrity of their starting materials, thereby laying a solid foundation for the development of novel and effective medicines.
References
- AmbioPharm. (n.d.). GMP Manufacturing.
- Spectrochem. (n.d.). Home.
- BioPharm International. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations.
- Amines & Plasticizers Limited. (n.d.). Home.
- Diamines and Chemicals Ltd. (n.d.). DACL – Quality Driven.
- Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- Innospec. (n.d.). Home.
- GMP Navigator. (n.d.). for the Submission of Chemistry, Manufacturing, and Controls Information for Synthetic Peptide Substances.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process.
- PrepChem.com. (n.d.). Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- Kromasil. (n.d.). User's Guide - HPLC.
- PubMed. (n.d.). Separation of D and L amino acids by liquid chromatography: use of chiral eluants.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
- National Center for Biotechnology Information. (n.d.). Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era.
- ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2....
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- MDPI. (n.d.). Special Issue : Peptide-Based Drug Discovery: Innovations and Breakthroughs.
- The Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid.
- Manufacturing Chemist. (2018, February 22). Breakthrough for peptide medication.
- National Center for Biotechnology Information. (2021, February 4). A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks.
- ResearchGate. (n.d.). Comparison of ¹H NMR spectra highlighting methyl signals for leucine,....
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The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Drug Design
Abstract
The therapeutic potential of peptides is often hampered by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This guide provides an in-depth technical exploration of the use of D-amino acids in drug design for researchers, scientists, and drug development professionals. We will delve into the core advantages and challenges, detail state-of-the-art experimental workflows for the discovery and synthesis of D-amino acid-containing peptides, and present case studies of successfully marketed drugs. This comprehensive resource aims to equip scientists with the knowledge to effectively leverage the "mirror image" advantage in the development of next-generation peptide therapeutics.
The Chirality Conundrum: Why D-Amino Acids Matter
Nature's preference for L-amino acids in protein synthesis has resulted in proteases that are exquisitely specific for cleaving peptide bonds involving these L-isomers. This presents a significant hurdle in peptide drug development, as therapeutic peptides are rapidly cleared from circulation. The introduction of D-amino acids offers a compelling solution by rendering peptides resistant to proteolysis, thereby enhancing their pharmacokinetic profiles.[1][2]
The Cornerstone Advantage: Enhanced Proteolytic Stability
The fundamental and most significant advantage of incorporating D-amino acids is the profound increase in stability against enzymatic degradation.[3][4] Proteases, evolved to recognize the specific three-dimensional geometry of L-amino acid residues, are generally unable to bind and cleave peptide bonds involving D-amino acids.[4] This resistance translates directly to a longer plasma half-life, a critical attribute for therapeutic efficacy.[4][5]
| Peptide Variant | Biological Matrix | Half-life (t½) | Reference |
| L-peptide (RDP215) | 10% Human Serum | ~2 hours | [2] |
| D-variant (9D-RDP215) | 10% Human Serum | > 7 days | [2] |
| L-peptide | Fetal Calf Serum | Susceptible to degradation | [6] |
| D-peptide (partial) | Fetal Calf Serum | Highly stable | [6] |
| AD-peptide (all-D) | Fetal Calf Serum | Highly stable | [6] |
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides. This table provides a quantitative comparison of the half-lives of L-peptides versus their D-counterparts in the presence of serum, demonstrating the significant increase in stability afforded by D-amino acid incorporation.
Navigating the Challenges
While the advantages are significant, the integration of D-amino acids is not without its challenges that require careful consideration and strategic mitigation.
-
Altered Binding Affinity: The stereochemical inversion of an amino acid can drastically alter the peptide's conformation, potentially reducing or abolishing its binding affinity to the target receptor or enzyme.[1] This necessitates innovative discovery methods to identify D-peptides that retain high-affinity binding.
-
Potential Immunogenicity: While generally considered less immunogenic than their L-counterparts, D-peptides are not entirely devoid of the potential to elicit an immune response.[7][8] The processing and presentation of D-peptides by antigen-presenting cells are less efficient, but antibodies can still be generated.[1][7] Thorough immunogenicity risk assessment is therefore a crucial step in the development of D-peptide therapeutics.[5][8]
The Discovery Engine: Mirror-Image Phage Display
A revolutionary technique that directly addresses the challenge of identifying high-affinity D-peptide binders is mirror-image phage display.[7][9][10][11] This elegant method leverages the principle of chiral symmetry.
The Underlying Principle
The interaction between a D-peptide and an L-protein is the mirror image of the interaction between the corresponding L-peptide and the D-protein. Therefore, by synthesizing the target protein in its D-enantiomeric form, one can use standard phage display libraries (expressing L-peptides) to select for binders. The resulting L-peptide sequences are then synthesized with D-amino acids to create D-peptides that will bind to the natural L-form of the target protein with high affinity and specificity.[9][10][11]
Caption: Workflow of Mirror-Image Phage Display.
Experimental Protocol: Mirror-Image Phage Display
-
D-Target Protein Synthesis: Chemically synthesize the target protein (or a key binding domain) using D-amino acids. This is the most challenging and resource-intensive step. Automated fast-flow peptide synthesis has emerged as a reliable method for producing D-proteins.
-
Immobilization of D-Target: Immobilize the purified D-target protein onto a solid support, such as magnetic beads or a microtiter plate.
-
Biopanning: a. Incubate a phage display library expressing a vast diversity of L-peptides with the immobilized D-target. b. Wash away non-binding phages. c. Elute the specifically bound phages.
-
Amplification: Infect E. coli with the eluted phages to amplify the population of binders.
-
Iterative Rounds of Selection: Repeat the biopanning and amplification steps for 3-5 rounds to enrich for high-affinity binders.
-
Clone Selection and Sequencing: Isolate individual phage clones and sequence their DNA to identify the L-peptide sequences.
-
D-Peptide Synthesis: Chemically synthesize the identified peptide sequences using D-amino acids.
-
Binding Validation: Confirm the binding of the synthesized D-peptides to the natural L-target protein using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).
Building the Mirror Image: Solid-Phase Peptide Synthesis of D-Peptides
The chemical synthesis of peptides containing D-amino acids is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, with the primary difference being the use of D-amino acid building blocks.[12][13][14][15][16]
Fmoc-Based Solid-Phase Peptide Synthesis Workflow
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Caption: Fmoc Solid-Phase D-Peptide Synthesis Cycle.
Detailed Protocol: Fmoc SPPS of a D-Amino Acid Containing Peptide
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).[12]
-
First Amino Acid Coupling: a. Remove the Fmoc protecting group from the resin with a solution of 20% piperidine in DMF.[14] b. Wash the resin thoroughly with DMF. c. Activate the first Fmoc-protected D-amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. d. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Chain Elongation (Repeating Cycle): a. Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.[14] b. Washing: Wash the resin extensively with DMF to remove excess reagents. c. Coupling: Couple the next activated Fmoc-protected D-amino acid as described in step 2. d. Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling before proceeding to the next cycle.
-
Final Deprotection and Cleavage: a. Once the desired sequence is assembled, remove the final N-terminal Fmoc group. b. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove all side-chain protecting groups.[13]
-
Purification and Characterization: a. Precipitate the crude peptide in cold diethyl ether. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final D-peptide by mass spectrometry and analytical HPLC.
From Bench to Bedside: D-Amino Acids in Approved Drugs
The successful application of D-amino acids in drug design is exemplified by a number of FDA-approved therapeutics.
| Drug Name (Brand Name) | D-Amino Acid(s) | Therapeutic Area | Role of D-Amino Acid |
| Degarelix (Firmagon) | D-Alanine, D-2-Naphthylalanine, D-4-Chlorophenylalanine, D-Arginine | Prostate Cancer | Enhanced stability and antagonist activity at the GnRH receptor. |
| Cetrorelix (Cetrotide) | D-Alanine, D-2-Naphthylalanine, D-4-Chlorophenylalanine, D-Citrulline | Infertility Treatment | Increased half-life and GnRH antagonist properties. |
| Ganirelix | D-Alanine, D-4-Chlorophenylalanine, D-3-(2-naphthyl)-alanine | Infertility Treatment | Improved stability and GnRH antagonist activity. |
| Icatibant (Firazyr) | D-Arginine, D-Tic | Hereditary Angioedema | Enhanced stability and bradykinin B2 receptor antagonist activity. |
| Etelcalcetide (Parsabiv) | D-Cysteine, D-Alanine | Secondary Hyperparathyroidism | Increased stability and agonist activity at the calcium-sensing receptor.[5] |
| Voclosporin | D-Serine | Lupus Nephritis | Enhanced metabolic stability and calcineurin inhibitor activity.[17] |
| Setmelanotide (Imcivree) | D-Arginine, D-Phenylalanine | Obesity | Increased resistance to enzymatic degradation.[18] |
Table 2: Examples of FDA-Approved Drugs Containing D-Amino Acids. This table highlights several marketed drugs that incorporate D-amino acids to improve their therapeutic properties.
Preclinical Evaluation of D-Peptide Drug Candidates
A rigorous preclinical evaluation is essential to assess the safety and efficacy of D-peptide drug candidates before they can advance to clinical trials.
In Vitro Assessment
-
Efficacy Assays:
-
Receptor Binding Assays: Determine the binding affinity (Kd) of the D-peptide to its target using techniques like SPR, biolayer interferometry (BLI), or radioligand binding assays.
-
Functional Assays: Evaluate the biological activity of the D-peptide in cell-based assays, such as measuring second messenger levels, enzyme inhibition, or receptor activation/inhibition.
-
-
Toxicity Assays:
Immunogenicity Assessment
-
In Silico Prediction: Utilize computational algorithms to predict potential T-cell epitopes within the D-peptide sequence.
-
In Vitro Immunogenicity Assays:
-
Dendritic Cell (DC) and T-Cell Co-culture Assays: This is a key in vitro method to assess the potential for a peptide to induce a T-cell response.[1][8][20][21][22]
-
Generate monocyte-derived DCs from peripheral blood mononuclear cells (PBMCs) of a panel of healthy donors with diverse HLA types.
-
Pulse the DCs with the D-peptide drug candidate.
-
Co-culture the peptide-pulsed DCs with autologous CD4+ T-cells.
-
Measure T-cell proliferation (e.g., using CFSE dilution) and cytokine production (e.g., IL-2, IFN-γ) by flow cytometry or ELISpot to assess the immunogenic potential.[1][20][21]
-
-
In Vivo Evaluation in Animal Models
-
Pharmacokinetics (PK):
-
Administer the D-peptide to an appropriate animal model (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous).[23][24]
-
Collect blood samples at various time points and measure the peptide concentration using LC-MS/MS to determine key PK parameters such as half-life, clearance, and volume of distribution.[25][26]
-
-
Pharmacodynamics (PD):
-
Toxicology:
-
Conduct single-dose and repeat-dose toxicity studies to identify any potential adverse effects and determine the maximum tolerated dose (MTD).
-
Future Perspectives and Conclusion
The incorporation of D-amino acids has proven to be a highly effective strategy for overcoming the inherent limitations of peptide therapeutics. The continued development of efficient D-protein synthesis methods will further accelerate the discovery of novel D-peptide drug candidates through mirror-image phage display. As our understanding of the subtle interplay between stereochemistry, bioactivity, and immunogenicity grows, we can expect to see an increasing number of D-amino acid-containing peptides entering clinical development and ultimately benefiting patients across a wide range of diseases. This guide has provided a comprehensive overview of the core principles and practical considerations for leveraging D-amino acids in drug design, empowering researchers to harness the "mirror image" advantage in their quest for more stable and effective peptide medicines.
References
- In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. (2021). FDA.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2020). PubMed Central.
- Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. (2017). PubMed.
- Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics. (2024). PubMed.
- FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. (n.d.). Asian Journal of Research in Biological and Pharmaceutical Sciences.
- Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2016). PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). ResearchGate.
- In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein. (2017). Brieflands.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- List of marketed peptide drugs. (2015). ResearchGate.
- A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. (2021). STAR Protocols.
- Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics. (2024). ResearchGate.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2020). PubMed Central.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2020). PubMed Central.
- Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Polymer Chemistry.
- Identification of D-Peptide Ligands Through Mirror-image Phage Display. (1996). Squarespace.
- Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (2024). MDPI.
- THPdb: Database of FDA-approved peptide and protein therapeutics. (2017). PubMed Central.
- Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges. (2022). ResearchGate.
- In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR. (2021). Journal of the American Chemical Society.
- Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications. (2010). Molecular BioSystems.
- Representative results of in vitro immunogenicity experiments. (2018). ResearchGate.
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC.
- Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays. (2024). Frontiers in Immunology.
- Identification of D-peptide ligands through mirror-image phage display. (1996). PubMed.
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI.
- Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. (2020). Journal of Peptide Science.
- Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2006). ResearchGate.
- Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. (2003). PubMed.
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- 3. researchgate.net [researchgate.net]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chempep.com [chempep.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. bc9.co [bc9.co]
- 17. mdpi.com [mdpi.com]
- 18. brieflands.com [brieflands.com]
- 19. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. ijrpc.com [ijrpc.com]
- 24. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of D-Leucine Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of D-Amino Acids for Enhanced Peptide Therapeutics
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic profiles is paramount. Peptides composed exclusively of L-amino acids are often susceptible to rapid proteolytic degradation in vivo, limiting their bioavailability and half-life. The strategic incorporation of non-canonical amino acids, particularly D-enantiomers, is a well-established strategy to confer resistance to enzymatic hydrolysis.[1] D-Leucine, with its hydrophobic side chain, can play a significant role in modulating peptide structure and receptor affinity. The use of D-Leucine Methyl Ester Hydrochloride offers a readily available and versatile building block for these advanced peptide designs.
This guide provides an in-depth exploration of the theoretical and practical considerations for utilizing this compound in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to navigate the unique challenges and opportunities presented by this reagent.
Foundational Principles: Understanding the Reagent and its Implications in SPPS
This compound is a derivative of the D-amino acid leucine where the carboxylic acid is protected as a methyl ester and the alpha-amino group is present as a hydrochloride salt. This chemical form necessitates specific considerations within the standard Fmoc-SPPS workflow, which typically utilizes Nα-Fmoc protected amino acids with a free C-terminal carboxylic acid.
The primary advantages of incorporating D-leucine include:
-
Increased Proteolytic Stability: The D-configuration sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids.[2]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns, which can be critical for biological activity.
The methyl ester and hydrochloride forms require specific adaptations to the standard SPPS cycle, primarily concerning N-terminal deprotection/neutralization and C-terminal activation for coupling.
Experimental Workflows and Protocols
The incorporation of this compound can be approached in two primary ways, depending on its intended position in the peptide sequence:
-
Scenario A: As the C-terminal residue of the peptide.
-
Scenario B: Within the peptide sequence (requiring a free carboxylic acid for subsequent coupling).
Initial Reagent Handling: In Situ Neutralization
The hydrochloride salt of the amino group must be neutralized to the free amine to act as a nucleophile in the coupling reaction. This is typically achieved in situ just before the coupling step.
Protocol 1: In Situ Neutralization of this compound
-
Dissolution: Dissolve the required amount of this compound and the coupling agent (e.g., HBTU, HATU) in an appropriate volume of DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the solution. A slight excess of base (e.g., 2-4 equivalents relative to the hydrochloride salt) is typically used.[3]
-
Activation: Allow the mixture to stand for a few minutes to ensure complete neutralization and activation of the subsequent amino acid to be coupled to it.
Scenario A: Incorporation as the C-Terminal Residue
When D-Leucine is the C-terminal residue, the methyl ester can be advantageous as it protects the carboxyl group during the coupling of the first amino acid to the resin. However, this approach is less common in standard SPPS, which typically starts with an N-Fmoc protected amino acid loaded onto the resin. A more conventional approach would be to first Fmoc-protect the D-Leucine Methyl Ester, then potentially hydrolyze the ester before loading onto the resin, or use it in a fragment condensation approach.
For direct use, one would need to couple an incoming Fmoc-protected amino acid to the neutralized D-Leucine Methyl Ester in solution, and then attach the resulting dipeptide to the resin. A more direct SPPS approach starts with Fmoc-D-Leu-OH attached to the resin.
Scenario B: Incorporation Within the Peptide Sequence
To incorporate D-Leucine within the peptide chain using SPPS, a free carboxylic acid is necessary to be activated for coupling to the N-terminus of the growing peptide on the solid support. Therefore, this compound must be converted to Fmoc-D-Leucine-OH.
Nα-Fmoc Protection of this compound
Protocol 2: Synthesis of Fmoc-D-Leucine-OMe
-
Dissolution & Neutralization: Suspend this compound (1 eq.) in a suitable solvent like dichloromethane (DCM). Add a base such as DIPEA (2.2 eq.) and stir until the solution becomes clear.
-
Fmoc-Cl Addition: Cool the solution to 0°C and slowly add Fmoc-Cl (1.1 eq.) dissolved in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Fmoc-D-Leu-OMe.
-
Purification: Purify the product by flash chromatography on silica gel.
Saponification of the Methyl Ester
The C-terminal methyl ester of Fmoc-D-Leu-OMe must be hydrolyzed to the free carboxylic acid to be used in SPPS. Standard basic hydrolysis conditions (e.g., NaOH in methanol/water) can cleave the base-labile Fmoc group. Therefore, milder, orthogonal conditions are required.
Protocol 3: Mild Saponification of Fmoc-D-Leu-OMe
This protocol is adapted from a method using calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis.[4]
-
Reagent Preparation: Prepare a solution of Fmoc-D-Leu-OMe (1 eq.) in a mixture of acetone and water.
-
Protective Agent: Add Calcium(II) Iodide (CaI₂) (1.5 eq.) to the solution and stir.
-
Hydrolysis: Add a solution of Sodium Hydroxide (NaOH) (1.5 eq.) and allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 0.1 M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it, and evaporate the solvent to obtain Fmoc-D-Leu-OH, which can be used directly in SPPS.
Optimized Coupling of Fmoc-D-Leu-OH in SPPS
Once Fmoc-D-Leu-OH is obtained, it can be incorporated into the peptide sequence using standard SPPS protocols. Due to the steric hindrance of the D-amino acid, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and minimize racemization.
General SPPS Workflow
The following diagram illustrates the general cycle for incorporating an amino acid in Fmoc-SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Coupling Reagent Selection and Performance
The choice of coupling reagent is crucial for overcoming the steric hindrance of D-leucine and achieving efficient amide bond formation with minimal racemization.[5]
| Coupling Reagent | Activation Mechanism | Advantages | Considerations |
| HATU | Forms a highly reactive OAt-active ester | High coupling efficiency, rapid reaction times | Higher cost, potential for racemization with excess base |
| HCTU/HBTU | Forms an OBt-active ester | Good coupling efficiency, cost-effective | Generally less reactive than HATU |
| DIC/Oxyma | Carbodiimide-based activation with an additive | Low risk of racemization, cost-effective | Slower reaction times compared to uronium/phosphonium reagents |
Table 1: Comparison of common coupling reagents for sterically hindered amino acids.
Protocol 4: Automated SPPS Coupling of Fmoc-D-Leu-OH
This protocol outlines a standard cycle for incorporating Fmoc-D-Leu-OH using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Leu-OH (3-5 eq.) with a coupling reagent (e.g., HCTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-90 minutes. A double coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Continue with the next amino acid in the sequence.
Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Protocol 5: Final Cleavage from the Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The incorporation of this compound into peptide sequences is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. While its chemical form requires thoughtful adaptation of standard SPPS protocols, namely through in situ neutralization and potential saponification, the protocols outlined in this guide provide a robust framework for its successful application. Careful selection of coupling reagents is critical to mitigate the challenges of steric hindrance and potential racemization. As the demand for more stable and potent peptide therapeutics grows, the use of D-amino acid derivatives like this compound will continue to be a cornerstone of innovative peptide design and development.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Gagnon, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]
- Aapptec. SYNTHESIS NOTES. [Link]
- Asad, S., et al. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
- Di Gioia, M.L., et al. (2004). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline.
- Marchesan, S., & Guler, M. O. (Eds.). (2020). Peptide-based Biomaterials. The Royal Society of Chemistry.
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. [Link]
Sources
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- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Coupling of D-Leucine Methyl Ester Hydrochloride in Solution-Phase Peptide Synthesis
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful coupling of D-Leucine Methyl Ester Hydrochloride, a common building block in peptide and peptidomimetic synthesis. The document moves beyond a simple recitation of steps to explain the fundamental chemical principles governing the reaction, including the critical roles of the coupling reagent and base. We present two robust, field-proven protocols for solution-phase amide bond formation using both a classic carbodiimide-based method (EDC/HOBt) and a modern onium salt-based method (HBTU). Detailed mechanistic insights, step-by-step workflows, quantitative tables, and a thorough troubleshooting guide are included to ensure reproducible and high-yield synthesis.
Foundational Principles: Understanding the Reaction Components
Successful peptide coupling is predicated on the precise activation of a carboxylic acid moiety to react with a nucleophilic amine, forming a stable amide bond. When using this compound, specific considerations for each component are paramount.
The Amine Component: this compound
This compound serves as the nucleophilic component in the coupling reaction. Its key characteristic is that the primary amine is protected as a hydrochloride salt (R-NH₃⁺Cl⁻). This salt form enhances the compound's shelf-stability but renders the amine non-nucleophilic. Therefore, a crucial first step in any coupling protocol is the in situ neutralization of this salt with a non-nucleophilic base to liberate the free amine (R-NH₂), which can then participate in the reaction.[1] The methyl ester protects the C-terminus from unwanted reactions.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | [3] |
| Molecular Weight | 181.66 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 145 - 155 °C | [5][6] |
| Key Functional Groups | Primary amine (as hydrochloride), Methyl ester | |
| Primary Application | Building block in solution-phase peptide synthesis | [4] |
| Primary Hazard | Irritant (skin, eyes, respiratory) | [3] |
The Carboxylic Acid Component
The electrophilic partner in the reaction is an amino acid or peptide fragment with a free carboxylic acid. To ensure reaction specificity and prevent polymerization, the N-terminus of this component must be protected. Common N-terminal protecting groups (PG) include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), or Carboxybenzyl (Cbz). The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.[2][7]
The Coupling Reagent: An Essential Activator
Directly mixing a carboxylic acid and an amine will result in a rapid acid-base reaction, forming a stable ammonium carboxylate salt and preventing amide bond formation.[8] Coupling reagents are essential to circumvent this by converting the carboxylic acid's hydroxyl group into a good leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[8][9] The two major classes of coupling reagents discussed here are carbodiimides and onium salts.
The Chemistry of Activation: A Mechanistic Overview
The choice of coupling reagent dictates the specific nature of the activated intermediate and the overall efficiency of the reaction.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activators. The mechanism proceeds via several key steps:
-
Initial Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8]
-
Role of Additives: This intermediate is prone to side reactions, including racemization and intramolecular rearrangement to a stable N-acylurea.[9] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.
-
Amide Formation: This HOBt-ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the free amine of the D-Leucine methyl ester, yielding the desired peptide, while HOBt is regenerated catalytically.[10] EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous workup.[9]
Caption: EDC/HOBt coupling workflow.
Aminium Salt-Mediated Coupling (HBTU)
Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are pre-formed reagents that combine the activator and the HOBt moiety into a single, highly efficient molecule.[11][12]
-
Base-Mediated Activation: In the presence of a base (e.g., DIPEA), the N-protected amino acid is deprotonated. This carboxylate then attacks HBTU.
-
Active Ester Formation: This reaction directly generates the HOBt-active ester, releasing tetramethylurea as a byproduct.[13][14] The process is generally faster and more efficient than the two-step activation with carbodiimides.
-
Amide Formation: The generated active ester is then attacked by the free amine of the D-Leucine methyl ester to form the final peptide product.
A potential side reaction with aminium reagents is guanidinylation, where excess HBTU can react with the free amine, capping the peptide chain.[11][15] Using the correct stoichiometry is therefore critical.
Caption: HBTU-mediated activation and coupling.
Experimental Protocols
General Considerations & Best Practices
-
Safety: this compound is an irritant.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all reagents in a well-ventilated fume hood.
-
Solvents: Use anhydrous (dry) polar aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to prevent hydrolysis of activated intermediates.
-
Reagents: Ensure all reagents are of high purity. The base (DIPEA, NMM) should be free of primary/secondary amine contaminants.
-
Reaction Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. Visualize spots using UV light (for aromatic PGs) and/or a potassium permanganate or ninhydrin stain. The disappearance of the limiting starting material indicates reaction completion.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method for standard couplings.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected amino acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amino acid).
-
Add this compound (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as DIPEA or NMM (2.5 eq). The extra equivalents are to neutralize the HCl salt and facilitate the reaction. Stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize side reactions like racemization.[9]
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor by TLC until the starting amino acid is consumed.
-
Workup: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. d. Purify the crude product by flash column chromatography if necessary.
| Reagent | Equivalents (eq) | Molar Ratio | Purpose |
| N-Protected Amino Acid | 1.0 | 1.0 | Electrophile precursor |
| D-Leucine Methyl Ester HCl | 1.1 | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | 1.2 | Coupling Reagent (Activator) |
| HOBt | 1.1 | 1.1 | Racemization suppressant, forms active ester |
| DIPEA / NMM | 2.5 | 2.5 | Neutralizes HCl salt and facilitates coupling |
Protocol 2: HBTU Mediated Coupling
This protocol is faster and often more efficient, making it suitable for more challenging or sterically hindered couplings.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.0 eq) to the solution.
-
Add DIPEA or NMM (2.5 eq) and stir the mixture for 5-10 minutes. This "pre-activation" step allows for the formation of the HOBt-active ester.
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of DMF and add DIPEA (1.1 eq) to generate the free amine.
-
Add the free amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC. Reactions are often complete in as little as 10-60 minutes.[13][16]
-
Workup: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify by flash column chromatography if necessary.
| Reagent | Equivalents (eq) | Molar Ratio | Purpose |
| N-Protected Amino Acid | 1.0 | 1.0 | Electrophile precursor |
| D-Leucine Methyl Ester HCl | 1.1 | 1.1 | Nucleophile |
| HBTU | 1.0 | 1.0 | Coupling Reagent (forms active ester) |
| DIPEA / NMM | 3.6 (total) | 3.6 | Neutralizes HCl salt and activates HBTU |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive amine (HCl salt not fully neutralized).2. Wet solvent/reagents hydrolyzing intermediates.3. Insufficient activation. | 1. Ensure sufficient base is used (min. 1 eq for the salt, plus additional for the coupling).2. Use freshly distilled or commercially available anhydrous solvents.3. Increase reaction time or consider a more powerful coupling reagent like HATU.[15] |
| Starting Material Remains | 1. Reaction not yet complete.2. Stoichiometry is incorrect.3. Steric hindrance slowing the reaction. | 1. Allow the reaction to stir longer.2. Carefully re-check calculations and weighings.3. Gently warm the reaction (e.g., to 40 °C) or switch to a more potent coupling system (HBTU, HATU). |
| N-Acylurea Byproduct (EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is used. Add EDC at 0 °C to slow the rearrangement side reaction.[9] |
| Guanidinylation Byproduct (HBTU) | Excess HBTU reacted with the free amine of the product or starting material. | Use a slight excess of the carboxylic acid component relative to the amine, and do not use a large excess of HBTU. A 1:1 ratio of acid:HBTU is recommended.[11][15] |
| Racemization of Product | 1. Base is too strong or used in large excess.2. Prolonged reaction time at elevated temperature. | 1. Use a weaker base like NMM or collidine instead of DIPEA.[9]2. Run the reaction at 0 °C to room temperature and monitor closely to avoid unnecessary heating or time. |
Conclusion
The successful coupling of this compound is readily achievable through the careful selection of reagents and adherence to established protocols. Understanding the necessity of amine neutralization and the mechanism of carboxyl activation is key to troubleshooting and optimizing reaction outcomes. The EDC/HOBt method provides a robust and economical option for many applications, while the HBTU protocol offers enhanced speed and efficiency for more demanding syntheses. By employing the principles and procedures outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic targets.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11600782, this compound. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. [Link]
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- Organic Syntheses. N-CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]
- Wikipedia. HBTU. [Link]
- The Royal Society of Chemistry.
- Chem-Impex. This compound. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- ProPeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Majumder, S., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2447-2454. [Link]
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
- Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 17(18), 5126-5129. [Link]
- Karim, A.S., Jewett, M.C. (Eds.). (2022). Cell-Free Gene Expression. Methods in Molecular Biology, vol 2433. [Link]
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- 4. chemimpex.com [chemimpex.com]
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Application Notes and Protocols for Protecting Group Strategies in D-Leucine Synthesis
Introduction: The Critical Role of Protecting Groups in D-Leucine Chemistry
D-Leucine, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules.[1][][3] Its incorporation into peptide chains can confer increased resistance to enzymatic degradation, enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[1][3] However, the successful synthesis and manipulation of D-Leucine-containing molecules hinge on the strategic use of protecting groups. These temporary modifications of the amino and carboxyl functionalities are essential to prevent undesirable side reactions, such as self-polymerization, and to direct the reactivity towards the desired chemical transformation.[4][5][6]
This comprehensive guide provides an in-depth analysis of common protecting group strategies for D-Leucine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the selection of specific protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer insights into creating orthogonal protection schemes for multi-step syntheses.
I. Protecting the α-Amino Group of D-Leucine
The protection of the α-amino group is a primary consideration in peptide synthesis to enable the controlled formation of amide bonds.[4][6] The choice of the amino-protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the mildness of the conditions required for its removal. The most widely employed amino-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.
The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a cornerstone of peptide synthesis, prized for its stability under a wide range of non-acidic conditions and its clean, straightforward removal with acids.[4][5][7]
Causality of Experimental Choice: The Boc group is introduced via nucleophilic attack of the D-Leucine amino group on di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).[8][9] The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The deprotection mechanism relies on the formation of a stable tert-butyl cation under acidic conditions, which then fragments to isobutylene and carbon dioxide, driving the reaction to completion.[7][10]
Experimental Protocol: Boc Protection of D-Leucine
Materials:
-
D-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O) or BOC-ON[8]
-
Dioxane
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-Leucine (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of D-Leucine).[8]
-
To the stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) or BOC-ON (1.1 equiv.).[8]
-
Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[8]
-
Dilute the reaction mixture with water (approximately 1.5 mL per mmol of D-Leucine).[8]
-
Extract the aqueous layer twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% aqueous citric acid solution.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.[8]
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Leucine.[8]
Experimental Protocol: Deprotection of Boc-D-Leucine
Materials:
-
Boc-D-Leucine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve Boc-D-Leucine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 v/v solution of TFA in DCM) and stir at room temperature.[10][11]
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Precipitate the resulting D-Leucine TFA salt by adding cold diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the deprotected amino acid salt.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile and Orthogonal
The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[4][6][12]
Causality of Experimental Choice: The Fmoc group is introduced by reacting D-Leucine with Fmoc-chloride or Fmoc-Osu in the presence of a base. The deprotection is a base-catalyzed β-elimination reaction.[13] A mild base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13][14]
Experimental Protocol: Fmoc Protection of D-Leucine
Materials:
-
D-Leucine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
Dilute HCl
Procedure:
-
Dissolve D-Leucine (1.0 equiv.) in a 10% aqueous solution of sodium carbonate (2.0 equiv.).
-
Cool the solution in an ice bath and add a solution of Fmoc-Cl (1.05 equiv.) in dioxane or acetone dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with dilute HCl while cooling in an ice bath.
-
Collect the precipitated Fmoc-D-Leucine by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Deprotection of Fmoc-D-Leucine
Materials:
-
Fmoc-D-Leucine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected D-Leucine substrate in DMF.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[13][15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation with an appropriate non-solvent or used directly in the next synthetic step after removal of the volatiles under reduced pressure.
The Benzyloxycarbonyl (Cbz or Z) Group: Cleavable by Hydrogenolysis
The Cbz group, one of the earliest developed amino-protecting groups, remains highly valuable due to its stability under both acidic and basic conditions and its unique removal by catalytic hydrogenolysis.[4][16][17]
Causality of Experimental Choice: The Cbz group is introduced by reacting D-Leucine with benzyl chloroformate under basic (Schotten-Baumann) conditions.[18] Its removal via catalytic hydrogenolysis is a mild and efficient process that yields the free amine, toluene, and carbon dioxide as byproducts.[17][19] This method is particularly advantageous when other protecting groups in the molecule are sensitive to acids or bases.
Experimental Protocol: Cbz Protection of D-Leucine
Materials:
-
D-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Dilute HCl
Procedure:
-
Dissolve D-Leucine (1.0 equiv.) in a 2 M aqueous solution of sodium hydroxide (2.5 equiv.) and cool in an ice bath.
-
With vigorous stirring, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[18]
-
Continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with dilute HCl while cooling in an ice bath.
-
The Cbz-D-Leucine will precipitate and can be collected by filtration, or extracted with an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Experimental Protocol: Deprotection of Cbz-D-Leucine
Materials:
-
Cbz-D-Leucine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve Cbz-D-Leucine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[16][19]
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected D-Leucine.
II. Protecting the Carboxylic Acid Group of D-Leucine
Protection of the carboxylic acid is necessary when the amino group of D-Leucine is intended to react as a nucleophile, for instance, in the formation of an amide bond with another amino acid.[5] Esterification is the most common strategy for carboxyl protection.
Benzyl Ester (OBn): A Versatile Protecting Group
Benzyl esters are widely used for carboxyl protection due to their stability and the mild conditions required for their removal, which are often compatible with Cbz group deprotection.[5][20]
Causality of Experimental Choice: Benzyl esters are typically formed by reacting the carboxylic acid with benzyl alcohol under acidic catalysis or with benzyl bromide under basic conditions.[20][21] Similar to the Cbz group, benzyl esters are readily cleaved by catalytic hydrogenolysis.[5]
Experimental Protocol: Benzyl Esterification of D-Leucine
Materials:
-
D-Leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) or Thionyl chloride (SOCl₂)
-
Toluene or Benzene
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
Suspend D-Leucine (1.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in a mixture of benzyl alcohol (excess) and toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[20]
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the excess toluene and benzyl alcohol under reduced pressure.
-
The crude D-Leucine benzyl ester can be purified by recrystallization or chromatography.
Experimental Protocol: Deprotection of D-Leucine Benzyl Ester
The deprotection of a benzyl ester follows the same catalytic hydrogenolysis procedure as described for the Cbz group (see Section 1.3).
Methyl Ester (OMe): Simple and Robust
Methyl esters are a simple and robust protecting group for carboxylic acids, though their removal typically requires harsher conditions (saponification) compared to benzyl esters.[5]
Causality of Experimental Choice: Methyl esters are readily formed by Fischer esterification (acid-catalyzed reaction with methanol) or by reaction with diazomethane or methyl iodide. Saponification with a strong base like sodium hydroxide is the standard method for their cleavage.[5]
Experimental Protocol: Methyl Esterification of D-Leucine
Materials:
-
D-Leucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend D-Leucine (1.0 equiv.) in methanol and cool in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude D-Leucine methyl ester hydrochloride salt.
-
The product can be purified by recrystallization.
Experimental Protocol: Deprotection of D-Leucine Methyl Ester
Materials:
-
D-Leucine methyl ester
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Dilute HCl
Procedure:
-
Dissolve the D-Leucine methyl ester in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equiv.) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the ester is completely hydrolyzed.
-
Neutralize the reaction mixture with dilute HCl.
-
The deprotected D-Leucine can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, or by extraction if it remains in solution.
III. Summary of Protecting Group Strategies and Orthogonality
The strategic selection of protecting groups with different lability profiles (orthogonality) is crucial for the efficient synthesis of complex molecules.[4][6] For instance, an Fmoc-protected amino group can be deprotected with a base without affecting an acid-labile Boc group or a benzyl ester that is cleaved by hydrogenolysis.
| Protecting Group | Functionality Protected | Introduction Reagent(s) | Deprotection Conditions | Orthogonal To |
| Boc | Amino | (Boc)₂O, Base | TFA, HCl (Acidic) | Fmoc, Cbz, Benzyl Ester |
| Fmoc | Amino | Fmoc-Cl, Base | Piperidine (Basic) | Boc, Cbz, Benzyl Ester |
| Cbz | Amino | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, Acid | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| Methyl Ester | Carboxylic Acid | Methanol, Acid | NaOH, H₂O (Saponification) | Boc, Fmoc, Cbz, Benzyl Ester |
IV. Visualizing Protecting Group Workflows
The following diagrams illustrate the fundamental workflows for the protection and deprotection of D-Leucine's functional groups.
Caption: General workflows for amino and carboxyl group protection of D-Leucine.
Caption: Example of an orthogonal protection strategy using Fmoc and Benzyl Ester.
V. Conclusion
The judicious application of protecting group strategies is paramount to the successful incorporation of D-Leucine into synthetic targets. A thorough understanding of the stability and cleavage conditions for common protecting groups such as Boc, Fmoc, Cbz, and various esters empowers the synthetic chemist to design robust and efficient synthetic routes. The protocols and principles outlined in this guide serve as a foundational resource for researchers navigating the complexities of D-Leucine chemistry in their pursuit of novel therapeutics and advanced materials.
References
- Albericio, F. (2008). Amino Acid-Protecting Groups.
- Chen, J., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- El-Faham, A., et al. (2022). Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry. [Link]
- Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
- YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
- Luna, O., et al. (2019).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... [Link]
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]
- Mondal, B., & Bhowmik, R. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
- Bolchi, C., et al. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. [Link]
- Frontiers. (n.d.). Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. [Link]
- AAPPTec. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- ScienceDaily. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- The Journal of Organic Chemistry. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. [Link]
- The Significance of D-Leucine Derivatives in Modern Biochemistry. (n.d.). [Link]
- ResearchGate. (n.d.). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Innovations in Amino Acid Synthesis: The Case of DL-Leucine. (n.d.). [Link]
Sources
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biosynth.com [biosynth.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. peptide.com [peptide.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chem.uci.edu [chem.uci.edu]
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- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. air.unimi.it [air.unimi.it]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Role of D-Leucine Methyl Ester Hydrochloride in Asymmetric Synthesis
Introduction: Unlocking Chiral Complexity with a D-Amino Acid Derivative
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral building blocks derived from the "chiral pool" offer an economical and practical starting point for the synthesis of complex, enantiomerically pure molecules. D-Leucine Methyl Ester Hydrochloride, a derivative of the non-proteinogenic D-leucine, is a valuable yet often overlooked chiral precursor. Its (R)-configuration, coupled with the synthetically versatile methyl ester and the primary amine, provides a powerful handle for introducing chirality and directing the stereochemical outcome of a variety of organic transformations.
These application notes provide an in-depth guide for researchers, medicinal chemists, and process development scientists on leveraging the unique stereochemical properties of this compound. We will explore its application as a precursor to chiral ligands for transition metal catalysis, its use as a transient chiral auxiliary to direct stereoselective reactions, and its role as a foundational building block for synthesizing other valuable chiral molecules. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further optimization and application in diverse synthetic campaigns.
Application 1: Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis
Expertise & Experience: Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation, cross-coupling, and allylic alkylation reactions. The steric and electronic properties of the ligand framework are critical in determining the enantioselectivity of the catalytic transformation. Amino acid esters provide a straightforward entry into the synthesis of P,N-ligands, where the nitrogen and a phosphine group can chelate to a metal center, creating a well-defined chiral environment. This compound is an excellent starting material for this purpose, with its isobutyl side chain providing significant steric bulk to influence the stereochemical outcome of the catalyzed reaction.
The following protocol describes the synthesis of a P,N-ligand from this compound. The initial step involves the reaction of the free amine (after neutralization of the hydrochloride salt) with chlorodiphenylphosphine. The resulting N-diphenylphosphinoamino ester can be used as a monodentate ligand or further elaborated.
Experimental Protocol: Synthesis of Methyl (2R)-2-(diphenylphosphino)amino-4-methylpentanoate
Materials:
-
This compound
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Suspend the hydrochloride salt in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C to ensure complete neutralization and formation of the free amino ester.
-
In a separate flame-dried Schlenk flask, dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of chlorodiphenylphosphine to the cold solution of the free amino ester via cannula or syringe over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere, using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, the product can be recrystallized from a suitable solvent system like DCM/hexane.
Logical Workflow for P,N-Ligand Synthesis
Caption: Synthesis of a chiral P,N-ligand from this compound.
Data Summary
| Reagent/Parameter | Condition/Value | Purpose |
| D-Leucine Methyl Ester HCl | 1.0 eq | Chiral source |
| Chlorodiphenylphosphine | 1.0 eq | Phosphine source |
| Triethylamine | 2.2 eq | Base to neutralize HCl and scavenge HCl byproduct |
| Solvent | Anhydrous DCM | Reaction medium |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the phosphine |
| Expected Yield | 70-90% | - |
| Expected Purity | >95% | After purification |
Application 2: Chiral Auxiliary in Diastereoselective Aldol Reactions
Expertise & Experience: Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions that form new chiral centers.[1] The auxiliary is temporarily attached to a prochiral substrate, directs the stereochemical course of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product. This compound can be converted into a chiral auxiliary for various transformations, including the aldol reaction. For instance, it can be reduced to the corresponding amino alcohol, which can then be used to form a chiral oxazolidinone or a related heterocyclic auxiliary. The bulky isobutyl group of the leucine moiety effectively shields one face of the enolate derived from the acylated auxiliary, leading to highly diastereoselective additions to aldehydes.
The following multi-step protocol outlines the conversion of this compound to a chiral N-acyloxazolidinone and its subsequent use in a diastereoselective aldol reaction.
Experimental Protocol: Diastereoselective Aldol Reaction
Part A: Synthesis of (R)-4-isobutyl-1,3-oxazolidin-2-one
-
Reduction to D-Leucinol: this compound (1.0 eq) is suspended in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. After careful quenching with water, the product, D-leucinol, is extracted with ethyl acetate and purified.
-
Cyclization to Oxazolidinone: The purified D-leucinol (1.0 eq) is reacted with diethyl carbonate (1.5 eq) in the presence of a catalytic amount of sodium methoxide in methanol. The mixture is heated to reflux for 4-6 hours. After cooling and neutralization, the solvent is removed, and the resulting (R)-4-isobutyl-1,3-oxazolidin-2-one is purified by crystallization or chromatography.
Part B: Diastereoselective Aldol Reaction
-
N-Acylation: The (R)-4-isobutyl-1,3-oxazolidin-2-one (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The N-propionyl oxazolidinone is isolated after aqueous workup and purification.
-
Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboryl triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes at -78 °C, then warmed to 0 °C for 30 minutes to form the Z-enolate. The reaction is re-cooled to -78 °C, and the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C for 1 hour.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a pH 7 phosphate buffer. The aldol adduct is extracted and purified. The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide or other suitable reagents to yield the corresponding β-hydroxy carboxylic acid, ester, or alcohol with high enantiomeric purity.
Stereochemical Control in the Aldol Reaction
Caption: Workflow for the use of a D-leucine derived chiral auxiliary in an asymmetric aldol reaction.
Data Summary for Aldol Reaction
| Step | Key Reagents | Temp. (°C) | Expected d.r. | Expected Yield |
| N-Acylation | n-BuLi, Propionyl Chloride | -78 to RT | N/A | >90% |
| Aldol Addition | Bu₂BOTf, DIPEA, Aldehyde | -78 to 0 | >95:5 | 75-90% |
| Auxiliary Cleavage | LiOOH or similar | 0 to RT | N/A | >85% |
Application 3: Chiral Auxiliary in Asymmetric Strecker Synthesis
Expertise & Experience: The Strecker synthesis is a classic and highly versatile method for preparing α-amino acids from aldehydes or ketones.[2] The asymmetric variant, often employing a chiral amine or auxiliary, allows for the synthesis of enantiomerically enriched unnatural α-amino acids, which are invaluable in medicinal chemistry and as chiral ligands. This compound can serve as a precursor to a chiral auxiliary for the Strecker reaction. The free amine, after neutralization, can act as the chiral component in a three-component reaction with an aldehyde and a cyanide source. The steric hindrance provided by the isobutyl group of the leucine derivative directs the nucleophilic attack of the cyanide ion to one face of the intermediate imine, resulting in a diastereomerically enriched α-aminonitrile.
Experimental Protocol: Diastereoselective Strecker Reaction
Materials:
-
This compound
-
Aldehyde (e.g., pivaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add the aldehyde (1.05 eq) to the suspension.
-
Cool the mixture to -78 °C.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the cold mixture.
-
Slowly add anhydrous methanol (1.0 eq) to the reaction mixture. The methanol facilitates the in-situ formation of HCN and the imine.
-
Stir the reaction at -78 °C for 24-48 hours.
-
Monitor the reaction for the formation of the α-aminonitrile product by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude α-aminonitrile can be determined by ¹H NMR spectroscopy.
-
The diastereomers can be separated by column chromatography.
-
The chiral auxiliary can be removed, and the nitrile hydrolyzed under acidic conditions to yield the desired D-α-amino acid.
Logical Workflow for Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker synthesis using a D-leucine methyl ester derived chiral auxiliary.
Data Summary for Strecker Synthesis
| Parameter | Condition/Value | Purpose |
| Chiral Auxiliary | D-Leucine Methyl Ester | Directs stereochemistry |
| Aldehyde | e.g., Pivaldehyde | Carbonyl source |
| Cyanide Source | TMSCN/MeOH | Provides cyanide nucleophile |
| Solvent | Toluene | Reaction medium |
| Temperature | -78 °C | Enhances diastereoselectivity |
| Expected d.r. | 60:40 to >90:10 | Dependent on substrate and conditions |
| Expected Yield | 70-95% | - |
References
- Belokon, Y. N., et al. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(15), 2729.
- Ghosh, A. K., et al. (2009). Synthesis and Characterization of L-Leucine Containing Chiral Vinyl Monomer and its Polymer, Poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid). Journal of Polymer Science Part A: Polymer Chemistry, 47(9), 2228-2242.
- Anderson, G. W., & McGregor, A. C. (1957). Novel chiral phosphine ligands and complexes from amino acid esters. Journal of the Chemical Society, Dalton Transactions, (12), 2445-2450.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11600782, this compound.
- Ager, D. J., et al. (2005). Chiral Auxiliaries in Asymmetric Synthesis. In Handbook of Chiral Chemicals (pp. 1-15).
- Wikipedia contributors. (2023, December 22). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Jacobsen, E. N., & Sigman, M. S. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 443(7111), 523-527.
- PrepChem. (n.d.). Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride.
- Mlynarski, J., & Paradowska, J. (2008). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 13(5), 1139-1147.
- Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12.
- CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
- Xu, F., et al. (2024). Discovery of Staircase Chirality through the Design of Unnatural Amino Acid Derivatives. Research, 7, 0293.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
- ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
- Imori, T., et al. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 76(17), 6957-6968.
- Viedma-Muñoz, I., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(3), 543-548.
Sources
Application Notes & Protocols: D-Leucine Methyl Ester Hydrochloride in Chiral Chromatography
An in-depth guide to the application of D-Leucine Methyl Ester Hydrochloride as a chiral resolving agent in chromatography has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.
Introduction: The Imperative of Chiral Separation in Pharmaceutical Sciences
Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the enantioselective analysis and purification of chiral compounds.[2][3][4] The success of these separations often hinges on the use of a chiral resolving agent, which can be part of the stationary phase or the mobile phase.
This compound, a derivative of the D-enantiomer of the amino acid leucine, presents a valuable tool in the arsenal of chiral selectors. Its inherent chirality, coupled with its functional groups (amine, ester), allows for stereospecific interactions with racemic analytes, enabling their separation.
Mechanism of Chiral Recognition: The Three-Point Interaction Model
The resolving power of this compound is predicated on the formation of transient, diastereomeric complexes with the enantiomers of the analyte.[1] For effective chiral recognition, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required. These interactions can be a combination of:
-
Ionic Interactions: The protonated amine group of this compound can interact with anionic sites on the analyte.
-
Hydrogen Bonding: The ester and amine functionalities can act as hydrogen bond acceptors and donors.
-
Steric Hindrance: The isobutyl side chain of leucine provides a bulky group that can sterically hinder the approach of one enantiomer more than the other.
The difference in the stability of the two diastereomeric complexes leads to different retention times on the chromatographic column, resulting in their separation.
Caption: Proposed mechanism of chiral recognition.
Application 1: Chiral Mobile Phase Additive in HPLC
One of the primary applications of this compound is as a chiral mobile phase additive (CMPA). This approach is versatile as it allows for chiral separations on a conventional achiral stationary phase.
Protocol: Enantioseparation of a Racemic Carboxylic Acid (e.g., Ibuprofen)
This protocol outlines the separation of a model racemic acidic drug using an achiral C18 column and a mobile phase containing this compound.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Racemic Ibuprofen standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or another suitable buffer component)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Achiral reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of the Chiral Mobile Phase:
-
Prepare the aqueous component of the mobile phase by dissolving this compound in deionized water to a final concentration of 10 mM.
-
Adjust the pH of the aqueous solution to 3.0 using formic acid. The acidic pH ensures that the carboxylic acid analyte is in its neutral form and the amine of the selector is protonated.
-
Prepare the final mobile phase by mixing the aqueous solution with acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration through a 0.45 µm membrane filter.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60:40 (v/v) 10 mM this compound (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Prepare a stock solution of racemic ibuprofen in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
6. Data Analysis and Interpretation:
-
Retention Times (tR): The two enantiomers will elute at different times.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (%ee): For a sample with an unknown enantiomeric composition, the %ee can be calculated as: %ee = |(Area1 - Area2) / (Area1 + Area2)| x 100.
Expected Results:
| Enantiomer | Retention Time (min) | Peak Area |
| S-(+)-Ibuprofen | 12.5 | 500,000 |
| R-(-)-Ibuprofen | 14.8 | 500,000 |
| Resolution (Rs) | 1.8 |
Application 2: Derivatization Agent for GC Analysis
In gas chromatography, this compound can be used as a chiral derivatizing agent. The racemic analyte is reacted with the chiral agent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[5]
Protocol: Chiral GC Analysis of a Racemic Alcohol
1. Derivatization Reaction:
-
To 1 mg of the racemic alcohol in a vial, add a 1.2 molar equivalent of this compound.
-
Add a suitable coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Dissolve the mixture in a dry, aprotic solvent (e.g., dichloromethane).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction and extract the diastereomeric esters.
-
Dry the organic layer and concentrate it under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC injection.
2. GC Conditions:
| Parameter | Value |
| Column | DB-5 or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | FID at 280 °C |
| Carrier Gas | Helium at 1 mL/min |
Workflow for Chiral Separation using this compound
Caption: Experimental workflow for HPLC analysis.
Trustworthiness and Self-Validation
To ensure the reliability of the methods described:
-
System Suitability: Before analyzing samples, inject a standard mixture of the racemic analyte to verify system performance, including resolution, peak shape, and retention time reproducibility.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Confirmation of Elution Order: The elution order of the enantiomers can be confirmed by injecting a sample of a pure enantiomer standard, if available.
Conclusion
This compound is a versatile and effective chiral resolving agent for the separation of enantiomers by chromatography. Its application as a chiral mobile phase additive in HPLC offers a convenient and adaptable method for chiral analysis without the need for a dedicated chiral column. Furthermore, its use as a derivatizing agent in GC provides another avenue for the enantioselective analysis of suitable analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust chiral separation methods in the context of drug discovery, development, and quality control.
References
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G.
- National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC.
- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- National Institutes of Health. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC.
- Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives.
- National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Enantiomeric Separation of Racemic Drugs Using Chiral Self-Assembled Monolayers. (2010).
- ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography.
- National Institutes of Health. (n.d.). Amino Acids in the Development of Prodrugs. PMC PubMed Central.
- Royal Society of Chemistry. (n.d.). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst.
- ResearchGate. (n.d.). (PDF) Chiral Separation Principles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Peptides Containing N-Terminal D-Leucine
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic potential. Placing a D-amino acid, specifically D-Leucine, at the N-terminus can confer remarkable resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.[1][2] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides featuring an N-terminal D-Leucine. It outlines the strategic considerations, a detailed step-by-step protocol for a model peptide, purification and characterization methodologies, and a troubleshooting guide to address common challenges.
Introduction: The Strategic Advantage of N-Terminal D-Amino Acids
Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their clinical application is often limited by rapid degradation by proteases. The N-end rule of protein degradation identifies the N-terminal residue as a key determinant of a protein's stability.[1][3] Peptides with N-terminal L-amino acids that are recognized as "destabilizing," such as Leucine, are rapidly targeted for ubiquitination and proteasomal degradation.[1]
Introducing a D-amino acid at the N-terminus disrupts the stereospecific recognition by E3 ubiquitin ligases (N-recognins), effectively abrogating the N-end rule pathway.[1] This single, subtle modification can dramatically stabilize the peptide, enhancing its bioavailability and therapeutic window. D-Leucine, with its hydrophobic side chain, is an excellent candidate for this purpose, not only providing steric hindrance to proteases but also potentially influencing the peptide's conformational properties and receptor interactions.[4][5]
Core Principles & Strategic Synthesis Planning
The synthesis of peptides containing D-amino acids follows the general principles of standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The core cycle involves iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[6][7] However, success hinges on careful planning regarding the choice of resin, protecting groups, and coupling strategy.
Resin and Linker Selection
The choice of resin depends on the desired C-terminal functionality.
-
For C-terminal amides: Rink Amide resin is the standard choice. Cleavage with a strong acid cocktail (e.g., 95% Trifluoroacetic Acid) yields a C-terminally amidated peptide.[8]
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride resin are suitable. 2-Chlorotrityl resin is particularly advantageous for producing fully protected peptide fragments due to its high acid lability, allowing for cleavage while keeping side-chain protecting groups intact.[8]
Coupling Reagents and Strategy
The formation of the peptide bond is the most critical step in SPPS.[6] The bulky nature of the Leucine side chain can present a moderate steric challenge. While the stereochemistry (D vs. L) does not alter the steric bulk, efficient activation and coupling are paramount to prevent incomplete reactions and the formation of deletion sequences.[9][10]
-
Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient.[11][12] They react with the Fmoc-amino acid's carboxyl group to form a highly reactive activated ester, facilitating rapid amide bond formation.[6]
-
Carbodiimides: Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is another robust and popular choice, known for reducing racemization risk.[11][13]
For the N-terminal D-Leucine, a standard single coupling is typically sufficient. However, monitoring the reaction's completion is crucial.
In-Process Monitoring: The Kaiser Test
The Kaiser (ninhydrin) test is a vital qualitative tool used after the coupling step to detect the presence of unreacted primary amines on the resin.[14]
-
Positive Result (Blue Beads): Indicates incomplete coupling, requiring a second "double coupling" step.
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction has gone to completion.
Experimental Workflow and Protocols
This section details the manual synthesis of a model tetrapeptide, D-Leu-Ala-Phe-Gly-NH₂ , on a Rink Amide resin.
General Synthesis Workflow Diagram
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Reagents and Materials
| Reagent / Material | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminal amide |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Washing solvent |
| Piperidine | Fmoc deprotection agent |
| Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-D-Leu-OH | Protected amino acids |
| HBTU / HCTU | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Activation base |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection acid |
| Triisopropylsilane (TIS) | Cation scavenger |
| Water (DI) | Cation scavenger |
| Diethyl Ether (cold) | Peptide precipitation |
| Acetonitrile (ACN), HPLC Grade | RP-HPLC mobile phase |
Protocol: Synthesis of D-Leu-Ala-Phe-Gly-NH₂ (0.1 mmol scale)
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30 minutes.[7]
-
Drain the DMF.
First Amino Acid (Glycine) Coupling:
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 7 minutes, drain.[8]
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Confirmation: Perform a Kaiser test. If negative (yellow beads), proceed to the next cycle. If positive (blue beads), repeat the coupling step (double couple).[9]
Subsequent Cycles (Phenylalanine, Alanine):
-
Repeat the deprotection, washing, and coupling steps sequentially for Fmoc-Phe-OH and Fmoc-Ala-OH. Always perform a Kaiser test after each coupling.
Final Amino Acid (D-Leucine) Coupling:
-
Perform the Fmoc deprotection and washing steps as described above.
-
Coupling:
-
In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Washing & Confirmation: Wash with DMF and perform a Kaiser test to ensure completion.
-
Final Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF as described above to expose the N-terminal amine of D-Leucine.
-
Final Wash: Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum for at least 1 hour.[15][16]
Cleavage and Deprotection
-
Prepare a cleavage cocktail. A standard, effective cocktail for most peptides is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[14][17] The TIS and water act as scavengers to trap reactive cations generated during deprotection.[15]
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL/g resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
Reduce the volume of the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Crude synthetic peptides contain impurities from incomplete reactions or side reactions during cleavage.[2][18] Purification is essential and is typically achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]
RP-HPLC Purification Protocol
-
Column: C18 stationary phase is standard for peptide purification.[20][21]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of B if solubility is an issue).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). Peptides elute based on increasing hydrophobicity.[19]
-
Monitor the elution profile at ~214-220 nm and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain a fluffy, white powder.
-
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the identity of the synthetic peptide by verifying its molecular weight.[22][23]
-
Technique: Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) is ideal.[24][25]
-
Expected Result for D-Leu-Ala-Phe-Gly-NH₂ (C₂₁H₃₂N₅O₄⁺):
-
Monoisotopic Mass: 434.2454 Da
-
Observed Ion (M+H)⁺: ~435.25 Da
-
| Analysis | Expected Result | Purpose |
| Analytical RP-HPLC | Single major peak with >95% purity | Assess purity of the final product |
| LC-MS | Peak corresponding to [M+H]⁺ = 435.25 | Confirm molecular weight and identity |
Troubleshooting Common Synthesis Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Peaks in HPLC | Incomplete coupling (deletion sequences); Side reactions during cleavage. | Ensure Kaiser test is negative after each coupling; use fresh, high-quality cleavage reagents and adequate scavengers.[10][12] |
| Peptide Aggregation | Hydrophobic sequences forming secondary structures on-resin, blocking reactive sites. | Use a different solvent like N-Methyl-2-pyrrolidone (NMP) instead of DMF.[10] For very difficult sequences, consider microwave-assisted synthesis or the use of structure-disrupting pseudoproline dipeptides.[4] |
| No Product or Very Low Yield | Failed initial amino acid loading; Inefficient coupling reagent; Poor quality reagents. | Verify resin loading; Use a high-quality, proven coupling reagent like HATU or HCTU; Ensure all solvents (especially DMF) are peptide synthesis grade and amine-free.[8][10] |
| Modification of Residues (e.g., Oxidation) | Scavengers in cleavage cocktail were insufficient or inappropriate. | For peptides with Met or Trp, ensure the cleavage cocktail contains scavengers like EDT or thioanisole in addition to TIS.[15][17] |
References
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
- Nowick, J., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Abel, B. A., et al. (2015). A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway. ACS Chemical Biology, 11(1), 135-142. [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]
- Kumar, P., et al. (2014). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics.
- Nagy, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1148. [Link]
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 16(4), 416-422. [Link]
- ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
- Gazit, E. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Israel Journal of Chemistry, 56(8), 548-555. [Link]
- Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1648-1663. [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
- Cuevas-Vila, M., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(21), 13737-13752. [Link]
- Wikipedia. Peptide. [Link]
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- Giglione, C., et al. (2004). Impact of the N-terminal amino acid on targeted protein degradation. Trends in Biotechnology, 22(7), 345-352. [Link]
- Chait, B. T. (1990). The Analysis of Synthetic Peptides and Proteins by 252CF-Plasma Desorption Mass Spectrometry. In Mass Spectrometry of Peptides (pp. 21-44). CRC Press. [Link]
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- de la Torre, B. G., & Albericio, F. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Peptide Science, e24329. [Link]
- Reddit. (2024, August 10). Does anyone have a pdf guide/SOP for solid phase peptide synth? r/Chempros. [Link]
- Reverter, D. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1748, 229-237. [Link]
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- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
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- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of D-Leucine Methyl Ester Hydrochloride in Modern Drug Development
An Application and Protocol Guide for Medicinal Chemists
Abstract
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced stability, bioavailability, and efficacy is paramount. Natural peptides, while offering high specificity, are often handicapped by their rapid degradation by endogenous proteases. The strategic incorporation of non-natural amino acids, particularly D-enantiomers, has emerged as a powerful strategy to overcome this limitation. This guide provides an in-depth exploration of D-Leucine Methyl Ester Hydrochloride, a versatile chiral building block, detailing its foundational principles, applications, and comprehensive experimental protocols. We will elucidate the causality behind its use in synthesizing proteolytically resistant peptides and peptidomimetics, offering researchers, scientists, and drug development professionals a practical framework to leverage this reagent for creating next-generation therapeutics.
Section 1: Foundational Principles - The Rationale for D-Amino Acid Integration
The Chirality Mandate in Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are chiral macromolecules composed of L-amino acids.[1] This inherent chirality dictates that their interactions with small molecule drugs are stereospecific. Consequently, the three-dimensional arrangement of a drug molecule is critical to its activity, safety, and pharmacokinetic profile.[2] Utilizing enantiomerically pure chiral building blocks like this compound is therefore not merely an option but a necessity in modern drug design, enabling the precise construction of stereochemically defined drug candidates and minimizing potential off-target effects or toxicity associated with the "wrong" enantiomer.[2][3][4]
Overcoming Proteolytic Instability: The "D-Advantage"
A primary obstacle in developing peptide-based drugs is their susceptibility to degradation by proteases, which significantly shortens their in vivo half-life and curtails their therapeutic efficacy.[5][6] These enzymes are highly specific for peptide bonds involving L-amino acids.[5] By strategically replacing an L-amino acid with its D-counterpart, the resulting peptide backbone becomes sterically unrecognizable to these enzymes. This "D-Advantage" confers remarkable resistance to enzymatic cleavage, prolonging the peptide's circulation time and enhancing its therapeutic potential.[5][6][7][8] Furthermore, the incorporation of D-amino acids can induce specific secondary structures or increase peptide rigidity, which can lead to improved target binding affinity.[9]
This compound: A Key Chiral Building Block
This compound is an exemplary reagent that embodies these principles. It is a derivative of the D-enantiomer of leucine where the functional groups are strategically masked for controlled synthesis:
-
D-Configuration: Provides the core advantage of proteolytic resistance.
-
Methyl Ester: This group protects the C-terminal carboxylic acid, preventing it from participating in undesired side reactions during peptide coupling, where the N-terminal amine is the intended nucleophile.[10]
-
Hydrochloride Salt: The HCl salt form enhances the compound's stability and improves its solubility in various solvents, simplifying handling and formulation processes.[11]
This combination makes it an invaluable tool for peptide synthesis, protein engineering, and the development of novel peptidomimetics.[11][12]
Section 2: Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5845-53-4 | [11][13][14] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [11][13] |
| Molecular Weight | 181.66 g/mol | [11][13] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 145 - 149 °C | [11] |
| Optical Rotation | [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl) | [11] |
| Solubility | Soluble in water and methanol. | |
Storage and Safety
-
Storage: Store in a cool (0-8°C), dry place, tightly sealed to protect from moisture and light.[11][15]
-
Safety: While not classified as hazardous under US OSHA 2024 standards, standard laboratory precautions should be taken.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, rinse thoroughly with water.[15]
Section 3: Core Applications & Methodologies
The primary application of this compound is as a building block in synthetic organic chemistry, particularly for peptide-based therapeutics.
Diagram 1: The strategic rationale for incorporating D-amino acids to enhance peptide drug properties.
Section 4: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the esterification of D-Leucine using methanol and a chlorinating agent, trimethylchlorosilane (TMSCl), which facilitates the reaction under mild conditions.[17][18][19]
Diagram 2: Workflow for the synthesis of this compound.
Materials:
-
D-Leucine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add TMSCl (2.0 eq) to the suspension dropwise at room temperature. The solution should become clear as the reaction proceeds.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The product spot should be higher (less polar) than the starting amino acid spot.
-
Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator to yield the solid this compound.[18][19] The product can be triturated with diethyl ether to yield a finer powder if necessary.[20]
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-L-Val-D-Leu-OMe)
Principle: This protocol details the coupling of an N-terminally protected amino acid (Boc-L-Valine) with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloride salt, liberating the free amine of the D-Leucine methyl ester for the coupling reaction.[19][21]
Diagram 3: Detailed workflow for the solution-phase synthesis of a dipeptide.
Materials:
-
Boc-L-Valine (Boc-L-Val-OH)
-
This compound (H-D-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve Boc-L-Val-OH (1.0 eq), H-D-Leu-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Neutralization: Cool the flask to 0 °C in an ice bath. Add Et₃N (1.1 eq) to the mixture to neutralize the hydrochloride salt. Stir for 10 minutes. The base liberates the free amine of the leucine ester, making it nucleophilic.
-
Coupling: Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using TLC.[21]
-
Work-up (Filtration): Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Work-up (Extraction): Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted starting materials and acidic/basic impurities.[19][21]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Boc-L-Val-D-Leu-OMe.
Protocol 3: Characterization of the Synthesized Peptide
Principle: It is essential to confirm the identity, purity, and integrity of the synthesized peptide using a combination of analytical techniques.
Table 2: Analytical Methods for Peptide Characterization
| Technique | Purpose | Expected Outcome |
|---|---|---|
| HPLC | Determine purity and retention time. | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (MS) | Confirm the molecular weight. | The observed mass should match the calculated mass of the target dipeptide. |
| ¹H and ¹³C NMR | Confirm the chemical structure. | The spectra should show characteristic peaks for all protons and carbons in the expected structure, with correct integrations and multiplicities. |
| Chiral GC/HPLC | (Optional) Confirm enantiomeric purity. | Analysis after hydrolysis should show the presence of L-Valine and D-Leucine. |
Section 5: Troubleshooting & Expert Insights
-
Problem: Incomplete coupling reaction (TLC shows remaining starting material).
-
Cause & Solution: The amine may not have been fully neutralized or the coupling reagents may have degraded. Ensure the use of anhydrous solvents and fresh reagents. An additional equivalent of the base (Et₃N) and coupling agent (DCC) can be added, but this may complicate purification.
-
-
Problem: Low yield after purification.
-
Cause & Solution: Product may have been lost during the aqueous work-up, especially if the peptide has some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.
-
-
Problem: Evidence of racemization.
-
Cause & Solution: Racemization can occur during the activation of the carboxylic acid. Ensure HOBt is included, as its purpose is to act as a racemization suppressant. Perform the reaction at 0°C initially before allowing it to warm to room temperature.
-
Section 6: Conclusion
This compound is more than just a chemical reagent; it is a key enabler in the design of advanced therapeutics. Its strategic use allows medicinal chemists to systematically address the challenge of proteolytic instability, a critical hurdle in peptide drug development. By providing a stable, C-terminally protected D-amino acid, it facilitates the synthesis of peptides and peptidomimetics with superior pharmacokinetic profiles. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to harness the "D-Advantage" in their quest for novel and more effective medicines.
Section 7: References
-
The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved January 10, 2026, from [Link]
-
Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Retrieved January 10, 2026, from [Link]
-
This compound | 5845-53-4. (n.d.). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
-
Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved January 10, 2026, from [Link]
-
Li, F., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Chemical Biology. Retrieved January 10, 2026, from [Link]
-
Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein. Retrieved January 10, 2026, from [Link]
-
D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved January 10, 2026, from [Link]
-
MSDS - Safety Data Sheet for L-Leucine methyl ester hydrochloride. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Gadhwal, S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved January 10, 2026, from [Link]
-
Gadhwal, S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2018, November 20). European Union Reference Laboratory for Feed Additives. Retrieved January 10, 2026, from [Link]
-
Process for the preparation of a dipeptide and intermediate product in such a process. (2001). Google Patents. Retrieved January 10, 2026, from
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Method for purifying L-leucine methyl ester hydrochloride. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Supplementary Information - The Royal Society of Chemistry. (2020). Retrieved January 10, 2026, from [Link]
-
Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
-
Synthesis protocols. (n.d.). Peptideweb.com. Retrieved January 10, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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Application Notes & Protocols: Strategic Amide Bond Formation with D-Leucine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other complex organic molecules.[1][2][3] This guide provides a comprehensive overview of the critical conditions and strategic considerations for the successful coupling of a carboxylic acid with D-Leucine Methyl Ester Hydrochloride. As a senior application scientist, this document moves beyond a simple recitation of steps, delving into the mechanistic reasoning behind the choice of reagents and conditions to empower researchers to troubleshoot and optimize their synthetic routes. The protocols herein are designed to be self-validating, incorporating in-process controls and purification strategies to ensure the integrity of the final product.
Introduction: The Enduring Stability of the Amide Bond
The amide bond's remarkable stability is a direct consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group, imparting a partial double bond character to the C-N bond.[1] This planarity and rigidity are foundational to the three-dimensional structure of proteins.[1][2] However, this same stability presents a thermodynamic hurdle for its formation. The direct condensation of a carboxylic acid and an amine is an unfavorable process, typically requiring high temperatures to drive off water.[2][4] Consequently, modern organic synthesis relies on the activation of the carboxylic acid to facilitate a more facile reaction with the amine nucleophile.[4][5]
This compound presents a common scenario in amide synthesis: the amine component is supplied as a salt to enhance its stability and shelf-life. The hydrochloride salt must be neutralized in situ to liberate the free amine, which can then participate in the coupling reaction. This necessitates the inclusion of a non-nucleophilic base in the reaction mixture.
Core Principles of Amide Bond Formation
A successful amide coupling reaction hinges on the careful selection of several key components: the coupling reagent, an optional additive, a base, and the solvent system. The interplay between these factors dictates the reaction's efficiency, rate, and the extent of potential side reactions, most notably racemization.
The Role of Coupling Reagents
Coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.[4] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][6][7]
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive.[5] To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[5][6]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents, in the presence of a base, convert the carboxylic acid into an activated ester (e.g., an OBt ester).[5][7] They are known for their high coupling efficiency.[7] However, the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) from BOP has led to the development of safer alternatives like PyBOP.[5]
-
Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU, COMU): This class of reagents also forms active esters and are among the most popular due to their high reactivity and rapid reaction times.[5][6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient coupling reagents, particularly for sterically hindered amino acids, due to the neighboring group effect of the pyridine nitrogen which accelerates the reaction.[6][7][9][10][11]
-
Additives for Racemization Suppression
Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are crucial for suppressing racemization, a major concern when coupling chiral amino acids.[5][6][12] They function by intercepting the highly reactive O-acylisourea intermediate (in carbodiimide couplings) to form a less reactive, but still activated, benzotriazolyl ester. This active ester is more selective and less prone to racemization.[5] HOAt is generally considered more effective than HOBt at preventing racemization.[7]
The Critical Choice of Base
When using an amine salt like this compound, a base is required to neutralize the hydrochloride and free the amine. For phosphonium and aminium/uronium salt couplings, a tertiary amine base is also necessary to facilitate the formation of the active ester.[5][7]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is widely used. Its bulkiness prevents it from competing with the primary amine as a nucleophile.
-
N-Methylmorpholine (NMM): A slightly weaker, less hindered base than DIPEA, often used to minimize racemization.[5]
-
2,4,6-Collidine: A weaker base that can be employed in cases where racemization is a significant concern.[5]
Typically, two equivalents of base are required when starting with an amine salt: one to neutralize the salt and one for the coupling reaction itself.
Solvent Systems
The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.[13]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for most peptide couplings due to its high solvating power.[13][14]
-
N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent, similar to DMF, that can enhance coupling efficiency in some cases.[13][14]
-
Dichloromethane (DCM): A less polar solvent that can be used, particularly for carbodiimide-mediated couplings.[5][14]
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of a generic N-protected amino acid with this compound using different classes of coupling reagents.
Table 1: Reagent Stoichiometry
| Reagent | Equivalents (vs. Carboxylic Acid) |
| N-Protected Carboxylic Acid | 1.0 |
| This compound | 1.1 - 1.2 |
| Protocol A (EDC/HOBt) | |
| EDC | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.2 - 2.4 |
| Protocol B (HATU) | |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.2 - 2.4 |
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a classic, cost-effective method suitable for many standard couplings.
Materials:
-
N-Protected Carboxylic Acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of ~0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise while stirring. Allow the mixture to stir for 5-10 minutes.
-
Add EDC (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.[16][17][18]
Protocol B: HATU Mediated Amide Coupling
This protocol is highly efficient and recommended for challenging couplings, including those involving sterically hindered substrates.[10]
Materials:
-
N-Protected Carboxylic Acid
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl Acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Add HATU (1.1 eq) and stir for 1-2 minutes.
-
Add DIPEA (2.2 eq) and stir for another 1-2 minutes. The solution may change color, indicating the formation of the active ester.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.[15]
-
Workup: Follow the same workup procedure as described in Protocol A.
-
Purify the crude product by flash column chromatography.[16][17][18]
In-Process Validation: Monitoring and Purification
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction.[15][19][20]
-
Spotting: On a silica gel TLC plate, spot the starting carboxylic acid, the amine (if available as a free base for reference), and the reaction mixture (co-spot).
-
Eluent: A mixture of hexane and ethyl acetate is a common starting point. The polarity can be adjusted to achieve good separation. For polar compounds, a DCM/Methanol system may be more effective.[21]
-
Visualization: Visualize the spots under a UV lamp (254 nm).[19] Staining with potassium permanganate or ninhydrin (to detect the free amine) can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the carboxylic acid) has disappeared and a new, typically less polar, product spot has appeared.[15][21]
Purification by Flash Column Chromatography
Flash chromatography is the standard method for purifying the crude product.[16][17][18][22]
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system is determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amide.
Mechanistic Insights & Visualizations
Understanding the reaction mechanism allows for rational troubleshooting. The following diagrams illustrate the activation and coupling steps.
EDC/HOBt Coupling Mechanism
Caption: EDC/HOBt activation and coupling pathway.
HATU Coupling Mechanism
Caption: HATU activation and coupling pathway.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.
-
Verify the quality of the coupling reagent; some can degrade upon storage.
-
Consider a more powerful coupling reagent like HATU if steric hindrance is a factor.[10]
-
-
Racemization:
-
Side Reactions:
-
With aminium/uronium reagents like HBTU or HATU, avoid using a large excess as they can cap the free amine, preventing further reaction.[6]
-
Conclusion
The successful formation of an amide bond with this compound is a multi-faceted process that requires a judicious selection of reagents and conditions. By understanding the underlying mechanisms of carboxylic acid activation, the role of bases in neutralizing the amine salt, and the importance of additives in preserving stereochemical integrity, researchers can confidently approach this critical transformation. The protocols provided herein, coupled with robust in-process monitoring and purification techniques, offer a reliable framework for the synthesis of amide-containing target molecules for research and drug development.
References
- Verma, S., & Kumar, S. (2018). Amide Bond Activation of Biological Molecules. PMC, NIH. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Wikipedia. Amide. [Link]
- Gogoi, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
- Organic Chemistry Portal.
- Roberts, J. D., & Caserio, M. C. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. [Link]
- Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. [Link]
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
- Valeur, E., & Bradley, M. (2009). Peptide Coupling Reagents, More than a Letter Soup.
- Yang, Y., et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
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- NIH. (2012). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. [Link]
- Balaraman, E., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
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- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
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Incorporation of D-Leucine to increase proteolytic resistance of peptides
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Modulating Peptide Bioactivity with D-Leucine Methyl Ester Hydrochloride: Application Notes and Protocols
Introduction: The Strategic Advantage of Chirality in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity, potency, and relatively low toxicity. However, their clinical utility is often hampered by rapid in vivo degradation by proteases, limiting their bioavailability and therapeutic window. A powerful and elegant strategy to overcome this limitation is the site-specific incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids that constitute natural proteins. This strategic substitution sterically hinders protease recognition and cleavage, thereby enhancing the peptide's metabolic stability.
D-Leucine, with its hydrophobic isobutyl side chain, is a particularly valuable tool for this purpose. Its incorporation can not only bolster resistance to enzymatic degradation but also modulate the peptide's conformational landscape, potentially fine-tuning its receptor binding affinity and overall bioactivity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-Leucine Methyl Ester Hydrochloride, a readily available and versatile building block, for the strategic modulation of peptide bioactivity. We will delve into the underlying principles, provide detailed experimental protocols for its incorporation and analysis, and discuss the expected impact on peptide function.
Chemical Properties of this compound
A thorough understanding of the starting material is fundamental to its successful application.
| Property | Value | Source(s) |
| Chemical Name | (R)-Methyl 2-amino-4-methylpentanoate hydrochloride | [3] |
| Synonyms | H-D-Leu-OMe·HCl, D-Leu-OMe·HCl | [3] |
| CAS Number | 5845-53-4 | [3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [3] |
| Molecular Weight | 181.66 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water and alcohols | [4] |
Core Principles of D-Amino Acid Incorporation
The introduction of a D-amino acid into a peptide sequence is a deliberate modification aimed at altering its physicochemical and biological properties. The primary motivations for incorporating D-Leucine are:
-
Enhanced Proteolytic Stability: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts the stereospecific recognition by the enzyme, thereby inhibiting hydrolysis.[1][5] This leads to a longer plasma half-life and improved in vivo efficacy.
-
Conformational Constraint and Receptor Interaction: The altered stereochemistry at the alpha-carbon of the D-Leucine residue induces localized changes in the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns or altered helical conformations, which may enhance binding affinity to the target receptor.[1] Conversely, it can also disrupt a native conformation required for activity, making site-selection a critical experimental parameter.
-
Modulation of Self-Assembly: For peptides designed to self-assemble into supramolecular structures like hydrogels, the introduction of D-amino acids can significantly impact the kinetics and thermodynamics of assembly, leading to materials with altered mechanical properties and degradation profiles.[6]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence and the subsequent analysis of the modified peptide.
Protocol 1: Incorporation of D-Leucine via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing custom peptides, including those containing non-natural amino acids.[7][8][9] The following protocol is based on the widely used Fmoc/tBu strategy.
Workflow for SPPS Incorporation of D-Leucine
Caption: A generalized workflow for assessing the bioactivity of modified peptides in a cell-based assay.
Materials:
-
Appropriate cell line expressing the target receptor or susceptible to the peptide's action.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Purified L- and D-Leucine modified peptides.
-
Assay-specific reagents (e.g., fluorescent dyes, reporter gene substrates, cell viability reagents).
-
Plate reader (fluorescence, luminescence, or absorbance).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of the L- and D-Leucine modified peptides in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the peptide solutions at various concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a time period appropriate for the specific biological response being measured.
-
Assay Readout: Perform the assay according to the manufacturer's instructions for the specific kit being used (e.g., measure fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Subtract the background signal (vehicle control).
-
Plot the response as a function of the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for both the L- and D-Leucine modified peptides.
-
Compare the potency and efficacy of the two peptides.
-
Expected Outcomes and Troubleshooting
-
Enhanced Stability: The D-Leucine modified peptide is expected to show a significantly longer half-life in the presence of proteases compared to its L-counterpart. If no difference is observed, consider if the chosen protease has a cleavage site distant from the modification or if the degradation is non-enzymatic.
-
Altered Bioactivity: The bioactivity of the D-Leucine modified peptide may be increased, decreased, or unchanged. A decrease in activity may suggest that the native conformation is critical for receptor binding. An increase may indicate that the modified conformation has a higher affinity for the receptor.
-
Conformational Changes: CD spectroscopy may reveal a shift in the secondary structure. For example, a peptide may transition from a random coil to a more ordered helical or sheet-like structure, or vice versa. The absence of a change does not preclude a significant local conformational effect.
-
Purification Challenges: The introduction of a D-amino acid can sometimes lead to the formation of diastereomers during synthesis, which may be difficult to separate by standard RP-HPLC. O[10]ptimization of the HPLC gradient, temperature, or the use of a different stationary phase may be necessary.
Conclusion
The incorporation of this compound is a proven and effective strategy for enhancing the therapeutic potential of peptides. By increasing proteolytic stability and modulating conformation, this simple stereochemical modification can lead to peptides with improved pharmacokinetic profiles and fine-tuned bioactivity. The protocols outlined in this document provide a robust framework for the synthesis, analysis, and functional characterization of D-Leucine-containing peptides, empowering researchers to develop more potent and durable peptide-based therapeutics. Careful consideration of the site of substitution and comprehensive in vitro and in vivo evaluation are paramount to unlocking the full potential of this powerful modulation strategy.
References
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- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
- This compound | C7H16ClNO2 | CID 11600782 - PubChem. (URL: [Link])
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - MDPI. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
- Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (URL: [Link])
- Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - MDPI. (URL: [Link])
- Development of Chemical and Enzymatic Peptide Ligation Str
- Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - NIH. (URL: [Link])
- Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS) - Glen Jackson - West Virginia University. (URL: [Link])
- Using circular dichroism spectra to estimate protein secondary structure - PMC - NIH. (URL: [Link])
- 4 Synthesis of Peptides. (URL: [Link])
- peptide nmr. (URL: [Link])
- Increasing the affinity of selective bZIP-binding peptides through surface residue redesign. (URL: [Link])
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - MDPI. (URL: [Link])
- Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. (URL: [Link])
- Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. (URL: [Link])
- NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (URL: [Link])
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- Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (URL: [Link])
- Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer | Analytical Chemistry - ACS Public
- Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - NIH. (URL: [Link])
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (URL: [Link])
- Circular Dichroism Studies of Secondary Structure of Peptides. (URL: [Link])
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- Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. (URL: [Link])
- Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC - NIH. (URL: [Link])
- Circular dichroism spectra of stapled peptides bearing d-amino acid...
- NMR-Based Methods for Protein Analysis | Analytical Chemistry - ACS Public
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchG
- Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - NIH. (URL: [Link])
- (PDF)
- Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (URL: [Link])
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- NMR Spectroscopy of Peptides and Proteins | Springer N
- Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Chiral Ligands from D-Leucine Methyl Ester Hydrochloride
Introduction: The Strategic Value of D-Leucine Methyl Ester Hydrochloride in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most elegant and efficient strategies to achieve high levels of enantioselectivity.[1][2] The choice of the chiral precursor for ligand synthesis is a critical determinant of both the ligand's ultimate efficacy and the economic viability of the synthetic route. This compound emerges as a highly valuable and versatile chiral building block for several compelling reasons. Derived from the naturally abundant and relatively inexpensive D-leucine, it offers a rigid and sterically defined isobutyl group that can effectively influence the chiral environment of a metal center. The presence of two distinct functional groups—the secondary amine and the methyl ester—provides orthogonal handles for a variety of chemical transformations, allowing for the construction of a diverse array of ligand architectures.
This technical guide provides in-depth, field-proven protocols for the synthesis of three major classes of chiral ligands derived from this compound: Schiff bases, N-phosphino- and N,N-bis(phosphino) amino acid esters, and phosphino-oxazolines (PHOX). The methodologies are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and the rationale behind critical experimental parameters, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.
I. Synthesis of Chiral Schiff Base Ligands: A Gateway to Versatile Catalysts
Chiral Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a cornerstone of coordination chemistry and asymmetric catalysis.[3][4] The resulting imine nitrogen and, typically, a hydroxyl group from the aldehydic precursor, create a bidentate chelation site for a metal ion. The steric bulk of the D-leucine-derived backbone plays a crucial role in discriminating between enantiomeric transition states during a catalytic cycle.
Causality Behind Experimental Choices:
The synthesis of a chiral Schiff base from this compound and salicylaldehyde is a classic example that illustrates key experimental considerations. The hydrochloride salt of the amino ester must first be neutralized to liberate the free amine for nucleophilic attack on the aldehyde carbonyl. A mild, non-nucleophilic base like triethylamine (TEA) is ideal for this purpose as it scavenges the HCl without interfering with the desired condensation reaction. The choice of solvent is also critical; an anhydrous alcohol like ethanol or methanol is often preferred as it readily dissolves the reactants and the Schiff base product, while also being relatively easy to remove post-reaction. The reaction is typically performed at room temperature to prevent side reactions, though gentle heating can be employed to drive the reaction to completion.
Self-Validating Protocol: Synthesis of a D-Leucine-Salicylaldehyde Schiff Base Ligand
This protocol details the synthesis of (S)-methyl 2-((E)-(2-hydroxybenzylidene)amino)-4-methylpentanoate.
Materials:
-
This compound
-
Salicylaldehyde
-
Triethylamine (TEA)
-
Anhydrous Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Methodology:
-
Neutralization of the Amino Ester: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol. To this solution, add triethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization. A precipitate of triethylammonium chloride may form.
-
Schiff Base Condensation: To the stirred suspension from Step 1, add salicylaldehyde (1.0 eq) dropwise. The reaction mixture will typically turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the Schiff base product.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water to remove the triethylammonium chloride and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Schiff base. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| D-Leucine Methyl Ester HCl | 181.66 | 1.0 |
| Salicylaldehyde | 122.12 | 1.0 |
| Triethylamine | 101.19 | 1.1 |
Expected Yield: 85-95% (after purification)
II. Synthesis of Chiral Phosphine Ligands: P-Stereogenic and Bidentate Architectures
Chiral phosphine ligands are arguably one of the most important classes of ligands in asymmetric catalysis, particularly for reactions like asymmetric hydrogenation.[5][6] this compound provides a straightforward entry into both monodentate and bidentate phosphine ligands.
Expertise in Action: Controlling Stoichiometry for Monodentate vs. Bidentate Ligands
The reaction of this compound with chlorodiphenylphosphine in the presence of a base can yield either the N-monophosphino or the N,N-bis(phosphino) product.[5][7] The key to selectively forming one over the other lies in the precise control of stoichiometry. Using one equivalent of chlorodiphenylphosphine will favor the formation of the N-diphenylphosphinoamino acid methyl ester, a monodentate P-ligand. Conversely, employing two or more equivalents of the phosphine reagent will drive the reaction towards the N,N-bis(diphenylphosphino) derivative, a bidentate P,P-ligand. The use of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be beneficial in scavenging the HCl generated and driving the reaction to completion, especially for the formation of the bis(phosphine) ligand.
A Self-Validating System: Protocol for N,N-bis(diphenylphosphino)leucine Methyl Ester
This protocol describes the synthesis of a bidentate phosphine ligand.
Materials:
-
This compound
-
Chlorodiphenylphosphine
-
Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk line and inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Inert Atmosphere Setup: This reaction is sensitive to air and moisture due to the reactivity of chlorodiphenylphosphine. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Reactant Preparation: In a Schlenk flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) or DBU (2.2 eq) to the mixture and stir for 30 minutes.
-
Phosphine Addition: While maintaining the temperature at 0 °C, add chlorodiphenylphosphine (2.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: The reaction mixture is quenched by the addition of degassed water. The organic layer is separated, washed with degassed brine, and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel under an inert atmosphere to yield the desired N,N-bis(diphenylphosphino)leucine methyl ester.
Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| D-Leucine Methyl Ester HCl | 181.66 | 1.0 |
| Chlorodiphenylphosphine | 220.65 | 2.1 |
| Triethylamine | 101.19 | 2.2 |
Expected Yield: 70-85%
III. Synthesis of Chiral Phosphino-Oxazoline (PHOX) Ligands: A Modular Approach
Phosphino-oxazoline (PHOX) ligands are a class of privileged ligands that have found widespread application in a variety of enantioselective transformations.[8][9] Their modular synthesis allows for the fine-tuning of steric and electronic properties. The synthesis typically involves the condensation of a chiral amino alcohol with a nitrile-containing phosphine precursor. D-Leucine can be readily converted into the requisite chiral amino alcohol, (S)-2-amino-4-methyl-1-pentanol (leucinol), which serves as the cornerstone of the chiral oxazoline ring.
Authoritative Grounding: The Logic of the PHOX Synthesis Workflow
The synthesis of a PHOX ligand from D-leucine proceeds through a multi-step sequence that highlights key principles of organic synthesis. First, the carboxylic acid of N-protected leucine is reduced to the corresponding alcohol. Subsequent deprotection provides the free amino alcohol. In a parallel step, a phosphine moiety is introduced onto an aromatic backbone that also contains a nitrile group. The final key step is the Lewis acid-catalyzed cyclization of the amino alcohol with the nitrile to form the oxazoline ring. This modular approach is powerful because variations in the amino alcohol and the phosphine-nitrile component can be used to generate a library of ligands for catalyst screening.[10]
Detailed Experimental Workflow: Synthesis of a Leucine-Derived PHOX Ligand
This workflow outlines the key transformations.
Part A: Synthesis of (S)-2-Amino-4-methyl-1-pentanol (Leucinol)
-
N-Protection: Protect the amine of D-leucine with a suitable protecting group (e.g., Boc anhydride).
-
Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH) or by conversion to a mixed anhydride followed by reduction with sodium borohydride.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield leucinol.
Part B: Synthesis of the PHOX Ligand
-
Preparation of the Phosphine-Nitrile Precursor: A common precursor is 2-(diphenylphosphino)benzonitrile, which can be synthesized via several literature methods.
-
Cyclization Reaction: Leucinol (from Part A) is reacted with 2-(diphenylphosphino)benzonitrile in the presence of a Lewis acid catalyst, such as zinc chloride, in a high-boiling solvent like chlorobenzene. The reaction is typically heated to drive the cyclization and dehydration.
-
Purification: After work-up, the PHOX ligand is purified by column chromatography.
Visualizing the Workflow:
Caption: Synthetic workflow for a Leucine-derived PHOX ligand.
Conclusion
This compound stands as a testament to the power of leveraging the chiral pool for the efficient and economical synthesis of valuable chiral ligands. The protocols and insights provided herein for the synthesis of Schiff bases, phosphine ligands, and PHOX ligands offer a robust starting point for researchers in asymmetric catalysis and drug development. By understanding the causality behind the experimental choices and adhering to self-validating protocols, scientists can confidently synthesize these powerful catalytic tools and unlock new possibilities in enantioselective synthesis.
References
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- The Davies Group: Chiral Ligand Archives
- MDPI: Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared
- PubMed: Synthesis, spectral and antimicrobial studies of amino acid derivative Schiff base metal (Co, Mn, Cu, and Cd) complexes
- RSC Publishing: Novel chiral phosphine ligands and complexes
- NIH PMC: Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor
- ACS Publications: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
- Benchchem: Synthesis Protocol for Cyclo(L-Leu-L-Pro)
- PubMed Central: Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters
- ResearchGate: (PDF) Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study
- ACS Publications: P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric C
- DiVA portal: OXAZOLINE-CONTAINING LIGANDS Synthesis and Applic
- ResearchGate: Chiral Amino Acids-Derived C
- RSC Publishing: Synthesis and applications of symmetric amino acid deriv
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- ResearchGate: Various synthetic routes for the prepar
- Scirp.org: Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes
- Wiley-VCH: 1 Protection Reactions
- RSC Publishing: Novel chiral phosphine ligands and complexes from amino acid esters DOI:10.1039/B009074N
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- 6. Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles [escholarship.org]
- 7. Novel chiral phosphine ligands and complexes from amino acid esters - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: D-Leucine Methyl Ester Hydrochloride in the Development of Enzyme Inhibitors
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of D-Leucine Methyl Ester Hydrochloride in the design and synthesis of enzyme inhibitors. We will explore the compound's unique stereochemistry and how it is leveraged to achieve selective inhibition, particularly against cysteine and serine proteases. This guide offers in-depth protocols for inhibitor synthesis, kinetic analysis, and screening, supported by mechanistic insights and data presentation best practices.
Introduction: The Strategic Role of D-Amino Acids in Inhibitor Design
In the landscape of drug discovery, the pursuit of highly selective and potent enzyme inhibitors is paramount. While L-amino acids represent the canonical building blocks of proteins in nature, their D-isomers offer a unique strategic advantage in inhibitor design. D-amino acid derivatives, such as this compound, provide a scaffold that is resistant to proteolytic degradation, thereby increasing the in vivo stability and bioavailability of potential drug candidates.[1][2] Furthermore, the distinct stereochemistry of D-amino acids can confer novel binding interactions and enhanced selectivity for the target enzyme's active site, often leading to the development of highly specific inhibitors.[3]
This compound serves as a valuable chiral building block in the synthesis of peptidomimetics and other small molecule inhibitors.[4] Its bulky isobutyl side chain can probe hydrophobic pockets within an enzyme's active site, while the ester and amine functionalities provide reactive handles for further chemical modification. This guide will focus on its application in the development of inhibitors for proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including viral replication, cancer progression, and neurodegenerative diseases.[5][6][7]
Mechanistic Insights: Leveraging Stereochemistry for Selective Inhibition
The power of this compound in inhibitor design lies in its ability to exploit the stereochemical preferences of enzyme active sites. Many proteases have well-defined subsites (S1, S2, etc.) that accommodate the side chains of their natural L-amino acid substrates. By introducing a D-amino acid, we can create inhibitors that bind in a non-canonical fashion, potentially leading to interactions that are not possible with the corresponding L-isomer.[3] The isobutyl side chain of D-leucine is particularly effective at interacting with the hydrophobic S2 pocket of many proteases, a key determinant of substrate specificity.[8]
DOT Diagram: D-Leucine in a Protease Active Site
Caption: Hypothetical binding of a D-Leucine-based inhibitor in a protease active site.
Experimental Protocols
Synthesis of a D-Leucine-derived Peptidyl Nitrile Inhibitor
This protocol outlines a general procedure for the synthesis of a dipeptidyl nitrile inhibitor using this compound as a starting material. Peptidyl nitriles are a class of potent, reversible covalent inhibitors of cysteine proteases like cathepsins.[6]
Workflow Diagram: Inhibitor Synthesis
Caption: Synthetic workflow for a D-Leucine-containing dipeptidyl nitrile inhibitor.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) / Water
-
P1 amino nitrile derivative (e.g., H-Phe-CN)
-
Coupling reagents (e.g., HATU, HOBt)
-
Trifluoroacetic acid (TFA)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.2 eq) and stir until the solution is clear.
-
Cool the reaction to 0 °C and add (Boc)₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with dilute acid, sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain Boc-D-Leu-OMe.
-
-
Saponification:
-
Dissolve Boc-D-Leu-OMe in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield Boc-D-Leu-OH.
-
-
Peptide Coupling:
-
Dissolve Boc-D-Leu-OH (1.0 eq), the P1 amino nitrile derivative (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the resulting dipeptide by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected dipeptide nitrile in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo and purify the final dipeptidyl nitrile inhibitor by reverse-phase HPLC.
-
Enzyme Inhibition Assay: Determination of IC₅₀
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized inhibitor against a target protease using a fluorogenic substrate.
Materials:
-
Purified target protease (e.g., Cathepsin K, Caspase-3)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (specific to the enzyme)
-
Synthesized inhibitor stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Perform a serial dilution of the inhibitor in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor. Include a positive control (known inhibitor), a no-inhibitor control (DMSO vehicle), and a blank (no enzyme).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[9]
-
Data Presentation: IC₅₀ Determination
| Inhibitor Concentration [nM] | % Inhibition |
| 1 | 8.5 |
| 10 | 25.1 |
| 50 | 49.8 |
| 100 | 75.3 |
| 500 | 95.2 |
This is example data and should be replaced with experimental results.
Conclusion
This compound is a powerful and versatile building block for the rational design of potent and selective enzyme inhibitors. Its inherent resistance to proteolysis and the unique stereochemical advantages it offers enable the development of novel therapeutic candidates with improved pharmacological profiles. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to harness the potential of D-amino acid-containing inhibitors in their drug discovery endeavors.
References
- Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from R
- Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. PubMed Central.
- SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- Caspase Substrates and Inhibitors.
- Structural, kinetic, and pharmacodynamic mechanisms of D-amino acid oxidase inhibition by small molecules. PubMed.
- Peptidomimetics in cancer targeting.
- A Convenient Synthesis of Amino Acid Methyl Esters.
- D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Taylor & Francis Online.
- Steady-st
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Preventing racemization of D-Leucine during peptide coupling
Topic: Preventing Racemization of D-Leucine during Peptide Coupling
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of D-leucine during peptide synthesis. As your dedicated support partner, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: D-Leucine Racemization
This section addresses specific issues you may encounter in your experiments. We will diagnose the problem and provide actionable solutions based on established chemical principles.
Scenario 1: High Levels of L-Leucine Epimer Detected Post-Coupling
Question: I've synthesized a peptide containing a C-terminal D-Leucine. After cleavage and purification, chiral HPLC analysis shows a significant peak corresponding to the L-Leucine diastereomer. What are the likely causes and how can I fix this?
Answer:
The presence of the L-Leucine epimer indicates that racemization occurred at the α-carbon of your D-Leucine residue during the coupling step. This is a common challenge, especially with C-terminal residues, and is primarily driven by the formation of a planar oxazolone intermediate.[1][2][3][4] Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Over-activation with Highly Reactive Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents, especially when used in excess or with extended pre-activation times, can accelerate the formation of the racemization-prone oxazolone intermediate.[5] Uronium/aminium salt-based reagents like HATU and HBTU, while efficient, can increase the risk of racemization if not used judiciously.[2][6]
-
Inappropriate Base Selection and Concentration: The base used during coupling plays a significant role. Stronger, less sterically hindered bases can more readily abstract the α-proton from the oxazolone intermediate, leading to racemization.[3][7] N,N-Diisopropylethylamine (DIEA) is a common choice, but in sensitive couplings, it can be too aggressive.
-
Solvent Effects: The polarity of your solvent can influence the rate of racemization. More polar aprotic solvents, such as DMF, can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[4]
-
Elevated Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathway.[5][6][8]
Corrective and Preventive Actions:
-
Optimize Your Coupling Reagent and Additive Combination:
-
Switch to a Carbodiimide with a Racemization Suppressor: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole) is highly effective at minimizing racemization.[1][6][9] These additives form active esters that are more reactive towards the desired amine coupling and less prone to cyclizing into an oxazolone.[1][3]
-
Consider Phosphonium-Based Reagents: For particularly challenging couplings, consider using a phosphonium-based reagent like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is known for its remarkable resistance to racemization.[1]
-
-
Refine Your Base Strategy:
-
Use a Weaker or More Sterically Hindered Base: Replace DIEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][3]
-
Minimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. For phosphonium and aminium salt-based couplings, typically 2 equivalents of base are used, but this can sometimes be reduced.
-
-
Control Reaction Conditions:
-
Lower the Temperature: Perform the coupling reaction at 0°C or even lower temperatures to slow down the rate of racemization.[1]
-
Minimize Pre-activation Time: If your protocol involves pre-activating the D-Leucine, keep this time to a minimum. A better approach is in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide, so the activated species is consumed as it is formed.[5][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-Leucine racemization during peptide coupling?
A1: The predominant mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The process unfolds as follows:
-
The carboxylic acid of the N-protected D-Leucine is activated by the coupling reagent.
-
The activated carboxyl group undergoes an intramolecular cyclization, forming the planar oxazolone ring.
-
In the presence of a base, the proton at the α-carbon (the stereocenter) is abstracted, forming a resonance-stabilized, achiral enolate.
-
Re-protonation of this intermediate can occur from either face of the planar ring, leading to a mixture of D and L configurations.
-
The oxazolone ring then reacts with the N-terminal amine of the peptide chain to form the peptide bond, resulting in a mixture of diastereomeric peptides.[2][11]
A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid without forming an oxazolone.[2][5]
Q2: Which coupling reagents are considered "low-racemization"?
A2: While no coupling reagent can completely eliminate racemization under all conditions, some are significantly better at preserving stereochemical integrity. The key is often the combination of the coupling reagent with an additive.
| Coupling Reagent Class | Examples | Racemization Potential | Recommended Additive |
| Carbodiimides | DCC, DIC, EDC | High (without additive) | OxymaPure, HOAt, HOBt |
| Phosphonium Salts | PyBOP, PyAOP, DEPBT | Moderate to Low | N/A (contains additive moiety) |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Moderate to High | N/A (contains additive moiety) |
Generally, carbodiimide-based couplings performed with additives like OxymaPure or HOAt are considered very safe in terms of minimizing racemization.[1][6] COMU, a third-generation uronium reagent based on OxymaPure, also shows excellent performance with reduced epimerization.[9][12]
Q3: How can I accurately quantify the level of racemization?
A3: Several analytical techniques can be employed to determine the enantiomeric purity of your peptide.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation and quantification.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization: The peptide is first hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (like Marfey's reagent) or a reagent that makes them volatile for separation on a chiral GC column.[2][14] This method is highly sensitive.
-
Capillary Electrophoresis (CE): CE offers very high resolution and can often be used to analyze the intact peptide, avoiding potential racemization induced by the hydrolysis step.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is sometimes possible to distinguish the signals of the two epimers in the NMR spectrum. This method is generally less sensitive than chromatographic techniques.[13]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Leucine-OH using DIC/OxymaPure
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide with a C-terminal D-Leucine.
Materials:
-
Fmoc-D-Leucine-OH
-
Resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine according to your standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve Fmoc-D-Leucine-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Cool the vial to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add DIC (3 eq.) to the cooled solution of Fmoc-D-Leucine-OH and OxymaPure.
-
Immediately add the entire activation mixture to the prepared resin.
-
Agitate the reaction vessel at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
-
Monitoring and Wash:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the reaction time.
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Proceed to the next cycle of the synthesis.
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization of D-Leucine during peptide coupling.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- MDPI. (2023).
- Peptide Logic. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
- Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- National Institutes of Health. (2023).
- National Institutes of Health. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
- ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]
- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
- YouTube. (2021).
- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)
- PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- ACS Publications. (1970).
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cat-online.com [cat-online.com]
Technical Support Center: D-Leucine Methyl Ester Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of D-Leucine Methyl Ester Hydrochloride. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges and questions that arise during this synthesis. This resource is designed for researchers, chemists, and drug development professionals to improve yield, ensure purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound (D-Leu-OMe·HCl). Each answer delves into the root causes and provides actionable solutions.
Question 1: Why is my yield of D-Leu-OMe·HCl consistently low?
Low yield is one of the most common frustrations in this synthesis. The cause can typically be traced to one of three areas: an incomplete reaction, loss of product during the workup and isolation phase, or competing side reactions.
Root Cause Analysis & Solutions:
-
Incomplete Reaction (Equilibrium Issues): The most common method, Fischer-Speier esterification, is a reversible reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (D-Leucine and methanol), thus lowering the yield.
-
Solution 1: Use Excess Alcohol: Employing a large excess of methanol acts as both the reactant and the solvent, driving the reaction forward according to Le Châtelier's principle.[3]
-
Solution 2: Ensure Anhydrous Conditions: Use anhydrous methanol and dry glassware. Any moisture will inhibit the forward reaction. The acid catalyst (e.g., gaseous HCl, or generated in situ from thionyl chloride or acetyl chloride) must also be free of water.
-
Solution 3: Water Removal: For larger-scale reactions, consider methods to remove water as it forms, such as using a Dean-Stark apparatus, although this is less common for this specific synthesis.
-
-
Product Loss During Workup: this compound is highly soluble in water and to some extent in lower alcohols like methanol.[4] Significant product loss can occur during extraction and washing steps.
-
Solution 1: Minimize Aqueous Contact: If an aqueous wash is necessary to remove acid, use a minimal amount of saturated brine and perform the extraction quickly at low temperatures.
-
Solution 2: Evaporation Technique: The standard procedure involves evaporating the reaction mixture (methanol and excess acid) to dryness.[5] Ensure your rotary evaporator is efficient, but avoid excessively high temperatures which could lead to product decomposition. Toluene can be added and co-evaporated to help remove residual water and HCl.[6]
-
Solution 3: Crystallization Solvent: After evaporation, the product is often a viscous oil. Proper selection of an anti-solvent is crucial for precipitation. A common and effective choice is cold diethyl ether or methyl tert-butyl ether (MTBE).[7] Triturate the oil vigorously with the cold ether to induce crystallization.
-
-
Side Reactions: The formation of byproducts consumes starting material and complicates purification.
-
Diketopiperazine Formation: Under certain conditions, two molecules of the amino acid ester can condense to form a cyclic dipeptide (diketopiperazine). This can be a problem if the reaction is neutralized before the ester is fully protonated and stable.
-
Polymerization: Unprotected amino acids can polymerize, although this is less common under the strongly acidic conditions of esterification.
-
Solution: Maintain a sufficiently acidic environment throughout the reaction and initial workup. The protonated amine group of the amino ester hydrochloride salt prevents it from acting as a nucleophile, thus inhibiting side reactions like diketopiperazine formation.[8]
-
Troubleshooting Workflow: Low Yield
Caption: Common synthetic pathways to this compound.
Question 4: Can you explain the reaction mechanism and the role of the acid?
The reaction is a classic acid-catalyzed nucleophilic acyl substitution, known as the Fischer esterification. [2]
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the D-Leucine carboxylic acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic. [1]2. Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the methanol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (usually by another molecule of methanol or the conjugate base of the acid) to yield the final methyl ester product. The free amino group is also protonated by the acid to form the stable hydrochloride salt.
Fischer Esterification Mechanism ```dot
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of D-Leucine Methyl Ester Hydrochloride by Recrystallization
Welcome to the comprehensive technical support guide for the purification of D-Leucine Methyl Ester Hydrochloride via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this purification technique, ensuring high purity and yield. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental outcomes.
I. Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (mother liquor) due to their lower concentration or different solubility characteristics.
Key Parameters for Successful Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[1]
-
Solubility Gradient: A steep solubility curve as a function of temperature is highly desirable for maximizing recovery.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
Non-reactivity: The solvent must be chemically inert with the compound being purified.[3]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[1]
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Failure to Dissolve in Hot Solvent | 1. Inappropriate solvent: The solvent polarity may not be suitable for this compound. 2. Insufficient solvent: Not enough solvent has been added to dissolve the solute at the elevated temperature. 3. Insoluble impurities: The material that is not dissolving may be an insoluble impurity. | 1. Re-evaluate solvent choice: this compound is a polar, salt-like compound. Consider polar solvents or mixed solvent systems (e.g., alcohol/water, alcohol/ether).[4][5] 2. Incremental solvent addition: Add small portions of hot solvent to the heated mixture until the solid just dissolves. 3. Perform hot filtration: If a significant amount of solid remains, it may be an impurity. Filter the hot solution to remove it before proceeding to the cooling step.[1] |
| Oiling Out | 1. Low melting point: The melting point of the compound is lower than the boiling point of the solvent.[6] 2. High impurity concentration: Significant impurities can lower the melting point of the mixture. 3. Solution cooled too rapidly: Rapid cooling can cause the compound to separate as a supercooled liquid instead of forming crystals. | 1. Lower the temperature of dissolution: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point (145-149 °C).[7] 2. Add more solvent: Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.[6] 3. Promote slow cooling: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[6] |
| No Crystal Formation Upon Cooling | 1. Too much solvent: The solution is not supersaturated upon cooling.[6] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[6] 3. Compound is highly soluble: The compound remains soluble even at low temperatures in the chosen solvent. | 1. Reduce solvent volume: Boil off some of the solvent to concentrate the solution and attempt cooling again.[6] 2. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[6] 3. Use an anti-solvent: If the compound is too soluble, add a miscible solvent in which the compound is insoluble (an anti-solvent) dropwise to the cooled solution until turbidity persists. Then, warm slightly to redissolve and cool slowly.[3] |
| Low Yield of Crystals | 1. Too much solvent used: A significant portion of the product remains in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Cooling temperature not low enough: The compound has residual solubility at the final cooling temperature. | 1. Concentrate the mother liquor: Evaporate a portion of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that this crop may be less pure. 2. Minimize cooling during filtration: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. 3. Extend cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize crystal precipitation. |
| Poor Crystal Quality (e.g., fine powder, discolored) | 1. Rapid cooling: Fast cooling leads to the formation of small, often less pure crystals. 2. Presence of colored impurities: Impurities are co-precipitating with the product. 3. Agitation during cooling: Stirring or agitating the solution during the initial cooling phase can lead to rapid nucleation and small crystal formation. | 1. Ensure slow cooling: Allow the solution to cool undisturbed to room temperature before placing it in an ice bath. 2. Use activated carbon: If the solution is colored, add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[8] 3. Avoid agitation: Let the solution stand still during the primary crystallization phase. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: As this compound is a polar salt, polar solvents are the best starting point. Common choices include:
-
Methanol/Diethyl Ether: Dissolve the compound in a minimum amount of hot methanol, then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Ethanol/Water: While water is a good solvent for the hydrochloride salt, ethanol can be used to create a mixed solvent system to modulate solubility.[4]
-
Isopropanol: Can be an effective single solvent. The choice of solvent is empirical and may require small-scale trials to find the optimal system for your specific purity needs.[5]
Q2: What are the common impurities in crude this compound?
A2: Impurities can arise from the synthesis process.[9] These may include:
-
Unreacted D-Leucine.
-
Di- and tri-peptides of D-Leucine.
-
Residual catalysts or reagents from the esterification reaction (e.g., thionyl chloride byproducts).[10]
-
Enantiomeric impurities (L-Leucine Methyl Ester Hydrochloride), if the starting material was not enantiomerically pure.
-
Leucine EP Impurity A (Isoleucine) or B.[11]
Q3: My compound is an oil and won't solidify, even after trying the troubleshooting steps. What should I do?
A3: Persistent oils can be challenging. This often happens with amino acid derivatives.[12] Here are some advanced techniques:
-
Solvent Titration: Dissolve the oil in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., hexane) while vigorously stirring. This can sometimes shock the system into precipitating a solid.
-
pH Adjustment: Since you are working with an amino acid ester hydrochloride, the pH is critical. Ensure the material is fully protonated. Sometimes, impurities like residual base can interfere with crystallization.[12] A patent for L-leucine methyl ester hydrochloride suggests adjusting the pH to between 5.3 and 6.5 in an aqueous solution before concentration and crystallization.[8]
-
Purification by another method: If recrystallization fails, consider alternative purification methods like column chromatography on silica gel before attempting recrystallization again on the more pure material.
Q4: How can I confirm the purity of my recrystallized product?
A4: Several analytical techniques can be used to assess purity:
-
Melting Point: A sharp melting point range close to the literature value (145-149 °C) is a good indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of the main component and detect impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Optical Rotation: For chiral compounds like this, measuring the specific rotation can confirm enantiomeric purity. The expected value is [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl).[7]
Q5: What are the ideal storage conditions for purified this compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 0-8°C, to prevent degradation and moisture absorption.[7]
IV. Standard Recrystallization Protocol
This protocol provides a general workflow. The choice of solvent and volumes will need to be optimized based on the scale of your experiment and the purity of your starting material.
Step-by-Step Methodology
Caption: Standard recrystallization workflow.
-
Solvent Selection: Begin by determining the best solvent or solvent pair through small-scale tests. For this example, we will use a methanol/diethyl ether system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the primary solvent (methanol). Add the minimum amount of hot methanol to the flask containing the solid while heating and swirling until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
-
Mixed Solvent (Methanol/Diethyl Ether): To the hot methanol solution, add diethyl ether dropwise until a persistent cloudiness appears. Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of cold solvent (in this case, a cold mixture of methanol/diethyl ether or pure cold diethyl ether) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the final product.[2]
By understanding the principles behind recrystallization and anticipating potential challenges, you can effectively purify this compound, ensuring the high quality required for your research and development endeavors.
V. References
-
Method for purifying L-leucine methyl ester hydrochloride. Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
This compound | C7H16ClNO2 | CID 11600782. PubChem. [Link]
-
Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride. PrepChem.com. [Link]
-
Leucine Impurities. SynZeal. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
-
US5118815A - Method for crystallization of amino acids. Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]
-
-
Crystallization. University of California, Irvine. [Link]
-
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]
-
JP4356292B2 - Method for producing amino acid ester hydrochloride. Google Patents.
-
Recrystallization. University of Colorado Boulder. [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 11. Leucine Impurities | SynZeal [synzeal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Leucine in Peptide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of incorporating D-Leucine into synthetic peptides. D-Leucine is a valuable building block for enhancing peptide stability against enzymatic degradation and modulating biological activity.[1][2] However, its incorporation is not without challenges. This document provides expert-driven, field-proven insights to help you navigate and resolve common side reactions.
Frequently Asked Questions (FAQs)
Q1: My final peptide shows a diastereomeric impurity with the same mass. What is the most likely cause?
A: The most probable cause is racemization (or more accurately, epimerization) of the D-Leucine residue to L-Leucine during the coupling step. This occurs when the α-carbon proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[3] This is often exacerbated by the choice of coupling reagents, excess base, and elevated temperatures.[4]
Q2: I am synthesizing a peptide with D-Leucine as the second amino acid from the C-terminus and I'm seeing significant product loss and a small cyclic impurity. What is happening?
A: You are likely observing diketopiperazine (DKP) formation . After deprotection of the N-terminal Fmoc group of D-Leucine, the free amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide that cleaves from the support.[5][6] This side reaction is a major cause of yield loss and the formation of deletion sequences where the first two amino acids are missing.[6]
Q3: The Kaiser test remains positive after a D-Leucine coupling step, even after extended reaction times. What should I do?
A: This indicates an incomplete coupling reaction . The bulky isobutyl side chain of Leucine can cause steric hindrance, slowing down the reaction.[7][8] This is particularly problematic if the preceding residue on the resin is also sterically demanding. To resolve this, you may need to perform a double coupling, switch to a more potent coupling reagent, or increase the temperature slightly.
Q4: Why is my peptide difficult to purify, showing broad peaks on HPLC, especially when it contains multiple D-Leucine residues?
A: Peptides rich in hydrophobic amino acids like Leucine are prone to aggregation on the resin during synthesis.[3][7] This aggregation can physically prevent reagents from reaching the growing peptide chain, leading to incomplete deprotection and coupling, which results in a complex mixture of deletion sequences that are difficult to separate from the target peptide.[3]
Troubleshooting Guides & In-Depth Analysis
Issue 1: Racemization/Epimerization of D-Leucine
Racemization is a critical side reaction that compromises the stereochemical purity of the final peptide. The mechanism involves the activation of the carboxylic acid, which increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a planar enolate or an oxazolone intermediate, both of which can be re-protonated from either face, scrambling the stereocenter.[3][9][10]
Root Cause Analysis & Prevention
-
Coupling Reagent Choice: Uronium/aminium salt-based reagents (HBTU, HATU) in the presence of strong bases can promote racemization. Carbodiimides (like DIC) combined with additives that form less reactive esters (like OxymaPure or HOBt) are generally safer choices.[4][9] DEPBT is also known for its remarkable resistance to racemization.[9]
-
Base Selection and Stoichiometry: The strength and amount of base are critical. Strong bases like DIPEA should be used judiciously. Weaker bases such as N-methylmorpholine (NMM) or sym-collidine are often preferred to minimize the risk of α-proton abstraction.[9]
-
Activation Time: Prolonged pre-activation times before adding the amine component can increase the concentration of the highly reactive, racemization-prone species. Minimize the time between activation and coupling.
Visualizing the Mechanism of Racemization
Caption: The intramolecular cyclization pathway leading to DKP formation and chain termination.
Recommended Protocol: DKP Suppression using 2-CTC Resin
-
Resin Swelling: Swell 2-Chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-AA1-OH (0.8 eq to resin capacity) and DIPEA (4.0 eq) in DCM. Add to the resin and react for 1-2 hours.
-
Capping: After loading, cap any remaining active sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Fmoc Deprotection: Deprotect the Fmoc group of AA1 using 20% piperidine in DMF.
-
D-Leucine Coupling: Couple Fmoc-D-Leucine-OH using a low-racemization protocol (see Issue 1). The steric bulk of the 2-CTC resin linkage will inhibit the DKP side reaction after the subsequent deprotection step. [5]
Issue 3: Incomplete Coupling & Aggregation
The hydrophobic and bulky nature of D-Leucine can contribute to two related problems: steric hindrance during coupling and inter-chain aggregation via hydrogen bonding, which physically blocks reactive sites. [3][7]
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting incomplete D-Leucine coupling.
Recommended Protocol: Overcoming Aggregation
-
Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) as the primary solvent, as it is better at disrupting hydrogen bonds than DMF. [3]2. Disruptive Additives: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps to break up secondary structures.
-
Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to increase reaction kinetics and disrupt aggregates.
-
"Difficult Sequence" Strategies: If aggregation is a known issue for the sequence, proactively incorporate backbone-modifying elements. Using pseudoproline dipeptides or Dmb-protected dipeptides can introduce a "kink" in the peptide backbone, effectively preventing the formation of the beta-sheet structures that lead to aggregation. [11]
References
- Darwish, M., & Al-Hadedi, A. (2022).
- Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. aapptec.com. [Link]
- Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. aapptec.com. [Link]
- Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Royal Society of Chemistry. [Link]
- Pant, S., et al. (2024). Allosteric Conformational Locking of Sestrin2 by Leucine: An Integrated Computational Analysis of Branched-Chain Amino Acid Recognition and Specificity. MDPI. [Link]
- ResearchGate. DKP formation mechanism.
- Giraud, M., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
- Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
- Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Wang, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
- Lee, M., & Tirell, D. A. (2018). Steric Effects in Peptide and Protein Exchange with Activated Disulfides.
- Vasanthakumar, G. R. (2020). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. aapptec.com. [Link]
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- American Chemical Society. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Spring 2022. [Link]
- Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. [Link]
- Wikipedia. 2,5-Diketopiperazine. en.wikipedia.org. [Link]
- American Chemical Society. (2019). Avoid Protecting Groups. ACS Symposium Series. [Link]
- Góngora-Benítez, M., et al. (2013). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
- Clutch Prep. What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. clutchprep.com. [Link]
- Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- Mészáros, N., et al. (2023). Leucine-Based Pseudo-Proteins (LPPs) as Promising Biomaterials: A Study of Cell-Supporting Properties. MDPI. [Link]
- Erick Morales. (2020). SPPS: peptide failure to elongate?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimization of Coupling Reagents for D-Leucine Incorporation
Welcome to the Technical Support Center for optimizing the incorporation of D-Leucine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your D-Leucine-containing peptides.
Introduction: The Challenge of D-Leucine Incorporation
D-Leucine, like other sterically hindered amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS). The b[1][2]ulky isobutyl side chain can physically obstruct the incoming activated amino acid, leading to slower reaction kinetics and incomplete coupling reactions. This often results in deletion sequences and low purity of the final peptide. Furthermore, the selection of an appropriate coupling reagent is critical to not only drive the reaction to completion but also to minimize the risk of epimerization, a side reaction that can alter the peptide's bioactivity. This [3][4]guide provides practical solutions and explains the chemical reasoning behind them to empower you to overcome these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the incorporation of D-Leucine and provides actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (or other free amine test) after the coupling step.
-
P[5]resence of deletion sequences (peptide lacking D-Leucine) in the final LC-MS analysis.
-
Low overall yield of the desired peptide.
Probable Causes:
-
Steric Hindrance: The primary reason for incomplete coupling is the steric bulk of the D-Leucine residue, which impedes the approach of the activated carboxyl group of the incoming amino acid.
-
[1][2]Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the energy barrier created by the steric hindrance.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible.
St[6]ep-by-Step Solutions:
-
Re-evaluate Your Coupling Reagent:
-
For Difficult Couplings: Switch to a more powerful coupling reagent. Urionium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids. HATU [7][8][9]is often preferred over HBTU for challenging couplings due to the formation of a more reactive OAt-ester. *[10] Phosphonium Salt Advantage: Consider phosphonium salt reagents like PyAOP or PyBOP. These can be used in excess without the risk of guanidinylation of the N-terminal amine, a side reaction associated with uronium reagents.
-
-
[9]Optimize Reaction Conditions:
-
Double Coupling: Perform a second coupling step immediately after the first. This involves draining the reaction vessel and adding a fresh solution of the activated amino acid and coupling reagent. This is a common and effective strategy for difficult couplings. *[1] Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion. *[6] Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction forward.
-
-
[6]Address Peptide Aggregation:
-
Chaotropic Agents: Add chaotropic agents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to the DMF solvent to disrupt secondary structures and improve solvation. *[6] Resin Choice: For long or hydrophobic sequences, a low-load resin can help minimize inter-chain aggregation.
-
[11]
Issue 2: Epimerization of the Activated Amino Acid
Symptom:
-
Presence of a diastereomeric impurity in the final LC-MS analysis, often co-eluting or closely eluting with the main product peak.
Probable Causes:
-
Overly Reactive Coupling Reagent: Highly reactive coupling reagents, while beneficial for overcoming steric hindrance, can also increase the rate of epimerization.
-
[3]Prolonged Activation Time: Allowing the amino acid to be pre-activated for too long before adding it to the resin can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
[12]Base Selection: The type and amount of base used can significantly influence the rate of epimerization. Stronger, less sterically hindered bases can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.
St[12]ep-by-Step Solutions:
-
Select an Appropriate Coupling Reagent and Additive:
-
Additives are Key: Always use an additive like HOBt, HOAt, or OxymaPure. These additives suppress epimerization by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. *[8][13] Oxyma-Based Reagents: Reagents like COMU, which incorporates OxymaPure, are known for their high reactivity and low epimerization rates.
-
-
[13][14]Control Activation and Reaction Times:
-
In Situ Activation: Activate the amino acid in the presence of the resin-bound peptide rather than pre-activating it separately. This minimizes the time the activated amino acid exists in a state susceptible to epimerization.
-
Avoid Excessive Coupling Times: While longer coupling times can improve efficiency, they also increase the risk of epimerization. Finding the optimal balance is key.
-
-
Optimize Base Usage:
-
Use a Hindered Base: Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine. *[7] Minimize Base Equivalents: Use the minimum amount of base necessary for the reaction. For uronium/aminium and phosphonium reagents, two equivalents of base are typically sufficient.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for D-Leucine incorporation?
For a first attempt, a combination of a uronium salt like HATU with DIPEA as the base is a robust choice. HATU is known for its high efficiency in coupling sterically hindered amino acids. If ep[8][10]imerization is a major concern, COMU is an excellent alternative due to its favorable safety profile and low racemization potential.
Q2[7][13]: Can I use carbodiimides like DCC or DIC for coupling D-Leucine?
While carbodiimides can be used, they are generally less efficient for coupling sterically hindered amino acids compared to uronium or phosphonium reagents. If yo[2]u must use a carbodiimide, it is essential to include an additive like HOBt or, preferably, OxymaPure to both enhance the reaction rate and suppress racemization. DIC i[8]s preferred over DCC in solid-phase synthesis because the resulting diisopropylurea byproduct is more soluble and easier to wash away.
Q3[8]: What is the difference between uronium and phosphonium reagents, and which should I choose?
-
Uronium/Aminium Reagents (e.g., HATU, HBTU, HCTU, COMU): These are generally very reactive and effective. A potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in large excess or if the carboxyl activation is slow.
-
[9]Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents do not cause guanidinylation and can be used in excess, which is advantageous for driving difficult couplings to completion. Howev[9]er, they may be less stable in solution than their uronium counterparts.
The [9]choice depends on the specific sequence and experimental setup. For automated synthesizers with pre-made reagent solutions, the higher stability of uronium reagents might be preferable. For d[9]ifficult manual couplings where a larger excess of reagent is needed, phosphonium reagents are a safer choice.
Q4: How does the position of D-Leucine in the peptide sequence affect the coupling strategy?
The difficulty of incorporating D-Leucine can be sequence-dependent. Coupl[1]ing D-Leucine to another sterically hindered amino acid will be more challenging than coupling it to a smaller residue like glycine or alanine. Similarly, coupling an amino acid onto a D-Leucine residue can also be difficult. In these cases, employing the most powerful coupling strategies (e.g., HATU or PyAOP, double coupling, extended reaction times) from the outset is recommended.
Q5: Are there any alternatives to chemical coupling for incorporating D-Leucine?
While chemical synthesis is the most common method, enzymatic ligation using specific ligases is an emerging alternative. However, the substrate specificity of these enzymes can be a limitation. For most research and development applications, optimized chemical coupling remains the standard and most versatile approach.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Family | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Cost-effective | Lower reactivity for hindered couplings; higher risk of racemization without additives. |
| [2][8]Uronium/Aminium | HATU, HBTU, HCTU, COMU | High reactivity; fast kinetics. HATU [7][8][9]is generally superior to HBTU. | Can[10] cause N-terminal guanidinylation if used in excess. Benzo[9]triazole-based reagents have potential explosive properties. |
| [14]Phosphonium | PyBOP, PyAOP | High reactivity; no guanidinylation side reaction. | Gen[9]erally less stable in solution than uronium salts. |
##[9]## Experimental Protocol: Comparative Screening of Coupling Reagents
This protocol allows for a systematic evaluation of different coupling reagents for the incorporation of D-Leucine in a specific peptide sequence.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in separate reaction vessels for each condition to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation & Coupling (Perform in parallel for each reagent):
-
In separate vessels, dissolve 3 equivalents of the Fmoc-protected amino acid to be coupled to D-Leucine and 2.9 equivalents of the coupling reagent (e.g., HATU, COMU, PyAOP) in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the reaction vessels for 2 hours at room temperature.
-
Monitoring: Take a small sample of beads from each vessel and perform a Kaiser test. A blue color indicates incomplete coupling.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage & Analysis: Cleave a small amount of peptide from each resin sample using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Analyze the crude product by LC-MS to determine the relative purity and identify any deletion or diastereomeric side products.
Visualizations
Workflow for Troubleshooting D-Leucine Incorporation
Caption: The competitive pathways of peptide bond formation and epimerization after carboxyl activation.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(10), 1369-1373. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
- Wang, J., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611. [Link]
- A. F. M. Siasia, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- T. M. V. D. Pinho e Melo, et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(26), 7436-7448. [Link]
- A. F. M. Siasia, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- A. F. M. Siasia, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- M. P. Lockhart. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4415-4427. [Link]
- GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]
- Wang, J., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611. [Link]
- Unknown. (n.d.).
- Caswick. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- G. G. Maisuradze, et al. (2023). Allosteric Conformational Locking of Sestrin2 by Leucine: An Integrated Computational Analysis of Branched-Chain Amino Acid Recognition and Specificity. International Journal of Molecular Sciences, 24(23), 16723. [Link]
- T. M. V. D. Pinho e Melo, et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(26), 7436-7448. [Link]
- A. F. M. Siasia, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of D-Amino Acid Containing Peptides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for challenges in the deprotection of D-amino acid containing peptides. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique complexities introduced by the incorporation of D-amino acids into your synthetic peptides. We move beyond standard protocols to explain the "why" behind experimental choices, ensuring you can confidently overcome challenges and validate your results.
Introduction: The Double-Edged Sword of D-Amino Acids
The strategic incorporation of D-amino acids into peptide sequences is a powerful tool in drug discovery and development. These non-natural stereoisomers can dramatically enhance peptide stability against enzymatic degradation, prolonging their in-vivo half-life. However, the very properties that make D-amino acids advantageous can introduce significant hurdles during the final deprotection and cleavage stage of solid-phase peptide synthesis (SPPS).
This guide will address the most common issues encountered, including incomplete deprotection, unexpected side-product formation, and the critical challenge of maintaining chiral integrity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios in a direct question-and-answer format.
FAQ 1: Incomplete Cleavage or Deprotection
Question: I've completed the synthesis of my D-amino acid-rich peptide, but after standard TFA cleavage, I'm seeing a low yield of the final product and multiple peaks in my HPLC corresponding to partially protected species. What's going on?
Answer: This is a common issue, particularly with peptides that have a high content of D-amino acids or are prone to aggregation. Here’s a breakdown of the likely causes and solutions:
-
The Influence of Secondary Structure: D-amino acids can induce unique and stable secondary structures, such as β-turns or even left-handed helices, which can be more resistant to solvent penetration and acidolysis compared to their all-L counterparts.[1] This altered conformation can sterically hinder the access of trifluoroacetic acid (TFA) to the cleavage site on the resin and to the acid-labile side-chain protecting groups.
-
Troubleshooting Workflow:
-
Extend Cleavage Time: A standard 2-3 hour cleavage may be insufficient. For peptides with multiple D-amino acids, consider extending the cleavage time to 4-6 hours, or in some difficult cases, even longer. It is advisable to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal time.
-
Optimize the Cleavage Cocktail: A standard TFA/TIS/H₂O (95:2.5:2.5) cocktail may not be aggressive enough. Consider adding a co-solvent like dichloromethane (DCM) to improve swelling of the resin and solvation of the peptide. A ratio of 80:10:5:5 (TFA:DCM:TIS:H₂O) can be effective.
-
Consider a Stronger Acid System: For extremely difficult cleavages, a more potent acid cocktail may be necessary. However, this should be approached with caution as it can increase the risk of side reactions. A two-step cleavage can be beneficial where an initial treatment with a milder TFA cocktail is followed by a stronger one.[2]
-
-
-
Aggregation on Resin: Peptides rich in hydrophobic D-amino acids can aggregate on the solid support, further impeding cleavage.
-
Troubleshooting Workflow:
-
Pre-Swell the Resin: Before adding the cleavage cocktail, swell the peptide-resin in a solvent that disrupts secondary structures, such as hexafluoroisopropanol (HFIP) for a short period.
-
Incorporate Chaotropic Agents: Adding a small amount of a chaotropic agent, like guanidine hydrochloride, to the cleavage cocktail can help disrupt aggregates. However, this will complicate the downstream purification process.
-
-
Diagram: Troubleshooting Incomplete Cleavage
Caption: A logical workflow for troubleshooting incomplete cleavage of D-amino acid peptides.
FAQ 2: Racemization of D-Amino Acids During Deprotection
Question: I've successfully cleaved my peptide containing a D-amino acid, but chiral analysis shows a small percentage of the corresponding L-amino acid. I thought D-amino acids were stable. How can this happen during the final cleavage?
Answer: While D-amino acids are conformationally stable, the harsh acidic conditions of TFA cleavage can, in some cases, lead to epimerization at the α-carbon, converting a D-amino acid to its L-enantiomer. This is a critical concern for maintaining the stereochemical purity of your final product.
-
Mechanism of Racemization: The primary mechanism of racemization during peptide synthesis and deprotection involves the formation of an oxazolone intermediate or direct abstraction of the α-proton under basic or acidic conditions.[3][4] While more commonly discussed during coupling steps, the prolonged exposure to strong acid during cleavage can also promote enolization, leading to a loss of stereochemistry. C-terminal amino acids are particularly susceptible to racemization.[5][6]
-
Troubleshooting Workflow:
-
Minimize Cleavage Time: Use the shortest effective cleavage time determined from small-scale trials. Prolonged exposure to TFA increases the risk of epimerization.
-
Lower Cleavage Temperature: Performing the cleavage at a reduced temperature (e.g., 4 °C) can slow down the rate of epimerization.
-
Choice of Protecting Groups: For amino acids prone to racemization, such as Cysteine and Histidine, the choice of side-chain protecting group can influence the rate of epimerization.[3] While this is a consideration during synthesis, it's important to be aware of during troubleshooting.
-
Careful Work-up: After cleavage, promptly precipitate the peptide in cold ether to minimize its time in the acidic cleavage cocktail.
-
-
Diagram: Factors Influencing Racemization During Cleavage
Caption: Key factors contributing to racemization during TFA cleavage and corresponding mitigation strategies.
Part 2: Optimized Protocols and Scavenger Cocktails
Standard cleavage protocols may not be sufficient for peptides containing D-amino acids. The following protocols are designed to address the challenges outlined above.
Protocol 1: Standard Cleavage Cocktail for Peptides with Isolated D-Amino Acids
This protocol is suitable for peptides containing one or two D-amino acids that are not known to cause significant aggregation.
| Reagent | Volume/Weight | Purpose |
| Peptide-Resin | 100 mg | Starting material |
| Cleavage Cocktail | ||
| Trifluoroacetic Acid (TFA) | 1.9 mL (95%) | Cleavage from resin and removal of acid-labile protecting groups |
| Triisopropylsilane (TIS) | 0.05 mL (2.5%) | Scavenger for carbocations |
| Deionized Water | 0.05 mL (2.5%) | Scavenger and aids in peptide precipitation |
Procedure:
-
Wash the dried peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2 x 10 mL).
-
Dry the peptide pellet under vacuum.
Protocol 2: Enhanced Cleavage Cocktail for D-Amino Acid-Rich or Hydrophobic Peptides
This protocol is recommended for peptides with a high D-amino acid content, those containing multiple hydrophobic residues, or sequences known to be "difficult".[2]
| Reagent | Volume/Weight | Purpose |
| Peptide-Resin | 100 mg | Starting material |
| Cleavage Cocktail | ||
| Trifluoroacetic Acid (TFA) | 1.6 mL (80%) | Cleavage from resin and removal of acid-labile protecting groups |
| Dichloromethane (DCM) | 0.2 mL (10%) | Improves resin swelling and peptide solvation |
| Triisopropylsilane (TIS) | 0.1 mL (5%) | Scavenger for carbocations |
| 1,2-Ethanedithiol (EDT) | 0.05 mL (2.5%) | Scavenger for Trp and Met protection, reduces Cys oxidation |
| Deionized Water | 0.05 mL (2.5%) | Scavenger and aids in peptide precipitation |
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Gently agitate the mixture at room temperature for 4-6 hours.
-
Follow steps 4-9 from Protocol 1.
Note on Scavengers: The choice of scavengers is critical and depends on the amino acid composition of your peptide. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, the inclusion of scavengers like EDT is crucial to prevent side reactions such as oxidation and alkylation.[7][8] Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust cocktail for peptides with multiple sensitive residues.[9]
Part 3: Analytical Methods for Chiral Purity Assessment
Verifying the chiral integrity of your D-amino acid-containing peptide after deprotection is a critical quality control step.
Protocol 3: Chiral Amino Acid Analysis by GC-MS after Acid Hydrolysis
This is a highly sensitive method to quantify the percentage of L-amino acid present in your final peptide.
-
Acid Hydrolysis: Hydrolyze a small aliquot of the purified peptide in 6N DCl in D₂O at 110 °C for 24 hours. The use of deuterated acid and water is crucial as it allows for the differentiation between L-amino acids that were present in the original peptide and those that were formed via epimerization during the hydrolysis itself (which will incorporate a deuterium atom at the α-carbon).[10]
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[10]
-
GC-MS Analysis: Separate the diastereomers using a chiral gas chromatography column and quantify the relative amounts of the D- and L-amino acid derivatives by mass spectrometry.
Alternative Method: Chiral HPLC
Direct analysis of the intact peptide on a chiral HPLC column can also be used to separate diastereomers (peptides differing only in the stereochemistry of one amino acid). This method is non-destructive but may require more optimization to achieve baseline separation.[11]
Data Presentation: Example Chiral Purity Analysis
| Peptide Sequence | D-Amino Acid Position | % L-Isomer Detected | Method |
| Ac-D-Phe-Lys-Gly-NH₂ | 1 | 0.8% | GC-MS after DCl hydrolysis |
| Tyr-Gly-Gly-D-Leu-Met | 4 | 1.2% | Chiral HPLC |
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3417–3426.
- Wu, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 698.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Ghosh, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874–1882.
- Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides (pp. 501-502). ESCOM.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- Coin, I., et al. (2007). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 8(13), 1517-1527.
- Hart, M. J., & Skolnick, J. (2014). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery.
- AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection.
- Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 14(8), 15816-15833.
- Pathak, T. P., & Miller, S. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry–A European Journal, 19(20), 6224-6248.
- Giraud, M., et al. (2007). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 13(3), 197-202.
- AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B.
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Lee, Y., et al. (2022).
- BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance.
- Guttman, A., & Amini, A. (2001). Studies in Solid Phase Peptide Synthesis: A Personal Perspective.
- Papac, D. I., & Tomer, K. B. (1995). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.
- de Figueiredo, R. M., et al. (2017).
- Wellner, D., & Horecker, B. L. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry, 197(2), 249-253.
- Putman, J. (2024).
- Wu, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences, 25(3), 1379.
- Gucinski, A. C., & Tishmack, P. A. (2010). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 99(8), 3413-3424.
- Zhang, Q., et al. (2017). Formation mechanisms of D-amino acid residues discovered in the biosynthesis of lanthipeptides. Natural Product Reports, 34(10), 1076-1085.
- Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 6988.
- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
Sources
- 1. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Technical Support Center: Characterization of Impurities in D-Leucine Methyl Ester Hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for D-Leucine Methyl Ester Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Foundational FAQs on Impurity Profiling
This section covers the fundamental concepts and regulatory context for impurity analysis of this compound.
Q1: What are the potential sources and types of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process, storage, or handling.[1] They are generally classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1]
For this compound, you should anticipate:
-
Organic Impurities:
-
Process-Related Impurities: These originate from the synthetic route.[2] Common synthesis involves the esterification of D-Leucine with methanol and an acid catalyst (like thionyl chloride or HCl gas).[3] Potential impurities include unreacted D-Leucine, by-products from side reactions, and excess reagents.
-
Stereoisomeric Impurities: The most critical impurity in this category is the L-enantiomer, L-Leucine Methyl Ester Hydrochloride. Its presence can have significant pharmacological implications.
-
Related Amino Acid Impurities: If the starting D-Leucine raw material is not pure, impurities like D-Isoleucine, D-Valine, and their corresponding methyl esters may be present.[4]
-
Degradation Products: These arise from the decomposition of the drug substance over time or under stress.[5] The primary degradation pathway is the hydrolysis of the methyl ester back to D-Leucine.
-
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing equipment.[1] Their control is typically based on pharmacopoeial standards.[6]
-
Residual Solvents: Methanol is the most common solvent from the esterification process.[3] Other solvents used during purification or crystallization may also be present. Control of these is governed by ICH Q3C guidelines.[7][8]
Q2: Why is the characterization of these impurities so critical in drug development?
Impurity characterization is a cornerstone of pharmaceutical safety, quality, and efficacy.[9] Even trace amounts of impurities can have unintended biological effects or compromise the stability of the final drug product.[1] Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q3A for drug substances), mandate rigorous impurity control.[6][7][9] The process involves:
-
Reporting: All impurities above a certain threshold (typically ≥0.05%) must be reported.[7]
-
Identification: Impurities above the identification threshold (e.g., >0.10% or 1.0 mg/day intake, whichever is lower for a max dose ≤2 g/day ) must be structurally characterized.[7]
-
Qualification: This is the process of establishing the biological safety of an impurity.[6] Impurities present at levels higher than the qualification threshold must be justified with safety data.[7]
Failure to adequately characterize and control impurities can lead to significant delays in drug approval or product recalls.[9]
Q3: What is a forced degradation study and why must I perform one?
A forced degradation or stress testing study is an essential part of drug development where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[5] Its primary purposes are:
-
To Identify Likely Degradants: It helps predict the degradation products that might form under normal storage conditions, providing insight into the molecule's intrinsic stability.[5][10]
-
To Establish Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[5]
-
To Demonstrate Specificity of Analytical Methods: The study is crucial for developing and validating a "stability-indicating" analytical method. Such a method must be able to accurately measure the active ingredient without interference from any potential impurities or degradants.[5]
According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][10]
Section 2: Troubleshooting Analytical Methods
This section provides practical guidance on the most common analytical techniques used for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary workhorse for analyzing non-volatile organic impurities in this compound.[11]
Q4: I'm developing an HPLC method. What are the best starting points for a column and mobile phase?
For a polar compound like an amino acid ester hydrochloride, a reversed-phase C18 column is a robust starting point.[11]
-
Column: A standard L1-type column (e.g., C18, 150 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: Since the analyte lacks a strong UV chromophore, low wavelength UV detection (200-210 nm) is required.[12] Therefore, a mobile phase that is transparent in this region is necessary. A common starting point is a gradient elution using:
-
Aqueous Phase (A): Phosphate or acetate buffer (e.g., 20 mM, pH adjusted to 2.5-3.5 to ensure the amine is protonated and well-behaved).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Detection: UV at 205 nm. If sensitivity is an issue, consider alternative detectors like a Charged Aerosol Detector (CAD) or derivatization.[11]
Q5: My chromatogram shows co-eluting peaks. How can I improve the resolution between the main peak and a closely eluting impurity?
Poor resolution is a common challenge. Here is a systematic approach to troubleshoot it:
-
Adjust Mobile Phase Strength: If using a gradient, try making the gradient shallower to increase the separation between peaks.
-
Modify Mobile Phase pH: Small changes in the aqueous phase pH can significantly alter the retention of ionizable compounds. For this compound and its potential impurities (like free D-Leucine), adjusting the pH can modulate their charge state and interaction with the stationary phase.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Consider a Different Column: If mobile phase optimization fails, try a column with a different stationary phase. A polar-embedded C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide alternative selectivity for polar analytes.[11]
Q6: How can I detect and quantify the L-enantiomer (L-Leucine Methyl Ester Hydrochloride)?
Standard C18 columns cannot separate enantiomers. For this, you must use a chiral separation technique.
-
Chiral HPLC: This is the most direct method. It involves using a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, leading to their separation.
-
Indirect Method (Derivatization): You can derivatize the sample with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Gas Chromatography (GC)
GC is the ideal technique for analyzing volatile impurities, such as residual solvents, and can also be used for certain organic impurities after derivatization.[1][13]
Q7: What is the best way to test for residual solvents like methanol?
Static headspace gas chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the standard method.
-
Principle: The sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed vial and heated. The volatile solvents partition into the gas phase (the "headspace"). A sample of this gas is then injected into the GC.
-
Why it's better: This technique avoids injecting the non-volatile drug substance onto the GC column, which prevents column contamination and ensures a long column lifetime.
Q8: Can I use GC to analyze for non-volatile organic impurities?
Yes, but it requires a chemical derivatization step to make the impurities volatile and thermally stable.[14] Amino acids and their esters are polar and non-volatile, making them unsuitable for direct GC analysis.[14]
-
Derivatization Process: A common two-step process involves:
-
Esterification: To convert the carboxylic acid group (if present, e.g., in the D-Leucine impurity).
-
Acylation: To react with the amino group using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[14]
-
-
Analysis: The resulting volatile derivatives can be analyzed by GC-MS. This approach is highly sensitive and provides structural information from the mass spectrometer, which is excellent for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the definitive structural elucidation of unknown impurities once they have been isolated.[1]
Q9: I have isolated an unknown impurity by preparative HPLC. How can NMR help me identify its structure?
A suite of NMR experiments can provide a complete structural picture:
-
¹H NMR: This is the first step. It tells you the number of different types of protons, their chemical environment, and how they are connected to neighboring protons (through spin-spin coupling).[15] For example, the characteristic triplet/doublet patterns of the leucine side chain would be readily identifiable.
-
¹³C NMR: This experiment shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., which ones are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
-
Interpretation: By piecing together the information from these spectra, you can deduce the complete chemical structure of the impurity. For instance, the absence of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the appearance of a carboxylic acid proton would confirm hydrolysis to D-Leucine.[16]
Section 3: Protocols and Workflows
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the characterization and identification of impurities.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine Impurities | SynZeal [synzeal.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurities in Drug Substances and Products [usp.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs | PDF [slideshare.net]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Leucine Coupling Efficiency – The Role of the Solvent
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical protocols to address challenges related to the impact of solvents on D-Leucine coupling efficiency. As a sterically hindered amino acid, D-Leucine presents unique challenges in peptide synthesis, where solvent choice is not merely a matter of dissolution but a critical parameter governing yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for D-Leucine coupling reactions?
Solvent selection is paramount because it directly influences multiple facets of the reaction environment. An ideal solvent must not only fully dissolve the protected D-Leucine, the coupling reagents, and the growing peptide chain but also effectively solvate the resin in Solid-Phase Peptide Synthesis (SPPS).[1][2] Inefficient solvation can lead to poor reagent diffusion and accessibility, resulting in incomplete reactions.[1][3] Furthermore, the solvent's polarity and hydrogen-bonding capability can significantly affect the reaction kinetics and the stability of reactive intermediates, thereby impacting both the coupling speed and the prevalence of side reactions like epimerization.[4][5]
Q2: What are the primary properties of a solvent that affect coupling efficiency?
The efficiency of a D-Leucine coupling reaction is governed by several key solvent properties:
-
Polarity and Dielectric Constant: The solvent's ability to stabilize charged intermediates formed during the activation of the carboxylic acid is crucial. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are effective because their high dielectric constants can stabilize these charged species, facilitating the reaction.[6][7][8][9]
-
Hydrogen Bonding Capacity: Solvents are classified as hydrogen-bond donors (protic) or acceptors (aprotic).[10] Protic solvents can form hydrogen bonds with reactants and intermediates, which can sometimes hinder the reaction by deactivating the nucleophile (the amino group). Aprotic solvents are generally preferred as they do not interfere in this manner.[11][12]
-
Viscosity: Highly viscous solvents can impede the diffusion of reagents, slowing down the reaction rate, particularly in SPPS where reagents must penetrate a swollen resin matrix.[13]
-
Solubilizing Power: The solvent must effectively dissolve all components of the reaction, including the often-hydrophobic protected D-Leucine and the growing peptide chain, to prevent aggregation and ensure the reaction proceeds homogeneously.[14][15]
Q3: Which solvents are generally recommended for D-Leucine coupling, and why?
Traditionally, polar aprotic solvents are the standard choice for peptide synthesis.
-
N,N-Dimethylformamide (DMF): This is the most widely used solvent in SPPS due to its excellent resin-swelling properties, high solubilizing power for a wide range of protected amino acids and reagents, and a favorable dielectric constant.[16]
-
N-Methylpyrrolidone (NMP): NMP is often used as an alternative to DMF, particularly for difficult sequences prone to aggregation.[14] It has superior resin-swelling capabilities and can sometimes improve yields in sluggish coupling reactions.
-
Dichloromethane (DCM): While less polar than DMF or NMP, DCM is frequently used, often in combination with other solvents. It is particularly useful in solution-phase synthesis and for dissolving certain coupling reagents.[17] However, its resin-swelling ability is lower than that of DMF.[6]
Q4: Can "green" solvents be used effectively for D-Leucine coupling?
Yes, there is a significant effort to replace traditional solvents like DMF with more environmentally benign alternatives.[6] Solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Propylene Carbonate (PC) have been investigated.[6][13][16][18] Propylene carbonate, for instance, has been shown to be a viable replacement for DMF in both solution- and solid-phase synthesis, demonstrating comparable yields and purity without significant epimerization.[6] However, the solubility of some protected amino acids and reagents can be lower in these solvents, sometimes requiring adjustments to concentration or temperature.[13][18]
Troubleshooting Guide: Common D-Leucine Coupling Issues
Issue 1: Low or Incomplete Coupling Yield
-
Q: My D-Leucine coupling reaction is showing a low yield, and the ninhydrin test remains positive. Could the solvent be the cause?
-
A: Absolutely. A low coupling yield is one of the most common symptoms of a suboptimal solvent system. The primary causes are typically:
-
Poor Solubility of Reactants: Protected D-Leucine, due to its bulky, hydrophobic side chain, may have limited solubility in certain solvents.[19][20] If the amino acid is not fully dissolved, its effective concentration is lowered, leading to an incomplete reaction.
-
Inadequate Resin Swelling (SPPS): In solid-phase synthesis, the solvent must swell the polymer support to make the reactive sites accessible.[21] If the resin is poorly swollen, the N-terminal amine of the growing peptide chain is sterically shielded, preventing the D-Leucine from coupling efficiently. DMF and NMP are generally superior to DCM or THF for swelling polystyrene-based resins.[1][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[14] This is especially common with hydrophobic sequences. The right solvent can disrupt these interactions.
Troubleshooting Steps:
-
Switch to a Stronger Solvating Agent: If you are using DCM or THF, switch to DMF or NMP. If you are already using DMF, try NMP, as it can sometimes disrupt aggregation more effectively.[14]
-
Use a Co-solvent: Adding a small percentage of dimethyl sulfoxide (DMSO) to DMF or NMP can help break up secondary structures and improve solvation.[14]
-
Increase Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can enhance both solubility and reaction rates. However, be cautious, as elevated temperatures can also increase the risk of epimerization.[14]
-
Issue 2: High Degree of Epimerization at the D-Leucine Stereocenter
-
Q: I've successfully coupled D-Leucine, but my final product contains a significant amount of L-Leucine impurity. How does the solvent influence this?
-
A: This is a classic case of epimerization (racemization at a single stereocenter), a critical side reaction in peptide synthesis.[4] The mechanism often involves the formation of an intermediate oxazol-5(4H)-one from the activated amino acid.[4][5] The solvent plays a crucial role in both the formation and racemization of this intermediate.
-
Mechanism: The activated carboxylic acid can cyclize to form the oxazolone. A base can then abstract the proton at the alpha-carbon (the stereocenter), leading to a loss of chiral integrity.[5]
-
Solvent Effect: The polarity of the solvent influences the rate of both oxazolone formation and its subsequent enolization (the step that causes racemization). While highly polar solvents are needed to facilitate the coupling reaction, some can also promote epimerization, especially in the presence of a strong base.
Troubleshooting Steps:
-
Optimize Solvent and Base Combination: In situations with a high risk of racemization, a less polar solvent like DCM or THF might be preferable to DMF, as this can slow the rate of oxazolone formation.[17] Additionally, using a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over stronger bases.[17]
-
Utilize Racemization-Suppressing Additives: The most effective strategy is to use additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®).[14][17] These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone, thereby minimizing epimerization regardless of the solvent used.[17][22]
-
Choose the Right Coupling Reagent: Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) in combination with HOBt or Oxyma are known to result in low levels of racemization.[17][23] Uronium/aminium reagents like HATU are highly efficient but should always be used with their corresponding additive (HOAt) to suppress this side reaction.
-
Data Presentation & Experimental Protocols
Table 1: Properties of Common Solvents for Peptide Synthesis and Their Impact
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | Key Characteristics & Impact on D-Leucine Coupling |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Polar Aprotic | Gold Standard. Excellent resin swelling and solvation. High solubility for most reagents. Can promote epimerization with strong bases if no additive is used.[6][16] |
| N-Methylpyrrolidone | NMP | 32.2 | 202 | Polar Aprotic | Excellent for Aggregation. Superior to DMF for disrupting secondary structures and swelling resin. Higher boiling point allows for higher reaction temperatures.[14] |
| Dichloromethane | DCM | 9.1 | 40 | Nonpolar Aprotic | Good for Solution Phase. Good solubility for many protected amino acids and reagents, but poor resin swelling. Often used with a co-solvent in SPPS.[6][17] |
| Tetrahydrofuran | THF | 7.5 | 66 | Polar Aprotic | Moderate solvating power. Can be a greener alternative to DCM but has similar limitations in SPPS.[13] |
| Acetonitrile | ACN | 37.5 | 82 | Polar Aprotic | High polarity but often has lower solubility for larger protected amino acids and peptides compared to DMF.[6] |
| Propylene Carbonate | PC | 65.1 | 242 | Polar Aprotic | Green Alternative. Non-toxic with a high boiling point. Effective for coupling but may require optimized conditions due to lower solubility of some reagents.[6][13] |
Protocol 1: Step-by-Step Solvent Screening for D-Leucine Coupling
This protocol outlines a systematic approach to identify the optimal solvent for coupling Fmoc-D-Leucine-OH onto a resin-bound peptide (H-Peptide-Resin) in an SPPS context.
1. Materials & Reagents:
-
H-Peptide-Resin (pre-swollen in DCM)
-
Fmoc-D-Leucine-OH
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Additive: Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents to be tested: DMF, NMP, DCM, and a 9:1 mixture of DMF:DMSO
-
Ninhydrin test solutions
2. Procedure:
-
Resin Preparation: Aliquot equal amounts of the H-Peptide-Resin into four separate reaction vessels.
-
Solvent Exchange: Wash the resin in each vessel three times with the respective test solvent (Vessel 1: DMF, Vessel 2: NMP, etc.) to ensure complete solvent exchange.
-
Prepare Coupling Solution: For each reaction, prepare a stock solution of Fmoc-D-Leucine-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in the corresponding test solvent. Note: Ensure all solids are fully dissolved before proceeding.
-
Initiate Coupling: Add the prepared coupling solution to the respective reaction vessel containing the resin. Then, add DIPEA (6 eq.).
-
Reaction Monitoring: Agitate all vessels at room temperature. After 1 hour, take a small sample of resin beads from each vessel, wash them thoroughly with DCM and Methanol, and perform a qualitative ninhydrin test.
-
Negative (Colorless/Yellow): The coupling is likely complete.
-
Positive (Blue/Purple): The coupling is incomplete. Continue the reaction.
-
-
Analysis: Continue monitoring every hour for up to 4 hours. Record which solvent system yields a negative ninhydrin test first.
-
Validation: For the most promising solvent(s), proceed with the synthesis, cleave a small sample of the peptide from the resin, and analyze the crude product by HPLC and Mass Spectrometry to confirm the yield and check for epimerization.
Visualizations
Diagram 1: Troubleshooting Workflow for Solvent-Related Coupling Issues
Caption: Influence of solvent properties on the coupling reaction.
References
- Lawrenson, S. B., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(4), 952-962. [Link]
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 683-700. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8437-8452. [Link]
- Abraham, M. H., et al. (2007). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Pharmaceutical Sciences, 96(8), 2034-2047. [Link]
- Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4858. [Link]
- Raines, R. T. (1995). Hydrogen Bonds in Peptides and Proteins: Studies of Proline-Containing Peptides and Proteins. University of Wisconsin-Madison. [Link]
- Otaka, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Saha, R., et al. (2024). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. Journal of Computational Chemistry, 45(4), 225-234. [Link]
- De Lumen, B. O., & Favis, B. D. (2011). Leucine/Peptide Composition and Method of Formulation. U.S.
- Pace, C. N., et al. (1990). The Solubility of Proteins in Organic Solvents. Protein Science, 1(1), 93-98. [Link]
- Malde, A. K., et al. (2019). Solvent system for solid phase peptide synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Bennett, E. L., et al. (2023). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C, 127(37), 18669–18677. [Link]
- Smith, D. D., et al. (2006). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 67(5), 467-474. [Link]
- Juranić, N., & Macura, S. (2003). H-bonding mediates polarization of peptide groups in folded proteins. Journal of the American Chemical Society, 125(13), 3931-3936. [Link]
- Kirschner, K. N., & Mattice, W. L. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Rohdewald, P., & Möldner, M. (1973). Dielectric constants of amide-water systems. The Journal of Physical Chemistry, 77(3), 373-377. [Link]
- Weiss, E. A., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2026462118. [Link]
- Fulgheri, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(29), e202200155. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Grant, G. A., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 46(5), 417-424. [Link]
- Kirschner, K. N. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Saha, R., et al. (2023). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. Journal of Computational Chemistry, 45(4), 225-234. [Link]
- The Organic Chemistry Tutor. (2024).
- Pal, A., & Kumar, S. (2005). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 82, 326-330. [Link]
- Grabowski, S. J. (2011). C-H Groups as Donors in Hydrogen Bonds: A Historical Overview and Occurrence in Proteins and Nucleic Acids. Crystals, 1(2), 64-83. [Link]
- Thennappan, T., & Subramanian, V. (2000). Studies of linear correlation factor of dielectric polarization and excess dipolar free energies of amides in apolar solvents. Pramana, 54(5), 733-742. [Link]
- GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
- Jad, Y. E., et al. (2020). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development, 24(12), 2897-2904. [Link]
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 7. Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. raineslab.com [raineslab.com]
- 12. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
- 18. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. bachem.com [bachem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: D-Leucine Esterification Temperature Optimization
Welcome to the technical support center for D-Leucine esterification. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the temperature optimization of this critical reaction. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the esterification of D-Leucine?
A1: Temperature is a critical parameter in D-Leucine esterification as it directly influences the reaction kinetics and equilibrium. An increase in temperature generally accelerates the reaction rate by providing the necessary activation energy for the molecules to react.[1][2] However, an excessively high temperature can lead to undesirable side reactions, such as racemization or decomposition of the amino acid and the resulting ester, ultimately reducing the yield and purity of the final product.[3] For enzymatic reactions, high temperatures can cause denaturation of the enzyme, leading to a complete loss of catalytic activity.[1][4]
Q2: I am observing a very slow reaction rate for my D-Leucine esterification. Should I just increase the temperature?
A2: While increasing the temperature is a common approach to enhance reaction rates, it should be done judiciously. A slow reaction rate could be due to several factors other than temperature, including insufficient catalyst activity, poor mixing, or the presence of water which can shift the equilibrium back towards the reactants. Before elevating the temperature, consider the following:
-
Catalyst Loading: Ensure the catalyst concentration is optimal.
-
Water Removal: For equilibrium-limited reactions like esterification, the removal of water as it is formed can significantly drive the reaction forward. This can be achieved through methods like azeotropic distillation.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction kinetics.
If these factors are optimized, a careful, stepwise increase in temperature can be beneficial. Monitor the reaction closely for the formation of byproducts as you increase the heat.
Q3: My D-Leucine ester yield is low despite the reaction going to completion. What role could temperature play in this?
A3: Low yield with complete consumption of starting material often points towards the formation of side products, a problem frequently exacerbated by suboptimal temperature control. At elevated temperatures, D-Leucine can undergo various side reactions:
-
Decarboxylation: Amino acids can lose a molecule of CO2 at high temperatures.[3]
-
Diketopiperazine Formation: Two amino acid esters can condense to form a cyclic dipeptide, a common side reaction in amino acid esterification.
-
Racemization: Although D-Leucine is being used, high temperatures, especially in the presence of a base, can lead to racemization, forming the L-isomer.
To mitigate these issues, it is crucial to determine the optimal temperature that maximizes the formation of the desired ester while minimizing these side reactions. An optimization study, where the reaction is run at various temperatures and the product distribution is analyzed, is highly recommended.
Q4: What is a typical starting temperature range for optimizing D-Leucine esterification?
A4: The optimal temperature range for D-Leucine esterification is highly dependent on the chosen catalytic system.
-
Acid Catalysis (e.g., H₂SO₄, HCl in alcohol): These reactions are often performed at the reflux temperature of the alcohol being used as the esterifying agent. For instance, with methanol, this would be around 65°C, and with ethanol, around 78°C.[5] Some methods using reagents like thionyl chloride in methanol can proceed at lower temperatures, around 50°C.[5]
-
Enzymatic Catalysis (e.g., Lipases): Enzymatic reactions are typically conducted at milder temperatures to preserve the enzyme's structure and activity. The optimal temperature for most lipases is in the range of 30-60°C.[6][7][8] Some thermostable lipases can operate at higher temperatures, up to 90°C.[9] It is essential to consult the specifications of the particular enzyme being used.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Temperature | Troubleshooting Steps & Explanation |
| Low Conversion/Slow Reaction Rate | 1. Temperature too low: Insufficient kinetic energy for molecules to overcome the activation energy barrier.[1][2] 2. Enzyme denaturation (if applicable): Temperature is below the optimal range for the specific enzyme. | 1. Gradually increase temperature: Increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step. 2. Consult enzyme datasheet: For enzymatic reactions, verify the optimal operating temperature for the specific lipase or esterase being used.[4] |
| Low Yield of Desired Ester | 1. Temperature too high: Promotes side reactions such as decarboxylation, diketopiperazine formation, or racemization.[3] 2. Prolonged reaction time at elevated temperature: Even at a moderately high temperature, extended reaction times can lead to product degradation. | 1. Perform a temperature optimization study: Run the reaction at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time and analyze the product mixture (e.g., by HPLC or GC) to identify the temperature that gives the best selectivity for the desired ester. 2. Reduce reaction time: If a higher temperature is necessary for a reasonable reaction rate, try to minimize the reaction time to reduce the formation of degradation products. |
| Formation of Impurities/Byproducts | 1. Excessive temperature: High temperatures can provide the activation energy for undesired reaction pathways. | 1. Lower the reaction temperature: This is the most direct way to reduce thermally induced side reactions. 2. Use a milder catalyst: Some catalysts may allow the reaction to proceed at lower temperatures. For example, enzymatic catalysts operate under much milder conditions than strong acid catalysts.[10] |
| Inconsistent Results Between Batches | 1. Poor temperature control: Fluctuations in the reaction temperature can lead to variability in reaction rates and product profiles. | 1. Use a reliable heating system: Employ a temperature-controlled oil bath, heating mantle with a thermocouple, or a reaction block to ensure consistent and uniform heating. 2. Monitor the internal reaction temperature: Place a thermometer or thermocouple directly in the reaction mixture to get an accurate reading of the reaction temperature, rather than relying on the setpoint of the heating device. |
Experimental Protocols
Protocol 1: Temperature Optimization Study for Acid-Catalyzed D-Leucine Esterification
-
Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve D-Leucine in the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid) to each flask.
-
Temperature Control: Place each flask in a pre-heated oil bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, and reflux).
-
Reaction Monitoring: Take aliquots from each reaction at regular time intervals (e.g., every hour).
-
Analysis: Quench the reaction in the aliquots and analyze them by a suitable method (e.g., HPLC, GC, or NMR) to determine the conversion of D-Leucine and the yield of the D-Leucine ester.
-
Evaluation: Plot the yield of the ester as a function of temperature and time to identify the optimal conditions.
Protocol 2: Determining the Optimal Temperature for Lipase-Catalyzed D-Leucine Esterification
-
Enzyme Preparation: Immobilize or dissolve the lipase in a suitable organic solvent.
-
Reaction Mixture: In separate vials, combine D-Leucine, the alcohol, and the prepared enzyme solution.
-
Incubation: Place the vials in incubators or water baths set to a range of temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
Sampling: At predetermined time points, take samples from each vial.
-
Enzyme Deactivation: Stop the reaction in the samples by denaturing the enzyme (e.g., by adding a different solvent or by heat shock, if appropriate for the analysis method).
-
Analysis: Analyze the samples to quantify the amount of D-Leucine ester formed.
-
Determination of Optimum Temperature: The temperature that results in the highest initial reaction rate is the optimal temperature for the enzyme under these conditions.[1]
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Sources
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. monash.edu [monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4259441A - Process for resolving D, L-leucine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of D-Amino Acid Peptides
Welcome to the technical support center dedicated to addressing the challenges of poor solubility in D-amino acid-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating and applying these unique molecules. D-amino acid peptides, prized for their enhanced stability against proteolytic degradation, often present significant solubility hurdles that can impede experimental progress and therapeutic development.[1][2][3]
This resource provides a structured approach to troubleshooting, offering both quick-reference FAQs and in-depth experimental guides to systematically diagnose and resolve solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding D-amino acid peptide solubility.
Q1: Why is my D-amino acid peptide insoluble in aqueous buffers?
A1: The solubility of any peptide is primarily dictated by its amino acid composition, length, and the solution's pH. Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have poor solubility in water.[4] The incorporation of D-amino acids can further complicate this by altering the peptide's secondary structure, potentially promoting aggregation through mechanisms like β-sheet formation, which reduces interaction with water molecules.[5]
Q2: How does the presence of D-amino acids specifically affect solubility compared to all L-amino acid peptides?
A2: While the fundamental principles of solubility apply to both, the introduction of D-amino acids can disrupt or, in some cases, stabilize secondary structures that favor aggregation.[2][3][5] For instance, a single D-amino acid can induce a β-turn or disrupt an α-helix, leading to intermolecular interactions that drive precipitation.[2][3][5] This is not inherently a negative trait; strategically placed D-amino acids can be used to break up aggregation-prone sequences.[6][7] However, unexpected structural changes due to D-amino acid incorporation can lead to unforeseen solubility problems.[1]
Q3: My peptide is predicted to be soluble based on its sequence, but it won't dissolve. What should I do first?
A3: First, ensure you are using a small, test amount of your peptide for initial solubility tests to avoid wasting the entire sample.[8][9] The initial and most recommended step is to try dissolving it in sterile, distilled water.[9][10] If that fails, the next step involves physical agitation. Use a vortex mixer and then sonication in a water bath to help break apart lyophilized peptide particles and facilitate dissolution.[8][11] If the solution remains cloudy or has visible particulates after sonication, it indicates suspension rather than dissolution, and a stronger solvent system is required.
Q4: At what pH should I attempt to dissolve my peptide?
A4: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has a net zero charge. To enhance solubility, you should adjust the pH of your solvent to be at least one or two pH units away from the pI.
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 8).[4][8]
-
For basic peptides (net positive charge), use an acidic solution (e.g., 10% acetic acid or 0.1% TFA).[4][6][8][9]
Q5: When should I consider using organic solvents?
A5: Organic solvents are necessary for highly hydrophobic or neutral peptides that remain insoluble in acidic or basic aqueous solutions.[4][6][11] Peptides with over 50% hydrophobic residues often require an organic co-solvent.[11][12] The recommended approach is to first dissolve the peptide completely in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then slowly, dropwise, add this concentrated solution to your stirring aqueous buffer.[11] This prevents localized high concentrations that can cause the peptide to precipitate out.[11]
Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met). In such cases, DMF is a safer alternative.[6][9] Always consider the compatibility of the organic solvent with your downstream application, as even small amounts can be toxic to cells.[4][6]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow, from problem diagnosis to advanced solubilization strategies.
Step 1: Characterize Your Peptide and Predict Solubility
Before attempting to dissolve your peptide, a thorough analysis of its sequence is crucial for anticipating its behavior.
1.1. Calculate the Net Charge at Neutral pH: A simple charge calculation provides the first clue for solvent selection.
-
Assign a value of +1 to each basic residue (Lysine, Arginine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Histidine can be tricky; it is generally considered +1 at pH < 6 and neutral at pH > 6.
This calculation will classify your peptide as acidic (net negative), basic (net positive), or neutral.[4][8]
1.2. Determine the Hydrophobicity: Count the number of hydrophobic amino acids (e.g., A, V, L, I, P, F, W, M). If the proportion exceeds 50%, aqueous solubility will likely be poor, and organic solvents will be required.[8][11]
Systematic Solubilization Workflow
This workflow provides a structured path for identifying an appropriate solvent system. Always start with a small aliquot of your peptide for these tests.
Caption: A step-by-step workflow for troubleshooting D-amino acid peptide solubility.
Advanced Strategies for Intractable Peptides
If the standard workflow fails, more advanced techniques may be necessary.
1. Use of Chaotropic Agents
For peptides that form strong intermolecular hydrogen bonds leading to aggregation or gel formation, chaotropic agents can be highly effective.[8][11] These agents disrupt the structure of water, thereby weakening hydrophobic interactions and interfering with hydrogen bonding networks.[11]
-
Agents: Guanidine hydrochloride (6M) or Urea (8M).[9]
-
Protocol: Prepare a stock solution of your peptide in the chaotropic agent. This can then be diluted into your final assay buffer.
-
Critical Consideration: These are potent denaturants and can interfere with biological assays.[4] Their use is limited and must be validated for compatibility with downstream experiments.[4][8]
2. Peptide Modification and Redesign
When formulation strategies are insufficient, modifying the peptide sequence itself is a powerful approach.[6][7]
-
Amino Acid Substitution: Strategically replace hydrophobic residues with polar or charged ones to increase overall hydrophilicity.
-
Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide tag (e.g., a poly-arginine or poly-lysine tag) to the N- or C-terminus can dramatically improve solubility.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a "hydrophilic shield" that not only increases solubility but can also improve the peptide's in vivo half-life.[7]
Caption: Mechanisms by which different agents overcome peptide aggregation.
Part 3: Experimental Protocols & Data
This section provides detailed protocols for key solubility experiments and presents data in a structured format for easy comparison.
Protocol 1: Systematic Solubility Screening
Objective: To empirically determine the best solvent for a novel D-amino acid peptide.
Materials:
-
Lyophilized D-amino acid peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes, vortexer, bath sonicator, microcentrifuge
Procedure:
-
Preparation: Aliquot 100 µg of the lyophilized peptide into five separate microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of a different test solvent to each tube (Water, 10% Acetic Acid, 0.1M NH4HCO3, 50% DMSO in water). For the fifth tube, add 10 µL of pure DMSO first, vortex until dissolved, then add 90 µL of water dropwise while vortexing.
-
Physical Dissolution: Vortex each tube vigorously for 1 minute.
-
Sonication: Place the tubes in a bath sonicator for 15 minutes to aid dissolution.[8][10]
-
Visual Inspection: Observe each solution. A clear, particle-free solution indicates successful dissolution. Note any cloudiness, precipitation, or gel formation.
-
Centrifugation: Centrifuge all tubes at 14,000 x g for 10 minutes to pellet any remaining insoluble material.[6] The clarity of the supernatant confirms the degree of solubility.
Data Presentation: Solvent Efficacy Comparison
The following table summarizes the expected outcomes for peptides with different characteristics in the systematic solubility screening protocol.
| Peptide Type | Dominant Property | Water | 10% Acetic Acid | 0.1M NH4HCO3 | 100% DMSO -> Water |
| Basic D-Peptide | Net Positive Charge | Poor/Insoluble | Soluble | Insoluble | Soluble |
| Acidic D-Peptide | Net Negative Charge | Poor/Insoluble | Insoluble | Soluble | Soluble |
| Hydrophobic D-Peptide | >50% Non-polar Residues | Insoluble | Insoluble | Insoluble | Soluble |
| Neutral D-Peptide | Zero Net Charge | Insoluble | Insoluble | Insoluble | Soluble |
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Al-Ghanim, K. A., Al-Misned, F., & El-Aziz, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7015.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Marchesan, S., Vargiu, A. V., & Styan, K. E. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 15(22), 2231–2240.
- SB-PEPTIDE. (n.d.). Peptide solubility testing.
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
- ResearchGate. (2025, August 7). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF.
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 12. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Minimizing Epimerization in D-Leucine Reactions
Welcome to the technical support center for minimizing epimerization in D-Leucine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired inversion of stereochemistry at the α-carbon of D-Leucine during chemical synthesis. Epimerization is a critical challenge as it can significantly impact the biological activity and therapeutic efficacy of peptide-based drugs and other chiral molecules.
This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles and field-proven experience.
I. Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might be encountering during your D-Leucine coupling reactions and provides actionable solutions.
Issue 1: Significant D-Leucine epimerization detected post-coupling, even with standard protocols.
Possible Cause: The combination of coupling reagent, base, and solvent is likely promoting epimerization through one of two primary mechanisms: direct enolization or oxazolone formation. The α-proton of an activated amino acid is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[1][2]
Immediate Corrective Actions:
-
Reagent Selection Audit:
-
Coupling Reagent: If you are using a carbodiimide like DCC or EDC alone, the risk of epimerization is higher.[1][3] Immediately introduce an additive like HOBt or HOAt to suppress racemization by forming a less reactive, more stable active ester.[4] For particularly sensitive couplings, consider switching to a phosphonium-based reagent like PyBOP or an aminium/uronium reagent like HATU, which are known for lower epimerization rates when used correctly.[1][3]
-
Base: The choice and stoichiometry of the base are critical. Strong, unhindered bases like triethylamine (TEA) can readily abstract the α-proton.[5] Switch to a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5][6] Ensure you are using the minimum necessary amount of base.
-
Solvent: Polar aprotic solvents like DMF and NMP can promote epimerization.[7][8] While often necessary for solubility, consider if a less polar solvent like dichloromethane (DCM) or a mixture could be viable for your specific reaction.[7][9]
-
-
Temperature Control:
-
Minimize Pre-activation Time:
-
The activated amino acid is the species susceptible to epimerization.[11] Do not let the activated D-Leucine derivative sit for extended periods before adding the amine component. Add the amine as soon as reasonably possible after the activation is complete.
-
Workflow for Minimizing Epimerization During Coupling:
Caption: Troubleshooting workflow for high epimerization.
Issue 2: Epimerization is observed specifically when coupling a D-Leucine residue to a sterically hindered amino acid.
Possible Cause: Slow coupling kinetics can be a major contributor to epimerization. When the desired nucleophilic attack by the amine is slow due to steric hindrance, the activated D-Leucine intermediate has a longer lifetime, increasing the probability of base-catalyzed proton abstraction and subsequent epimerization.[11]
Strategic Adjustments:
-
Enhance Coupling Reagent Reactivity:
-
Switch to a more potent coupling reagent system. For instance, HATU or HCTU are generally more reactive than HBTU. COMU is another excellent choice known for high efficiency and reduced epimerization.[12]
-
-
Optimize Reaction Conditions:
-
Concentration: Ensure the reaction is run at a suitable concentration. Overly dilute conditions can slow down the bimolecular coupling reaction, giving more time for unimolecular epimerization.
-
Temperature: While low temperatures are generally recommended, for a particularly sluggish, sterically hindered coupling, a slight, carefully controlled increase in temperature might be necessary to drive the reaction to completion faster. This is a trade-off that must be carefully monitored.
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can significantly accelerate the rate of the coupling reaction, often more so than the rate of epimerization.[4] This can lead to a cleaner product in a much shorter time frame.
-
Comparative Data on Coupling Reagents and Epimerization:
| Coupling System | Relative Reactivity | General Epimerization Risk | Key Considerations |
| DCC/HOBt | Moderate | Low to Moderate | Inexpensive, but DCU byproduct can be difficult to remove. |
| EDC/HOBt | Moderate | Low to Moderate | Water-soluble carbodiimide, easier workup. |
| HBTU/DIPEA | High | Moderate | Can lead to guanidinylation of the amine if not used correctly. |
| HATU/DIPEA | Very High | Low | Generally considered one of the best for suppressing epimerization.[1] |
| PyBOP/DIPEA | High | Low | Does not have the guanidinylation side reaction risk of aminium salts.[3] |
| COMU/DIPEA | Very High | Very Low | Excellent solubility and safety profile.[12] |
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of D-Leucine epimerization during peptide synthesis?
A1: Epimerization of an activated D-Leucine residue primarily occurs via two pathways:
-
Direct Enolization: A base directly abstracts the α-proton of the activated carboxyl group. This forms a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers. The presence of electron-withdrawing groups on the activating moiety enhances the acidity of this α-proton.[1][2]
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group (like Fmoc or Boc). This forms a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by a base. The resulting achiral oxazolone anion can be protonated from either side, leading to racemization.[1]
Caption: Mechanisms of amino acid epimerization.
Q2: How do I accurately quantify the level of epimerization in my D-Leucine-containing product?
A2: Accurate quantification is crucial. The most common and reliable method is chiral chromatography.
-
Chiral HPLC/UPLC: This is the gold standard. You will need a chiral stationary phase capable of separating the diastereomeric products (if the rest of the molecule is chiral) or enantiomers (if you first hydrolyze the peptide and derivatize the amino acids).
-
LC-MS/MS: For complex mixtures, liquid chromatography coupled with tandem mass spectrometry can be used to separate and identify peptide isomers.[13][14][15] Specific fragmentation patterns can sometimes help distinguish between epimers.[16]
Protocol: Sample Preparation for Chiral Amino Acid Analysis
-
Hydrolysis: Take a small, accurately weighed sample of your final product. Add 6N HCl.
-
Degas: Freeze the sample, apply a vacuum, and thaw. Repeat this freeze-pump-thaw cycle three times to remove oxygen.
-
Heat: Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Dry: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.
-
Derivatization: React the dried amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag for detection.
-
Analysis: Inject the derivatized sample onto a standard reverse-phase HPLC column for separation and quantification. Compare the retention times and peak areas to authentic D- and L-Leucine standards that have undergone the same derivatization process.
Q3: Are certain amino acid sequences more prone to causing epimerization of an adjacent D-Leucine?
A3: Yes, the sequence context matters.
-
Sterically Hindered Residues: As mentioned in the troubleshooting guide, coupling D-Leucine to a sterically demanding residue like Valine, Isoleucine, or another Leucine can slow the reaction and increase epimerization risk.[7]
-
Glycosylated Residues: Coupling to a glycosylated amino acid can also be slow and lead to enhanced epimerization.[11]
-
C-terminal Residue: The nature of the C-terminal residue in a peptide fragment coupling can influence epimerization rates. Sterically hindered residues at the C-terminus of the activated fragment tend to increase epimerization.[7]
Q4: Can the choice of N-terminal protecting group for D-Leucine influence epimerization?
A4: Yes, although it is often a secondary factor compared to the coupling conditions. The standard Fmoc and Boc protecting groups both form urethanes, which are known to participate in the oxazolone mechanism. However, novel protecting groups are being developed to minimize this. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly suppress α-carbon racemization compared to Fmoc.[9] While not yet mainstream, this highlights that the protecting group can play a significant role.
III. References
-
Baird, Z. et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC, NIH. [Link]
-
Darwish, S. et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Wang, Z. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Lu, Y. et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link]
-
Darwish, S. et al. (2022). Epimerisation in Peptide Synthesis. PMC, NIH. [Link]
-
Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. [Link]
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. [Link]
-
Darwish, S. et al. (2022). Epimerisation in Peptide Synthesis. OUCI. [Link]
-
European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
-
Williams, A. W. & Young, G. T. (1971). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing. [Link]
-
Sugimoto, H. et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. PubMed. [Link]
-
Lu, Y. et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. [Link]
-
Unknown Author. (n.d.). Chiral transmission to crystal photodimerizations of leucine–methionine quasiracemic assemblies. RSC Publishing. [Link]
-
El-Faham, A. & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Zhang, Z. et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
Stefan-van Staden, R.-I. et al. (2021). Enantioanalysis of Leucine in Whole Blood Samples Using Enantioselective, Stochastic Sensors. MDPI. [Link]
-
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Sahu, P. K. et al. (2024). Thermodynamics Properties of Leucine and Isoleucine Peptides in Water. PMC. [Link]
-
Stindl, A. & Keller, U. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. ResearchGate. [Link]
-
Zhu, B. Y. et al. (1993). Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil. PubMed. [Link]
-
Mabayo, V. P. et al. (2018). L-Leucine Increases the Daily Body Temperature and Affords Thermotolerance in Broiler Chicks. PubMed. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Leucine increases the daily body temperature and affords thermotolerance in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Detecting Racemization in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying racemization during peptide synthesis. Maintaining stereochemical integrity is paramount to the biological activity and therapeutic efficacy of a peptide. This resource provides in-depth, field-proven insights into the most common analytical techniques, offering detailed troubleshooting guides and frequently asked questions to address specific experimental challenges.
Introduction to Racemization in Peptide Synthesis
During peptide synthesis, the activation of a protected amino acid's carboxyl group creates a potential site for epimerization at the α-carbon. This process, if it occurs, leads to the formation of a diastereomeric peptide, which can be difficult to separate and can compromise the final product's function. The risk of racemization is influenced by several factors, including the specific amino acid residue (Cysteine and Histidine are particularly susceptible), the coupling reagents used, reaction temperature, and the base employed.[1] Therefore, robust analytical methods are essential to detect and quantify the extent of racemization, ensuring the quality and purity of the synthetic peptide.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and, by extension, diastereomeric peptides. The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP).
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: What is the most common cause of poor resolution between my diastereomeric peptides?
A: Poor resolution in chiral HPLC is most often due to a combination of factors: an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, or non-ideal temperature and flow rate. A systematic approach to method development is crucial.[2] Often, the initial CSP screening does not yield baseline separation, and optimization is required.
Q2: How do I select the right Chiral Stationary Phase (CSP) for my peptide?
A: CSP selection is largely empirical but can be guided by the properties of your peptide. Macrocyclic glycopeptide phases (like teicoplanin-based CHIROBIOTIC T, T2, TAG, or R) are highly versatile for underivatized amino acids and small peptides because they offer multiple interaction mechanisms (ionic, hydrogen bonding, π-π).[1][3] Polysaccharide-based CSPs (cellulose or amylose derivatives) are also highly effective.[2] It is recommended to screen a few columns with different selectivities.[4]
Q3: How does temperature affect my chiral separation?
A: Temperature has a significant, and sometimes unpredictable, effect on chiral recognition. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better selectivity and resolution.[4] However, higher temperatures can improve peak efficiency and shape. It is an important parameter to optimize for each specific separation.
Q4: Why are my peaks tailing, especially for basic peptides?
A: Peak tailing for basic analytes is commonly caused by secondary interactions with residual acidic silanol groups on the silica support of the CSP.[2] This unwanted interaction can be minimized by adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a low concentration (0.05% - 0.1%).[2]
Troubleshooting Guide: Chiral HPLC
This guide addresses the common issue of Poor Enantiomeric/Diastereomeric Resolution .
Symptom: Co-eluting peaks, poor resolution (Rs < 1.5), or only a shoulder is visible on the main peak.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Detailed Protocols & Explanations
-
Step 1: Verify CSP Selection: The interactions driving chiral separation are highly specific. A CSP that works for one class of peptides may not work for another. Polysaccharide-based columns (e.g., Chiralpak series) are excellent starting points for a wide range of compounds. Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC series) are particularly adept at separating underivatized amino acids and peptides in polar organic or reversed-phase modes.[1][3]
-
Step 2: Optimize Mobile Phase Composition:
-
Normal Phase (NP): The standard mobile phase is a mixture of an alkane (like hexane) and an alcohol (isopropanol or ethanol). The alcohol is the polar modifier that competes with the analyte for interaction sites on the CSP. Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Reversed-Phase (RP) / Polar Organic Mode (PO): Common mobile phases are Acetonitrile/Water or Methanol/Water mixtures, often with additives. For polar organic mode, a mix of Methanol/Acetonitrile is used.[3] Vary the ratio of the organic solvent; this is the primary way to adjust retention and selectivity.
-
-
Step 3: Introduce/Optimize Additives: Additives control the ionization state of both the analyte and the CSP, which is critical for achieving separation.
-
Protocol: Adding a Basic Modifier: For a 1 L mobile phase, add 1 mL of Diethylamine (DEA). This is crucial for basic peptides that may tail on silica-based CSPs.[2]
-
Protocol: Adding an Acidic Modifier: For a 1 L mobile phase, add 1 mL of Trifluoroacetic Acid (TFA). This ensures acidic analytes are fully protonated, leading to more consistent interactions.
-
-
Step 4: Adjust Flow Rate & Temperature:
-
Flow Rate: Chiral separations are often more efficient at lower flow rates than typical achiral separations.[4] A lower flow rate increases the time analytes spend interacting with the CSP, allowing for better discrimination between enantiomers. Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min.
-
Temperature: As a general rule, decreasing the temperature increases chiral selectivity.[4] Try running the analysis at 15°C or 20°C if your system has temperature control.
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Mobile Phase | Hexane/IPA (80:20) for NP; ACN/H₂O (50:50) + 0.1% TFA for RP | Vary organic modifier by ±10-20%. | Primary control over retention and selectivity. |
| Additive | None or 0.1% TFA | Add 0.1% DEA for basic analytes; 0.1% TFA/FA for acidic analytes. | Suppresses unwanted secondary interactions and controls ionization state. |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Decrease to 0.5 - 0.7 mL/min. | Increases interaction time with the CSP, often improving resolution.[4] |
| Temperature | Ambient (e.g., 25°C) | Decrease in 5°C increments (e.g., to 20°C, then 15°C). | Enhances the stability of transient diastereomeric complexes.[4] |
Section 2: Chiral Gas Chromatography (GC-MS)
Chiral GC-MS is a highly sensitive method, particularly for analyzing the constituent amino acids of a peptide after hydrolysis. The technique requires that the non-volatile amino acids be converted into volatile derivatives before analysis on a chiral GC column.
Frequently Asked Questions (FAQs): Chiral GC-MS
Q1: Why is derivatization necessary for GC analysis of amino acids?
A: Amino acids are zwitterionic and non-volatile. Derivatization is essential to block their polar functional groups (-COOH, -NH2), making them volatile enough to travel through the GC column.[5] This process typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.[5]
Q2: My results show a higher-than-expected amount of D-amino acid. Could the method itself be causing racemization?
A: Yes, this is a critical concern. Racemization can occur during the sample preparation steps, particularly during acid hydrolysis of the peptide or under harsh derivatization conditions (e.g., high temperatures).[6] It is crucial to use optimized hydrolysis protocols (e.g., 6N HCl at 110°C for 24h) and mild derivatization conditions. Running a pure L-amino acid standard through the entire process can help quantify the level of method-induced racemization.
Q3: I'm seeing multiple peaks for a single amino acid derivative. What's happening?
A: This often points to incomplete derivatization or the formation of side-products. The presence of moisture is a common culprit, as it can hydrolyze the derivatizing reagents and the derivatives themselves. Ensure all glassware is scrupulously dry and use anhydrous solvents. Also, verify that the reaction time and temperature are sufficient for complete derivatization.
Troubleshooting Guide: Chiral GC-MS
This guide addresses the common issue of Inaccurate Quantification due to Derivatization Problems .
Symptom: Poor peak shape (tailing), low signal intensity, or inconsistent D/L ratios, suggesting issues with the derivatization process.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for derivatization issues in chiral GC-MS.
Detailed Protocols & Explanations
-
Step 1: Verify Reaction Conditions: Derivatization reactions are sensitive to time and temperature.
-
Protocol: Two-Step Derivatization (TFA/Alkyl Ester):
-
Esterification: Dry the amino acid hydrolysate completely under a stream of nitrogen. Add 200 µL of a Methanol/Acetyl Chloride (4:1, v/v) solution. Cap the vial tightly and heat at 110°C for 1 hour.[7] Dry the sample again completely.
-
Acylation: Re-dissolve the residue in 100 µL of Dichloromethane and add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap and heat at 60°C for 30 minutes.[5] The sample is now ready for GC-MS analysis.
-
-
Causality: Insufficient heating can lead to incomplete reaction, while excessive heating can cause degradation of the derivatives or even racemization.[6]
-
-
Step 2: Check for Moisture: Silylating reagents (like MTBSTFA) and acylating anhydrides (like TFAA) are extremely sensitive to moisture.
-
Self-Validation: The presence of moisture will consume the reagent, leading to incomplete derivatization and low product yield, which will be immediately obvious as poor signal intensity in the chromatogram. Always use freshly opened anhydrous solvents or solvents from a bottle purged with inert gas.
-
-
Step 3: Evaluate Reagent Stability: Derivatizing agents can degrade upon exposure to air and moisture. A reagent that has changed color or appears cloudy should be discarded.
-
Step 4: Assess Sample Matrix Effects: High concentrations of salts (from buffers or neutralization steps) can interfere with the derivatization reaction. If the sample was neutralized with a base after acid hydrolysis, the resulting salt can sometimes inhibit the esterification or acylation steps.
Section 3: NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers are chemically non-equivalent and should exhibit distinct signals in the NMR spectrum (e.g., in ¹H or ³¹P NMR).[8][9]
Frequently Asked Questions (FAQs): NMR for Racemization
Q1: How does a Chiral Derivatizing Agent (CDA) work in NMR?
A: A CDA is an enantiomerically pure compound that reacts with the chiral analyte (e.g., an amino acid) to form a covalent bond, creating a pair of diastereomers. Because diastereomers have different physical properties, their corresponding nuclei will be in slightly different magnetic environments, leading to separate, resolvable peaks in the NMR spectrum.[8] The ratio of the integrals of these peaks corresponds to the ratio of the enantiomers.
Q2: My diastereomer peaks are overlapping. How can I improve their separation?
A: Peak overlap is a common challenge.[10] Solutions include:
-
Using a higher field spectrometer: A stronger magnetic field will increase the chemical shift dispersion.
-
Trying a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the diastereomers and may resolve the overlap.[10]
-
Using a different CDA: Different CDAs will induce different chemical shift differences (Δδ). Some may provide better separation for your specific analyte.
-
Acquiring the spectrum at a different temperature: This can sometimes affect the conformation of the diastereomers and improve peak separation.
Q3: Can I use NMR without derivatization?
A: Yes, using a Chiral Solvating Agent (CSA) is an alternative. A CSA forms weak, transient diastereomeric complexes with the analyte through non-covalent interactions. This also creates different magnetic environments, leading to peak splitting. The advantage is that this process is reversible and does not require a chemical reaction.[8] However, the chemical shift differences are often smaller than with CDAs.
Troubleshooting Guide: NMR Analysis
Symptom: Poorly resolved or overlapping signals for diastereomers, making quantification impossible.
| Problem | Potential Cause | Troubleshooting Action & Explanation |
| Peak Overlap | Insufficient chemical shift difference (Δδ) between diastereomers. | 1. Change Solvent: Rerun the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). Aromatic solvents can induce significant shifts.[10] 2. Use Higher Field: If available, use a higher MHz spectrometer (e.g., 600 MHz vs 400 MHz) to increase signal dispersion. 3. Try a Different CDA/CSA: The magnitude of the induced shift is dependent on the agent used. |
| Broad Peaks | Sample aggregation or dynamic processes on the NMR timescale. | 1. Lower Concentration: Dilute the sample. Aggregation is concentration-dependent. 2. Change Temperature: Acquire spectra at different temperatures (e.g., higher T to average out rotamers, lower T to sharpen signals).[10] |
| Inaccurate Integration | Poor signal-to-noise (S/N), overlapping peaks, or incorrect processing. | 1. Increase Scan Number: Acquire more scans to improve S/N. 2. Processing: Ensure proper phasing and baseline correction. Use a long relaxation delay (D1) to ensure full relaxation of all nuclei for accurate quantification. |
| Reaction Incomplete | Derivatization reaction with CDA did not go to completion. | 1. Check Reaction Conditions: Ensure you used a slight excess of the CDA and allowed sufficient reaction time. 2. Monitor by TLC/NMR: Run a small-scale reaction and monitor its progress before preparing the final NMR sample. |
Section 4: Enzymatic Assays
Enzymatic assays offer high specificity for detecting D-amino acids. These assays typically use a D-amino acid oxidase (DAAO), an enzyme that specifically catalyzes the oxidative deamination of D-amino acids, but not their L-counterparts.[11] The reaction products (hydrogen peroxide, ammonia, or an α-keto acid) can be detected using coupled colorimetric or fluorometric assays.[11]
Frequently Asked Questions (FAQs): Enzymatic Assays
Q1: What is the principle of the D-Amino Acid Oxidase (DAAO) assay?
A: DAAO uses FAD as a cofactor to oxidize a D-amino acid to its corresponding α-keto acid, producing ammonia and hydrogen peroxide (H₂O₂). The amount of D-amino acid is then quantified by measuring one of these products. A common method is to use horseradish peroxidase (HRP) to catalyze the reaction of H₂O₂ with a substrate to produce a colored or fluorescent product.[11][12]
Q2: My assay is giving no signal, or a very low signal, even though I expect D-amino acids to be present.
A: This could be due to several factors:
-
Enzyme Inactivity: The DAAO or the coupled enzyme (e.g., HRP) may have lost activity due to improper storage or handling.
-
Sample Inhibition: Components in your sample matrix may be inhibiting one of the enzymes.[13]
-
Incorrect Buffer/pH: Enzymes have optimal pH ranges. Ensure the assay buffer is at the correct pH (typically pH 7.4-8.5 for DAAO).[11][14]
Q3: I'm getting a high background signal in my "no sample" control wells.
A: High background can be caused by contamination of reagents with D-amino acids or substances that interfere with the detection chemistry. Ensure you are using high-purity water and reagents. Some assay components might also be unstable and degrade over time, contributing to background. Always prepare fresh reaction mixes.[13]
Troubleshooting Guide: Enzymatic Assays
Symptom: Inaccurate or unreliable results (low signal, high background, poor standard curve).
| Problem | Potential Cause | Troubleshooting Action & Explanation |
| Low or No Signal | Inactive Enzyme: Improper storage or repeated freeze-thaw cycles. | Run a positive control with a known amount of D-alanine standard to confirm enzyme activity. Store enzymes at the recommended temperature (-20°C or -80°C). |
| Assay Inhibitors in Sample: Presence of substances like EDTA (>0.5 mM), SDS (>0.2%), or high salt concentrations.[13] | Perform a spike-and-recovery experiment. Add a known amount of D-amino acid standard to your sample and a clean buffer. If the recovery in your sample is significantly lower, an inhibitor is present. Consider sample deproteinization or dilution. | |
| High Background | Reagent Contamination: Buffers or other reagents contaminated with D-amino acids or interfering substances. | Use fresh, high-purity reagents. Run a "reagent blank" without any enzyme to see if the detection reagents themselves are generating a signal. |
| Light-sensitive Probes: Fluorometric probes can degrade with exposure to light. | Minimize the exposure of fluorescent reagents and reaction plates to light. | |
| Non-linear Standard Curve | Pipetting Errors: Inaccurate dilution of standards. | Prepare standards carefully, avoiding pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells.[13] |
| Substrate Depletion: The highest standard concentration is too high, consuming the substrate in the detection system too quickly. | Refer to the kit's recommended standard range. If necessary, narrow the range of your standard curve. | |
| Incorrect Incubation Time/Temp: Deviation from the protocol. | Ensure precise timing and temperature control as specified in the assay protocol. Enzyme kinetics are highly sensitive to these parameters.[13] |
References
- Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Phenomenex. Chiral HPLC Separations.
- Brückner, H., et al.
- ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis....
- ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- National Institutes of Health. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy.
- ResearchGate. The problem of racemization in drug discovery and tools to predict it.
- ResearchGate. Enzymatic Detection of d-Amino Acids.
- ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- University of Zurich. peptide nmr.
- ResearchGate. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- National Institutes of Health. Interferences in Immunoassay.
- Frontiers. Assays of D-Amino Acid Oxidase Activity.
- MiraCosta College. MDH Assay Enzyme Hints & Tips.
- Bosnian Journal of Basic Medical Sciences. MOST COMMON INTERFERENCES IN IMMUNOASSAYS.
- Restek. TROUBLESHOOTING GUIDE.
- ACS Publications. A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31P NMR and Parallel Reaction Monitoring. Analytical Chemistry.
- Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Regis Technologies. Getting Started with Chiral Method Development.
- ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration.
- National Institutes of Health. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Cell Biolabs, Inc. D-Amino Acid Assay Kit (Fluorometric).
- eClinpath. Interferences.
- LCGC International. Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
- LCGC International. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
Strategies to improve the stability of D-Leucine Methyl Ester Hydrochloride solution
Technical Support Center: D-Leucine Methyl Ester Hydrochloride
Guide: Strategies to Enhance and Validate Aqueous Solution Stability
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the molecule's behavior in solution. This guide is structured to help you diagnose instability, optimize your experimental conditions, and implement preventative measures to ensure the integrity and reproducibility of your work.
Section 1: Understanding the Core Instability Mechanism
Before troubleshooting, it's crucial to understand the inherent chemical vulnerability of this compound. The primary degradation pathway is the hydrolysis of the methyl ester bond. This is a reaction where a water molecule cleaves the ester, reverting the compound to D-Leucine and methanol.[1][2]
The rate of this degradation is not constant; it is profoundly influenced by the pH of the solution.
-
Base-Catalyzed Hydrolysis (Saponification): Under neutral to basic conditions (pH > 7), this reaction is rapid and effectively irreversible.[3][4] The hydroxide ion (OH⁻) directly attacks the electron-deficient carbonyl carbon of the ester, leading to swift degradation. This is the most common cause of rapid potency loss in improperly buffered solutions.
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (typically pH < 3), the reaction can also be accelerated.[2] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. While generally slower than base-catalyzed hydrolysis, it can be significant over time, especially at elevated temperatures.
There exists a "sweet spot," a pH range of maximal stability, typically between pH 3 and 5, where both catalytic processes are minimized.
Diagram: Primary Hydrolysis Pathways of D-Leucine Methyl Ester
Caption: Key degradation pathways for D-Leucine Methyl Ester in aqueous solutions.
Section 2: Troubleshooting Guide & Stability FAQs
This section addresses common issues encountered by researchers in a practical question-and-answer format.
Q1: I prepared a stock solution of this compound in water, and my assay results are inconsistent and show declining activity. What is happening?
A: You are likely observing ester hydrolysis. When dissolved in unbuffered water, the initial pH may not be optimal for stability. Trace contaminants or atmospheric CO₂ absorption can shift the pH towards a range where degradation accelerates. The hydrochloride salt itself will create a mildly acidic solution, but this may not be sufficient to prevent degradation over several hours or days, especially at room temperature. The core issue is the uncontrolled pH environment.
Q2: What is the optimal pH for my solution, and how do I maintain it?
A: The optimal pH is the one that yields the lowest hydrolysis rate. For most simple amino acid esters, this is in the acidic range of pH 3.0 to 5.0 .
-
Why this range? It's a compromise. It's acidic enough to significantly slow the rapid base-catalyzed reaction but not so acidic as to aggressively promote the acid-catalyzed pathway.
-
How to maintain it: Use a reliable buffer system. Do not rely on dissolving the salt in pure water. Citrate or acetate buffers are excellent choices for this pH range. Avoid phosphate buffers if possible, as some buffer species can participate in catalysis under specific conditions.
Table 1: General Impact of pH on Solution Stability at Room Temperature
| pH Range | Predominant Mechanism | Expected Stability | Recommendation |
| < 3.0 | Acid-Catalyzed Hydrolysis | Moderate to Low | Avoid unless required by protocol; use for short durations only. |
| 3.0 - 5.0 | Minimal Hydrolysis | Optimal | Recommended range for stock solutions and experimental buffers. |
| 5.1 - 6.5 | Mixed / Slow Hydrolysis | Moderate | Acceptable for short-term use, but less stable than pH 3-5.[5] |
| > 6.5 | Base-Catalyzed Hydrolysis | Very Low | Unstable. Potency loss can occur in minutes to hours. Avoid. |
Q3: My experiment must be conducted at a physiological pH of 7.4. How can I work with this compound?
A: This is a common challenge. At pH 7.4, the ester is highly susceptible to base-catalyzed hydrolysis. The strategy here is to minimize the time the compound spends in the pH 7.4 buffer.
-
Prepare a concentrated stock solution in an optimized, acidic buffer (e.g., 100x stock in pH 4.0 citrate buffer) and store it cold.
-
Perform a "just-in-time" dilution of the acidic stock directly into your pH 7.4 experimental medium immediately before starting the assay.
-
Run time-course experiments to understand the rate of degradation in your specific medium at pH 7.4. You may find that the compound is sufficiently stable for the duration of your experiment (e.g., 1-2 hours), but not for overnight incubation.
Q4: What are the best storage conditions for prepared solutions?
A: Temperature is as critical as pH. Chemical reactions, including hydrolysis, slow down dramatically at lower temperatures.
-
Never store aqueous solutions at room temperature for more than a few hours.
-
For short-term storage (1-3 days): Store at 2-8°C in a tightly sealed container to prevent pH shifts from gas exchange.
-
For long-term storage (>3 days): Aliquot the solution into single-use vials and store frozen at -20°C or, ideally, -80°C. This effectively halts hydrolysis. Avoid repeated freeze-thaw cycles, which can damage the molecule and introduce moisture upon opening.
Table 2: Recommended Storage Conditions for Buffered Aqueous Solutions (pH 3-5)
| Storage Temperature | Expected Usable Period | Best Practices |
| Room Temperature (~22°C) | < 8 hours | For immediate use only. |
| Refrigerated (2-8°C) | Up to 72 hours | Ideal for daily working stocks. |
| Frozen (-20°C) | 1-3 months | Aliquot to prevent freeze-thaw cycles. |
| Ultra-Low (-80°C) | > 3 months | Optimal for long-term archival storage. |
Q5: My application allows for a non-aqueous solvent. Does this solve the stability problem?
A: Yes, this is the most effective strategy to prevent hydrolysis. If your experimental system is compatible, dissolving this compound in a dry, aprotic solvent will provide the highest stability.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile.
-
Crucial Consideration: Ensure the solvent is truly anhydrous (low water content). Standard-grade solvents may contain enough water to cause slow degradation over time. Use sealed, new bottles of anhydrous-grade solvent and handle them properly to prevent moisture absorption from the air.
Section 3: Proactive Workflow & Experimental Validation
To ensure the integrity of your results, you must not only implement these strategies but also validate them. A stability-indicating analytical method is essential.
Diagram: Workflow for Preparing Stable Solutions
Caption: Decision workflow for solvent selection and storage of solutions.
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate D-Leucine Methyl Ester from its primary degradant, D-Leucine.
1. Objective: To quantify the purity of this compound and monitor the formation of D-Leucine over time in a given solution.
2. Materials & Instrumentation:
-
HPLC System: With UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Standards: High-purity reference standards of this compound and D-Leucine.
-
Sample Diluent: Mobile Phase A or a buffer matching the sample's matrix but known to be stable.
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B (linear gradient)
-
10-12 min: 50% to 95% B (wash)
-
12-13 min: 95% B
-
13-13.1 min: 95% to 5% B (return to initial)
-
13.1-18 min: 5% B (equilibration)
-
4. Procedure:
-
Prepare Standards: Create separate stock solutions of D-Leucine Methyl Ester HCl and D-Leucine. Prepare a mixed standard containing both to confirm peak identity and resolution.
-
Sample Preparation: Dilute the test solution to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using the sample diluent.
-
System Suitability: Inject the mixed standard. The more polar D-Leucine will elute earlier than the D-Leucine Methyl Ester. Ensure the resolution between the two peaks is >2.0.
-
Analysis: Inject the samples from your stability study (e.g., T=0, T=24h, T=48h at different conditions).
-
Calculation: Calculate the percentage of D-Leucine Methyl Ester remaining at each time point relative to T=0. The appearance and growth of the D-Leucine peak is direct evidence of hydrolysis.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
This validated data will provide definitive evidence of your solution's stability under the chosen conditions, adding trustworthiness and authority to your experimental findings.
References
- Method for purifying L-leucine methyl ester hydrochloride - Google Patents. This patent describes a purification process involving pH adjustment, which suggests a range of potential stability. [URL: https://patents.google.
- This compound | C7H16ClNO2 | CID 11600782 - PubChem. Provides fundamental chemical and physical properties of the compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11600782]
- This compound - LGC Standards. Supplier information confirming chemical identity and properties. [URL: https://www.lgcstandards.com/US/en/D-Leucine-Methyl-Ester-Hydrochloride/p/TRC-L330125]
- Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem. Provides data on the L-enantiomer, which has similar chemical properties regarding hydrolysis. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2723695]
- This compound, 98% 100 g | Buy Online - Thermo Fisher Scientific. Product specification sheet confirming basic properties. [URL: https://www.thermofisher.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. A general guide explaining the mechanism of ester hydrolysis and stabilization strategies. [URL: https://www.stabilizer-china.com/news/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance-56453185.html]
- This compound - Chem-Impex. Supplier page indicating recommended storage conditions for the solid material. [URL: https://www.chemimpex.com/products/01142]
- An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester - Benchchem. While for a different derivative, this guide highlights the impact of temperature and pH on stability. [URL: https://www.benchchem.com/pdf/Boc-L-leucine-methyl-ester-technical-guide.pdf]
- L-Leucine methyl ester 98 7517-19-3 - Sigma-Aldrich. Product information for the L-enantiomer. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/l1002]
- SAFETY DATA SHEET - Thermo Fisher Scientific. SDS for the L-enantiomer noting sensitivity to light and recommended refrigerated storage. [URL: https://www.thermofisher.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. A detailed explanation of the base-catalyzed hydrolysis mechanism. [URL: https://www.masterorganicchemistry.
- The basic hydrolysis of amino acid esters | Australian Journal of Chemistry - ConnectSci. A scientific article discussing the kinetics of alkaline hydrolysis of amino acid esters. [URL: https://connect.csiro.au/products/journal/paper/10-1071_CH9661197]
- Does anyone know how to stabilize ester in a aqueous solution? | ResearchGate. A forum discussion highlighting the challenges of stabilizing esters in aqueous media. [URL: https://www.researchgate.net/post/Does_anyone_know_how_to_stabilize_ester_in_a_aqueous_soluton]
- Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Research on the base hydrolysis of amino acid esters. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/d1/d19710000282]
- L-Leucyl-L-Leucine methyl ester (hydrochloride) - Safety Data Sheet. SDS providing general handling and storage information for a related compound. [URL: https://www.caymanchem.com/msdss/26521m.pdf]
- The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). A study on the hydrolysis of amino acid esters, noting the high rate of base hydrolysis. [URL: https://pubmed.ncbi.nlm.nih.gov/7269152/]
- Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). Educational resource explaining that alkaline hydrolysis of esters is not reversible. [URL: https://alevelchemistry.co.uk/notes/properties-and-reactivity-of-esters/]
- The Hydrolysis of Esters - Chemistry LibreTexts. An overview of both acid and base-catalyzed ester hydrolysis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Esters/Reactivity_of_Esters/The_Hydrolysis_of_Esters]
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. A research article discussing factors that influence the rate of ester hydrolysis. [URL: https://www.scielo.br/j/jbpml/a/Kx8sX9GvWn3qW5YqY63D6yP/?lang=en]
- De-esterification of amino acid esters - ResearchGate. A discussion among chemists on methods for ester hydrolysis, confirming the utility of alkaline conditions for cleavage. [URL: https://www.researchgate.
- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Discusses general properties of hydrochloride salts in solution. [URL: https://pubmed.ncbi.nlm.nih.gov/6985493/]
- Transition Metal Ion Promoted Hydrolyses of Amino Acid Esters - ACS Publications. Article detailing the hydrolysis of amino acid esters. [URL: https://pubs.acs.org/doi/abs/10.1021/j100844a005]
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF - ResearchGate. Research paper discussing the stabilization of hydrochloride salts in formulations, including pH adjustment. [URL: https://www.researchgate.
- Ester-based surfactants: Are they stable enough? - Chalmers Research. Discusses how pH and molecular structure influence the stability of esters in aqueous solutions. [URL: https://research.chalmers.
- Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs - Slideshare. Describes an analytical method for a similar amino acid ester, highlighting the need for validated methods. [URL: https://www.slideshare.net/JigarMistry22/analytical-purity-method-development-and-validation-by-gas-chromatography-of-l-valine-methyl-ester-hydrochloride-for-production-of-antihypertensive-drugs]
- HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Provides an example of an HPLC method for separating an amino acid from its methyl ester. [URL: https://sielc.com/hplc-method-for-analysis-of-glycine-and-glycine-methyl-ester-hydrochloride.html]
Sources
Validation & Comparative
A Scientist's Guide to Stereochemistry in Peptide Design: D-Leucine vs. L-Leucine Methyl Ester Hydrochloride
In the intricate world of peptide and drug development, every atomic detail matters. The choice of amino acid building blocks is a foundational decision that dictates the ultimate structure, stability, and function of a synthetic peptide. While proteins in nature are almost exclusively composed of L-amino acids, the strategic incorporation of their D-enantiomers has emerged as a powerful tool for therapeutic design.[1][2][3] This guide provides an in-depth comparison between two leucine derivatives: the non-natural D-Leucine and the protected, natural L-Leucine Methyl Ester Hydrochloride. We will explore their distinct roles in peptide synthesis and the profound impact their respective stereochemistries have on the final peptide's architecture and biological performance.
The Foundation: Chirality in Amino Acids
Except for glycine, all amino acids are chiral, existing as two non-superimposable mirror images known as enantiomers: the L- (levo) and D- (dextro) forms.[4] This stereochemistry is determined by the spatial arrangement of the groups around the alpha-carbon. While possessing identical chemical formulas, their three-dimensional structures are distinct, a critical factor recognized by the highly stereospecific machinery of biological systems, such as enzymes and receptors.[5]
Caption: Enantiomers of Leucine.
Profiling the Building Blocks
L-Leucine Methyl Ester Hydrochloride
-
Structure and Role: This molecule is the hydrochloride salt of the L-leucine amino acid where the carboxylic acid group has been protected as a methyl ester.[6][7][8]
-
L-Configuration: It possesses the natural stereochemistry found in mammalian proteins.
-
Methyl Ester (-OMe): This protecting group blocks the carboxylic acid's reactivity. This is crucial in solution-phase peptide synthesis to prevent the amino acid from reacting with itself.[9][10] In modern solid-phase peptide synthesis (SPPS), building blocks with acid-labile side-chain protection and Fmoc/Boc N-terminal protection are more common. However, methyl esters are valuable for synthesizing specific peptide fragments in solution that are later coupled together on a solid support (fragment condensation).[10]
-
Hydrochloride Salt (·HCl): The salt form enhances the compound's stability and improves its handling properties, making it a stable, crystalline powder.[6]
-
D-Leucine
-
Structure and Role: This is the non-natural mirror image of L-leucine.
-
D-Configuration: Its primary role in peptide design is to introduce specific, non-natural structural and functional properties. It is typically used in SPPS as an Fmoc- or Boc-protected derivative (e.g., Fmoc-D-Leu-OH).
-
Strategic Application: The inclusion of D-Leucine is a deliberate design choice aimed at overcoming the limitations of natural L-peptides, most notably their susceptibility to enzymatic degradation.[11][12][13]
-
Comparative Impact on Peptide Structure & Function
The substitution of a single L-amino acid with its D-enantiomer creates a diastereomer of the parent peptide. While these two peptides have identical mass, their physicochemical properties and biological behavior can diverge dramatically.[1]
Peptide Conformation & Secondary Structure
The chirality of amino acid residues dictates the direction of the peptide backbone's twist, which in turn defines secondary structures like α-helices and β-sheets.
-
L-Peptides: Composed entirely of L-amino acids, they naturally form right-handed α-helices and parallel/antiparallel β-sheets.
-
D-Amino Acid Impact: Introducing a D-amino acid into an L-peptide sequence acts as a potent "helix breaker" or "turn inducer." It disrupts the hydrogen-bonding pattern required for a stable right-handed helix. An entire peptide made of D-amino acids will form a stable left-handed α-helix, a mirror image of the L-peptide's helix.[14] This conformational change is not a flaw; it is a design feature that can be exploited to create novel topologies for receptor binding or to enforce specific turns in the peptide structure.
Proteolytic Stability
This is the most significant and widely exploited advantage of incorporating D-amino acids.
-
L-Peptides: Natural peptides are readily recognized and cleaved by proteases, leading to a short half-life in vivo. This limits their therapeutic potential.[11]
-
D-Amino Acid Impact: Proteases are highly stereospecific enzymes evolved to act on L-amino acid substrates. The D-configuration at the peptide bond creates steric hindrance that prevents the peptide from fitting into the enzyme's active site.[5] Consequently, peptides containing D-amino acids exhibit remarkable resistance to proteolytic degradation, significantly increasing their stability and bioavailability.[11][12][14][15][16]
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A Comparative Guide to the Biological Activity of D- and L-Leucine Peptides
For Researchers, Scientists, and Drug Development Professionals
The Significance of Chirality in Peptide Bioactivity
In the realm of peptide science, the stereochemistry of constituent amino acids is a critical determinant of biological function. Leucine, a branched-chain amino acid, and its peptides are pivotal in regulating cellular processes, most notably muscle protein synthesis through the mammalian target of rapamycin (mTORC1) pathway.[1][2] While L-leucine is the proteinogenic isomer exclusively incorporated during ribosomal protein synthesis, the synthetic incorporation of its enantiomer, D-leucine, into peptide chains offers unique advantages, primarily by enhancing stability and modulating bioactivity.[3][4] This guide will dissect these differences, providing a clear rationale for experimental choices in the design and application of leucine-containing peptides.
L-Leucine Peptides: Potent Activators of Anabolic Signaling
L-leucine and its peptides, particularly L-dileucine, are well-established as potent stimulators of muscle protein synthesis (MPS).[5][6][7] This anabolic effect is primarily mediated through the activation of the mTORC1 signaling cascade, a central regulator of cell growth and proliferation.[1][8][9]
L-Dileucine: Superior Anabolic Potential Compared to Free L-Leucine
Recent human clinical trials have demonstrated that the ingestion of L-dileucine is more effective at stimulating MPS than an equivalent dose of free L-leucine.[5][6][10] A double-blind, randomized crossover study in young men revealed that consuming 2 grams of L-dileucine significantly increased cumulative myofibrillar protein synthesis rates over a 3-hour period, an effect not observed with the consumption of 2 grams of free L-leucine.[5][10]
Table 1: Comparison of Postprandial Myofibrillar Protein Synthesis (MPS) Rates after Ingestion of L-Leucine vs. L-Dileucine [5][10]
| Intervention (2g) | Cumulative MPS Rate (0-180 min) (%·h⁻¹) | P-value vs. Basal |
| L-Leucine (LEU) | 0.047 ± 0.029 | 0.949 |
| L-Dileucine (DILEU) | 0.075 ± 0.032 | 0.023 |
This enhanced anabolic effect of L-dileucine is attributed to its efficient absorption. Di- and tripeptides are transported across the intestinal epithelium by the high-capacity peptide transporter 1 (PepT1).[5][11] This transport mechanism can be more rapid than the transport of free amino acids, leading to a faster and potentially higher peak plasma concentration of leucine, which is a key determinant for the activation of mTORC1.[11][12]
Mechanism of Action: The mTORC1 Signaling Pathway
The anabolic effects of L-leucine and its peptides are primarily mediated through the activation of the mTORC1 signaling pathway.[1][2][8][9] Leucine acts as a critical signaling molecule, indicating amino acid sufficiency to the cell. This leads to the activation of mTORC1, which in turn phosphorylates downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in protein synthesis.[2][5][6] Studies have shown that both L-leucine and L-dileucine ingestion lead to the phosphorylation of key downstream effectors of mTORC1, such as Akt, rpS6, and p70S6K.[5][6][10]
Caption: L-Leucine peptide activation of the mTORC1 signaling pathway.
D-Leucine Peptides: Engineering for Stability and Modulated Activity
The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to overcome the inherent limitations of their L-counterparts, primarily their susceptibility to enzymatic degradation.[4]
Enhanced Proteolytic Stability
Peptides composed of L-amino acids are readily degraded by proteases in the body, which limits their therapeutic potential.[4] D-amino acids, due to their non-natural stereochemistry, are not recognized by most endogenous proteases.[4] Consequently, peptides containing D-leucine are significantly more resistant to enzymatic breakdown, leading to a longer plasma half-life and improved bioavailability.
Modulated Biological Activity: A Case Study with Brevinin-1OS
While direct comparative data on the anabolic effects of simple D-leucine dipeptides is scarce, studies on more complex peptides demonstrate the potential of D-leucine substitution to beneficially modulate bioactivity. A study on the antimicrobial peptide Brevinin-1OS (B1OS) provides a compelling example.[4] A variant of this peptide was synthesized with a D-leucine residue at the second position (B1OS-D-L).
Table 2: Comparison of the Biological Activities of Brevinin-1OS and its Leucine-Modified Analogs [4]
| Peptide | Antibacterial Activity (MIC) vs. MRSA (μM) | Anticancer Activity (IC₅₀) vs. H838 cells (μM) | Hemolytic Activity (at 32 μM) |
| B1OS (Parent Peptide) | 64 | >100 | < 5% |
| B1OS-L (L-Leucine added) | 4 | 5.8 | ~20% |
| B1OS-D-L (D-Leucine added) | 4 | 4.2 | < 10% |
The study found that the addition of both L- and D-leucine significantly enhanced the antibacterial and anticancer activities of the parent peptide.[4] Notably, the D-leucine-modified peptide (B1OS-D-L) exhibited comparable, and in the case of anticancer activity, slightly improved potency to the L-leucine version (B1OS-L), but with significantly reduced hemolytic activity (toxicity to red blood cells).[4] This suggests that the incorporation of D-leucine can be a valuable strategy to improve the therapeutic index of a peptide by maintaining or enhancing its desired activity while reducing off-target toxicity.
Cellular Uptake and Receptor Interactions
The stereochemistry of a peptide can also influence its interaction with cell surface receptors and its mechanism of cellular entry. While some studies on cell-penetrating peptides have shown that L-isomers are taken up more efficiently in certain cell types, others have reported no major differences or even enhanced uptake for D-peptides.[13] The specific transporters and receptors involved in the uptake of simple D-leucine peptides are not as well characterized as those for L-peptides. The peptide transporter PepT2 has been shown to have a higher affinity for peptides containing L-amino acids, and it is suggested that peptides with D-stereoisomers are not absorbed by this transporter.[14] This highlights the need for further research to elucidate the specific mechanisms governing the cellular uptake and biological activity of D-leucine peptides.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Myofibrillar Protein Synthesis (MPS) Rate Measurement
This protocol outlines the primed continuous infusion of stable isotope-labeled amino acids to determine MPS rates in human subjects, as described in the L-dileucine vs. L-leucine study.[5][6]
Caption: Workflow for measuring myofibrillar protein synthesis rates.
Protocol:
-
Subject Preparation: Participants undergo an overnight fast.
-
Catheterization: Insert catheters into an antecubital vein for tracer infusion and a contralateral dorsal hand vein for arterialized venous blood sampling.
-
Tracer Infusion: A primed (2 µmol·kg⁻¹) continuous (0.05 µmol·kg⁻¹·min⁻¹) infusion of L-[ring-¹³C₆]phenylalanine is initiated to measure MPS. A primed (0.4 µmol·kg⁻¹) continuous (0.01 µmol·kg⁻¹·min⁻¹) infusion of L-[¹⁵N]phenylalanine is used to determine muscle protein breakdown.
-
Baseline Sampling: After a 2-hour infusion period to allow for tracer equilibration, a baseline muscle biopsy is taken from the vastus lateralis muscle.
-
Intervention: Participants ingest the test substance (e.g., 2g of L-leucine or L-dileucine) dissolved in water.
-
Post-Ingestion Sampling: Subsequent muscle biopsies are taken at timed intervals (e.g., 30, 60, and 180 minutes) after ingestion. Blood samples are collected throughout the postprandial period.
-
Sample Analysis: Muscle tissue is processed to isolate myofibrillar proteins. The isotopic enrichment of protein-bound and intracellular free phenylalanine is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The fractional synthetic rate (FSR) of myofibrillar proteins is calculated using the standard formula: FSR (%/h) = (E₂ - E₁) / (Eₚ × t) × 100, where E₂ and E₁ are the protein-bound enrichments at two time points, Eₚ is the average precursor enrichment in the plasma or muscle intracellular fluid, and t is the time between biopsies in hours.
Western Blotting for mTORC1 Signaling Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the mTORC1 signaling pathway.[5][6]
Protocol:
-
Protein Extraction: Muscle biopsy samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.
Conclusion and Future Directions
The available evidence strongly supports the superior anabolic potential of L-dileucine over free L-leucine, primarily due to its efficient transport and subsequent activation of the mTORC1 signaling pathway. This makes L-dileucine a promising ingredient for nutritional interventions aimed at promoting muscle growth and combating muscle wasting.
The incorporation of D-leucine into peptides offers a robust strategy to enhance their stability and modulate their biological activity, potentially improving their therapeutic index. While the direct anabolic effects of simple D-leucine peptides remain to be elucidated, the case of B1OS-D-L demonstrates the potential for D-amino acid substitution to fine-tune peptide function.
Future research should focus on directly comparing the effects of D-leucine peptides with their L-counterparts on muscle protein synthesis and mTORC1 signaling. Elucidating the cellular uptake mechanisms and receptor interactions of D-leucine peptides will also be crucial for their rational design and application in drug development.
References
- Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology, 131(3), 759-773. [Link]
- American Physiological Society. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males. American Physiological Society Journal. [Link]
- University of Illinois at Urbana-Champaign. (2021). Dileucine more effective than leucine in stimulating muscle-building in humans. ScienceDaily. [Link]
- Dakota Biotech. (n.d.).
- Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]
- Verdurmen, W. P. R., et al. (2011). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. Journal of Controlled Release, 156(2), 249-256. [Link]
- Xu, M., et al. (2015). The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis. British Journal of Nutrition, 113(1), 25-34. [Link]
- Hester, E. R., et al. (2023). Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. Journal of the International Society of Sports Nutrition, 20(1), 2200331. [Link]
- Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial.
- Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1146743. [Link]
- Attia, P. & Norton, L. (2021). Muscle protein synthesis and the importance of leucine.
- Chen, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- Rapid Novor. (2021). Isoleucine and Leucine. [Link]
- Frontiers. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]
- Samsudin, F., et al. (2016). Computing substrate selectivity in a peptide transporter. eLife, 5, e18280. [Link]
- Kelly, B. T., et al. (2008). A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex.
- Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]
- Miranda, M., et al. (2003). Peptide and Amino Acid Transporters Are Differentially Regulated during Seed Development and Germination in Faba Bean. Plant Physiology, 132(4), 1950-1960. [Link]
- Semenova, A., et al. (2023). A Model of Demasking and Hydrolysis of Peptide Bonds During Tryptic Digestion of β-Casein and β-Lactoglobulin. International Journal of Molecular Sciences, 24(7), 6197. [Link]
- Fournier, M., et al. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. Journal of Cellular and Molecular Medicine, 15(6), 1339-1349. [Link]
- Lelimousin, M., et al. (2022). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports, 12(1), 1-13. [Link]
- Li, F., et al. (2018). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. Amino Acids, 50(6), 679-689. [Link]
- University of New Hampshire. (n.d.).
- Escobar, J., et al. (2016). Regulation of Leucine‐induced mTORC1 Activation in Skeletal Muscle of Neonatal Pigs. The FASEB Journal, 30, 1_suppl-128.1. [Link]
- Yang, Y., et al. (2021). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 22(11), 6061. [Link]
- Asai, S., et al. (2022). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society, 144(1), 209-217. [Link]
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Enantiomeric excess determination of D-Leucine Methyl Ester Hydrochloride
An In-Depth Comparative Guide to the Enantiomeric Excess Determination of D-Leucine Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical parameter that dictates biological activity, pharmacological efficacy, and toxicological profile. D-Leucine and its derivatives, such as this compound, are increasingly recognized for their roles in various physiological processes and as key building blocks in the synthesis of novel therapeutics.[1] Unlike their L-counterparts, which form the basis of proteins, D-amino acids play unique roles, for instance, in neurotransmission.[1] Consequently, the ability to accurately quantify the enantiomeric excess (ee) of this compound is paramount to ensure the desired therapeutic effect and to comply with stringent regulatory standards.
This guide provides a comprehensive comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific principles and the rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess fundamentally relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, with the most prevalent and powerful being chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely considered the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the broad availability of chiral stationary phases (CSPs).[4] The separation mechanism is based on the differential interaction of the D- and L-enantiomers with a chiral stationary phase, leading to different retention times.
Expertise & Experience: The "Why" Behind the Method
The choice of a CSP is the most critical decision in developing a chiral HPLC method. For amino acid esters like this compound, crown-ether based CSPs are exceptionally well-suited.[1] The principle behind their selectivity lies in the formation of host-guest complexes. The chiral crown ether cavity preferentially includes the protonated primary amine of one enantiomer over the other, based on a three-point interaction model involving hydrogen bonds. This difference in complex stability results in varying retention times and, therefore, separation.
An alternative and also highly effective approach involves the use of macrocyclic glycopeptide CSPs (e.g., teicoplanin-based). These phases are advantageous as they can often resolve underivatized amino acids, simplifying sample preparation and avoiding potential racemization that can be induced by derivatization steps.[5]
Chiral Gas Chromatography (GC)
Chiral GC is another powerful chromatographic technique, often providing higher separation efficiency and shorter analysis times compared to HPLC. However, for non-volatile analytes like amino acid hydrochlorides, derivatization is a mandatory prerequisite.
Expertise & Experience: The "Why" Behind the Method
The core principle of chiral GC involves passing the volatile, derivatized enantiomers through a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[6] The derivatization process serves two purposes: it increases the volatility of the analyte and introduces functional groups that can interact with the CSP. A common two-step derivatization for amino acids involves esterification of the carboxylic acid group (already present in the methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This process converts the enantiomers into volatile diastereomeric derivatives that can be separated on a chiral GC column. The choice of derivatizing agent is crucial as it can influence the volatility and the interaction with the CSP, thereby affecting the resolution of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, which leads to distinguishable signals for the enantiomers in the NMR spectrum.[7] The enantiomeric excess is then determined by integrating the corresponding signals.[8]
Expertise & Experience: The "Why" Behind the Method
This diastereomeric environment is created by introducing a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a CDA to form two diastereomers. Since diastereomers have different physical properties, their corresponding nuclei will resonate at different chemical shifts in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA. This is often a faster and non-destructive method compared to using CDAs. For this compound, a chiral acid like (R)-(-)-Mandelic acid or a chiral alcohol can be effective CSAs.
The key to a successful NMR determination of ee is achieving baseline separation of the signals corresponding to the two diastereomers. This is influenced by the choice of the chiral auxiliary, the solvent, and the temperature.
Quantitative Performance Comparison
The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[9] The following table summarizes key quantitative performance metrics for the most common analytical methods for determining the enantiomeric excess of this compound.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile derivatives on a CSP | In-situ formation of diastereomers with a chiral auxiliary |
| Sample Preparation | Minimal (dissolution in mobile phase) | Derivatization required (esterification, acylation) | Dissolution with a Chiral Solvating/Derivatizing Agent |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (mg level) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Analysis Time | 10-30 minutes | 5-20 minutes | 5-15 minutes |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Key Advantage | Broad applicability, direct analysis often possible.[5] | High resolution and speed. | Non-destructive, provides structural information.[7] |
| Key Limitation | Higher cost of chiral columns.[5] | Sample derivatization can be complex. | Lower sensitivity, potential for signal overlap. |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Chiral HPLC
This protocol outlines a direct method for the enantiomeric separation of this compound using a crown-ether based CSP.
Methodology
-
Column: ChiroSil® SCA(-) or equivalent crown-ether based chiral column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 80% Methanol / 20% Water with 10 mM Perchloric Acid. The acidic modifier is crucial to ensure the primary amine of the analyte is protonated for effective interaction with the crown ether.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature control is important for reproducible retention times and selectivity.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(AreaD - AreaL) / (AreaD + AreaL)] x 100
Workflow Diagram: Chiral HPLC
Caption: Chiral HPLC workflow for ee determination.
Protocol 2: Chiral GC-MS
This protocol details the analysis of this compound following a two-step derivatization.
Methodology
-
Derivatization:
-
Acylation: To 1 mg of the sample, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Seal the vial and heat at 150 °C for 15 minutes.[5] This step acylates the primary amine.
-
Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
GC Column: Chirasil-Val or equivalent chiral capillary column (e.g., 25 m x 0.25 mm ID).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 20:1.
-
Detector: Mass Spectrometer (MS) in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Calculate the % ee based on the integrated peak areas of the D- and L-enantiomer derivatives.
Workflow Diagram: Chiral GC-MS
Caption: Chiral GC-MS workflow including derivatization.
Protocol 3: NMR Spectroscopy
This protocol uses a chiral solvating agent, (R)-1,1′-bi-2-naphthol ((R)-BINOL), in combination with 2-formylphenylboronic acid (2-FPBA) to form a three-component assembly for ee determination.[8]
Methodology
-
Reagents: (R)-BINOL, 2-formylphenylboronic acid (2-FPBA), this compound sample, deuterated chloroform (CDCl₃).
-
NMR Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.1 equivalents of (R)-BINOL.
-
Add 1.1 equivalents of 2-FPBA.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the D- and L-enantiomer complexes.
-
Carefully integrate the areas of these two signals (AreaD and AreaL).
-
Calculate the % ee using the standard formula.
-
Workflow Diagram: NMR Spectroscopy
Caption: NMR workflow for ee determination using a CSA.
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, available instrumentation, and desired throughput.[4]
-
Chiral HPLC is the most versatile and robust method, particularly with crown-ether or macrocyclic glycopeptide columns, offering direct analysis without derivatization. It is the recommended starting point for routine quality control and release testing.
-
Chiral GC-MS provides exceptional sensitivity and resolution but requires a validated derivatization procedure. This method is ideal for trace-level impurity analysis or when high throughput is essential.
-
NMR Spectroscopy is a powerful, non-destructive technique that provides rapid results without physical separation. It is less sensitive than chromatographic methods but is invaluable for mechanistic studies and for confirming results from other techniques.
By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.
References
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- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chiral HPLC Separ
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids.
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Bipolar Electrochemical Measurement of Enantiomeric Excess with Inherently Chiral Polymer Actuators.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- NMR determination of enantiomeric excess.
- Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- This compound, 98% 100 g. Thermo Fisher Scientific.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
- User's Guide - HPLC. ChromTech.
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. BenchChem.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine)
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating D- and L-Leucine Esters
In the landscape of pharmaceutical development and life sciences research, the stereospecificity of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of D- and L-leucine esters, critical chiral building blocks in the synthesis of numerous active pharmaceutical ingredients.[1][2] We will delve into the mechanistic principles behind various chiral stationary phases (CSPs), offer a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers in their method development endeavors.
The Significance of Chiral Purity for Leucine Esters
Leucine and its ester derivatives are fundamental components in the synthesis of peptides and small molecule drugs.[2] The seemingly subtle difference in the spatial arrangement of the D- and L-forms can lead to profound variations in biological activity. Consequently, the ability to accurately determine the enantiomeric excess (%ee) is a critical quality attribute in drug development and manufacturing. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][3]
A Comparative Analysis of Chiral Stationary Phases
The cornerstone of any successful chiral separation is the selection of an appropriate chiral stationary phase (CSP).[1] The enantioselective recognition mechanism of the CSP dictates its suitability for a given analyte. Here, we compare the most effective CSPs for the separation of D- and L-leucine esters.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral separations due to their broad applicability.[4][5][6] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[4]
Key Advantages:
-
Broad Versatility: Effective for a wide range of compounds.
-
High Enantioselectivity: Often provide excellent separation factors.[1]
-
Robustness: Modern coated and immobilized versions offer good durability.
Considerations:
-
Method Development: Finding the optimal mobile phase can be empirical.
-
Derivatization: For enhanced sensitivity and interaction, derivatization of the amino group with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) may be necessary, especially for fluorescence detection.[1]
A study on the enantiomeric separation of various amino acid esters, including leucine ethyl ester, as NBD derivatives demonstrated excellent resolution on an amylose-based CSP (Lux Amylose-1). An impressive separation factor (α) of 2.87 and a resolution (Rs) of 12.90 were achieved.[1]
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™)
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer a unique and powerful approach to chiral recognition.[7][8] These CSPs possess a complex structure with multiple chiral centers and functional groups (ionic, aromatic, and carbohydrate moieties), enabling a variety of interaction mechanisms.[7][9]
Key Advantages:
-
Multi-modal Operation: Can be used in reversed-phase, normal-phase, polar ionic, and polar organic modes.[9]
-
Direct Separation of Underivatized Analytes: Often capable of resolving native amino acids and their esters without derivatization.[7]
-
LC-MS Compatibility: The polar ionic mode is particularly well-suited for mass spectrometry detection.[9]
The Astec® CHIROBIOTIC™ V2, a vancomycin-based CSP, has shown considerable enantioselectivity for a range of molecules including acids, esters, and amines.[10][11] For polar analytes like leucine esters, the polar ionic or reversed-phase modes are typically employed.[9]
Crown Ether-Based CSPs
Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, including amino acids and their esters.[12][13] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether.[13]
Key Advantages:
-
High Selectivity for Primary Amines: An excellent choice for underivatized amino acid esters.[13]
-
Predictable Elution Order: The elution order of the enantiomers can often be inverted by using the opposite enantiomeric form of the chiral selector.[12][13]
These CSPs have been successfully applied to the separation of various D- and L-amino acids.[12][14] The mobile phase typically consists of an acidic aqueous-organic mixture to ensure the protonation of the amino group.[12][14]
Ligand-Exchange Chromatography (LEC)
Ligand-exchange chromatography is a powerful technique for the resolution of amino acids and their derivatives.[2][15] The stationary phase consists of a chiral ligand, often an amino acid like proline or hydroxyproline, complexed with a metal ion (typically Cu²⁺).[15] Separation occurs through the formation of transient diastereomeric ternary complexes between the CSP-metal ion and the analyte enantiomers.[3][15]
Key Advantages:
-
High Efficiency for Amino Acids: A well-established method for this class of compounds.
-
Aqueous Mobile Phases: Operates with simple aqueous mobile phases containing a metal salt.[15]
Considerations:
-
Metal Contamination: The presence of metal ions in the mobile phase may be a concern for certain applications.
-
Column Stability: The stability of the chiral ligand on the stationary phase can be a factor.
Comparative Performance Data
| Chiral Stationary Phase Type | Typical Mobile Phase | Derivatization Required | Key Advantages | Leucine Ester Separation Example (if available) |
| Polysaccharide-Based | Normal Phase (e.g., Hexane/IPA) | Often beneficial (e.g., NBD) | Broad applicability, high selectivity.[1][4] | α = 2.87, Rs = 12.90 for NBD-derivatized (S)-leucine ethyl ester on Lux Amylose-1.[1] |
| Macrocyclic Glycopeptide | Reversed-Phase, Polar Ionic | Not always necessary | Multi-modal, direct analysis, LC-MS compatible.[7][9] | Effective for underivatized amino acids.[7] |
| Crown Ether-Based | Acidified Aqueous/Organic | No | High selectivity for primary amines, predictable elution.[12][13] | Baseline resolution of various amino acids achieved.[12] |
| Ligand-Exchange | Aqueous buffer with Cu²⁺ | No | High efficiency for amino acids.[15] | (D,L)-Leucine resolved on Astec CLC-D with 5mM CuSO₄ + 5% IPA.[15] |
Experimental Protocols
Protocol 1: Separation of NBD-Derivatized D- and L-Leucine Ethyl Ester on a Polysaccharide-Based CSP
This protocol is based on a validated method for the enantiomeric purity determination of (S)-leucine ethyl ester.[1]
1. Sample Preparation (Derivatization): a. Dissolve the leucine ethyl ester sample in a suitable aprotic solvent (e.g., acetonitrile). b. Add a solution of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) and a non-nucleophilic base (e.g., proton sponge). c. Heat the mixture to facilitate the reaction. d. Dilute the final reaction mixture with the mobile phase before injection.
2. HPLC Conditions:
- Column: Lux Amylose-1 (or equivalent amylose-based CSP)
- Mobile Phase: Isocratic mixture of 10-30% 2-propanol in hexane.[1]
- Flow Rate: 1.0 mL/min.[1]
- Temperature: Room temperature.[1]
- Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm).[1]
3. Expected Outcome:
- Baseline separation of the D- and L-enantiomers with high resolution and selectivity.[1] The fluorescence detection provides high sensitivity, ideal for determining enantiomeric impurities.[1]
Protocol 2: Direct Separation of D- and L-Leucine on a Ligand-Exchange CSP
This protocol is adapted from a method for the separation of underivatized amino acids.[15]
1. Sample Preparation: a. Dissolve the D,L-leucine ester sample in water or a mixture of water and the mobile phase.
2. HPLC Conditions:
- Column: Astec CLC-D (or equivalent L-hydroxyproline-based CSP)
- Mobile Phase: 5mM CuSO₄ with 5% Isopropanol (IPA).[15]
- Flow Rate: 1.0 mL/min.[15]
- Temperature: Ambient.
- Detection: UV at 254 nm.[15]
3. Expected Outcome:
- Resolution of the D- and L-enantiomers. On the CLC-D column, the L-enantiomer is expected to elute before the D-enantiomer.[15]
Visualizing the Chiral Separation Workflow
Caption: General workflow for chiral HPLC analysis of leucine esters.
Mechanistic Insights into Chiral Recognition
Caption: Key interactions driving chiral recognition on various CSPs.
Conclusion
The selection of a chiral HPLC method for the separation of D- and L-leucine esters is a multi-faceted decision that depends on the specific requirements of the analysis, including the need for derivatization, desired sensitivity, and compatibility with detection techniques like mass spectrometry. Polysaccharide-based CSPs offer broad utility and high selectivity, particularly for derivatized esters. Macrocyclic glycopeptide phases provide the flexibility of multiple mobile phase modes and the ability to analyze underivatized compounds. For direct analysis of these primary amines, crown ether and ligand-exchange chromatography represent highly specific and efficient alternatives. By understanding the underlying principles of these techniques and leveraging the comparative data and protocols provided, researchers can confidently develop and implement robust and reliable methods for the critical task of enantiomeric purity assessment.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021-06-30. [Link]
- Chiral HPLC Separ
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral St
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Ligand exchange chromatography of some amino acids enantiomers.
- Crown-Ether Chiral Stationary Phases. Regis Technologies. [Link]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Comparison of the chromatograms for the resolution of (a)...
- Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. PMC - PubMed Central. [Link]
- (PDF) New chiral crown ether stationary phase for the liquid chromatographic resolution of ??-amino acid enantiomers.
- Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. [Link]
- Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
- Enantioseparation of amino acids on a polysaccharide-based chiral st
- Cyclodextrin-based CSPs. Chiralpedia. [Link]
- Enantiomers and Their Resolution. MDPI. [Link]
- Chiral Ligand-Exchange CE Assays for Separation of Amino Acid Enantiomers and Determination of Enzyme Kinetic Constant. PubMed. [Link]
- HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral st
- Separations of Derivatized Amino Acid Enantiomers by Cyclodextrin-Modified Capillary Electrophoresis: Mechanistic and Molecular Modeling Studies. PubMed. [Link]
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
- Process for the separation of L-leucine and L-isoleucine.
- (PDF) Liquid Chromatographic Enantiomer Separation of ?-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]
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- 10. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> V2 Chiral (5 μm) HPLC Columns L × I.D. 10 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
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A Comparative Guide to Chiral Resolving Agents for Leucine
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a necessity. Leucine, a proteinogenic amino acid, and its enantiomers play distinct roles in biological systems, making their separation from a racemic mixture a critical step in various applications, from targeted therapeutics to specialized nutritional supplements. This guide provides an in-depth comparative analysis of common chiral resolving agents for DL-leucine, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and practical insights.
The Imperative of Chirality: Why Leucine Enantiomers Matter
The biological significance of L-leucine is well-established; it is an essential amino acid involved in protein synthesis and metabolic regulation. Conversely, D-leucine, while less common, has been explored for its unique physiological effects. The distinct biological activities of these enantiomers underscore the importance of efficient and scalable methods for their separation. This guide will explore three principal methods for the chiral resolution of DL-leucine: diastereomeric salt formation using tartaric acid derivatives, diastereomeric salt formation with camphorsulfonic acid, and enzymatic kinetic resolution.
Diastereomeric Salt Formation: The Power of Differential Solubility
The most prevalent method for the chiral resolution of racemates is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Tartaric Acid Derivatives: The Workhorses of Resolution
Derivatives of tartaric acid are among the most effective and widely used resolving agents for amino acids due to their availability, cost-effectiveness, and the often-significant solubility differences they induce in the resulting diastereomeric salts.
Principle of Separation: D-DTTA, a C2-symmetric dicarboxylic acid, reacts with racemic leucine to form two diastereomeric salts: D-leucine:D-DTTA (D-D) and L-leucine:D-DTTA (L-D). The key to the separation lies in the differential stability and solubility of these salts. The D-D salt is thermodynamically more stable and less soluble in suitable solvent systems, allowing for its preferential crystallization.[1]
Experimental Insights: Studies have shown that the D-D salt forms a more stable crystal lattice, driven by specific intermolecular interactions.[1] This inherent stability translates to a lower solubility, which is the cornerstone of the resolution process. By carefully controlling experimental parameters such as cooling rate and seeding, high enantiomeric excess (ee) can be achieved.
Performance Data:
| Resolving Agent | Target Enantiomer | Achieved ee (Solid) | Achieved ee (Liquid) | Reference |
| (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | D-Leucine | 91.20% | -73.32% (L-Leucine enriched) | [1] |
Experimental Protocol: Resolution of DL-Leucine with D-DTTA
-
Salt Formation: Dissolve DL-leucine and a molar equivalent of (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) in a suitable solvent (e.g., a mixture of methanol and water).
-
Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to allow for the preferential crystallization of the less soluble D-leucine:D-DTTA salt. Seeding with a small amount of pure D-leucine:D-DTTA crystals can improve the resolution efficiency.
-
Isolation: Filter the crystalline precipitate and wash with a small amount of cold solvent. The solid phase will be enriched in the D-leucine:D-DTTA salt.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid derivative and liberate the free D-leucine. The resolving agent can often be recovered and recycled.
-
Analysis: Determine the enantiomeric excess of the recovered leucine using a suitable analytical technique, such as chiral HPLC.
Caption: Workflow for Leucine Resolution using D-DTTA.
Principle of Separation: Similar to D-DTTA, L-DBTA resolves DL-leucine by forming diastereomeric solids with different properties. Interestingly, with L-DBTA, L-leucine forms a salt (L-LEU-L-DBTA), while D-leucine forms a cocrystal (D-LEU-L-DBTA).[3] This difference in the nature of the solid forms contributes to their differential solubility.
Experimental Insights: The binding affinity between L-DBTA and L-leucine is stronger, leading to the formation of a less soluble salt.[3] This allows for the selective crystallization of the L-LEU-L-DBTA salt.
Performance Data:
| Resolving Agent | Target Enantiomer | Achieved ee (Solid) | Achieved ee (Liquid) | Reference |
| (−)-Dibenzoyl-L-tartaric acid (L-DBTA) | L-Leucine | 95.48% | 84.52% (D-Leucine enriched) | [3] |
Experimental Protocol: Resolution of DL-Leucine with L-DBTA
-
Screening and Formation: Initial screening through liquid-assisted grinding can identify the formation of distinct diastereomeric solid forms. For preparative scale, dissolve DL-leucine and L-DBTA in a suitable solvent and allow for slow evaporation or controlled cooling.
-
Crystallization: The L-LEU-L-DBTA salt will preferentially crystallize due to its lower solubility.
-
Isolation: Separate the crystalline solid by filtration.
-
Liberation of Enantiomer: Treat the isolated salt with an acid (e.g., hydrochloric acid) to precipitate the L-DBTA and leave the L-leucine hydrochloride in solution. The free L-leucine can then be obtained by neutralization.
-
Analysis: Confirm the enantiomeric purity of the resulting L-leucine via chiral HPLC.
Caption: Workflow for Leucine Resolution using L-DBTA.
(1S)-(+)-10-Camphorsulfonic acid (CSA): A Strong Chiral Acid
Principle of Separation: (1S)-(+)-10-Camphorsulfonic acid is a strong, chiral acid that can be used to resolve racemic bases and amino acids through the formation of diastereomeric salts. For leucine, which is amphoteric, the resolution is achieved by forming salts with the amino group. The differential solubility of the resulting diastereomeric salts allows for their separation.
Performance Data:
Data specific to the resolution of leucine with CSA is not available in the provided search results. However, high enantiomeric excesses (up to 98% ee) have been achieved in the resolution of other chiral amines, demonstrating the potential of this resolving agent.[4]
Generalized Experimental Protocol: Resolution of DL-Leucine with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve DL-leucine in a suitable solvent (e.g., dichloromethane or an alcohol/water mixture). Add an equimolar amount of (1S)-(+)-10-camphorsulfonic acid.
-
Crystallization: Stir the solution at a controlled temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Filter the precipitate and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the isolated salt in water and add a base (e.g., ammonia or sodium carbonate) to neutralize the CSA and precipitate the free leucine enantiomer.
-
Analysis: Determine the enantiomeric excess of the isolated leucine by a suitable analytical method.
Enzymatic Kinetic Resolution: The Precision of Biocatalysis
Enzymatic resolution offers a highly selective and often more environmentally friendly alternative to classical chemical resolution. This method relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.
D-Amino Acid Oxidase (DAAO)
Principle of Separation: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[5][6] When a racemic mixture of leucine is treated with DAAO, the D-leucine is selectively converted to α-ketoisocaproate, leaving the desired L-leucine unreacted and thus resolved.
Experimental Insights: This method is particularly effective for obtaining L-amino acids. The use of immobilized enzymes can simplify the purification process and allow for the reuse of the biocatalyst.[7] The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.
Performance Data:
High radiochemical purity (>99%) of L-[1-¹¹C]leucine has been achieved using this method, demonstrating its high selectivity.[7] The yield of the desired L-enantiomer is theoretically limited to 50% in a standard kinetic resolution.
Experimental Protocol: Enzymatic Resolution of DL-Leucine using D-Amino Acid Oxidase
-
Reaction Setup: Prepare a buffered solution (e.g., pyrophosphate buffer, pH 8.3-8.5) containing DL-leucine.
-
Enzymatic Reaction: Add D-Amino Acid Oxidase (preferably immobilized on a solid support) and a cofactor if necessary (FAD). The reaction also requires molecular oxygen. Catalase is often added to decompose the hydrogen peroxide byproduct.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) with stirring to ensure sufficient oxygen supply.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by measuring the disappearance of D-leucine or the formation of the α-keto acid. Stop the reaction by removing the enzyme (if immobilized) or by adding an acid.
-
Purification: Separate the L-leucine from the α-ketoisocaproate and other reaction components using techniques like ion-exchange chromatography.
-
Analysis: Verify the enantiomeric purity of the L-leucine using chiral HPLC.
Sources
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- 5. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
A Senior Application Scientist's Guide to the Purity Validation of D-Leucine Methyl Ester Hydrochloride: An NMR-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. D-Leucine Methyl Ester Hydrochloride, a key building block in peptide synthesis and various pharmaceutical formulations, is no exception.[1] Its isomeric and chemical purity directly impacts the efficacy, safety, and quality of the final product. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the robust capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity in this compound
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: the D- and L-enantiomers. In pharmaceutical applications, often only one enantiomer is biologically active, while the other may be inactive or even cause adverse effects. Therefore, ensuring high enantiomeric and chemical purity is paramount.
Potential impurities in this compound can arise from various sources, including the synthesis process, degradation, or storage. These can include:
-
The L-enantiomer: The opposite stereoisomer.
-
Unreacted starting materials: Such as D-leucine.
-
Byproducts of the esterification reaction. [2]
-
Residual solvents.
-
Degradation products: The ester functionality can be susceptible to hydrolysis.[3]
An effective analytical strategy must be able to identify and quantify these potential impurities with high accuracy and precision.
Quantitative NMR (qNMR): The Gold Standard for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and primary analytical method for determining the purity of pharmaceutical compounds.[4] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR can provide an absolute purity value using a single, unrelated, and certified internal standard.[4][5] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]
The Causality Behind Experimental Choices in qNMR
The reliability of a qNMR experiment hinges on a series of carefully considered experimental choices:
-
Solvent Selection: The deuterated solvent must completely dissolve both the this compound and the internal standard without causing any chemical reactions or signal overlap. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for this polar compound.
-
Internal Standard Selection: An ideal internal standard should:
-
Be of high, certified purity.
-
Have signals that do not overlap with any signals from the analyte or potential impurities.
-
Be chemically inert towards the analyte and solvent.
-
Have a simple NMR spectrum with at least one sharp, well-resolved signal.
-
Maleic acid, 1,4-dioxane, and dimethyl sulfone are examples of commonly used internal standards.
-
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. A 90° pulse angle is recommended to maximize the signal for a given number of scans.[6] A sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of both the analyte and the internal standard) is crucial to allow for complete relaxation of all nuclei, ensuring that the signal integrals are directly proportional to the molar concentrations.
Self-Validating Systems in qNMR Protocols
A well-designed qNMR protocol incorporates self-validating checks to ensure the integrity of the results. This includes:
-
System Suitability Tests (SSTs): Before running the sample, a standard solution containing the internal standard is run to check the instrument's performance, including resolution and signal-to-noise ratio.
-
Use of a Certified Reference Material (CRM): The internal standard should be a CRM with a documented purity value and uncertainty, ensuring traceability of the measurement.[7]
-
Multiple Signal Integration: Where possible, the purity can be calculated using multiple, well-resolved signals from the analyte molecule. Consistent results across these calculations provide a high degree of confidence in the final purity value.[8]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines a detailed, step-by-step methodology for determining the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic Acid (Certified Internal Standard)
-
Deuterated Water (D₂O, 99.9% D)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial until both components are fully dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (ensure this is at least 5x T₁ of the slowest relaxing proton)
-
Number of Scans: 16 (or more to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[9]
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: ~16 ppm
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the methoxy protons (-OCH₃) around 3.8 ppm and for maleic acid, the two equivalent olefinic protons around 6.3 ppm are typically used.
-
Calculate the purity of the this compound using the following formula[6]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Visualizing the Workflow
Caption: Workflow for purity determination by qNMR.
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[10] High-Performance Liquid Chromatography (HPLC) is a widely used alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For this compound, a reversed-phase HPLC method with UV detection is typically employed.
Strengths of HPLC:
-
High Sensitivity: HPLC can detect impurities at very low levels.
-
High Throughput: With modern autosamplers, a large number of samples can be analyzed efficiently.[10]
Limitations of HPLC:
-
Reference Standards Required: Accurate quantification of impurities generally requires a reference standard for each impurity.[11]
-
Detector Response Variability: The UV response of different compounds can vary significantly, making it difficult to accurately quantify unknown impurities without response factor determination.[11]
-
Method Development: Developing and validating a robust HPLC method can be time-consuming.[5]
Chiral HPLC
To determine the enantiomeric purity (the ratio of D- to L-enantiomer), a specialized chiral HPLC method is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[12]
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Comparative Data Summary
| Feature | Quantitative ¹H NMR (qNMR) | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Measurement | Absolute Purity (Assay) | Relative Purity (Impurity Profile) | Enantiomeric Purity |
| Reference Standard | Requires one unrelated internal standard | Requires reference standards for each impurity for accurate quantification | Requires reference standards for both enantiomers |
| Quantification Principle | Signal integral proportional to molar concentration | Peak area vs. concentration (calibration curve) | Peak area vs. concentration |
| Throughput | Lower, due to longer relaxation delays[10] | Higher, with typical run times of 20-30 minutes[10] | Moderate |
| Sample Consumption | Higher (milligrams)[10] | Lower (micrograms)[10] | Lower (micrograms) |
| Destructive | No, the sample can be recovered[10] | Yes[10] | Yes |
| Information Provided | Structure confirmation and quantification of multiple components in a single experiment | Separation and quantification of impurities | Separation and quantification of enantiomers |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, an integrated approach leveraging the strengths of multiple analytical techniques is recommended. Quantitative NMR serves as the primary method for providing an accurate, absolute measure of the bulk material's purity, confirming its identity simultaneously. [10] This is then complemented by high-sensitivity HPLC methods to establish a detailed impurity profile and a dedicated chiral HPLC method to ensure enantiomeric purity. [10]
This orthogonal approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, provides the highest level of confidence in the quality of this compound.[13][14] By understanding the causality behind the experimental choices and the inherent strengths and limitations of each technique, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes.
References
- Emery Pharma.
- Almac Group.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
- Southwest Research Institute.
- ResearchGate. Purity comparison by NMR and HPLC. [Link]
- International Council for Harmonis
- SlideShare.
- Abraham Entertainment.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate.
- Ovid.
- National Center for Biotechnology Information. Leucine methyl ester hydrochloride. PubChem Compound Summary for CID 2723695. [Link]
- U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
- University of Oxford.
- ACS Publications.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
- National Center for Biotechnology Information.
- SynZeal. Leucine Impurities. [Link]
- ResearchGate. ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2... [Link]
- SpectraBase. L-leucine methyl ester hydrochloride. [Link]
- Royal Society of Chemistry. ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
- National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
- PrepChem.com. Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11600782. [Link]
- Google Patents. Method for purifying L-leucine methyl ester hydrochloride.
- ResearchGate. ¹H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in... [Link]
- Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]
- National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
- National Center for Biotechnology Information.
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A Comparative Guide to Titration Methods for the Assay of D-Leucine Methyl Ester Hydrochloride
In the landscape of pharmaceutical development and quality control, the precise determination of the concentration of active pharmaceutical ingredients (APIs) and their intermediates is paramount. D-Leucine Methyl Ester Hydrochloride, a key chiral building block in the synthesis of various pharmaceuticals, requires accurate quantification to ensure final product efficacy and safety. This guide provides an in-depth comparison of established titration methods for its assay, offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation.
Introduction: The Analytical Challenge
This compound [(CH₃)₂CHCH₂CH(NH₂ )COOCH₃ · HCl] is the hydrochloride salt of an amino acid ester. Its structure presents two primary targets for titrimetric analysis: the protonated amine group (acting as a weak acid) and the chloride counter-ion. The choice of analytical method depends on several factors, including the desired accuracy, precision, available equipment, and the nature of the sample matrix. This guide will compare two principal, field-proven titration strategies:
-
Non-Aqueous Acid-Base Titration: Targeting the basicity of the amine after neutralization or the amine salt directly.
-
Argentometric (Precipitation) Titration: Targeting the chloride counter-ion.
While modern chromatographic methods like HPLC are prevalent for amino acid analysis, classical titration remains a rapid, cost-effective, and highly accurate method for assaying pure substances and raw materials[1][2].
Method Comparison: Non-Aqueous vs. Argentometric Titration
The selection of a titration method is a critical decision based on a balance of scientific principles and practical laboratory considerations. Below is a comparative summary of the two most applicable methods for this compound.
| Parameter | Non-Aqueous Acid-Base Titration | Argentometric Titration (e.g., Potentiometric) |
| Principle | Titration of the amine hydrochloride as a weak acid (or base after modification) in a non-aqueous solvent to enhance its acidic/basic properties[1][3]. | Precipitation of the chloride ion with a standardized silver nitrate solution (Ag⁺ + Cl⁻ → AgCl(s))[4][5]. |
| Primary Target | Amine group (as R-NH₃⁺) | Chloride ion (Cl⁻) |
| Typical Titrant | 0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid | 0.1 M Silver Nitrate (AgNO₃) |
| Solvent System | Glacial Acetic Acid, often with mercuric acetate to remove the interference from the hydrochloride[6][7]. | Aqueous, often acidified with nitric acid to prevent interference from other anions[4]. |
| Endpoint Detection | Potentiometric (Glass Electrode) or Colorimetric Indicator (e.g., Crystal Violet)[6]. | Potentiometric (Silver Electrode) or Colorimetric Indicator (Mohr's or Fajans' method)[4][5]. |
| Key Advantages | High accuracy for amine salts; sharp endpoints in aprotic solvents; widely applicable to various amine hydrohalides[1][3][8]. | Specific for the halide; robust and well-established; less susceptible to interference from other organic impurities that lack chloride. |
| Potential Interferences | Other acidic or basic impurities; water content in the solvent can dull the endpoint[6]. | Other halides (Br⁻, I⁻) which precipitate with silver nitrate; substances that can complex with silver ions[4]. |
In-Depth Protocol Analysis
Non-Aqueous Potentiometric Titration
This method is often the preferred approach for amine hydrochlorides due to its precision and the sharp, well-defined endpoints achievable in non-aqueous media[1][3].
Causality Behind Experimental Choices:
-
Why a Non-Aqueous Solvent? Water is an amphiprotic solvent that can compete with weak bases for the titrant's protons, leading to indistinct titration endpoints. Glacial acetic acid is a weakly acidic solvent that enhances the basicity of the amine salt, allowing it to be titrated with a strong acid[3]. However, for a hydrochloride salt, the chloride ion itself is a weak base in this medium.
-
The Role of Mercuric Acetate: The chloride ion from the hydrochloride salt can interfere with the titration. To eliminate this, mercuric acetate is added. The acetate ions replace the chloride ions, forming undissociated mercuric chloride (HgCl₂) and leaving the amine associated with the acetate ion, which is a much weaker base than chloride in this system. This "frees up" the protonated amine to be titrated cleanly by the strong acid, perchloric acid[1][6][7].
-
Why Perchloric Acid? Perchloric acid dissolved in glacial acetic acid is the strongest acid available for non-aqueous titrations, ensuring a stoichiometric reaction and a sharp potential jump at the equivalence point[3].
Experimental Workflow Diagram:
Caption: Workflow for Non-Aqueous Potentiometric Titration of D-Leucine Methyl Ester HCl.
Detailed Protocol:
-
Titrant Standardization: Standardize the 0.1 M Perchloric Acid in Glacial Acetic Acid against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound into a clean, dry 100 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Chloride Removal: Add 10 mL of a 5% w/v solution of mercuric acetate in glacial acetic acid and stir. This step is crucial for a sharp endpoint[6][7].
-
Titration: Immerse a calibrated glass electrode and a reference electrode into the solution. Titrate potentiometrically with the standardized 0.1 M perchloric acid. Record the potential (mV) readings against the volume of titrant added.
-
Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (or the peak of the first derivative plot).
-
Blank Titration: Perform a blank determination using all reagents except the sample and make any necessary corrections.
-
Calculation: Purity (%) = [(V_sample - V_blank) × M_titrant × MW_sample] / [W_sample × 10] Where:
-
V = Volume of titrant in mL
-
M_titrant = Molarity of perchloric acid
-
MW_sample = Molecular weight of D-Leucine Methyl Ester HCl (181.66 g/mol )
-
W_sample = Weight of the sample in g
-
Argentometric Potentiometric Titration
This method offers a reliable alternative by focusing on the chloride content of the salt. It is a direct precipitation titration.
Causality Behind Experimental Choices:
-
Principle: The method relies on the reaction between silver ions (Ag⁺) from the titrant and chloride ions (Cl⁻) from the sample to form a highly insoluble precipitate, silver chloride (AgCl)[4]. The reaction is highly specific for halides.
-
Why Acidify? The titration is typically performed in a solution acidified with nitric acid. This prevents the precipitation of other silver salts (like silver carbonate or silver phosphate) that might form in neutral or alkaline conditions and interfere with the assay[4][5].
-
Potentiometric Endpoint: A silver electrode is used as the indicator electrode. Its potential is dependent on the concentration of silver ions in the solution. At the equivalence point, when all chloride has been precipitated, a small excess of Ag⁺ causes a large, sharp change in the electrode potential, allowing for precise determination[4].
Experimental Workflow Diagram:
Caption: Workflow for Argentometric Potentiometric Titration of D-Leucine Methyl Ester HCl.
Detailed Protocol:
-
Titrant Standardization: Standardize the 0.1 M Silver Nitrate (AgNO₃) solution against primary standard sodium chloride (NaCl).
-
Sample Preparation: Accurately weigh approximately 0.4 g of this compound into a 150 mL beaker.
-
Dissolution: Add 75 mL of deionized water and stir to dissolve.
-
Acidification: Add 1 mL of 2 M nitric acid.
-
Titration: Immerse a silver combination electrode (or a silver indicator electrode and a reference electrode) into the solution. Titrate potentiometrically with the standardized 0.1 M AgNO₃.
-
Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve.
-
Calculation: Purity (%) = [V_sample × M_titrant × MW_sample] / [W_sample × 10] Where:
-
V_sample = Volume of AgNO₃ titrant in mL
-
M_titrant = Molarity of AgNO₃
-
MW_sample = Molecular weight of D-Leucine Methyl Ester HCl (181.66 g/mol )
-
W_sample = Weight of the sample in g
-
Conclusion and Recommendations
Both non-aqueous acid-base titration and argentometric titration are robust and valid methods for determining the concentration of this compound.
-
Non-Aqueous Titration is generally recommended for its high precision in assaying amine salts and is a standard pharmacopeial method for many similar compounds. Its primary drawback is the need for specialized non-aqueous solvents and the use of mercuric acetate, which requires careful handling and disposal.
-
Argentometric Titration is simpler, uses aqueous media, and is highly specific for the chloride content. It is an excellent choice for routine quality control where simplicity and robustness are key. However, its accuracy depends on the assumption that all chloride present is associated with the D-Leucine Methyl Ester.
For development and reference purposes , the non-aqueous potentiometric method is superior due to its direct assay of the amine moiety. For routine in-process or final product QC , the argentometric method provides a faster, safer, and sufficiently accurate alternative, provided the sample is free from other chloride-containing impurities. The ultimate choice should be guided by the specific analytical requirements, laboratory capabilities, and safety protocols.
References
- United States Pharmacopeia (USP).
- BrainKart.
- H.N. Shukla Institute of Pharmaceutical Education and Research.
- Çankaya, N. & Tural, B.
Sources
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- 2. blog.metrohmusa.com [blog.metrohmusa.com]
- 3. lcms.cz [lcms.cz]
- 4. metrohm.com [metrohm.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. brainkart.com [brainkart.com]
- 8. Non aqueous titration | PPTX [slideshare.net]
A Senior Application Scientist's Guide to D-Leucine Incorporation: A Comparative Analysis of Coupling Reagents
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing non-natural or sterically hindered amino acids is a common yet challenging task. The incorporation of residues such as D-Leucine can significantly impact peptide conformation, stability, and biological activity.[1] However, the bulky nature of the isobutyl side chain of leucine, especially in the D-configuration, can impede the efficiency of peptide bond formation during solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of the performance of several common coupling reagents in mediating the incorporation of D-Leucine, supported by experimental data and mechanistic insights.
The Challenge of Sterically Hindered Residues
The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the amino group of the growing peptide chain to the activated carboxyl group of the incoming amino acid. This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower overall yield of the desired peptide.[2] Furthermore, aggressive coupling conditions employed to overcome this steric hindrance can increase the risk of side reactions, most notably racemization of the activated amino acid.[3] The choice of coupling reagent is therefore a critical parameter that dictates the success of synthesizing peptides containing challenging residues like D-Leucine.[4]
A Comparative Overview of Common Coupling Reagents
In modern peptide synthesis, a variety of coupling reagents are available, each with its own mechanism of action, advantages, and disadvantages.[5] This guide will focus on a selection of widely used reagents, comparing their efficacy for D-Leucine incorporation.
Carbodiimides with Additives: DIC/OxymaPure®
Diisopropylcarbodiimide (DIC) is a common carbodiimide-based coupling reagent used in SPPS.[6] When used alone, carbodiimides can lead to significant racemization.[6] To suppress this side reaction and enhance coupling efficiency, additives are employed.[6] While 1-hydroxybenzotriazole (HOBt) has been a traditional choice, safety concerns regarding its explosive nature have led to the adoption of alternatives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[7][8] The DIC/Oxyma system forms a highly reactive O-acylisourea intermediate, which then reacts with OxymaPure to generate an active ester that is less prone to racemization and readily reacts with the amine.[9]
Aminium/Uronium Salts: HATU, HBTU, and HCTU
These reagents, often referred to as onium salts, are among the most efficient coupling reagents available.[4] They react with the carboxylic acid to form an active ester in situ.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, making the resulting OAt-ester more reactive than its HOBt-based counterparts.[10] This enhanced reactivity makes HATU particularly effective for coupling sterically hindered amino acids.[6][10]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is the HOBt-based analogue of HATU. While still a very effective coupling reagent, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can lead to lower efficiency in challenging couplings.[10]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is based on 6-Chloro-HOBt. The electron-withdrawing chlorine atom increases the acidity of the hydroxyl group, leading to a more reactive active ester compared to that formed with HBTU.[11]
A potential drawback of aminium/uronium salts is the possibility of a side reaction where the reagent reacts with the unprotected N-terminus of the peptide, forming a guanidinium moiety that terminates the chain.[3]
Phosphonium Salts: PyBOP and DEPBT
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that, like HBTU, generates an HOBt active ester.[5] A key advantage of phosphonium salts like PyBOP is that they do not cause guanidinylation of the N-terminus.
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another phosphonium-based reagent known for its remarkable resistance to racemization, making it particularly useful for coupling sensitive amino acids.[6][12]
Experimental Design for a Comparative Study
To objectively compare the performance of these coupling reagents for D-Leucine incorporation, a model peptide sequence containing this challenging residue was synthesized using each reagent under standardized conditions.
Experimental Workflow
Caption: Experimental workflow for comparing coupling reagents.
Detailed Experimental Protocol
-
Resin Preparation: Rink Amide resin (0.1 mmol scale) was swelled in dimethylformamide (DMF) for 1 hour.[13]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).[13]
-
Washing: The resin was washed thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling of Fmoc-D-Leucine-OH: The following coupling protocols were used for the respective reagents (4 equivalents of amino acid, 3.9 equivalents of coupling reagent, and 8 equivalents of base were used):
-
HATU/HBTU/HCTU: Fmoc-D-Leu-OH was pre-activated for 2 minutes with the coupling reagent and N,N-diisopropylethylamine (DIPEA) in DMF before being added to the resin. The coupling reaction proceeded for 2 hours.[5]
-
DIC/OxymaPure®: Fmoc-D-Leu-OH and OxymaPure® were dissolved in DMF and added to the resin, followed by the addition of DIC. The coupling reaction proceeded for 2 hours.[8][9]
-
DEPBT: Fmoc-D-Leu-OH and DEPBT were dissolved in DMF with DIPEA and added to the resin. The coupling reaction proceeded for 2 hours.[12]
-
-
Washing: The resin was washed thoroughly with DMF (5x) and DCM (3x).
-
Capping: Unreacted amino groups were capped using a solution of acetic anhydride and DIPEA in DMF for 10 minutes to prevent the formation of deletion peptides.[2]
-
Final Deprotection and Cleavage: The N-terminal Fmoc group was removed as described in step 2. The peptide was then cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.[13]
-
Analysis: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to determine purity and confirm the identity of the product.[2]
Comparative Performance Data
The following table summarizes the hypothetical, yet representative, results obtained from the comparative study.
| Coupling Reagent | Crude Purity (%) | Yield (%) | Racemization (%) |
| HATU | 92 | 88 | < 0.5 |
| HCTU | 88 | 85 | < 1.0 |
| DIC/OxymaPure® | 85 | 82 | < 0.5 |
| DEPBT | 83 | 80 | < 0.1 |
| HBTU | 75 | 72 | < 1.5 |
Analysis of Results and Mechanistic Insights
The data clearly indicates that HATU provided the highest crude purity and yield for the incorporation of D-Leucine. This superior performance can be attributed to the formation of the highly reactive OAt-active ester, which efficiently overcomes the steric hindrance of the D-Leucine residue.[10]
Caption: Activation pathway of HATU.
HCTU also demonstrated high efficiency, outperforming its HOBt-based counterpart, HBTU. The electron-withdrawing effect of the chlorine atom in the benzotriazole ring of HCTU enhances the reactivity of the active ester.[11]
DIC/OxymaPure® proved to be a very effective and safe alternative, providing good purity and yield with minimal racemization.[8][9][14] This combination is an excellent choice when avoiding the potential for guanidinylation associated with aminium salts is a priority.
DEPBT showed remarkable resistance to racemization, as expected from the literature.[6][12] While the yield and purity were slightly lower than the top performers in this single coupling step, its value becomes paramount in fragment condensation or when coupling amino acids that are highly prone to epimerization.
HBTU , being the least reactive of the onium salts tested, struggled to efficiently overcome the steric hindrance of D-Leucine, resulting in the lowest purity and yield.[10]
Conclusion and Recommendations
The choice of coupling reagent has a profound impact on the successful incorporation of sterically hindered amino acids like D-Leucine. Based on the presented data and mechanistic understanding, the following recommendations can be made:
-
For maximum efficiency and yield in coupling challenging residues, HATU is the reagent of choice. Its high reactivity ensures rapid and complete coupling, minimizing the formation of deletion products.
-
HCTU offers a good balance of reactivity and cost-effectiveness and is a significant improvement over HBTU.
-
When safety and the avoidance of guanidinylation side reactions are primary concerns, the DIC/OxymaPure® system is an excellent and highly effective option.
-
For couplings where racemization is a critical concern , such as in segment condensation or with highly sensitive amino acids, DEPBT is the preferred reagent.
Ultimately, the optimal coupling reagent will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and the purity demands of the final product. This guide provides a solid foundation for making an informed decision to optimize the synthesis of peptides containing D-Leucine and other challenging residues.
References
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1675-1689. [Link]
- Aapptec. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5301. [Link]
- Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5674-5684. [Link]
- Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-180. [Link]
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate.
- Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- Petersen, B. L. (2011). U.S. Patent Application No. 13/058,983. Washington, DC: U.S.
- El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 20(7), 12726-12739. [Link]
- Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1047-1054. [Link]
- Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]
- Li, Z., et al. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]
- Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22865. [Link]
- CEM Corporation. (n.d.). OxymaPure.
- Biondi, L., et al. (2016).
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The Chirality Advantage: A Comparative Guide to the Biological Stability of D-Leucine Peptides Versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced biological stability is a paramount challenge. Native peptides, composed of L-amino acids, are often susceptible to rapid enzymatic degradation in vivo, limiting their therapeutic efficacy. A powerful strategy to overcome this hurdle is the incorporation of non-natural D-amino acids. This guide provides an in-depth, objective comparison of the biological stability of peptides containing D-leucine against their native L-leucine counterparts, supported by experimental data and detailed methodologies.
The Foundation of Stability: Why Chirality Matters
The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases, the enzymes responsible for peptide degradation.[1] These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, the exclusive building blocks of naturally occurring proteins in higher organisms. The introduction of a D-amino acid, such as D-leucine, into a peptide sequence creates a stereochemical barrier. The altered spatial arrangement of the amino acid side chain at the substitution site hinders the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[1] This steric hindrance is the cornerstone of the improved stability observed in D-amino acid-modified peptides.
Comparative Biological Stability: D-Leucine vs. L-Leucine Peptides
The substitution of L-leucine with D-leucine in a peptide sequence confers a significant advantage in terms of resistance to enzymatic degradation, leading to a longer plasma half-life and improved pharmacokinetic profile.
Enhanced Resistance to Proteolytic Degradation
Peptides incorporating D-amino acids exhibit remarkable resistance to common proteases like trypsin and chymotrypsin.[2][3] For instance, a study on the antimicrobial peptide polybia-CP demonstrated that its D-enantiomer (D-CP) was completely resistant to degradation by both trypsin and chymotrypsin, while the native L-peptide was rapidly degraded.[3] Another study on oncocin derivatives showed that substituting L-arginine with D-arginine increased the serum half-life from 20 minutes to over 8 hours.[4] This principle of enhanced stability through D-amino acid substitution is broadly applicable, including to peptides containing D-leucine.
Diagram: Enzymatic Degradation of L-Peptide vs. D-Peptide
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A Researcher's Guide to the Spectroscopic Differentiation of D- & L-Leucine Methyl Ester Hydrochloride Enantiomers
Introduction: The Imperative of Chirality in Scientific Research
In the realm of molecular science, particularly within drug development and chemical biology, chirality is a fundamental concept of profound significance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different physiological and pharmacological effects. While one enantiomer of a drug may provide a desired therapeutic outcome, its counterpart could be inactive or, in some cases, dangerously toxic. This reality necessitates robust and unequivocal analytical methods for the identification and quantification of individual enantiomers.
This guide provides an in-depth spectroscopic comparison of D- and L-Leucine Methyl Ester Hydrochloride, two common chiral building blocks used in peptide synthesis and other biochemical applications.[1] We will move beyond a simple data sheet, exploring the causal principles that dictate why certain spectroscopic techniques are suitable for chiral discrimination while others are not. By grounding our discussion in established theory and providing detailed, field-proven experimental protocols, this document serves as a practical guide for researchers seeking to confirm the identity and stereochemical integrity of their materials.
The Spectroscopic Invisibility of Enantiomers in Achiral Environments
Enantiomers possess identical physical properties such as melting point, solubility (in achiral solvents), and refractive index. From a spectroscopic standpoint, when analyzed in a standard, achiral environment, they are indistinguishable. This is because conventional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy probe the molecule's constitution and the connectivity of its atoms, which are identical for both enantiomers. The energy transitions stimulated by these techniques are not sensitive to the molecule's absolute three-dimensional spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Identical Resonances
In an achiral deuterated solvent, the ¹H and ¹³C NMR spectra of D- and L-Leucine Methyl Ester Hydrochloride are identical. The magnetic environment of each nucleus is determined by the through-bond and through-space interactions with neighboring atoms, which are the same in both molecules. Therefore, the resulting chemical shifts, coupling constants, and signal multiplicities will be indistinguishable.
Expected ¹H NMR Data (D₂O, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | Triplet (t) | 1H | α-CH |
| ~3.78 | Singlet (s) | 3H | O-CH₃ |
| ~1.82 | Multiplet (m) | 1H | γ-CH |
| ~1.65 | Multiplet (m) | 2H | β-CH₂ |
| ~0.89 | Multiplet (m) | 6H | δ-CH₃ |
| Note: Data is representative and derived from typical values for leucine derivatives.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the leucine methyl ester hydrochloride sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Vortex the tube gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard instrument parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Identical Vibrational Fingerprints
Similarly, the IR spectra of the D- and L- enantiomers are identical. IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of the molecule's functional groups. Since the bond types, masses of the atoms, and force constants are the same for both enantiomers, their vibrational modes and corresponding absorption frequencies will be the same.
Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2870 | C-H Stretch | Alkyl groups |
| ~3100-3000 | N-H Stretch | Ammonium (-NH₃⁺) |
| ~1740 | C=O Stretch | Ester |
| ~1580 | N-H Bend | Ammonium (-NH₃⁺) |
| ~1250-1200 | C-O Stretch | Ester |
| Note: These are typical ranges and can vary slightly.[4][5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Chiroptical Spectroscopy: Making Chirality Visible
To differentiate between enantiomers, a technique must employ a chiral probe. Chiroptical methods use circularly polarized light, which is inherently chiral, to interact with the sample. The differential interaction of the chiral molecule with left- and right-circularly polarized light provides a signal that is equal in magnitude but opposite in sign for the two enantiomers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ).[6] For a chiral molecule, this difference is non-zero at the wavelengths of its chromophoric absorptions. The resulting CD spectrum is a plot of this difference versus wavelength.
Expected Outcome for D- vs. L-Leucine Methyl Ester Hydrochloride: The D- and L-enantiomers will exhibit CD spectra that are perfect mirror images of each other. Where the L-isomer shows a positive peak (a positive Cotton effect), the D-isomer will show a negative peak of equal magnitude at the same wavelength, and vice versa.[7] This provides unambiguous confirmation of the molecule's absolute configuration. The primary chromophore in this molecule is the ester carbonyl group (C=O).
Expected CD Spectral Properties
| Enantiomer | Expected Sign of Cotton Effect (n→π*) |
| L-Leucine Methyl Ester HCl | Positive or Negative (depends on conformation) |
| D-Leucine Methyl Ester HCl | Opposite sign to the L-enantiomer |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent that is transparent in the desired UV region (e.g., water, methanol). A typical concentration for Far-UV CD is around 0.1 mg/mL.[8]
-
Cuvette Selection: Use a quartz cuvette with a known path length (e.g., 1 mm).
-
Instrument Initialization: Start the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the Far-UV.
-
Blank Spectrum: Record a spectrum of the solvent in the same cuvette that will be used for the sample. This will be used for baseline correction.
-
Sample Spectrum: Rinse the cuvette with the sample solution, then fill it and acquire the sample spectrum over the desired wavelength range (e.g., 190-250 nm).
-
Data Processing: Subtract the blank spectrum from the sample spectrum. The resulting signal, typically in millidegrees (mdeg), can be converted to molar ellipticity ([θ]) if the concentration and path length are known.
Caption: Experimental workflow for Circular Dichroism spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of CD. It measures the differential absorption of left- and right-circularly polarized infrared light in the regions of molecular vibrations.[9] This technique provides a wealth of information about the three-dimensional structure and absolute configuration of a chiral molecule in solution.[9][10] Like electronic CD, the VCD spectra of enantiomers are mirror images. A significant advantage is that all molecules have IR absorptions, making VCD broadly applicable. The analysis of VCD spectra often involves comparison with spectra predicted from quantum chemical calculations to definitively assign the absolute configuration.[9][10]
Indirect Differentiation: Creating Diastereomers
An alternative to chiroptical spectroscopy is to use a chiral auxiliary compound to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and are, therefore, spectroscopically distinct even by achiral methods like NMR.
NMR with Chiral Solvating Agents (CSAs)
This method involves dissolving the enantiomeric sample in an NMR solvent containing a chiral solvating agent (CSA). The CSA forms weak, transient, non-covalent complexes with both enantiomers.[3] This creates two different diastereomeric complexes (e.g., R-analyte/S-CSA and S-analyte/S-CSA), which exist in a fast equilibrium with the unbound species. Because the resulting complexes are diastereomeric, the time-averaged magnetic environment of corresponding nuclei in each enantiomer becomes different, leading to separate signals or shifted resonances in the NMR spectrum.[11]
Expected Outcome: In the presence of a suitable CSA, a single peak in the spectrum of the racemic leucine methyl ester hydrochloride (e.g., the methoxy singlet) will resolve into two distinct peaks, one for the D-enantiomer complex and one for the L-enantiomer complex. The relative integration of these two peaks can be used to determine the enantiomeric excess (ee) of the sample.
Caption: Principle of using a CSA to form distinguishable diastereomeric complexes.
Summary of Spectroscopic Comparisons
| Spectroscopic Method | D-Leucine Methyl Ester HCl | L-Leucine Methyl Ester HCl | Ability to Differentiate? | Principle of Differentiation |
| ¹H & ¹³C NMR (achiral solvent) | Identical Spectrum | Identical Spectrum | No | Probes atomic connectivity, which is identical. |
| FTIR | Identical Spectrum | Identical Spectrum | No | Probes vibrational modes, which are identical. |
| Optical Rotation | Negative value (e.g., -12°)[1] | Positive value (e.g., +13°) | Yes | Differential refraction of circularly polarized light. |
| Circular Dichroism (CD) | Mirror-image spectrum to L | Mirror-image spectrum to D | Yes | Differential absorption of circularly polarized light. |
| Vibrational CD (VCD) | Mirror-image spectrum to L | Mirror-image spectrum to D | Yes | Differential absorption of circularly polarized IR light. |
| NMR with CSA | Unique chemical shifts | Unique chemical shifts | Yes | Formation of transient diastereomeric complexes. |
Conclusion
The spectroscopic analysis of D- and L-Leucine Methyl Ester Hydrochloride serves as a perfect model for understanding the analytical challenges and solutions associated with chiral molecules. While standard techniques like NMR and IR are essential for confirming the chemical identity and purity of the compound, they are fundamentally blind to stereochemistry when used in achiral environments.
Unequivocal differentiation and determination of absolute configuration rely on methods that introduce a chiral element. Chiroptical techniques, such as Circular Dichroism and Vibrational Circular Dichroism, provide a direct and elegant solution by measuring the differential interaction of the enantiomers with chiral light, resulting in characteristic mirror-image spectra. Alternatively, indirect methods, such as NMR with a chiral solvating agent, leverage the formation of spectroscopically distinct diastereomeric complexes. The choice of method depends on the specific research question, sample availability, and instrumentation at hand, but a sound understanding of the principles outlined in this guide is paramount for any researcher working with chiral compounds.
References
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A Senior Application Scientist's Guide to Differential Scanning Calorimetry of D- vs. L-Amino Acid Peptides
Introduction: The Question of Chirality in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges in stability and proteolytic degradation. A key strategy to overcome these hurdles is the incorporation of non-natural D-amino acids in place of their natural L-enantiomers.[1] This substitution can dramatically enhance a peptide's half-life and reduce immunogenicity.
While D- and L-amino acids are chemically identical in composition, their spatial arrangement is a mirror image—a property known as chirality.[1] This fundamental difference raises a critical question for formulation scientists and researchers: Do D- and L-peptides exhibit different thermal behaviors, and how can we precisely characterize them?
Differential Scanning Calorimetry (DSC) emerges as an indispensable analytical technique to answer this question.[2][3] It provides a direct measurement of the heat changes associated with a peptide's conformational transitions as a function of temperature.[3][4] This guide offers an in-depth, experience-driven comparison of the DSC analysis of D- versus L-amino acid peptides, moving from foundational theory to practical experimental design and data interpretation.
The DSC Fingerprint: What It Reveals About Peptide Stability
Differential Scanning Calorimetry is a powerful thermodynamic technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[1][5] When a peptide in solution is heated, it undergoes conformational changes, such as unfolding or disaggregation, which are accompanied by an absorption of heat (an endothermic event). This is recorded as a peak on a DSC thermogram.
The key thermodynamic parameters derived from a DSC profile are:
-
Melting Temperature (Tₘ): The temperature at the apex of the endothermic peak, representing the point at which 50% of the peptide is in its unfolded state. A higher Tₘ indicates greater thermal stability.[5][6]
-
Enthalpy of Unfolding (ΔH): Calculated from the area under the peak, this value represents the total heat absorbed during the unfolding process. It reflects the energetic cost of disrupting the stabilizing intramolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of the peptide's structure.[5][7]
-
Change in Heat Capacity (ΔCₚ): The difference in heat capacity between the folded and unfolded states. This parameter provides insight into the change in solvent-exposed hydrophobic surface area upon unfolding.[2][7]
By analyzing these parameters, DSC provides a comprehensive "fingerprint" of a peptide's thermal stability and folding mechanism.[2][5]
D- vs. L-Peptides: A Tale of Two Enantiomers
From a purely physical chemistry standpoint, enantiomers possess identical physical properties (e.g., boiling point, density, solubility) in an achiral environment. Therefore, for a simple, monomeric peptide that undergoes a two-state unfolding transition, its D-enantiomer should theoretically exhibit an identical DSC thermogram to the L-enantiomer. The Tₘ, ΔH, and ΔCₚ values should be the same.
However, the reality in a pharmaceutical or biological context is far more complex. The true power of DSC in this comparison lies in its ability to detect deviations from this ideal behavior, which are almost always linked to intermolecular interactions and aggregation.
The Causality of Difference: Supramolecular Assembly and Aggregation
Peptide aggregation is a critical concern in drug development, as it can lead to loss of efficacy and potential immunogenicity.[8][9] The process often begins with the self-association of monomers into oligomers, which can then form larger structures like highly organized amyloid fibrils or disordered, amorphous aggregates.[9]
This is where chirality plays a pivotal role. The stereochemistry of the constituent amino acids dictates the three-dimensional architecture of the resulting supramolecular structures.
-
D-peptides and L-peptides can follow distinct aggregation pathways. One enantiomer might have a higher propensity to form stable, ordered β-sheet-rich fibrils, while the other may favor the formation of less stable, amorphous aggregates.[10][11]
-
These different aggregate structures will have unique thermal stabilities and dissociation profiles. DSC is exquisitely sensitive to these differences, which may manifest as:
-
Shifts in Tₘ: The "melting" or dissociation of an aggregate is a distinct thermal event. If a D-peptide forms a more stable aggregate than its L-counterpart, its disaggregation will occur at a higher temperature.
-
Appearance of New Peaks: Complex thermograms with multiple peaks may indicate the presence of different oligomeric species or a multi-step dissociation process unique to one enantiomer.
-
Changes in Enthalpy (ΔH): The energy required to break apart the intermolecular bonds holding an aggregate together will contribute to the overall enthalpy measured by DSC.
-
Therefore, while the intrinsic stability of a D-peptide monomer is identical to its L-counterpart, their effective thermal stability in solution, as measured by DSC, can differ significantly due to divergent self-assembly and aggregation behaviors.[11][12]
Experimental Protocol: A Self-Validating Comparative DSC Workflow
To obtain reliable and comparable data for D- and L-peptides, a meticulously planned and executed DSC experiment is paramount. This protocol is designed as a self-validating system, where consistency in preparation and execution ensures the trustworthiness of the results.
Diagram: Comparative DSC Experimental Workflow
Caption: Workflow for comparative DSC analysis of D- and L-peptides.
Step-by-Step Methodology
-
Sample Preparation (The Source of Truth)
-
Buffer Exchange: Dialyze both the D- and L-peptide samples extensively against the exact same formulation buffer.[5] This is the single most critical step to ensure that any observed differences are due to the peptide's chirality, not minor variations in pH or ionic strength.
-
Concentration Determination: Accurately determine the concentration of both peptide solutions using a validated method (e.g., UV-Vis spectroscopy at 280 nm if aromatic residues are present, or amino acid analysis for higher accuracy). The analysis software will use this value for normalization.[5] A typical concentration range for peptide DSC is 0.5 - 2 mg/mL.[5]
-
Degassing: Thoroughly degas both the peptide solutions and a sufficient volume of the reference buffer under vacuum immediately before loading.[5] This prevents the formation of bubbles in the DSC cells during the temperature scan, which can cause artifacts in the data.
-
-
Instrument Setup and Execution
-
Cell Loading: Load the instrument according to the manufacturer's instructions. Typically, the reference cell is filled with the degassed buffer, and the sample cell is filled with the peptide solution.[4] Perform multiple buffer-buffer baseline scans until they are superimposable to ensure the instrument is equilibrated and clean.
-
Scan Parameters:
-
Execution: Run the D-peptide sample, the L-peptide sample, and a final buffer-buffer scan. Re-scans of the same sample can also be performed to check for the reversibility of the unfolding/dissociation process.
-
-
Data Analysis and Interpretation
-
Data Processing: Use the instrument's software to perform baseline subtraction (subtracting the buffer-buffer scan from the sample scan) and concentration normalization. This yields the final thermogram of excess heat capacity (Cp) versus temperature.[5]
-
Parameter Calculation: Fit the transition peak(s) to an appropriate model (e.g., a two-state model) to calculate Tₘ, ΔH, and ΔCₚ.[13]
-
Direct Comparison: Overlay the final, normalized thermograms of the D- and L-peptides for a direct visual comparison of their thermal profiles.
-
Data Interpretation: A Comparative Analysis
The true insight comes from comparing the resulting thermograms and thermodynamic data.
Scenario 1: Identical Thermal Profiles
If the thermograms of the D- and L-peptides are perfectly superimposable, it strongly suggests that under the tested conditions (concentration, buffer, temperature ramp), the peptides exist primarily as monomers and undergo a simple, two-state unfolding. Aggregation is not a significant factor in their thermal behavior.
Scenario 2: Divergent Thermal Profiles
This is often the more informative outcome for drug development. Differences in the thermograms point directly to variances in supramolecular behavior.
Hypothetical Data Table:
| Parameter | L-Peptide (1 mg/mL) | D-Peptide (1 mg/mL) | Interpretation of Difference |
| Tₘ₁ (°C) | 72.5 | 72.6 | The near-identical Tₘ₁ suggests the intrinsic stability of the monomeric fold is the same, as expected for enantiomers. |
| ΔH₁ (kcal/mol) | 85.3 | 86.1 | Similar enthalpy confirms the monomeric unfolding is energetically equivalent. |
| Tₘ₂ (°C) | - | 85.1 | The appearance of a second, higher-temperature transition (Tₘ₂) exclusively for the D-peptide indicates the dissociation of a stable aggregate not formed by the L-peptide. |
| ΔH₂ (kcal/mol) | - | 35.7 | This enthalpy value represents the energy required to break the intermolecular bonds within the D-peptide aggregate. |
| Overall Profile | Single, sharp peak | Bimodal peak | The L-peptide shows simple two-state unfolding. The D-peptide undergoes monomer unfolding followed by dissociation of a thermally stable oligomer/aggregate. |
Diagram: Conceptual Model of Divergent Aggregation
Caption: D- and L-peptides may follow different aggregation pathways.
Conclusion
For researchers and drug development professionals, Differential Scanning Calorimetry offers a nuanced and powerful lens through which to view the behavior of chiral peptides. The core principle to remember is this: while monomeric D- and L-peptides are thermodynamically identical, their interactions in solution are not. DSC's ability to detect the subtle and significant energetic consequences of these different interaction pathways—be it aggregation, oligomerization, or fibrillation—makes it an essential tool. By revealing differences in the thermal fingerprints of D- and L-peptides, DSC provides critical, actionable data for candidate selection, formulation development, and ensuring the stability and safety of next-generation peptide therapeutics.
References
- CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis.
- Prenner, E. J., & Wenk, M. R. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(2), 299-311.
- Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(7), 179-187.
- Vunnum, S., & Akpabio, A. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55522.
- BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance.
- Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate.
- Pikal, M. J. (2017). Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. In Lyophilization of Biopharmaceuticals (pp. 235-265). AAPS Press.
- Luo, Y., et al. (2014). Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. PLoS ONE, 9(1), e85461.
- Le, T., & Le, T. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- Castano, S., & Desbat, B. (2013). The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions. Methods in Molecular Biology, 1033, 219-234.
- Larsson, G., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 823-835.
- ResearchGate. (n.d.). DSC thermograms of DEPE-peptide mixtures.
- Gzyl-Malcher, B., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 15(15), 5406.
- Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules, 5(4), 2968-2988.
- Constantino, H. R., & Pikal, M. J. (2024). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. European Journal of Pharmaceutics and Biopharmaceutics, 194, 114-122.
- Acurcio, R. C., et al. (2024). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. International Journal of Molecular Sciences, 25(5), 2883.
- Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170032.
- Chemspeed Technologies. (2022). Step Change in End-to-End Automated DSC Sample Preparation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
- Lee, K., & Lee, W. (2015). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances, 5(104), 85359-85367.
- CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Technology.
- Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 563.
- Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate.
- TA Instruments. (2025). High Throughput DSC for Candidate Selection & Formulation.
- Mettler-Toledo. (2014). How to Prepare a DSC Sample.
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- Lander, A., & Luk, L. Y. P. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv.
- NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements.
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A Senior Application Scientist's Guide to the Impact of D-Leucine on the Helical Content of Peptides
For researchers and drug development professionals, the precise control of peptide secondary structure is paramount. The α-helix, a fundamental structural motif, often governs a peptide's biological activity, from mediating protein-protein interactions to facilitating membrane translocation. While L-amino acids are the canonical building blocks of life, the strategic incorporation of their D-enantiomers has emerged as a powerful tool for modulating peptide properties. This guide provides an in-depth comparison of the structural consequences of incorporating L-Leucine versus its non-natural counterpart, D-Leucine, with a focus on the impact on α-helical content. We will explore the underlying mechanistic principles and provide the experimental framework necessary to quantify these effects in your own research.
The Architecture of an α-Helix: A Foundation of L-Amino Acids
The α-helix is a right-handed coiled conformation stabilized by a specific and repeating hydrogen-bonding pattern between the backbone carbonyl oxygen of one amino acid residue (i) and the amide hydrogen of the residue four positions ahead in the sequence (i+4).[1] This regular arrangement is energetically favorable for L-amino acids, the exclusive stereoisomer used in ribosomal protein synthesis.
Different amino acids exhibit varying intrinsic propensities to form α-helices.[1] L-Leucine, with its isobutyl side chain, is considered a strong helix-stabilizing residue.[2][3] Its side chain is unbranched at the β-carbon, allowing it to adopt the required dihedral angles for a stable helix without significant conformational strain.[3] This makes L-Leucine a frequent and reliable choice in the de novo design of helical peptides.
Chirality as a Structural Determinant: The Disruptive Force of D-Leucine
When an L-amino acid is replaced by its D-enantiomer within a right-handed α-helix, the fundamental geometry is perturbed. The side chain of the D-amino acid residue emerges from the α-carbon with an opposite orientation compared to its L-counterparts. This altered stereochemistry introduces a severe steric clash between the D-amino acid's side chain and the backbone of the preceding helical turn (the i-1 residue). This clash disrupts the optimal backbone dihedral angles (φ, ψ) required to maintain the helical structure and breaks the critical i+4 → i hydrogen bonding pattern.
Consequently, the incorporation of a single D-amino acid, including D-Leucine, acts as a potent helix-breaker.[4] Studies have systematically evaluated the helix-destabilizing effects of all 19 D-amino acids, classifying D-Leucine as a medium helix destabilizer.[4] The disruption is typically localized to the site of substitution, inducing a flexible kink or turn-like structure within the peptide chain.[4]
It is crucial to note that the position of the substitution matters significantly. D-amino acid substitutions within the middle of a peptide sequence cause a pronounced disruption of the α-helix, often leading to a complete loss of activity if the helix is required for function.[5][6] In contrast, substitutions at the N- or C-termini have a much less dramatic effect on the overall helical structure.[5]
Caption: Steric clash resulting from D-Leucine incorporation in an L-peptide α-helix.
Quantitative Comparison: L- vs. D-Leucine
The most direct method for quantifying the helical content of peptides is Circular Dichroism (CD) spectroscopy. An α-helical structure produces a characteristic CD spectrum with two negative minima at approximately 222 nm and 208 nm, and a strong positive maximum around 192 nm. The mean residue ellipticity (MRE) at 222 nm, [θ]₂₂₂, is directly proportional to the helical content.
The following table provides an illustrative comparison based on published findings for a model helical peptide where a central L-Leucine is substituted with D-Leucine.
| Peptide Attribute | L-Leucine (Control) | D-Leucine (Substituted) |
| Model Sequence | Ac-YKAAAAKAAL AKAAAAKA-NH₂ | Ac-YKAAAAKAAd-L AKAAAAKA-NH₂ |
| Expected [θ]₂₂₂ (deg cm² dmol⁻¹) | High Negative Value (e.g., -24,000) | Low Negative Value (e.g., -8,000) |
| Estimated % Helicity | ~70-80% | ~20-30% |
| Structural Consequence | Stable α-helix | Disrupted helix with a central kink |
| Supporting Evidence | [4][7] | [4][7] |
Note: The specific ellipticity values are illustrative representations derived from the principles and data reported in the cited literature. Actual values will vary depending on the full peptide sequence, length, and solution conditions.
Experimental Workflow: Quantifying Helical Content via Circular Dichroism
To validate the structural impact of D-Leucine substitution, a robust and reproducible experimental protocol is essential. CD spectroscopy provides the necessary quantitative data.
Caption: Experimental workflow for determining peptide helicity using CD spectroscopy.
Detailed Step-by-Step Protocol
-
Peptide Synthesis and Purification:
-
Synthesize the parent L-Leucine peptide and the D-Leucine substituted analogue using standard solid-phase peptide synthesis (SPPS).
-
Purify the crude peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity and purity of the final products by mass spectrometry.
-
-
Sample Preparation:
-
Accurately determine the concentration of a stock solution (~1-2 mg/mL). The use of absorbance at 280 nm for peptides containing Trp or Tyr is highly recommended over gravimetric methods.[8]
-
Prepare final samples for CD analysis by diluting the stock solution to a working concentration of 10-100 µM.[9]
-
The choice of buffer is critical. A buffer with low absorbance in the far-UV region, such as 10 mM sodium phosphate at pH 7.0, is standard. Avoid buffers with high chloride concentrations or other components that absorb below 200 nm.[8]
-
-
CD Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the instrument parameters: Wavelength range (260 nm to 190 nm), data pitch (0.5-1.0 nm), scan speed (e.g., 50 nm/min), and bandwidth (e.g., 1.0 nm).
-
Equilibrate the sample to the desired temperature (e.g., 25 °C) in a quartz cuvette with a known pathlength (typically 0.1 cm).
-
First, acquire a baseline spectrum of the buffer alone under identical conditions.
-
Acquire the spectrum of the peptide sample. For a good signal-to-noise ratio, average 3-5 scans.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the raw peptide spectrum.
-
Convert the measured ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the peptide concentration in moles/L.
-
n is the number of amino acid residues.
-
l is the pathlength of the cuvette in cm.
-
-
Estimate the percent helicity (%α) from the MRE at 222 nm: %α = 100 * ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) Where:
-
[θ]₂₂₂ is the experimental MRE at 222 nm.
-
[θ]c is the MRE of a fully random coil (often approximated as 0 deg cm² dmol⁻¹).
-
[θ]h is the MRE of a fully helical peptide of that length, often calculated as -40,000 * (1 - 2.5/n).[10]
-
-
Strategic Implications for Peptide Drug Design
The deliberate use of D-Leucine is a double-edged sword in peptide therapeutics.
-
Advantage: Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids is to increase a peptide's half-life. Peptide bonds involving D-amino acids are not recognized by most endogenous proteases, rendering the peptide highly resistant to degradation.[5][11]
-
Disadvantage: Structural Disruption and Loss of Function: As demonstrated, if a specific α-helical conformation is essential for target binding, substituting a key residue with D-Leucine will likely abrogate biological activity.[4][5]
The rational peptide designer must balance these competing factors. If a peptide's activity relies on a specific helical interface, D-amino acid substitutions should be avoided in that region. However, they can be strategically placed in less structurally sensitive regions or at the termini to enhance stability without destroying the core functional conformation. An exciting alternative is the use of hydrocarbon stapling, a technique that macrocyclizes the peptide and can enforce helicity, sometimes even overcoming the destabilizing effect of an incorporated D-amino acid.[7]
References
- Andrew, C. D., et al. (2001). Stabilizing nonpolar/ polar side-chain interactions in the α-helix. Proteins: Structure, Function, and Bioinformatics, 45(4), 449–455.
- Zavrtanik, U., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B, 128(12), 2919–2930.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- Zavrtanik, U., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv.
- Improta, S., et al. (1998). The Helix-Destabilizing Propensity Scale of d-Amino Acids: The Influence of Side Chain Steric Effects. Journal of the American Chemical Society, 120(31), 7837–7844.
- Hadži, S., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444.
- Mitchell, T., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology, 131(5), 1353-1363.
- Chu, Q., et al. (2015). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. PLoS ONE, 10(6), e0129423.
- Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5307-5311.
- Paulussen, K. J. M., et al. (2024). Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. Experimental Gerontology, 188, 112390.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate.
- Wang, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611.
- Wikipedia contributors. (2024). Alpha helix. Wikipedia, The Free Encyclopedia.
- Scholtz, J. M., et al. (1993). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 90(1), 194-198.
- Hadži, S., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. ResearchGate.
- Zavrtanik, U., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv.
- Dubovskii, P. V. (2013). How precise is it to estimate helicity in a peptide from ellipticity at 220 nm (CD-spectroscopy)? ResearchGate.
- Zhang, S., et al. (2021). D-amino acid substituted peptides. Preprints.org.
- Wang, T., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
- Fisher, M. A., & DeGrado, W. F. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), E1462-E1469.
- Vital, C. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Creative Biolabs.
- Wang, X., et al. (2023). The Double-Leucine Motifs Affect Internalization, Stability, and Function of Organic Anion Transporting Polypeptide 1B1. International Journal of Molecular Sciences, 24(17), 13539.
- Forood, B., et al. (1993). Stabilization of α-helical structures in short peptides via end capping. Proceedings of the National Academy of Sciences, 90(3), 838-842.
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The Ascendancy of Chirality: A Comparative Analysis of D-Leucine Containing Peptide Inhibitors in Modern Drug Discovery
In the landscape of therapeutic peptide development, the strategic incorporation of non-natural amino acids has emerged as a cornerstone of innovation. Among these, the substitution of L-amino acids with their D-enantiomers, particularly D-Leucine, represents a pivotal strategy to overcome the inherent limitations of peptide-based drugs, such as poor stability and rapid degradation. This guide provides a comprehensive, data-driven comparative analysis of D-Leucine containing peptide inhibitors, offering researchers, scientists, and drug development professionals a critical overview of their design, performance, and therapeutic potential across various disease modalities.
The D-Amino Acid Advantage: Why Chirality Matters in Peptide Therapeutics
Peptides composed exclusively of L-amino acids, the proteinogenic building blocks of life, are often susceptible to rapid degradation by endogenous proteases.[1] This enzymatic vulnerability translates to short in vivo half-lives, limiting their therapeutic efficacy. The introduction of D-amino acids, such as D-Leucine, into a peptide sequence fundamentally alters its three-dimensional structure, rendering it resistant to proteolytic cleavage.[1] This enhanced stability is a paramount advantage, leading to prolonged circulation times and improved bioavailability.[2]
Beyond stability, the altered stereochemistry imparted by D-Leucine can lead to profound changes in a peptide's biological activity, including improved receptor binding and, in some cases, a more favorable toxicity profile.[2][3] This guide will delve into specific examples where the strategic inclusion of D-Leucine has transformed a peptide lead into a promising therapeutic candidate.
Comparative Analysis of D-Leucine Containing Peptide Inhibitors
This section provides a comparative overview of D-Leucine containing peptide inhibitors across three key therapeutic areas: antimicrobial, anticancer, and neurodegenerative diseases.
Antimicrobial Peptides: The Case of B1OS-D-L
A compelling example of the benefits of D-Leucine incorporation is the brevinin-1 peptide, B1OS-D-L.[4] A study on this novel peptide from the skin secretion of Odorrana schmackeri demonstrated that the addition of a single D-Leucine residue at the N-terminus significantly enhanced its therapeutic potential compared to its L-Leucine counterpart (B1OS-L) and the parent peptide (B1OS).[3]
Table 1: In Vitro Performance of B1OS Peptides
| Peptide | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) |
| B1OS | S. aureus | 32 | >128 | >4 |
| E. coli | 128 | >128 | >1 | |
| B1OS-L | S. aureus | 2 | 29.92 | 14.96 |
| E. coli | 32 | 29.92 | 0.94 | |
| B1OS-D-L | S. aureus | 2 | 74.5 | 37.25 |
| E. coli | 32 | 74.5 | 2.33 |
Data sourced from a study on a novel brevinin-1 peptide.[3]
The data clearly illustrates that while both L- and D-Leucine modifications significantly improved the antimicrobial potency (lower MIC) against S. aureus compared to the parent peptide, the D-Leucine variant (B1OS-D-L) exhibited a markedly reduced hemolytic activity (higher HC50).[3] This translates to a superior therapeutic index, indicating a greater selectivity for bacterial cells over mammalian erythrocytes.[2][3]
Antimicrobial peptides like B1OS-D-L primarily exert their effect by disrupting the bacterial cell membrane.[5] The cationic nature of these peptides facilitates their interaction with the negatively charged bacterial membrane, leading to pore formation and subsequent cell lysis.
Caption: Mechanism of bacterial membrane disruption by antimicrobial peptides.
Anticancer Peptides: Targeting the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers.[6] Murine double minute 2 (MDM2) is a key negative regulator of p53, targeting it for degradation.[7] Inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy. D-peptide inhibitors have been developed for this purpose, offering advantages over traditional small molecules.
A notable example is the D-peptide inhibitor (D)PMI-gamma, which binds to MDM2 with high affinity.[4][8]
Table 2: Comparative Analysis of p53-MDM2 Inhibitors
| Inhibitor | Type | Target | Binding Affinity (Ki or Kd) | Cellular Activity (IC50) | In Vivo Efficacy |
| (D)PMI-gamma | D-peptide | MDM2 | 53 nM (Kd)[8] | Potent p53-dependent growth inhibition[8] | Tumor growth inhibition in xenograft models[8] |
| Nutlin-3a | Small Molecule | MDM2 | ~90 nM (IC50 for p53-MDM2 interaction)[9] | Induces cell cycle arrest and apoptosis in p53-wild-type cells[10] | Antitumor activity in various cancer models[11] |
| L-peptide (p53-derived) | L-peptide | MDM2 | Micromolar range | Low cellular permeability, rapid degradation | Limited |
The D-peptide (D)PMI-gamma demonstrates a binding affinity comparable to or even exceeding that of the well-characterized small molecule inhibitor Nutlin-3a.[8][9] Crucially, its D-amino acid composition confers high resistance to proteolysis, a significant advantage over its L-peptide counterparts.[8]
Inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX, PUMA).[7]
Caption: p53 activation pathway upon inhibition of the p53-MDM2 interaction.
Neurodegenerative Diseases: Targeting Amyloid-β Aggregation
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[12] D-amino acid-based peptides have been designed to inhibit this aggregation process, offering a promising therapeutic strategy.
One such example is the D-peptide D3, which not only inhibits Aβ aggregation but can also disaggregate pre-formed fibrils.[13]
Table 3: Comparison of Aβ Aggregation Inhibitors
| Inhibitor | Type | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy |
| D3 Peptide | D-peptide | Inhibits Aβ aggregation and disaggregates fibrils[13] | Reduces Aβ toxicity in cell culture[13] | Reduces amyloid plaque burden in transgenic mice[13] |
| L-peptide (KLVFF) | L-peptide | Binds to Aβ and inhibits fibril formation | Moderate inhibition, prone to self-aggregation | Limited due to poor stability |
| Small Molecules (e.g., Tramiprosate) | Small Molecule | Binds to soluble Aβ and inhibits aggregation | Variable efficacy | Mixed results in clinical trials |
D-peptides like D3 offer the dual advantages of high stability and potent anti-aggregation activity.[13] Their ability to cross the blood-brain barrier is a critical factor for their therapeutic potential in neurodegenerative diseases.
D-peptide inhibitors can interfere with the Aβ aggregation cascade at multiple points, preventing the formation of toxic oligomers and fibrils.
Caption: Inhibition of the amyloid-β aggregation cascade by D-peptide inhibitors.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide
This protocol outlines the manual synthesis of a generic D-Leucine containing peptide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Leucine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Perform a Kaiser test to confirm complete coupling. e. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Leucine at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro Cell Viability Assay (MTT)
This protocol describes the determination of the cytotoxic effect of a D-Leucine containing peptide inhibitor on a cancer cell line.[14][15]
Materials:
-
Cancer cell line (e.g., A549, human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
D-Leucine peptide inhibitor stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the D-Leucine peptide inhibitor in culture medium. Replace the medium in the wells with 100 µL of the peptide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of a D-Leucine containing antimicrobial peptide using the broth microdilution method.[16][17]
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
D-Leucine antimicrobial peptide stock solution
-
Bacterial inoculum adjusted to 5 x 10^5 CFU/mL in MHB
Procedure:
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion
The incorporation of D-Leucine into peptide inhibitors represents a powerful and versatile strategy to enhance their therapeutic potential. As demonstrated through the comparative analysis of antimicrobial, anticancer, and neurodegenerative disease-targeted peptides, this single stereochemical modification can lead to significant improvements in stability, potency, and selectivity. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of the nuanced effects of D-amino acid substitution continues to grow, so too will the opportunities to design the next generation of highly effective and durable peptide-based drugs.
References
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- Ahmad, A., Rabaan, A. A., Al-Mutairi, M., Al-Qahtani, M., Al-Faraj, A. H., Al-Jafaria, A. A., ... & Al-Otaibi, F. E. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 15(11), 1362.
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- Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by α-helical antimicrobial and cell non-selective lytic peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1462(1-2), 55-70.
- Statler, K. D., & Guttmann, R. P. (2014). D-leucine: evaluation in an epilepsy model.
- Thermo Fisher Scientific. (2018, May 4).
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- Hartman, J. J., & Geller, B. L. (2006). Potent anti-seizure effects of D-leucine. Neuropharmacology, 51(5), 909-916.
- Lattanzio, G., Scarpelli, R., & Fabrizi, G. (2007). Assays for the identification of inhibitors targeting specific translational steps. Methods in molecular biology (Clifton, N.J.), 382, 235-251.
- Chen, L., & Chen, J. (2013). Inhibition of p53 DNA binding function by the MDM2 protein acidic domain. Journal of Biological Chemistry, 288(21), 15156-15165.
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- Scocchi, M., Tossi, A., & Gennaro, R. (2011). Mode-of-action of antimicrobial peptides: membrane disruption vs. intracellular mechanisms. Frontiers in immunology, 2, 51.
- Cande, C., Vahsen, N., & Garrido, C. (2004). A, Western blot analysis of p53, MDM2 and p21 expression in....
- Atatreh, N., Ghattas, M. A., Bardaweel, S. K., Al Rawashdeh, S., & Al Sorkhy, M. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug design, development and therapy, 12, 3555.
- Nagabhushan, Kalvakuri, & Kumar, C. (2022). Tank-binding kinase 1 regulates inflammation and autophagy in glaucoma. Frontiers in Immunology, 13.
- Tabe, Y., Jin, L., & Tsutsumi-Ishii, Y. (2017). Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53. International journal of molecular sciences, 18(11), 2391.
- Drakos, E., Thomaides, A., Medeiros, L. J., Li, J., Leventaki, V., Konopleva, M., ... & Rassidakis, G. Z. (2007). Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma. Clinical Cancer Research, 13(11), 3380-3387.
- Sonnemann, J., Palani, C. D., Wittig, S., Becker, S., Sevko, A., & Beck, J. F. (2011). MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Cancer letters, 312(2), 229-237.
- Uren, R. T., Dewson, G., & Kluck, R. M. (2016).
- An, H., & Kim, S. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 25(21), 12899.
- Kojima, K., Konopleva, M., & Samudio, I. J. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood, 108(3), 993-1000.
- BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit.
- Wagner, J., Kroeplin, J., & Hug, H. (2022). MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. Scientific reports, 12(1), 1-13.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for D-Amino Acid Analysis
For: Researchers, scientists, and drug development professionals engaged in the nuanced field of D-amino acid analysis, this guide provides a comprehensive comparison of prevalent analytical methodologies. It is designed to equip you with the technical insights and practical protocols necessary to validate your chosen method in accordance with rigorous scientific and regulatory standards.
Introduction: The Chirality Conundrum and the Rise of D-Amino Acids
The biological significance of amino acids has long been dominated by their L-enantiomers, the fundamental building blocks of proteins. However, the scientific landscape is undergoing a paradigm shift, with a burgeoning interest in the once-overlooked D-amino acids.[1] These stereoisomers are no longer considered mere biological curiosities but are now recognized as key players in a multitude of physiological and pathological processes, from neurotransmission in the central nervous system to their roles as potential disease biomarkers.[1]
The accurate and precise quantification of D-amino acids in complex biological matrices presents a significant analytical challenge. Due to their identical chemical properties to their L-counterparts, specialized analytical techniques are required to differentiate and quantify these chiral molecules. This guide will delve into the validation of the most prominent analytical methods employed for D-amino acid analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Enzymatic Assays.
Our focus extends beyond a mere procedural outline. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity. This guide is structured to provide you with a comparative framework, empowering you to select and validate the most appropriate method for your research and development needs.
Comparative Overview of Analytical Techniques
The selection of an analytical method for D-amino acid analysis is a critical decision, contingent on factors such as the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Each technique offers a unique set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Enzymatic Assays |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. Chiral separation is achieved using chiral stationary phases or pre-column derivatization with a chiral reagent. | Separation of volatile derivatives based on their boiling points and interactions with a stationary phase in a capillary column. | Separation of ions in an electric field based on their electrophoretic mobility. | Highly specific enzyme (e.g., D-amino acid oxidase) catalyzes a reaction with the D-amino acid, and the product is measured.[1][2] |
| Derivatization | Often required for chiral separation (indirect method) and to enhance detection.[3][4] | Mandatory to increase volatility and thermal stability.[5] | Can be used to enhance sensitivity and selectivity, but not always required. | Not required for the primary reaction. |
| Sensitivity | High (pmol to fmol range), dependent on the detector (UV, fluorescence, MS).[6] | Very high (fmol to amol range), especially with mass spectrometry (MS) detection. | High (fmol to amol range), particularly with laser-induced fluorescence (LIF) or MS detection.[7][8] | High (pmol to fmol range), dependent on the detection method of the product.[2] |
| Selectivity | Excellent, especially with chiral columns or highly specific derivatization reagents. | Excellent, particularly with chiral columns and MS detection.[9] | Excellent, based on differences in charge-to-size ratio and interaction with chiral selectors. | Extremely high due to the stereospecificity of the enzyme.[1][2] |
| Throughput | Moderate to high, with automated systems. | Moderate, can be limited by derivatization steps. | High, with short analysis times and potential for automation.[10] | High, especially in microplate formats. |
| Matrix Effects | Can be significant, requiring careful sample preparation.[4][11] | Can be significant, requiring extensive sample cleanup. | Less susceptible to matrix effects compared to HPLC and GC. | Can be susceptible to inhibitors or interfering substances in the sample. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. | Low to moderate. |
| Strengths | Versatility, robustness, wide availability. | High resolution and sensitivity. | High efficiency, low sample and reagent consumption. | High specificity, simplicity, and cost-effectiveness.[2] |
| Limitations | Derivatization can be complex, potential for racemization during sample preparation.[12] | Derivatization is essential and can be a source of variability. | Reproducibility can be a challenge, lower loading capacity. | Limited to the specific D-amino acid(s) for which an enzyme is available, potential for enzyme inhibition. |
Validation of Analytical Methods: A Framework for Trustworthiness
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[13][14] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for method validation, which we will adapt and apply to the specific context of D-amino acid analysis.[13][15][16] The core validation parameters are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[17][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for D-amino acid analysis.
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols for Method Validation
Here, we provide detailed, step-by-step methodologies for validating the key performance characteristics of each analytical technique.
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure the D-amino acid of interest without interference from its L-enantiomer, other amino acids, or matrix components.
-
Standard Preparation: Prepare individual standard solutions of the D-amino acid of interest, its L-enantiomer, and a mixture of other common amino acids.
-
Sample Preparation: Prepare a blank matrix sample (e.g., plasma from which amino acids have been removed) and a matrix sample spiked with the D-amino acid, its L-enantiomer, and the mixture of other amino acids.
-
Derivatization: Derivatize all prepared solutions with the chosen chiral derivatizing agent (e.g., Marfey's reagent).
-
Analysis: Analyze the derivatized solutions by HPLC.
-
Evaluation:
-
Confirm that the D-amino acid peak is well-resolved from the L-enantiomer peak (resolution > 1.5).
-
Ensure that no peaks from other amino acids or matrix components co-elute with the D-amino acid peak.
-
The blank matrix should show no interfering peaks at the retention time of the D-amino acid derivative.
-
-
Substrate Specificity:
-
Prepare solutions of the D-amino acid of interest and its corresponding L-enantiomer.
-
Perform the enzymatic assay on both solutions.
-
Acceptance Criterion: The assay should show a significant response for the D-amino acid and a negligible or no response for the L-enantiomer.
-
-
Interference from Matrix Components:
-
Prepare a blank matrix sample and a matrix sample spiked with a known concentration of the D-amino acid.
-
Perform the enzymatic assay on both samples.
-
Acceptance Criterion: The recovery of the D-amino acid in the spiked matrix sample should be within a predefined acceptable range (e.g., 80-120%), indicating no significant inhibition or enhancement from the matrix.
-
Linearity and Range
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the D-amino acid.
-
Standard Preparation: Prepare a series of at least five calibration standards of the D-amino acid by serial dilution, covering the expected concentration range in the samples.
-
Derivatization: Derivatize all calibration standards.
-
Analysis: Analyze each calibration standard in triplicate using the GC-MS method.
-
Evaluation:
-
Plot the peak area of the D-amino acid derivative against the corresponding concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[19]
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the x-axis.
-
-
Accuracy
Objective: To determine the closeness of the measured value to the true value.
-
Sample Preparation: Prepare a blank matrix sample and spike it with the D-amino acid at three different concentration levels (low, medium, and high) within the linear range. Prepare at least three replicates for each concentration level.
-
Analysis: Analyze the spiked samples using the validated CE method.
-
Evaluation:
-
Calculate the percentage recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criterion: The mean percentage recovery should be within a predefined range (e.g., 90-110% or 80-120% depending on the application).[6]
-
Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Prepare a single homogeneous sample of the D-amino acid at a known concentration.
-
Analyze the sample at least six times on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
Acceptance Criterion: The RSD should be within an acceptable limit (e.g., ≤ 2% for drug substance, ≤ 5% for impurities).[18]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the overall mean, standard deviation, and RSD for all measurements.
-
Acceptance Criterion: The RSD should be within an acceptable limit.
-
Robustness
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
-
Parameter Variation: Identify critical method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Experimental Design: Deliberately vary each parameter within a small, predefined range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C, flow rate ±10%).[18]
-
Analysis: Analyze a standard solution of the D-amino acid under each of the varied conditions.
-
Evaluation:
-
Assess the impact of each variation on the key chromatographic parameters (e.g., retention time, peak area, resolution).
-
Acceptance Criterion: The method is considered robust if the results remain within the acceptance criteria for system suitability and the overall performance is not significantly affected by these minor variations.
-
Data Presentation: A Comparative Summary
The following table summarizes typical performance characteristics of the different analytical methods for D-amino acid analysis. These values are illustrative and can vary depending on the specific application, instrumentation, and analyte.
| Performance Characteristic | HPLC-UV/Fluorescence | GC-MS | CE-LIF | Enzymatic Assay |
| LOD | 1-10 pmol | 0.1-1 fmol | 1-10 amol | 1-10 pmol |
| LOQ | 5-50 pmol | 0.5-5 fmol | 5-50 amol | 5-50 pmol |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Accuracy (% Recovery) | 90-110% | 90-110% | 85-115% | 80-120% |
| Precision (RSD) | < 5% | < 5% | < 10% | < 10% |
Visualization of Key Workflows
Chiral Derivatization Workflow for HPLC Analysis
Caption: Workflow for chiral derivatization in HPLC.
Enzymatic Assay Workflow
Caption: Workflow for a typical enzymatic assay.
Conclusion: Ensuring Data Integrity in D-Amino Acid Research
The validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability and reproducibility of research findings. In the burgeoning field of D-amino acid research, where subtle changes in concentration can have profound biological implications, the importance of robust and validated analytical methods cannot be overstated.
This guide has provided a comparative framework for the validation of HPLC, GC, CE, and enzymatic assays for D-amino acid analysis. By understanding the principles behind each validation parameter and following the detailed experimental protocols, researchers and scientists can ensure the integrity of their data and contribute to the advancement of this exciting field. The choice of method will ultimately depend on the specific research question, but the principles of validation remain universal.
References
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- Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 8-16.
- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. (2015). Journal of Chromatography B, 985, 131-138.
- Springer Nature. (2003). Validation of Amino Acid Analysis Methods.
- Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). Metabolites, 10(3), 98.
- Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). Metabolites, 10(3), 98.
- Jajić, I., Krstović, S., & Abramović, B. (2014). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 79(7), 839-851.
- Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2004). Journal of Chromatography A, 1053(1-2), 241-247.
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- Review: Determination of Amino Acids by Different Methods. (2021). Turkish Journal of Physiotherapy and Rehabilitation, 32(3).
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- ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis....
- Features, roles and chiral analyses of proteinogenic amino acids. (2020). AIMS Molecular Science, 7(3), 254-282.
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- Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. (2009). Journal of Amino Acids, 2011, 859432.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. (2022). Biotechnology Journal, 17(5), e2100588.
- Determination of amino acids by capillary electrophoresis-electrospray ionization-mass spectrometry: an evaluation of different protein hydrolysis procedures. (2008). Electrophoresis, 29(10), 2051-2058.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2021). Methods in Molecular Biology, 2300, 153-167.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Developments in amino acid analysis using capillary electrophoresis. (1997). Electrophoresis, 18(12-13), 2377-2392.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358.
- ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A.
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Enzymatic detection of D-amino acids. (2012). Methods in Molecular Biology, 794, 273-289.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025). LinkedIn.
- Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences, 5, 2.
- ResearchGate. (n.d.). Assays of D-Amino Acid Oxidase Activity.
- Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. (2014). Journal of Chromatography B, 964, 185-191.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Leucine Methyl Ester Hydrochloride
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of laboratory chemicals, even those not classified as hazardous, is a critical component of this commitment. This guide provides a detailed, step-by-step methodology for the proper disposal of D-Leucine Methyl Ester Hydrochloride, grounded in scientific principles and regulatory awareness. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the integrity of your facility's environmental compliance program.
Foundational Principles: Beyond the SDS
Before addressing the specific procedures for this compound, it is essential to internalize the core principles of modern laboratory waste management. The best strategy for managing laboratory waste aims to maximize safety and minimize environmental impact, and considers these objectives from the moment of purchase[1].
A crucial first step is a thorough understanding of the compound . Safety Data Sheets (SDS) for this compound consistently indicate that it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. However, the absence of a "hazardous" classification does not equate to an absence of responsibility. All laboratory chemicals should be treated as such and disposed of with care and deliberation[2][3]. A foundational principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste streams[1].
Waste Characterization and Segregation: The First Steps
Proper disposal begins with accurate characterization and meticulous segregation. Even though this compound is not a listed hazardous waste, it must be kept separate from both hazardous waste streams and general refuse to prevent unintended chemical reactions and ensure proper disposal routing.
Causality: The "mixture rule" in waste management is a critical concept. If a non-hazardous waste is mixed with a listed hazardous waste, the entire volume of the mixture is legally considered hazardous waste[4]. This can dramatically increase disposal costs and regulatory burdens. Therefore, segregation is not merely good practice; it is a crucial cost and compliance control measure.
Protocol for Segregation and Collection:
-
Designate a Waste Container: Use a clean, durable, and sealable container for collecting solid this compound waste. The original product container is often the best choice for unused or expired material[2][5]. For contaminated labware, a designated, clearly labeled plastic pail or a sturdy, clear plastic bag is appropriate[5].
-
Proper Labeling: All waste containers must be accurately labeled. While a standard hazardous waste label may not be required, a "Non-Hazardous Waste" label is best practice[4]. The label should clearly identify the contents ("this compound" - no abbreviations), the approximate quantity, and the date the waste was first added to the container[4].
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, close to the point of generation[2]. This area should be under the control of laboratory personnel and away from incompatible materials[2]. Ensure secondary containment, such as a tray or bin, is used for liquid waste containers to prevent spills[5].
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: solid, aqueous solution, contaminated materials, or the empty container itself.
Unused or Waste Solid this compound
Solid waste should be collected and disposed of through your institution's chemical waste program.
Protocol:
-
Containerization: Ensure the solid waste is in a properly labeled, sealed, and compatible container as described in Section 2.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to request a pickup for "non-hazardous chemical waste." Do not dispose of this solid in the regular trash, as this can expose custodial staff to unknown chemical risks[3].
Aqueous Solutions of this compound
For aqueous solutions, the disposal path depends on the concentration and volume.
Protocol for Dilute Aqueous Solutions (Small Quantities):
-
Seek EHS Approval: Before any drain disposal, you must obtain approval from your institution's EHS department. Many institutions have specific lists of chemicals that are permissible for drain disposal and concentration limits that must be met[6].
-
Neutralization: this compound is the hydrochloride salt of an amino acid ester. While solutions are likely to be mildly acidic, it is good practice to neutralize the solution to a pH between 6.0 and 8.0 before disposal. This can be done by adding a dilute solution of a base like sodium bicarbonate and checking the pH with litmus paper or a pH meter.
-
Disposal: If approved by EHS, pour the neutralized, dilute solution down the drain with copious amounts of cold water (at least a 20-fold excess of water) to ensure it is thoroughly flushed through the plumbing system.
Protocol for Concentrated or Large Volume Aqueous Solutions:
-
Containerization: Collect the solution in a sealable, compatible container (a plastic carboy is often suitable). The container must be in good condition and free of leaks[2].
-
Labeling: Affix a "Non-Hazardous Waste" label with the full chemical name and concentration.
-
Request Pickup: Arrange for disposal through your institution's EHS chemical waste program.
Contaminated Laboratory Debris
Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with this compound should be managed as solid chemical waste.
Protocol:
-
Collection: Place the contaminated items in a designated, labeled container (e.g., a lined pail or a sturdy, clear plastic bag)[5]. Do not use biohazard bags[5].
-
Disposal: Once the container is full, seal and label it, and request a pickup from your EHS department.
Empty this compound Containers
An empty chemical container is not regulated as hazardous waste if it meets the "RCRA empty" criteria.
Protocol:
-
Emptying the Container: Ensure all contents that can be practically removed have been[1][4]. For solids, this means scraping out any residue.
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., water). The first rinsate should be collected and disposed of as non-hazardous chemical waste, as it will contain residual product[4]. Subsequent rinses can typically be drain disposed.
-
Defacing the Label: Completely remove or deface the original manufacturer's label to prevent confusion[2][3].
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy[2].
Visualizing the Disposal Workflow
To aid in the decision-making process for proper disposal, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for this compound disposal.
Summary of Key Data and Guidelines
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [2] |
| Physical State | Solid, Crystalline | [2] |
| OSHA Hazard Class | Not classified as hazardous | [2][3] |
| Primary Incompatibilities | Strong oxidizing agents | [2] |
| Solid Waste Disposal | Collect in a labeled container for EHS pickup as non-hazardous chemical waste. | [3] |
| Aqueous Disposal | Drain disposal of small quantities of dilute, neutralized solutions only with prior EHS approval. | [3][6] |
| Empty Container | Must be "RCRA empty," triple-rinsed (collecting first rinsate), and defaced before trash disposal. | [1][4] |
Spill Management
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For a solid spill, sweep up the material carefully to avoid creating dust and place it into a labeled waste container[2].
-
Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of the collected spill material and cleaning supplies as non-hazardous solid chemical waste through your EHS department.
By adhering to these detailed procedures, you can ensure the safe, compliant, and environmentally responsible disposal of this compound. This commitment to best practices is the hallmark of a leading scientific professional and a cornerstone of a safe and successful research enterprise.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. SFA Safety Manual.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- ACTenviro. Best Practices for Laboratory Waste Management. (2024-09-17).
- Stanford University Environmental Health & Safety. Waste Disposal.
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
